2,3-dihydro-2-methyl-4(1h)-quinolinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJXYZFZRRYVJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)C2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499809 | |
| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30448-37-4 | |
| Record name | 2-Methyl-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Technical-Guide-to-the-Synthesis-and-Characterization-of-2,3-dihydro-2-methyl-4(1H)-quinolinone
Abstract
The 4-quinolinone framework is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] This guide provides an in-depth, experience-driven protocol for the synthesis and rigorous characterization of a key derivative, 2,3-dihydro-2-methyl-4(1H)-quinolinone. We will explore the rationale behind the chosen synthetic strategy, detail a step-by-step experimental procedure, and outline a comprehensive analytical workflow to verify the structure, purity, and identity of the target compound. This document is intended for researchers and professionals in organic synthesis and drug development.
Strategic Approach to Synthesis: The Conrad-Limpach Reaction
While several named reactions can produce quinoline and quinolinone scaffolds, such as the Friedländer[5][6][7], Combes, and Skraup syntheses[8], the Conrad-Limpach synthesis offers a robust and reliable pathway to 4-hydroxyquinolines, which exist in tautomeric equilibrium with 4(1H)-quinolinones.[9] This method involves the condensation of an aniline with a β-ketoester.[9][10]
1.1. Principle and Mechanistic Insight
The synthesis proceeds in two key stages:
-
Enamine Formation: Aniline reacts with ethyl acetoacetate. The reaction is typically catalyzed by a trace amount of acid and involves the nucleophilic attack of the aniline nitrogen on the ketone carbonyl of the β-ketoester, followed by dehydration to form a stable β-aminoacrylate intermediate (an enamine).
-
Thermal Cyclization: The enamine intermediate is heated to high temperatures (often around 250 °C) in a high-boiling inert solvent.[9][10] This high thermal energy overcomes the activation barrier required for the intramolecular cyclization (a 6-endo-trig ring closure) onto the aromatic ring, followed by the elimination of ethanol to yield the 4-hydroxyquinoline product.[11] The product, 2-methyl-4-hydroxyquinoline, tautomerizes to the more stable 2-methyl-4(1H)-quinolinone. The subsequent reduction of the C2-C3 double bond is required to yield the target this compound.
The choice of a high-boiling solvent like mineral oil or Dowtherm A is critical; it ensures the reaction reaches the necessary temperature for efficient cyclization while preventing decomposition.[9][11]
1.2. Synthesis Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
1.3. Detailed Experimental Protocol: Synthesis of 2-Methyl-4(1H)-quinolinone
This protocol describes the formation of the quinolinone precursor. A standard reduction step (e.g., catalytic hydrogenation) would follow to obtain the dihydro- product.
Materials and Equipment:
-
Aniline (freshly distilled)
-
Ethyl acetoacetate
-
Mineral oil (or Dowtherm A)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Hexanes
-
Three-neck round-bottom flask (500 mL)
-
Heating mantle with stirrer
-
Distillation apparatus (short path)
-
Thermometer (-10 to 300 °C)
-
Buchner funnel and filter flask
Procedure:
-
Enamine Formation:
-
To the 500 mL three-neck flask, add aniline (0.1 mol) and ethyl acetoacetate (0.1 mol).
-
Add 2-3 drops of concentrated H₂SO₄ as a catalyst.
-
Equip the flask with a stirrer, a thermometer, and a short-path distillation head.
-
Heat the mixture to approximately 140-150 °C. Ethanol and water will begin to distill off as the reaction proceeds.
-
Continue heating for 1-2 hours until no more distillate is collected. The reaction mixture should become a thick, yellowish syrup, which is the crude β-aminoacrylate intermediate.
-
-
Thermal Cyclization & Work-up:
-
Allow the reaction mixture to cool slightly (to ~100 °C). Carefully add 200 mL of pre-heated (to ~100 °C) mineral oil to the flask. Caution: Adding cold solvent to the hot syrup can cause rapid, uncontrolled boiling.
-
Replace the distillation head with a reflux condenser.
-
Heat the mixture vigorously with stirring to 250-260 °C. Maintain this temperature for 20-30 minutes. The mixture will darken, and the product will begin to precipitate.
-
Allow the flask to cool to below 100 °C. While still warm, add 150 mL of hexanes to dilute the mineral oil and aid in product filtration.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with copious amounts of hexanes (3 x 100 mL) to remove all traces of the high-boiling solvent.
-
Recrystallize the crude solid from ethanol to yield pure 2-methyl-4(1H)-quinolinone as a crystalline solid.
-
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical, self-validating step. A multi-technique approach is non-negotiable for unambiguous characterization.
2.1. Characterization Workflow Diagram
Caption: A multi-technique workflow for structural verification.
2.2. Detailed Analytical Methodologies
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Rationale: NMR is the most powerful tool for elucidating the precise molecular structure by mapping the carbon-hydrogen framework.
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[12]
-
¹H NMR Analysis: Provides information on the number of different types of protons and their neighboring environments. Expected signals for this compound include a doublet for the methyl group (C2-CH₃), multiplets for the diastereotopic protons at C3, a multiplet for the proton at C2, distinct signals for the four aromatic protons, and a broad singlet for the N-H proton.
-
¹³C NMR Analysis: Determines the number of chemically distinct carbon atoms. The spectrum should show signals for the methyl carbon, the two aliphatic carbons (C2, C3), the carbonyl carbon (C4), and the six aromatic carbons.
-
2D NMR (HSQC/HMBC): Used if necessary to definitively assign proton signals to their corresponding carbon atoms.
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Rationale: FTIR identifies the key functional groups present in the molecule.
-
Sample Preparation: A small amount of the solid sample is analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Expected Absorptions:
-
~3200-3400 cm⁻¹ (N-H stretch)
-
~2850-3000 cm⁻¹ (C-H aliphatic stretches)
-
~1650-1680 cm⁻¹ (C=O, amide carbonyl stretch)
-
~1500-1600 cm⁻¹ (C=C aromatic ring stretches)
-
C. Mass Spectrometry (MS)
-
Rationale: MS determines the molecular weight of the compound, confirming its elemental composition.
-
Technique: Electrospray Ionization (ESI) is commonly used.
-
Expected Result: The primary observation will be the protonated molecule [M+H]⁺. For this compound (C₁₀H₁₁NO), the expected molecular weight is 161.20 g/mol . The mass spectrum should show a prominent ion peak at an m/z (mass-to-charge ratio) of 162.2. Fragmentation patterns can also provide structural clues.[13]
D. Melting Point (MP)
-
Rationale: A sharp melting point over a narrow range is a good indicator of high purity.
-
Procedure: A small amount of the dry, crystalline sample is packed into a capillary tube and heated slowly in a melting point apparatus.
2.3. Summary of Expected Characterization Data
| Analysis | Technique | Expected Result | Purpose |
| Identity | Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 162.2 | Confirms Molecular Weight |
| Structure | ¹H NMR (DMSO-d₆) | Signals for methyl, aliphatic, aromatic, and NH protons | Elucidates H-framework |
| Structure | ¹³C NMR (DMSO-d₆) | Signals for methyl, aliphatic, carbonyl, and aromatic carbons | Elucidates C-framework |
| Functional Groups | FTIR (ATR) | Key stretches for N-H, C=O (amide), and C-H bonds | Confirms functional groups |
| Purity | Melting Point | Sharp, narrow melting range | Indicates sample purity |
Note: Specific chemical shifts in NMR are environmentally dependent and should be compared against reference spectra or predictive software.[12][14]
Safety, Handling, and Storage
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Aniline is toxic and readily absorbed through the skin. High temperatures used in the cyclization step pose a burn risk.
-
Handling: Handle starting materials and the final product with care. Avoid inhalation of dust or vapors.
-
Storage: Store the final product in a tightly sealed, clearly labeled container in a cool, dry place away from light.
Conclusion
This guide outlines a reliable and well-established method for the synthesis of this compound, grounded in the principles of the Conrad-Limpach reaction. The success of any synthesis is validated by a rigorous and multi-faceted characterization workflow. By combining NMR, MS, and IR spectroscopy, researchers can unambiguously confirm the structure and purity of the target compound, ensuring its suitability for subsequent applications in drug discovery and development.
References
- Wikipedia. Friedländer synthesis.
- Tayebee, R., et al. (2018). Synthesis of Quinoline Derivatives via the Friedländer Annulation Using a Sulfonic Acid Functionalized Liquid Acid as Dual Solvent-Catalyst. Polycyclic Aromatic Compounds.
- Bose, D. S., et al. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. Journal of Combinatorial Chemistry.
- Pontiki, E., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules.
- ResearchGate. ChemInform Abstract: Synthesis of Quinolines via Friedlaender Reaction in Water and under Catalyst-Free Conditions.
- Abbas, S. Y., et al. (2022). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Chemistry of Heterocyclic Compounds.
- Biernasiuk, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.
- National Institute of Standards and Technology (NIST). 2(1H)-Quinolinone, 4-methyl-. NIST Chemistry WebBook.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Records of Natural Products.
- Rout, S. K., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances.
- MDPI. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules.
- American Chemical Society. (2009). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry.
- Wikipedia. Conrad–Limpach synthesis.
- SciELO. (2019). Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H)-Quinolinones. Journal of the Brazilian Chemical Society.
- Global Substance Registration System (GSRS). 2,3-DIHYDRO-2-METHYL-4(1H)-QUINAZOLINONE.
- National Center for Biotechnology Information (NCBI). (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
- Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.
- SynArchive. Conrad-Limpach Synthesis.
- Organic Chemistry Portal. Synthesis of 2,3-dihydroquinazolinones.
- ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules.
- Scribd. Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction.
- National Center for Biotechnology Information (PubChem). 4-Hydroxyquinoline. PubChem Compound Summary for CID 69141.
- SpectraBase. 4-Hydroxyquinoline.
- National Center for Biotechnology Information (NCBI). (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry.
- ResearchGate. (2021). Some reactions of 4-hydroxy-2(1H)-quinolinones. ARKIVOC.
- The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- National Center for Biotechnology Information (PubChem). 2,3-dihydroquinolin-4(1H)-one. PubChem Compound Summary for CID 117158.
- Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).
- National Institute of Standards and Technology (NIST). 4-Quinolinol, 2-methyl-. NIST Chemistry WebBook.
- Chemical Papers. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry & Industrial Journal.
- National Center for Biotechnology Information (NCBI). (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry.
- National Institute of Standards and Technology (NIST). 4(1H)-Quinazolinone, 2-methyl-. NIST Chemistry WebBook.
Sources
- 1. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. synarchive.com [synarchive.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
An In-Depth Technical Guide to 2,3-Dihydro-2-methyl-4(1H)-quinolinone
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2,3-dihydro-2-methyl-4(1H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry. The quinolinone scaffold is a recognized privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities.[1][2]
Core Molecular Structure and Physicochemical Properties
This compound is a bicyclic aromatic compound featuring a benzene ring fused to a dihydropyridinone ring. The presence of a methyl group at the C2 position introduces a chiral center, meaning the compound can exist as a racemic mixture of two enantiomers.
Below is a summary of its key physicochemical properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 30448-37-4 |
| Appearance | White to off-white crystalline solid (typical for related compounds) |
| Boiling Point | 301.4 ± 22.0 °C (Predicted) |
| Density | 1.083 ± 0.06 g/cm³ (Predicted) |
| pKa | 2.74 ± 0.40 (Predicted) |
Note: Some physical properties are predicted and may vary based on experimental conditions.
Sources
Spectroscopic Data of 2,3-dihydro-2-methyl-4(1H)-quinolinone: An In-depth Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of bioactive heterocyclic compounds is fundamental. 2,3-dihydro-2-methyl-4(1H)-quinolinone is a heterocyclic ketone belonging to the quinolinone family, a class of compounds renowned for its wide array of pharmacological activities. The precise structural elucidation of such molecules is a critical prerequisite for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutic agents.
This technical guide provides a detailed analysis of the spectroscopic data of this compound. Due to the limited availability of published experimental spectra for this specific derivative, this guide presents a robust, predicted spectroscopic profile based on established principles and comparative analysis with the well-characterized parent compound, 2,3-dihydroquinolin-4(1H)-one. This approach offers a valuable, scientifically-grounded resource for the identification and characterization of this and related quinolinone derivatives.
Molecular Structure and Numbering
The structural framework and atom numbering scheme for this compound are depicted below. This numbering is used consistently throughout the guide for spectroscopic assignments.
Caption: Molecular structure and atom numbering of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The predictions are based on the known spectrum of 2,3-dihydroquinolin-4(1H)-one and the expected influence of the methyl group at the C2 position.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.85 | dd | 1H | H5 |
| ~7.25 | ddd | 1H | H7 |
| ~6.80 | d | 1H | H8 |
| ~6.70 | t | 1H | H6 |
| ~4.50 (broad s) | s | 1H | N1-H |
| ~3.60 | m | 1H | H2 |
| ~2.70 | dd | 1H | H3a |
| ~2.50 | dd | 1H | H3b |
| ~1.30 | d | 3H | C2-CH₃ |
Interpretation and Rationale
The aromatic region of the spectrum is predicted to display four distinct signals corresponding to the protons on the benzene ring. The H5 proton, being ortho to the carbonyl group, is expected to be the most deshielded and appear as a doublet of doublets. The H7 proton will likely appear as a doublet of doublet of doublets due to coupling with H6 and H8. H8 and H6 are predicted to be a doublet and triplet, respectively.
The aliphatic region is defined by the protons on the heterocyclic ring. The methine proton at C2 (H2) is expected to be a multiplet due to coupling with the diastereotopic protons at C3 and the methyl group. The C3 protons (H3a and H3b) are diastereotopic and will present as a pair of doublets of doublets due to geminal coupling and vicinal coupling with H2. The methyl group at C2 will appear as a doublet, being coupled to the H2 proton. The N-H proton is expected to be a broad singlet.
Comparative Analysis with 2,3-dihydroquinolin-4(1H)-one
The ¹H NMR spectrum of the parent compound, 2,3-dihydroquinolin-4(1H)-one, shows a triplet for the C2 protons and a triplet for the C3 protons. The introduction of a methyl group at C2 in the target molecule breaks this symmetry. The C2 proton becomes a methine and is shifted slightly downfield. The C3 protons become diastereotopic, leading to more complex splitting patterns.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30-45 degrees
-
Acquisition time: 3-4 seconds
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a line broadening factor of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C4 (C=O) |
| ~150 | C8a |
| ~135 | C7 |
| ~128 | C5 |
| ~120 | C4a |
| ~118 | C6 |
| ~116 | C8 |
| ~55 | C2 |
| ~45 | C3 |
| ~22 | C2-CH₃ |
Interpretation and Rationale
The carbonyl carbon (C4) is expected to be the most downfield signal, appearing around 195 ppm. The aromatic carbons will resonate in the 115-150 ppm region. The C8a carbon, attached to the nitrogen, is predicted to be the most downfield of the aromatic signals. The aliphatic carbons, C2 and C3, will appear in the upfield region, with C2 being slightly more downfield due to the attachment of the nitrogen atom. The methyl carbon will be the most upfield signal.
Comparative Analysis with 2,3-dihydroquinolin-4(1H)-one
In the parent compound, C2 is a methylene carbon and resonates at a lower chemical shift. The introduction of the methyl group at C2 in the target molecule will cause a downfield shift for C2 and an alpha-effect on C3, also likely shifting it slightly downfield.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30)
-
Spectral width: 0 to 220 ppm
-
-
Processing: Apply a line broadening factor of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium, Sharp | N-H stretch |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970, ~2880 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O (amide) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~750 | Strong | Ortho-disubstituted benzene C-H bend |
Interpretation and Rationale
The IR spectrum will be characterized by a sharp N-H stretching vibration around 3350 cm⁻¹. The strong absorption band around 1680 cm⁻¹ is indicative of the amide carbonyl group. Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹. The presence of the ortho-disubstituted benzene ring will give rise to a strong C-H bending vibration around 750 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Processing: Perform a background scan with an empty sample holder or a clean ATR crystal. Then, acquire the sample spectrum. The data is typically presented as percent transmittance versus wavenumber.
Mass Spectrometry (MS)
Predicted Mass Spectrum Data
| m/z | Relative Intensity (%) | Assignment |
| 161 | 100 | [M]⁺ (Molecular Ion) |
| 146 | High | [M - CH₃]⁺ |
| 133 | Medium | [M - CO]⁺ |
| 118 | Medium | [M - CH₃ - CO]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
Interpretation and Rationale
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak at m/z 161, corresponding to the molecular weight of the compound. A significant fragment will likely be observed at m/z 146, resulting from the loss of the methyl group. Another characteristic fragmentation pathway for quinolinones is the loss of carbon monoxide (CO), which would lead to a peak at m/z 133.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Instrumentation: Use an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Acquisition Parameters (EI):
-
Ionization energy: 70 eV
-
Mass range: m/z 40-400
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging established spectroscopic principles and data from the closely related 2,3-dihydroquinolin-4(1H)-one, this document serves as a valuable predictive tool for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The detailed protocols and interpretations herein are designed to facilitate the unambiguous identification and characterization of this and similar quinolinone derivatives, thereby supporting advancements in the discovery of novel therapeutic agents.
References
- PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. National Center for Biotechnology Information.
- Desroses, M., Scobie, M., & Helleday, T. (2013). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry, 37(11), 3742-3751. [Link][4]
biological activity of 2,3-dihydro-2-methyl-4(1h)-quinolinone derivatives
An In-Depth Technical Guide to the Biological Activity of 2,3-dihydro-4(1H)-quinolinone Derivatives
Executive Summary
The quinolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] Specifically, derivatives of the 2,3-dihydro-4(1H)-quinolinone core have emerged as a versatile class of molecules exhibiting a broad spectrum of pharmacological activities.[3] Initially explored for their profound antibacterial effects, the therapeutic potential of these compounds has expanded significantly, with recent research highlighting potent anticancer, anti-inflammatory, and antimicrobial properties.[1][4] This guide synthesizes current research to provide an in-depth analysis of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of these promising derivatives, offering field-proven insights for their future development as therapeutic agents.
The Quinolinone Core: A Foundation for Diverse Bioactivity
Heterocyclic compounds containing nitrogen are fundamental to the development of new drugs.[1][5] Among these, the quinolinone structure, which features a quinoline ring system linked to a carbonyl group, is of particular interest.[1] While various isomers exist, 4-quinolinones and their dihydro-derivatives are central to numerous drug discovery programs.[1][6] The structural rigidity of the bicyclic system, combined with the diverse substitution patterns possible at multiple positions (notably N-1, C-2, C-3, and on the benzene ring), allows for the fine-tuning of their pharmacokinetic and pharmacodynamic properties.[6] This adaptability makes the 2,3-dihydro-4(1H)-quinolinone scaffold an attractive starting point for developing novel therapeutics targeting a range of diseases.
Anticancer Activity: Targeting Cell Proliferation and Survival
The antiproliferative effects of quinolinone derivatives are among their most extensively studied properties.[1] These compounds have demonstrated significant cytotoxicity against a wide array of human cancer cell lines, often operating through multifaceted mechanisms that disrupt core cellular processes.[7][8]
Key Mechanisms of Antineoplastic Action
Several key pathways have been identified through which these derivatives exert their anticancer effects:
-
Inhibition of Tubulin Polymerization: A primary mechanism for many potent quinolinone and quinazolinone derivatives is the disruption of microtubule dynamics.[7][9] By binding to the colchicine binding site on tubulin, these compounds inhibit its polymerization into functional microtubules.[7] This action is critical as microtubules are essential for forming the mitotic spindle during cell division. Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently triggers apoptosis (programmed cell death).[8][9]
-
Enzyme and Kinase Inhibition: Quinolinone derivatives have been identified as inhibitors of several enzymes crucial for cancer cell growth and survival.[1][10][11] These include:
-
Topoisomerase II: An enzyme that manages DNA tangles, essential for DNA replication.
-
Protein Kinases: Including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are key drivers of cell growth and angiogenesis.[10][11]
-
Phosphoinositide 3-kinases (PI3K): Central to a major signaling pathway that promotes cell survival and proliferation.[1][10]
-
Histone Deacetylase (HDAC): An epigenetic modifier whose inhibition can lead to tumor suppression.[1][10]
-
-
Induction of DNA Damage and Apoptosis: Some derivatives directly induce DNA damage in cancer cells, contributing to their cytotoxic effects.[8] The culmination of these mechanisms—cell cycle arrest, enzymatic inhibition, and DNA damage—is the induction of apoptosis, often confirmed by the upregulation of markers like cleaved PARP-1 and caspase-3.[1][9]
Caption: Mechanism of anticancer action for quinolinone derivatives.
Structure-Activity Relationship (SAR) and Cytotoxicity Data
The cytotoxic potency of these derivatives is highly dependent on the nature and position of substituents on the quinolinone core. For instance, studies on 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones revealed that all tested compounds exhibited high cytotoxic effects against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines.[8] The introduction of various functional groups at positions N-1, C-2, C-3, C-6, and C-8 allows for the modulation of activity, with certain substitutions leading to sub-micromolar potency.[6][8][12]
Table 1: In Vitro Cytotoxicity of Selected 2,3-dihydro-4(1H)-one Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 21 | HeLa | 2.81 | [12] |
| 21 | MDA-MB-231 | 1.95 | [12] |
| 22 | HeLa | 2.15 | [12] |
| 22 | MDA-MB-231 | 1.85 | [12] |
| 23 | HeLa | 2.21 | [12] |
| 23 | MDA-MB-231 | 2.05 | [12] |
| CA1-e | A2780 (Ovarian) | 22.76 | [13] |
| CA1-g | A2780 (Ovarian) | 22.94 | [13] |
| 5a-t series | HL-60 (Leukemia) | Low µM Range | [8] |
| 5a-t series | MCF-7 (Breast) | Low µM Range | [8] |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity: A Broad-Spectrum Defense
The quinolone scaffold was first identified for its antibacterial properties, and this activity remains a significant area of research.[10][11][14] Derivatives of 2,3-dihydro-4(1H)-quinolinone have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][15][16]
Mechanism of Antimicrobial Action
The primary mechanism of action for quinolone-based antibacterials is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, recombination, and repair. Their inhibition leads to a rapid cessation of bacterial cell processes and ultimately cell death. More recently, other mechanisms have been proposed, such as the inhibition of the peptide deformylase (PDF) enzyme, which is critical for bacterial protein maturation.[16]
Antimicrobial Spectrum and Potency
The antimicrobial activity of these compounds is broad. For example, novel 2,3-dihydroquinazolin-4(1H)-ones derived from dehydroabietylamine showed considerable inhibitory effects against Bacillus cereus, with Minimum Inhibitory Concentration (MIC) values as low as 4–16 μg/mL.[15] Other studies have demonstrated excellent activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli.[5][16]
Table 2: Antimicrobial Activity of Selected Quinolinone/Quinazolinone Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Dehydroabietylamine Derivatives | Bacillus cereus (Gram +) | 4 - 16 | [15] |
| 6-amino-4-methyl-1H-quinoline-2-one Derivatives | Bacillus cereus (Gram +) | 3.12 - 50 | [16] |
| Staphylococcus (Gram +) | 3.12 - 50 | [16] | |
| Pseudomonas (Gram -) | 3.12 - 50 | [16] | |
| Escherichia coli (Gram -) | 3.12 - 50 | [16] | |
| A. flavus, A. niger, F. oxysporum (Fungi) | Potent Activity | [16] | |
| Various Quinazolinone Derivatives | S. aureus, E. coli | Good Inhibition | [5][17] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
A stock solution of the test derivative is prepared in a suitable solvent (e.g., DMSO).
-
Using a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
-
Preparation of Bacterial Inoculum:
-
Select several colonies of the test bacterium from an agar plate and suspend them in saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Controls:
-
Add the standardized inoculum to each well containing the compound dilutions.
-
Positive Control: Include wells with only the bacterial inoculum and broth (no compound) to ensure the bacteria are viable.
-
Negative Control: Include wells with only sterile broth to check for contamination.
-
A known antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference standard.[5]
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Data Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.
-
Anti-inflammatory Activity
The therapeutic potential of quinolinone derivatives extends to inflammatory conditions.[4][18] Several studies have demonstrated their ability to mitigate inflammatory responses in both in vitro and in vivo models.[19][20]
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects are often attributed to the modulation of key inflammatory pathways. Synthesized quinazolinone analogs have been shown to inhibit the production of pro-inflammatory mediators.[18][21] This includes reducing the release of nitric oxide (NO) and downregulating pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated cells.[21]
In Vivo Efficacy
The carrageenan-induced rat paw edema assay is a standard in vivo model for evaluating acute anti-inflammatory activity.[19] In this model, the administration of certain 2,3-dihydro-1,4-benzodioxin derivatives (structurally related to the topic) showed potency comparable to the standard non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.[19] One study on a series of quinazolinone analogs found that a thiazolidinone-substituted derivative showed the most significant anti-inflammatory activity, with a 32.5% inhibition of edema.[18]
Conclusion and Future Directions
The 2,3-dihydro-2-methyl-4(1H)-quinolinone scaffold and its broader family of derivatives represent a highly promising class of compounds in drug discovery. Their diverse and potent biological activities—spanning anticancer, antimicrobial, and anti-inflammatory applications—underscore their therapeutic potential. The well-defined mechanisms of action, particularly the inhibition of tubulin polymerization and bacterial topoisomerases, provide a solid foundation for rational drug design.
Future research should focus on:
-
Optimizing Potency and Selectivity: Further exploration of the structure-activity relationship to design derivatives with enhanced potency and greater selectivity for cancer cells over normal cells.
-
Overcoming Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cell lines and microbial strains.
-
Pharmacokinetic Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to identify candidates with favorable drug-like properties for clinical development.
By leveraging the versatile chemistry of the quinolinone core, researchers are well-positioned to develop next-generation therapeutics to address significant unmet needs in oncology and infectious diseases.
References
- Grychowska, K., Satała, G., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
- Gogoi, J., Hazarika, M. K., et al. (2025). Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene.
- Kamal, A., Reddy, M. K., et al. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017).
- Oshiro, Y., Sakurai, Y., et al. (n.d.). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology.
- Azzman, N., Anwar, S., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. PubMed. [Link]
- Jubie, S., Kalirajan, R., et al. (2012). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. PubMed Central. [Link]
- Unknown. (2025). Biological Activities of Quinoline Derivatives.
- Abu-Hashem, A. A., et al. (2025). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines.
- Yadav, P., Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
- Anwar, S., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
- Kumar, R., Singh, P., et al. (n.d.). Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Publishing. [Link]
- Unangst, P. C., Connor, D. T., et al. (1994). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. PubMed. [Link]
- Wesołowska, O., Wiśniewska, J., et al. (2021). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones.
- Sabri, S. S. (2024). Synthesis and Characterization of New Derivatives of 2,3- Dihydroquinazolin-4-one and Evaluation of their Antibacterial Activity.
- Szychowski, K. A., & Gmiński, J. (2024). Biological activity of natural 2-quinolinones. Taylor & Francis Online. [Link]
- Zhang, Q., Wu, D., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
- Sayyed, J. A., & Mokale, S. N. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
- Al-Jaff, D. A. A. (2018). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives.
- El-Sayed, W. M., Hussien, A. M., et al. (2024).
- Singh, T., Sharma, P., et al. (n.d.). 2,3-Dihydroquinazolin-4(1 H )-one as a privileged scaffold in drug design.
- Ali, M. A., Ismail, R., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. [Link]
- Li, Y., Liu, Y., et al. (n.d.).
- Jones, R. C. F., & Bhalay, G. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central. [Link]
- Singh, A., Prajapati, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal. [Link]
- Li, Y., Wang, Y., et al. (2022). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cajotas.casjournal.org [cajotas.casjournal.org]
- 6. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 7. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 18. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Mechanism of Action of Substituted Dihydroquinolinones
An In-depth Technical Guide to the
Abstract: The dihydroquinolinone scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. Its versatility allows for substitutions that give rise to a wide array of pharmacological activities, targeting diverse proteins and pathways. This guide provides a detailed exploration of the primary mechanisms of action for substituted dihydroquinolinones, focusing on their roles as phosphodiesterase inhibitors, receptor modulators, and kinase inhibitors. We will delve into the specific signaling pathways affected, elucidate key structure-activity relationships, and provide detailed, field-proven protocols for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.
Introduction: The Dihydroquinolinone Core
The 3,4-dihydro-2(1H)-quinolinone structure is a bicyclic heterocyclic compound that serves as a foundational scaffold in drug design.[1] Its rigid structure, combined with the potential for chemical modification at multiple positions, allows for the precise orientation of functional groups to interact with specific biological targets. This has led to the development of drugs with activities spanning cardiovascular diseases, psychiatric disorders, and oncology.[2][3][4]
Well-known drugs built on this scaffold include:
-
Cilostazol: A selective phosphodiesterase 3 (PDE3) inhibitor used to treat intermittent claudication.[2][5]
-
Aripiprazole: An atypical antipsychotic with a unique profile as a dopamine D2 receptor partial agonist and serotonin receptor modulator.[3][6]
-
Vesnarinone: A cardiotonic agent with a complex mechanism involving PDE3 inhibition and ion channel modulation.[7][8]
This guide will dissect the molecular mechanisms that underpin the therapeutic effects of these and other related compounds.
Primary Mechanisms of Action
Substituted dihydroquinolinones achieve their diverse pharmacological effects primarily through three mechanisms: enzyme inhibition, receptor modulation, and kinase inhibition.
Enzyme Inhibition: Phosphodiesterase (PDE) Inhibitors
A prominent class of dihydroquinolinones acts by inhibiting phosphodiesterases, a superfamily of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP).[9] Specifically, many dihydroquinolinone-based drugs, such as Cilostazol and Vesnarinone, are potent inhibitors of PDE3.[2][10]
Mechanism: PDE3 inhibition prevents the degradation of cyclic adenosine monophosphate (cAMP).[11] The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[11][12] The downstream effects are tissue-specific:
-
In Platelets: PKA activation inhibits platelet aggregation, reducing the risk of thrombosis.[2][13]
-
In Vascular Smooth Muscle: PKA activation inhibits myosin light-chain kinase (MLCK), leading to smooth muscle relaxation, vasodilation, and improved blood flow.[11][14]
-
In Cardiac Muscle: Increased cAMP enhances calcium influx, leading to a positive inotropic effect (increased contractility).[10][14]
This dual action on platelets and blood vessels is the basis for Cilostazol's efficacy in treating peripheral artery disease.[15]
Receptor Modulation: Dopamine and Serotonin System Stabilizers
Perhaps the most complex mechanism is observed in drugs like Aripiprazole, which functions as a "dopamine-serotonin system stabilizer".[6] This activity stems from its unique profile as a partial agonist at dopamine D2 receptors.[16][17]
Mechanism: Unlike full antagonists that completely block a receptor, a partial agonist binds to and activates the receptor but with lower intrinsic activity than the endogenous ligand (dopamine).[17][18]
-
In a Hyperdopaminergic State (e.g., psychosis): Aripiprazole competes with dopamine and reduces overall D2 receptor activation, acting as a functional antagonist.[17]
-
In a Hypodopaminergic State (e.g., negative symptoms of schizophrenia): Aripiprazole provides a baseline level of D2 receptor stimulation, acting as a functional agonist.[17]
This stabilizing effect helps to modulate dopaminergic neurotransmission without causing the severe extrapyramidal side effects associated with full D2 antagonists.[6] Aripiprazole also exhibits partial agonism at serotonin 5-HT1A receptors and antagonism at 5-HT2A receptors, contributing to its efficacy in treating mood disorders.[3][18]
Kinase Inhibition
Emerging research has identified dihydroquinolinone derivatives as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[19][20]
Mechanism: Dihydroquinolinones have been developed as inhibitors of kinases such as p38 MAP kinase and c-Jun N-terminal kinase (JNK).[4][21] These compounds typically act as ATP-mimetics, binding to the ATP-binding pocket of the kinase to block its phosphotransferase activity.[19] By inhibiting these kinases, the compounds can disrupt signaling pathways involved in inflammation, cell proliferation, and apoptosis, making them attractive candidates for anti-inflammatory and anticancer therapies.[4][22]
Key Signaling Pathways
The mechanisms described above translate into the modulation of critical intracellular signaling pathways.
The PDE3-cAMP-PKA Signaling Pathway
This is the central pathway for dihydroquinolinone-based PDE3 inhibitors.
Caption: PDE3 Inhibition Pathway by Substituted Dihydroquinolinones.
Dopamine D2 Receptor Partial Agonism Workflow
This logical workflow illustrates the dual activity of a D2 partial agonist like Aripiprazole.
Caption: Logic of Dopamine D2 Receptor Partial Agonism.
Structure-Activity Relationships (SAR)
The biological activity of dihydroquinolinones is highly dependent on the nature and position of substituents on the core structure.[23] Understanding these relationships is crucial for designing novel compounds with improved potency and selectivity.[24]
-
For PDE3 Inhibition (e.g., Cilostazol): The core quinolinone structure is essential.[5] A key feature is the presence of a large, lipophilic substituent at the 6-position, such as the cyclohexyl-tetrazolyl-butoxy group in Cilostazol, which occupies a hydrophobic pocket in the PDE3 active site.[2][5]
-
For D2/5-HT Receptor Modulation (e.g., Aripiprazole): The arylpiperazine side chain is critical for high affinity to dopamine and serotonin receptors.[17] Modifications to this part of the molecule can significantly alter the balance between D2, 5-HT1A, and 5-HT2A activity, thereby fine-tuning the antipsychotic and mood-stabilizing effects.[3]
-
For Kinase Inhibition: SAR studies have shown that substitutions at the C-7 position of the dihydroquinolinone ring can lead to potent p38 kinase inhibitors.[4] The nature of the substituent influences both potency and the ability to achieve good activity in whole-blood assays.[4]
| Compound Class | Key Structural Feature | Target | Impact of Feature |
| Cilostazol-like | Large lipophilic group at C6 | PDE3 | Enhances binding affinity and selectivity. |
| Aripiprazole-like | Arylpiperazine side chain | D2/5-HT Receptors | Governs receptor affinity and partial agonist activity. |
| p38 Inhibitors | Amino acid side chains at C7 | p38 MAP Kinase | Determines potency and pharmacokinetic properties.[4] |
Experimental Validation Protocols
To elucidate the mechanism of action of a novel substituted dihydroquinolinone, a tiered approach of in vitro and cell-based assays is required.
Protocol: In Vitro PDE3 Enzyme Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on PDE3 enzyme activity.
Objective: To calculate the IC50 value of a test compound against purified human PDE3A.
Materials:
-
Recombinant human PDE3A enzyme.
-
cAMP substrate.
-
Snake venom nucleotidase.
-
Inorganic phosphate detection reagent (e.g., Malachite Green).
-
Test compound (substituted dihydroquinolinone).
-
Positive control inhibitor (e.g., Cilostazol).
-
Assay buffer (e.g., Tris-HCl, MgCl2).
-
96-well microplates.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically from 10 mM down to 10 pM. Prepare a similar dilution for the positive control.
-
Assay Reaction Setup: In each well of a 96-well plate, add:
-
25 µL of assay buffer.
-
1 µL of test compound dilution (or DMSO for vehicle control).
-
10 µL of PDE3A enzyme solution (pre-diluted in assay buffer).
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow the compound to bind to the enzyme.
-
Initiate Reaction: Add 15 µL of cAMP substrate to each well to start the reaction. Incubate for 30 minutes at 30°C.
-
Second Enzymatic Step: Add 20 µL of snake venom nucleotidase to each well. This enzyme converts the AMP (product of the PDE3 reaction) into adenosine and inorganic phosphate (Pi). Incubate for 15 minutes at 30°C.
-
Detection: Add 50 µL of the inorganic phosphate detection reagent to each well. Incubate for 15-20 minutes at room temperature for color development.
-
Data Acquisition: Read the absorbance of each well using a plate reader at the appropriate wavelength (e.g., 620 nm for Malachite Green).
-
Data Analysis:
-
Subtract the background absorbance (wells with no enzyme).
-
Normalize the data to the vehicle control (100% activity) and a fully inhibited control (0% activity).
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Controls:
-
Why snake venom nucleotidase? The PDE3 reaction produces AMP, which is not easily detected. The nucleotidase converts AMP to Pi, which can be quantified colorimetrically, providing a robust and sensitive readout.
-
Positive Control (Cilostazol): Ensures the assay is performing correctly and provides a benchmark for the potency of the test compound.
-
Vehicle Control (DMSO): Represents 100% enzyme activity and is used for data normalization. It also controls for any effects of the solvent on the assay.
Protocol: Cell-Based cAMP Accumulation Assay
This protocol measures the functional consequence of PDE3 inhibition within a cellular context.
Objective: To quantify the increase in intracellular cAMP levels in a relevant cell line (e.g., human platelets or vascular smooth muscle cells) in response to the test compound.
Materials:
-
Cell line expressing PDE3 (e.g., HUVECs, washed human platelets).
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based).
-
384-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium. Add fresh medium containing serial dilutions of the test compound. Incubate for 30 minutes at 37°C.
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of Forskolin to all wells (except negative control) to stimulate cAMP production. This creates a sub-maximal signal window to observe enhancement by a PDE inhibitor. Incubate for 30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided with the cAMP detection kit. Incubate as per the kit's instructions to release intracellular contents.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol (e.g., adding detection reagents and incubating).
-
Data Acquisition: Read the plate on a suitable plate reader (e.g., HTRF-compatible reader).
-
Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration versus the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.
Causality and Controls:
-
Why Forskolin? Forskolin directly activates adenylyl cyclase, leading to a controlled and reproducible increase in basal cAMP levels. This allows for the sensitive detection of further cAMP accumulation caused by PDE inhibition.
-
Negative Control (No Forskolin): Establishes the baseline cAMP level in unstimulated cells.
-
Positive Control (Forskolin only): Represents the signal window against which the compound's effect is measured.
Experimental Workflow Diagram
Caption: Tiered Workflow for Mechanism of Action Validation.
Conclusion and Future Directions
The substituted dihydroquinolinone scaffold remains a highly valuable starting point for the development of new therapeutics. Its proven success in targeting PDEs and G-protein coupled receptors provides a strong foundation for its continued exploration. The future of dihydroquinolinone-based drug discovery lies in several key areas:
-
Improving Selectivity: Designing new derivatives with higher selectivity for specific PDE isoforms or receptor subtypes to minimize off-target effects.
-
Targeting New Pathways: Expanding the application of the scaffold to new target classes, such as different kinase families or epigenetic targets.[25][26]
-
Multi-target Ligands: Rationally designing single molecules that can modulate multiple targets simultaneously (e.g., combined PDE and kinase inhibitors) for synergistic effects in complex diseases like cancer.
By combining established mechanistic knowledge with modern drug design strategies and robust experimental validation, the full therapeutic potential of this versatile chemical scaffold can continue to be unlocked.
References
- Title: Cilostazol Source: Wikipedia URL:[Link]
- Title: Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism Source: PMC URL:[Link]
- Title: Cilostazol: Package Insert / Prescribing Inform
- Title: Abilify Mechanism of Action: Dopamine-Serotonin Modulation Explained Source: Psychopharmacology Institute URL:[Link]
- Title: Vesnarinone: A new inotropic agent for treating congestive heart failure Source: PubMed URL:[Link]
- Title: Aripiprazole Source: Wikipedia URL:[Link]
- Title: What is the mechanism of Cilostazol?
- Title: Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application Source: The Psychopharmacology Hub URL:[Link]
- Title: What is the mechanism of action and dosing of Cilostazol (phosphodiesterase 3 inhibitor) for intermittent claudication in peripheral artery disease? Source: Dr.Oracle URL:[Link]
- Title: Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding Source: PubMed URL:[Link]
- Title: What is the mechanism of Aripiprazole?
- Title: What is Vesnarinone used for?
- Title: Vesnarinone: a new inotropic agent for treating congestive heart failure Source: PubMed URL:[Link]
- Title: Vesnarinone Source: Wikipedia URL:[Link]
- Title: Vesnarinone, a new inotropic agent, inhibits cytokine production by stimulated human blood from patients with heart failure.
- Title: Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies Source: PubMed URL:[Link]
- Title: Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors Source: PubMed URL:[Link]
- Title: General strategies of indolin‐2‐one and dihydroquinolin‐2‐one derivatives.
- Title: Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach Source: PMC URL:[Link]
- Title: Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors | Request PDF Source: ResearchG
- Title: PDE3 inhibitor Source: Wikipedia URL:[Link]
- Title: Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach Source: ACS Omega URL:[Link]
- Title: Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides Source: MDPI URL:[Link]
- Title: Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents Source: PMC - NIH URL:[Link]
- Title: Synthesis of 4,5-Dihydro-1H-[2][3]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors Source: PMC - NIH URL:[Link]
- Title: Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modul
- Title: Structure-activity relationship of anticancer drug candidate quinones Source: SpringerLink URL:[Link]
- Title: Structure--activity relationship of quinolones Source: PubMed URL:[Link]
- Title: Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors Source: PubMed URL:[Link]
- Title: Phosphodiesterase Inhibitors Source: CV Pharmacology URL:[Link]
- Title: What are PDE3 inhibitors and how do they work?
- Title: Beyond the heart - Exploring the therapeutic potential of PDE3 inhibitors Source: DergiPark URL:[Link]
- Title: Structure Activity Relationships Source: Drug Design Org URL:[Link]
- Title: (PDF)
- Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: PubMed URL:[Link]
Sources
- 1. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cilostazol - Wikipedia [en.wikipedia.org]
- 3. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 5. Cilostazol: Package Insert / Prescribing Information / MOA [drugs.com]
- 6. shanghaiarchivesofpsychiatry.org [shanghaiarchivesofpsychiatry.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Vesnarinone: a new inotropic agent for treating congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. What is Vesnarinone used for? [synapse.patsnap.com]
- 11. What is the mechanism of Cilostazol? [synapse.patsnap.com]
- 12. What are PDE3 inhibitors and how do they work? [synapse.patsnap.com]
- 13. Cilostazol: potential mechanism of action for antithrombotic effects accompanied by a low rate of bleeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PDE3 inhibitor - Wikipedia [en.wikipedia.org]
- 15. droracle.ai [droracle.ai]
- 16. Aripiprazole - Wikipedia [en.wikipedia.org]
- 17. psychscenehub.com [psychscenehub.com]
- 18. What is the mechanism of Aripiprazole? [synapse.patsnap.com]
- 19. Synthesis of 4,5-Dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and SAR of 1,9-dihydro-9-hydroxypyrazolo[3,4-b]quinolin-4-ones as novel, selective c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 24. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Discovery of substituted 1,4-dihydroquinolines as novel promising class of P-glycoprotein inhibitors: First structure-activity relationships and bioanalytical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Discovery of Novel 2,3-Dihydro-4(1H)-quinolinone Analogues
A Technical Guide for Drug Development Professionals
Abstract
The 2,3-dihydro-4(1H)-quinolinone scaffold represents a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities.[1][2][3] Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6][7] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the discovery process for novel analogues of this versatile scaffold. We will explore established and modern synthetic methodologies, detail protocols for biological evaluation, analyze critical structure-activity relationships (SAR), and discuss the mechanistic basis for their therapeutic potential, particularly as cytotoxic agents targeting tubulin polymerization.
The 4-Quinolinone Core: A Foundation for Therapeutic Innovation
The 4-quinolone framework, a bicyclic system featuring a pyridine moiety fused to a benzene ring with a carbonyl group at the C-4 position, is a cornerstone of therapeutic chemistry.[1] Historically recognized for its antibacterial prowess, exemplified by nalidixic acid, the scaffold's utility has expanded dramatically.[1] Chemical modifications at various positions (N-1, C-2, C-3, and C-5 through C-8) have been shown to modulate the pharmacokinetic and pharmacodynamic properties, leading to compounds with potent activities against cancer, viruses, fungi, and parasites.[1][8][9] This guide focuses specifically on the 2,3-dihydro analogues, which offer unique stereochemical and conformational properties, further enriching the chemical space for drug discovery.
Synthetic Strategies: From Classical Reactions to Modern Efficiency
The construction of the 4-quinolinone core has been a subject of extensive research for over a century, leading to the development of numerous synthetic routes.[10][11] The choice of method is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Foundational Synthetic Methodologies
Classical methods, while often requiring harsh conditions, remain fundamental to understanding the chemistry of quinolinones.
-
Gould-Jacobs Reaction: This thermal cyclization method is a cornerstone for preparing 4-hydroxyquinoline derivatives.[8] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester. The resulting intermediate undergoes a high-temperature 6-electron electrocyclization, followed by hydrolysis and decarboxylation to yield the 4-quinolinone core.[12][13][14] This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[12][13] The primary limitation is the requirement for very high temperatures (>250 °C), which can lead to decomposition and side reactions.[8][10]
-
Conrad-Limpach Synthesis: This two-step procedure involves the initial reaction of anilines with β-ketoesters to form enamines.[15][16] A subsequent high-temperature cyclization (around 250 °C), often in a high-boiling inert solvent like diphenyl ether, yields the 4-hydroxyquinoline product.[10][15][17] The reaction conditions determine the final product; kinetic control favors the 4-quinolone, while thermodynamic control can lead to the 2-quinolone isomer, a variation known as the Knorr quinoline synthesis.[16][18]
Modern Synthetic Innovations
Contemporary synthetic chemistry has focused on developing milder, more efficient, and environmentally friendly protocols.
-
Domino Reactions: Also known as tandem or cascade reactions, these methods allow for the construction of complex molecules in a single operation without isolating intermediates, offering excellent atom economy.[2] Strategies for synthesizing 2,3-dihydro-4(1H)-quinolinones include domino Michael-SNAr sequences and imine addition-SNAr approaches, which are effective for creating highly substituted analogues.[2]
-
Metal-Catalyzed Cyclizations: Transition metals, particularly copper and palladium, have been employed to catalyze the synthesis of the quinolinone scaffold under milder conditions.[10] Copper-catalyzed intermolecular cyclization of secondary anilines with alkynes is one such efficient protocol.[1]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has significantly improved classical methods like the Gould-Jacobs reaction. This technology dramatically reduces reaction times and can improve yields by providing rapid, uniform heating.[1][13]
Figure 1. General synthetic workflow for 2,3-dihydro-4(1H)-quinolinone core synthesis.
Experimental Protocol: Microwave-Assisted Synthesis
This protocol is an adaptation of the Gould-Jacobs reaction, optimized for efficiency using microwave irradiation.[13]
Objective: To synthesize a 4-hydroxy-3-carboethoxyquinoline intermediate.
Materials:
-
Substituted Aniline (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)
-
Microwave vial (2-5 mL)
-
Microwave reactor
-
Acetonitrile (ice-cold)
Procedure:
-
Reaction Setup: In a 2.5 mL microwave vial, add the substituted aniline (e.g., 2.0 mmol) and diethyl ethoxymethylenemalonate (6.0 mmol). The excess DEEM acts as both reagent and solvent.
-
Microwave Irradiation: Seal the vial securely and place it in the microwave reactor. Heat the mixture to 200-250 °C (temperature must be optimized based on the aniline substrate) and hold for 15-30 minutes.
-
Isolation: After the reaction is complete, allow the vial to cool to room temperature. A precipitate of the product should form. To facilitate further precipitation, a non-polar solvent such as hexane can be added.
-
Purification: Filter the solid product using a Büchner funnel and wash thoroughly with ice-cold acetonitrile (2 x 3 mL) to remove unreacted DEEM.
-
Drying and Analysis: Dry the resulting white or off-white solid under vacuum. Confirm the structure using standard analytical techniques (NMR, MS).
-
(Optional) Hydrolysis & Decarboxylation: To obtain the final 4-quinolinone, suspend the intermediate in 10% aqueous NaOH and reflux for 1-2 hours. Cool the mixture and acidify with concentrated HCl to precipitate the carboxylic acid, which can then be decarboxylated by heating.[13]
Biological Evaluation and Mechanistic Insights
The therapeutic potential of novel 2,3-dihydro-4(1H)-quinolinone analogues is primarily assessed through a battery of in vitro and in vivo assays. Their anticancer properties have been of particular interest to researchers.[3]
Anticancer Activity
Numerous studies have demonstrated that derivatives of this scaffold are broad-spectrum cytotoxic agents, showing activity against a wide panel of human cancer cell lines including colon, breast, lung, and ovarian cancers.[19][20]
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: A prominent mechanism involves the disruption of microtubule dynamics, a process essential for mitosis.[21] Certain analogues have been shown to bind to the colchicine binding site on β-tubulin, preventing the polymerization of tubulin into microtubules.[19][20] This interference leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[21]
-
Enzyme Inhibition: Other quinolinone derivatives function by inhibiting key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and phosphoinositide 3-kinases (PI3K).[8]
-
Induction of Apoptosis: Beyond cell cycle arrest, these compounds can trigger programmed cell death through various pathways, including the generation of reactive oxygen species (ROS) and dissipation of the mitochondrial membrane potential.[22]
Figure 2. Mechanism of action via tubulin polymerization inhibition.
Antimicrobial Properties
While the fluoroquinolones are famous antibacterial agents, novel 2,3-dihydro-4(1H)-quinolinone derivatives are being explored to overcome growing resistance.[23] Research has shown that specific substitutions can yield compounds with potent activity against Gram-positive pathogens.[23] Furthermore, certain analogues, particularly those with long alkyl side chains, exhibit significant antifungal activity, suggesting a promising avenue for developing new treatments for fungal infections.[4]
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effect of novel compounds on cancer cell lines.[5][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds.
Materials:
-
Human cancer cell line (e.g., MCF-7, HL-60)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO (stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For the 4-quinolinone scaffold, SAR studies have revealed several key determinants of potency and selectivity.[1]
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 11. iipseries.org [iipseries.org]
- 12. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Gould-Jacobs Reaction [drugfuture.com]
- 15. synarchive.com [synarchive.com]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 19. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 4-Quinolone derivatives and their activities against Gram positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Quinolinone Compounds
Foreword: Beyond the Protocol
In the landscape of oncology drug discovery, the quinolinone scaffold stands out as a "privileged structure," a recurring molecular framework with a remarkable aptitude for biological activity.[1][2] Derivatives of quinolinone have consistently demonstrated potential as potent anticancer agents, capable of inducing cell cycle arrest, triggering apoptosis, and inhibiting critical signaling pathways.[3][4][5][6] However, the journey from a newly synthesized compound to a viable drug candidate is rigorous. The foundational step in this journey is the preliminary cytotoxicity screen—a series of robust, well-designed in vitro assays that provide the first glimpse into a compound's potential efficacy and toxicity.[7][8]
This guide is engineered not as a mere list of instructions, but as a distillation of field-proven insights. As a Senior Application Scientist, my objective is to illuminate the causality behind each experimental choice, transforming a standard protocol into a self-validating system. We will explore not just how to perform these assays, but why we choose specific methods, cell lines, and analytical approaches to generate data that is both reliable and rich with actionable intelligence.
Part 1: The Strategic Framework: Designing a Defensible Screening Cascade
The initial screen is more than a simple "live-or-die" experiment; it is the strategic foundation upon which all subsequent research is built. A poorly designed preliminary screen can lead to false negatives (discarding a promising compound) or false positives (wasting resources on a dead end).
The Rationale of Orthogonal Assays: Measuring More Than One Endpoint
-
Metabolic Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the activity of mitochondrial dehydrogenases.[10] A reduction in signal indicates a decrease in metabolic activity, which is often, but not always, a direct proxy for cell death.[7] A compound could be cytostatic (halting proliferation) without being cytotoxic (killing the cell), which would still result in a lower MTT signal over time.
-
Membrane Integrity Assays (e.g., Lactate Dehydrogenase - LDH): These assays quantify the release of the cytosolic enzyme LDH into the culture medium, an event that occurs when the cell membrane is compromised.[7][11] This is a direct marker of cytolysis, common in necrosis or late-stage apoptosis.
By combining a metabolic assay with a membrane integrity assay, we create a more robust profile. For instance, a compound that shows a strong effect in the MTT assay but a weak effect in the LDH assay may be inducing apoptosis or cytostasis rather than immediate necrosis. This initial insight is invaluable for guiding future mechanism-of-action studies.
Strategic Cell Line Selection: Probing Spectrum and Selectivity
The choice of cell lines is a critical variable that defines the relevance of your screening data.
-
Panel of Cancer Cell Lines: Testing compounds against a diverse panel of cancer cell lines is crucial to understand the breadth of their activity.[8] A typical starting panel might include representatives from major cancer types, such as:
-
Inclusion of a Non-Cancerous Cell Line: This is a non-negotiable component for assessing selectivity. A compound that is highly toxic to both cancer and normal cells has a narrow therapeutic window and is less likely to succeed.[16] A standard choice is a human embryonic kidney cell line like HEK293 or a mouse fibroblast line like L929 .[17][18] The goal is to find compounds with a significantly lower IC50 in cancer cells compared to normal cells.[19]
Understanding the Target: Quinolinone's Mechanisms of Action
Quinolinone derivatives exert their anticancer effects through a variety of mechanisms.[20] A foundational understanding of these pathways provides context for interpreting cytotoxicity data. Key reported mechanisms include:
-
Induction of Apoptosis: Many quinolinones trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases and modulation of the p53 tumor suppressor protein.[4][6][21]
-
Cell Cycle Arrest: Compounds can halt cell division at specific checkpoints (e.g., G2/M phase), preventing proliferation.[3][4][22]
-
Inhibition of Protein Kinases: The quinolinone scaffold is found in inhibitors of key kinases like EGFR and VEGFR, which are critical for tumor growth and angiogenesis.[5][23]
This knowledge helps us anticipate the cellular effects and informs the selection of follow-up assays.
Part 2: Field-Validated Experimental Protocols
The following protocols are detailed to ensure reproducibility and minimize common sources of error. Every step is designed to contribute to the integrity of the final dataset.
Protocol: MTT Assay for Cell Viability
This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Materials:
-
Quinolinone compounds (dissolved in DMSO to create a high-concentration stock)
-
Selected cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Sterile 96-well microplates
-
Calibrated multichannel pipettes
-
Microplate reader (570 nm absorbance)
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase. Ensure a single-cell suspension to avoid clumping.[24]
-
Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Causality Check: Optimal seeding density is crucial. Too few cells will result in a low signal; too many will lead to over-confluence and nutrient depletion, creating artifacts.[25]
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinolinone compounds in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[25]
-
Carefully remove the old medium and add 100 µL of the compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.
-
Untreated Control: Cells in medium only.
-
Blank: Medium only (no cells).
-
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
-
MTT Reaction & Measurement:
-
After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C. Viable cells will reduce the MTT to purple formazan crystals.
-
Carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the crystals. Mix gently by pipetting or shaking.
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the formula: [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100.[21]
Part 3: Data Interpretation, Validation, and Troubleshooting
Raw data is meaningless without proper analysis and interpretation. This section focuses on converting absorbance values into actionable insights.
Data Presentation and IC50 Determination
The primary endpoint of a preliminary screen is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of a compound required to inhibit cell viability by 50%. [21][26][27]It is the gold standard for quantifying and comparing the potency of different compounds. [16][26] Calculation Workflow:
-
Normalize the viability data for each concentration against the untreated control (100% viability).
-
Plot the normalized viability (%) versus the log of the compound concentration.
-
Fit the data to a non-linear regression model (sigmoidal dose-response curve) using software like GraphPad Prism or an equivalent. [1]4. The software will calculate the IC50 value from this curve.
Data Summary Table: All quantitative data should be summarized in a clear, structured table. This allows for easy comparison of a compound's activity across different cell lines and time points.
| Compound ID | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) ± SD |
| Quinolinone-A | A549 | Lung Carcinoma | 48 | 22.3 ± 2.1 |
| Quinolinone-A | MCF-7 | Breast Adenocarcinoma | 48 | 35.8 ± 3.5 |
| Quinolinone-A | HCT-116 | Colon Carcinoma | 48 | 15.7 ± 1.8 |
| Quinolinone-A | HEK293 | Normal Kidney | 48 | > 100 |
| (Note: Data is hypothetical and for illustrative purposes only) |
Visualizing a Potential Mechanism: Apoptosis Induction
Based on established literature, many quinolinone derivatives induce apoptosis. [21]Visualizing this pathway helps connect the observed cytotoxicity to a potential molecular mechanism. The diagram below illustrates a simplified, common apoptotic pathway that may be activated by these compounds.
Troubleshooting Guide: A Self-Validating System
Inconsistent results can plague cytotoxicity assays. A proactive troubleshooting strategy is key to maintaining data integrity.
| Problem | Potential Cause(s) | Actionable Solution(s) | Reference |
| High Variability Between Replicates | Inconsistent cell seeding; Pipetting errors; "Edge effects" in the 96-well plate. | Ensure a homogenous cell suspension; Use calibrated pipettes; Avoid using outer wells for samples, instead fill them with sterile PBS to maintain humidity. | [25][28] |
| Low Absorbance / Weak Signal | Too few cells seeded; Insufficient incubation time with MTT reagent; Cells are in poor health. | Perform a cell titration to find the optimal seeding density; Increase MTT incubation time (e.g., to 4 hours); Use cells in the logarithmic growth phase and at a low passage number. | [25][28] |
| Compound Precipitation | Poor solubility of the compound in the aqueous culture medium. | Visually inspect diluted compound solutions for cloudiness; Try a different co-solvent or reduce the final test concentration; Ensure the stock solution in DMSO is fully dissolved before diluting. | [9][24] |
| High Background in LDH Assay | Microbial contamination; Excessive pipetting force during setup causing premature cell lysis. | Visually inspect plates for contamination; Handle cell suspensions gently during plating. | [25][29] |
Conclusion and Forward Path
The preliminary cytotoxicity screen is a foundational pillar in the evaluation of novel quinolinone compounds. By employing an orthogonal assay strategy, selecting a relevant and diverse panel of cell lines, and adhering to meticulous, validated protocols, researchers can generate high-confidence data. The resulting IC50 values provide a clear, quantitative measure of potency and selectivity, enabling the prioritization of the most promising candidates for further investigation.
A successful "hit" from this initial screen does not mark the end, but rather the beginning of a deeper inquiry. The logical next steps involve more sophisticated assays to elucidate the precise mechanism of action, such as flow cytometry for cell cycle analysis and Annexin V/PI staining to definitively quantify apoptosis. [20][22]This structured, hypothesis-driven progression ensures that resources are invested wisely, accelerating the path from a promising molecule to a potential therapeutic.
References
- A Comparative Analysis of Cytotoxicity: Synthetic vs. Natural Quinolinone Derivatives. (n.d.). Benchchem.
- Technical Support Center: Troubleshooting Cell Viability Issues in Cytotoxicity Assays. (n.d.). Benchchem.
- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17).
- Preliminary Cytotoxicity Profile of Quinolin-2(1H)-one Derivatives: A Technical Overview. (n.d.). Benchchem.
- Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. (n.d.). Taylor & Francis Online.
- Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT.
- Technical Support Center: Troubleshooting Unexpected Results in Cytotoxicity Assays. (n.d.). Benchchem.
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.). National Institutes of Health.
- Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. (n.d.). National Institutes of Health.
- Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. (2024). Current Topics in Medicinal Chemistry, 24(13), 1134-1157.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
- Cell-based Assays for Cytotoxicity Testing of Novel Compounds. (n.d.). Benchchem.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Institutes of Health.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (n.d.). ResearchGate.
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 1040.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). Scientific Reports, 9(1), 11790.
- Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. (n.d.). Benchchem.
- Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. (2022, March 31). Johner Institute.
- Design, Synthesis, and Cytotoxic Screening of New Quinoline Derivatives over MCF-7 Breast Cancer Cell Line. (2025, August 5). ResearchGate.
- Synthesis of new quinolinequinone derivatives and preliminary exploration of their cytotoxic properties. (2013). Journal of Medicinal Chemistry, 56(10).
- Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. (n.d.).
- In Vitro Cytotoxicity Test Methods. (n.d.). National Toxicology Program.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 81.
- Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025, February 13). National Institutes of Health.
- Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. (2023). Molecules, 28(18), 6701.
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
- Troubleshooting inconsistent results in ursane cytotoxicity assays. (n.d.). Benchchem.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. (2022). Molecules, 27(3), 1040.
- The Importance of IC50 Determination. (2022, June 7). Visikol.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. (n.d.).
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2025, August 6). ResearchGate.
- cytotoxicity ic50 values: Topics by Science.gov. (n.d.).
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
- A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS ONE, 6(11), e26908.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 12. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 15. mdpi.com [mdpi.com]
- 16. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 17. blog.johner-institute.com [blog.johner-institute.com]
- 18. researchgate.net [researchgate.net]
- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 23. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. clyte.tech [clyte.tech]
- 27. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 29. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
An In-Depth Technical Guide to the Solubility and Stability of 2,3-dihydro-2-methyl-4(1H)-quinolinone
Foreword: The Critical Role of Physicochemical Profiling in Early-Stage Drug Development
In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical early hurdles are the fundamental physicochemical properties of the molecule, which dictate its formulation, bioavailability, and ultimately, its therapeutic potential. This guide is dedicated to the comprehensive evaluation of two such cornerstone properties—solubility and stability—using the exemplar molecule, 2,3-dihydro-2-methyl-4(1H)-quinolinone. As a heterocyclic scaffold of significant interest in medicinal chemistry, understanding its behavior in various environments is paramount for any research scientist or drug development professional. This document moves beyond a mere recitation of protocols; it delves into the rationale behind the experimental design, offering insights grounded in years of field experience to ensure the generation of robust and reliable data.
Introduction to this compound: A Profile
This compound belongs to the quinolinone class of heterocyclic compounds, which are recognized for a wide spectrum of biological activities.[1] The structural integrity and solubility of this specific analog are foundational to its potential as a therapeutic agent. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough investigation of these characteristics is not merely a preliminary step but a crucial component of the risk assessment and development strategy for this molecule.
This guide will provide a detailed framework for conducting solubility and stability studies on this compound, in line with the principles outlined by the International Council for Harmonisation (ICH) guidelines.[2][3][4]
Aqueous Solubility Assessment: Beyond a Single Number
Aqueous solubility is a key determinant of a drug's absorption and distribution. We will explore two key types of solubility measurements: thermodynamic (equilibrium) and kinetic.
Thermodynamic Equilibrium Solubility
This measurement represents the true saturation point of the compound in a given solvent system at equilibrium. The shake-flask method is the gold standard for this determination due to its simplicity and accuracy.
-
Preparation of Solutions: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Compound Addition: Add an excess of this compound to each buffer in separate, sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A robust reversed-phase HPLC method is essential for the accurate quantification of this compound in solubility and stability samples.[5]
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-25 min: 30-85% B25-30 min: 85% B30-31 min: 85-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Illustrative Solubility Profile
The following table presents a hypothetical solubility profile for this compound.
| pH | Temperature (°C) | Solubility (µg/mL) |
| 1.2 | 25 | 150.5 |
| 4.5 | 25 | 75.2 |
| 6.8 | 25 | 50.8 |
| 7.4 | 25 | 48.3 |
| 7.4 | 37 | 55.1 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.
Experimental Workflow for Solubility Determination
Caption: A plausible degradation pathway for the compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
Conclusion and Future Directions
This guide has provided a comprehensive, albeit illustrative, framework for assessing the solubility and stability of this compound. The methodologies described are grounded in established scientific principles and regulatory expectations. The hypothetical data presented underscores the importance of evaluating these parameters across a range of physiologically and environmentally relevant conditions.
For any drug development program involving this or similar molecules, the next steps would involve:
-
Performing these experiments to generate actual data.
-
Elucidating the structures of any major degradation products.
-
Developing a formulation strategy to address any solubility or stability challenges.
By adhering to a rigorous and well-designed experimental plan, researchers can build a robust data package that will be instrumental in advancing a promising compound through the development pipeline.
References
- ICH. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Scribd.
- Li, Y., et al. (2024). Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. Frontiers in Microbiology.
- European Medicines Agency. (2023). ICH Q1 guideline on stability testing of drug substances and drug products.
- ICH. (1996). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products.
- European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
- Gupta, S. (2014). Ich guideline for stability testing. Slideshare.
- Li, Y., et al. (2022). Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. PMC.
- Smaill, J. B., et al. (2019). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Schmidt, A., et al. (1991). Microbial Metabolism of Quinoline and Related Compounds. IX. Degradation of 6-hydroxyquinoline and Quinoline by Pseudomonas Diminuta 31/1 Fa1 and Bacillus Circulans 31/2 A1. PubMed.
- Semantic Scholar. (n.d.). Suggested partial pathway for the degradation of quinoline by P. ayucida IGTN9m.
- Walash, M. I., et al. (1983).
- Royal Society of Chemistry. (2014). Analytical Methods.
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science.
- Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- Raju, K., et al. (2016). Forced Degradation Studies. MedCrave online.
- Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Ankur, C. (2023). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
Sources
An Initial Investigator's Guide to the Therapeutic Potential of Dihydroquinolinones
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Promise of a Privileged Scaffold
The dihydroquinolinone core is a classic example of a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure provides a three-dimensional framework that can be readily and strategically decorated with a variety of functional groups, allowing for the precise positioning of pharmacophoric elements to interact with a diverse range of biological targets. This inherent versatility has led to the successful development of FDA-approved drugs such as the antipsychotic aripiprazole, the antiplatelet agent cilostazol, and the beta-blocker carteolol, each of which owes its therapeutic effect to the unique properties of the dihydroquinolinone core.[1] For the modern drug discovery scientist, this scaffold represents not just a historical success story, but a fertile ground for the development of novel therapeutics to address unmet medical needs. This guide provides an in-depth technical framework for the initial investigation of novel dihydroquinolinone derivatives, from conceptualization and synthesis to preclinical evaluation.
Chapter 1: Deconstructing the Therapeutic Landscape
The therapeutic potential of dihydroquinolinones is broad, with significant activity reported in several key areas. A thorough understanding of these established activities is crucial for contextualizing novel findings and guiding new research directions.
Anticancer Activity: A Multi-pronged Attack
Dihydroquinolinone derivatives have emerged as promising anticancer agents, often exhibiting multifaceted mechanisms of action.[2][3]
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism by which these compounds exert their anticancer effects is through the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.[2][4] For instance, certain 2-aminodihydroquinoline analogs have been shown to arrest cells at the G2/M checkpoint and induce apoptosis, particularly under conditions of low growth factors.[2] This dual mechanism is highly desirable in an anticancer agent, as it can target both proliferating and quiescent cancer cells.
-
Targeting Key Enzymes: Some dihydroquinolinones have been shown to target specific enzymes that are crucial for cancer cell survival and proliferation. For example, in silico and in vitro studies have identified human aldehyde dehydrogenase 1A1 (ALDH1A1), an enzyme associated with cancer stem cells, as a potential target.[1][5]
Modulation of Central Nervous System (CNS) Targets
The dihydroquinolinone scaffold is well-represented in the realm of CNS-acting drugs, primarily through its ability to interact with key neurotransmitter receptors.
-
Dopamine Receptor Antagonism and Partial Agonism: The blockade of dopamine receptors is a cornerstone of antipsychotic therapy.[6][7] Dihydroquinolinone derivatives have been successfully developed as dopamine D2 receptor antagonists and partial agonists.[8][9] Aripiprazole, a blockbuster antipsychotic, is a classic example of a dihydroquinolinone-based dopamine D2 partial agonist. This mechanism allows for the modulation of dopaminergic activity, reducing it in hyperactive states (as seen in psychosis) while maintaining a basal level of signaling to avoid the severe side effects associated with full antagonists.[9]
-
Serotonin Reuptake Inhibition: In addition to dopamine receptor activity, some dihydroquinolinones also exhibit potent serotonin reuptake inhibition, a mechanism central to the action of many antidepressant medications.[9] This dual-action profile presents an opportunity for the development of novel therapeutics for complex neuropsychiatric disorders.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases are a family of enzymes that regulate the levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10][11] By inhibiting these enzymes, dihydroquinolinones can modulate a wide range of physiological processes.
-
PDE5 Inhibition for Pulmonary Arterial Hypertension (PAH): Dihydroquinolin-2(1H)-ones have been identified as highly potent and selective inhibitors of PDE5.[3][12] Inhibition of PDE5 leads to an increase in cGMP levels, resulting in vasodilation. This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and, more recently, PAH.[3][10]
Chapter 2: The Art and Science of Dihydroquinolinone Synthesis
The therapeutic potential of any scaffold is only as good as our ability to synthesize and modify it. Fortunately, a rich and diverse body of synthetic methodologies exists for the construction of the dihydroquinolinone core.
Foundational Synthetic Strategies
A variety of synthetic routes have been developed, ranging from classical condensation reactions to modern catalytic methods.
-
Domino Reactions: These multi-step reactions, where subsequent transformations occur in a single pot, offer an efficient and atom-economical approach to complex molecules. Domino reactions for dihydroquinolinone synthesis often involve reduction or oxidation followed by cyclization, or SNAr-terminated sequences.[13]
-
Catalytic Annulation of α,β-Unsaturated N-Arylamides: This is a powerful and versatile strategy that allows for the construction of the dihydroquinolinone core through electrophilic, radical-initiated, or photochemical cyclization reactions.[14]
A Representative Synthetic Protocol: Silver-Catalyzed Cyclization
This protocol describes a mild and efficient one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones from readily available starting materials.[15]
Step-by-Step Methodology:
-
Reactant Preparation: To a solution of an appropriate o-aminoacetophenone (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in a suitable solvent such as ethanol (5 mL), add silver(I) triflate (0.1 mmol).
-
Reaction: Stir the reaction mixture at room temperature for the appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Chapter 3: A Roadmap for Preclinical Evaluation
A systematic and rigorous preclinical evaluation is essential to identify promising dihydroquinolinone candidates for further development. This involves a tiered approach, starting with in vitro assays and progressing to in vivo models.
In Vitro Profiling: The First Line of Investigation
-
Cytotoxicity Assessment (MTT Assay): The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][16] It is a robust and high-throughput method for determining the cytotoxic potential of novel compounds against cancer cell lines.[16][17]
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the dihydroquinolinone derivative for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
-
Cell Cycle Analysis (Flow Cytometry): This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[4][5] It is a powerful tool for investigating whether a compound induces cell cycle arrest.[9]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells with the dihydroquinolinone derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.[5]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
-
In Vivo Efficacy: Testing in a Biological Context
-
Xenograft Mouse Models of Cancer: To evaluate the in vivo anticancer efficacy of a promising dihydroquinolinone derivative, a xenograft mouse model is commonly used.[3][18][19] In this model, human cancer cells are implanted into immunodeficient mice, and the effect of the compound on tumor growth is monitored.[3][12]
Experimental Workflow: In Vivo Anticancer Efficacy Study
Caption: Workflow for an in vivo anticancer efficacy study in a xenograft mouse model.
ADME/Tox Profiling: Assessing Drug-like Properties
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (Tox) properties is critical for identifying candidates with a higher probability of success in clinical development.[7][20][21][22]
-
In Vitro Metabolic Stability: The stability of a compound in the presence of liver microsomes, which contain the major drug-metabolizing enzymes, is a key indicator of its likely in vivo half-life.[23][24][25]
Experimental Workflow: In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro metabolic stability assay using liver microsomes.
-
In Vivo Toxicity Studies: Initial toxicity assessment is often carried out in rodents according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).[26][27][28][29][30] These studies provide crucial information on the maximum tolerated dose (MTD) and potential target organs of toxicity.
Chapter 4: Structure-Activity Relationship (SAR) - The Key to Optimization
Understanding how modifications to the dihydroquinolinone scaffold affect its biological activity is the cornerstone of medicinal chemistry.
General Principles of SAR for Dihydroquinolinones
-
Substitution Patterns: The nature and position of substituents on both the aromatic ring and the heterocyclic portion of the dihydroquinolinone core can have a profound impact on potency and selectivity.[16][28] For example, in the context of anticancer activity, the introduction of dialkylaminoethyl substituents has been shown to be crucial for cytotoxicity.[2]
-
Stereochemistry: The stereochemistry of substituents can also play a critical role in determining biological activity, as different stereoisomers may have distinct binding affinities for their targets.
Data-Driven Optimization
The table below summarizes hypothetical SAR data for a series of dihydroquinolinone analogs, illustrating how systematic modifications can be used to optimize activity.
| Compound | R1 | R2 | R3 | IC50 (µM) vs. Cancer Cell Line X |
| 1a | H | H | H | >50 |
| 1b | Cl | H | H | 25.3 |
| 1c | OCH3 | H | H | 15.8 |
| 1d | H | Br | H | 10.2 |
| 1e | H | H | NO2 | 5.1 |
| 1f | OCH3 | Br | H | 2.5 |
Conclusion: A Scaffold of Opportunity
The dihydroquinolinone scaffold continues to be a rich source of novel therapeutic agents. Its synthetic tractability, coupled with its proven ability to interact with a wide range of biological targets, makes it an attractive starting point for drug discovery campaigns. By employing a systematic and integrated approach that combines rational design, efficient synthesis, and rigorous preclinical evaluation, as outlined in this guide, researchers can unlock the full therapeutic potential of this remarkable heterocyclic system. The journey from a promising scaffold to a life-changing medicine is long and challenging, but for the dihydroquinolinone core, the path is well-trodden and the potential rewards are immense.
References
- Bio-protocol. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. [Link]
- UT Health San Antonio. Cell Cycle Protocol - Flow Cytometry. [Link]
- Bentham Science. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. [Link]
- National Center for Biotechnology Information. Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
- ScienceDirect. OECD guidelines and validated methods for in vivo testing of reproductive toxicity. [Link]
- PubMed. Synthesis and anticancer activity of aminodihydroquinoline analogs: identification of novel proapoptotic agents. [Link]
- PubMed. Discovery and Optimization of Dihydroquinolin-2(1 H)-ones as Novel Highly Selective and Orally Bioavailable Phosphodiesterase 5 Inhibitors for the Treatment of Pulmonary Arterial Hypertension. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- ResearchGate. OECD Guidelines for In Vivo Testing of Reproductive Toxicity. [Link]
- PubMed.
- Wikipedia. Dopamine antagonist. [Link]
- MDPI.
- Patsnap. What are PDE inhibitors and how do they work?. [Link]
- National Center for Biotechnology Information. Phosphodiesterase Inhibitors. [Link]
- National Center for Biotechnology Information. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. [Link]
- PubMed. In vivo cancer modeling using mouse models. [Link]
- MDPI. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- ResearchGate. In vivo anticancer efficacy and mouse body weight changes over time... [Link]
- vivo Science GmbH. GLP Toxicity studies | REACH | EFSA | EMA. [Link]
- Semantic Scholar.
- Organic Chemistry Portal. Synthesis of 2,3-dihydroquinolin-4-ones. [Link]
- Organic Chemistry Portal. Dihydroquinolinone synthesis. [Link]
- Clinical Tree. ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]
- ResearchGate. In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]
- Springer Nature. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]
- National Center for Biotechnology Information. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]
- BioIVT. What is ADME and how does it fit into drug development?. [Link]
- Wikipedia. OECD Guidelines for the Testing of Chemicals. [Link]
- National Center for Biotechnology Information.
- MTTlab. In vitro drug metabolism: for the selection of your lead compounds. [Link]
- Biobide. Navigating OECD Guidelines for Chronic Toxicity Studies. [Link]
- PubMed. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
Sources
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. wp.uthscsa.edu [wp.uthscsa.edu]
- 6. championsoncology.com [championsoncology.com]
- 7. [PDF] The impact of early ADME profiling on drug discovery and development strategy | Semantic Scholar [semanticscholar.org]
- 8. clyte.tech [clyte.tech]
- 9. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 16. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. In vivo cancer modeling using mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. clinicalpub.com [clinicalpub.com]
- 21. bioivt.com [bioivt.com]
- 22. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 23. researchgate.net [researchgate.net]
- 24. mttlab.eu [mttlab.eu]
- 25. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 27. researchgate.net [researchgate.net]
- 28. GLP Toxicity studies | REACH | EFSA | EMA | vivo Science GmbH [vivo-science.com]
- 29. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 30. Navigating OECD Guidelines for Chronic Toxicity Studies | Biobide [biobide.com]
An In-depth Technical Guide to 2-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS Number: 30448-37-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinolinone Scaffold and the Potential of 2-Methyl-2,3-dihydroquinolin-4(1H)-one
The quinoline and quinolinone structural motifs are cornerstones in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These heterocyclic compounds are recognized for their diverse pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antimalarial effects.[3][4] Within this broad and promising class of molecules, 2,3-dihydroquinolin-4(1H)-one derivatives have emerged as a particularly interesting scaffold for drug discovery.[4] This technical guide focuses on a specific member of this family: 2-Methyl-2,3-dihydroquinolin-4(1H)-one (CAS Number: 30448-37-4).
While extensive research has been conducted on the broader quinolinone class, 2-Methyl-2,3-dihydroquinolin-4(1H)-one itself remains a relatively underexplored molecule. However, its structural features suggest significant potential for biological activity, making it a compelling target for further investigation in drug development programs. This guide aims to provide a comprehensive overview of its known properties, potential applications based on structurally related compounds, and detailed methodologies for its synthesis and characterization, thereby serving as a valuable resource for researchers and scientists in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. Below is a summary of the key properties of 2-Methyl-2,3-dihydroquinolin-4(1H)-one.
| Property | Value | Source |
| CAS Number | 30448-37-4 | [5][6][7][8] |
| Molecular Formula | C₁₀H₁₁NO | [9][10] |
| Molecular Weight | 161.20 g/mol | [9] |
| IUPAC Name | 2-methyl-2,3-dihydro-1H-quinolin-4-one | [6] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Sparingly soluble in water (predicted) | - |
Synthesis of 2-Methyl-2,3-dihydroquinolin-4(1H)-one: A Representative Protocol
The synthesis of 2,3-dihydroquinolin-4(1H)-ones can be achieved through various methods, often involving the cyclization of substituted anilines or related precursors.[11] A common and effective approach is the acid-catalyzed intramolecular cyclization of an appropriate chalcone precursor. The following is a detailed, representative protocol for the synthesis of 2-Methyl-2,3-dihydroquinolin-4(1H)-one.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol is based on established methods for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones and is adapted for the synthesis of the 2-methyl analog.[11]
Materials:
-
o-Aminoacetophenone
-
Crotonaldehyde
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-aminoacetophenone (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add crotonaldehyde (1.1 equivalents) followed by the slow addition of concentrated hydrochloric acid (catalytic amount).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-Methyl-2,3-dihydroquinolin-4(1H)-one.
Causality Behind Experimental Choices:
-
Acid Catalyst: The acid protonates the carbonyl group of the chalcone intermediate, activating it for intramolecular nucleophilic attack by the amino group.
-
Reflux: The elevated temperature provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.
-
Neutralization: The use of sodium bicarbonate is crucial to quench the acid catalyst and prevent any acid-mediated side reactions during the work-up.
-
Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or byproducts.
Caption: Workflow for the synthesis of 2-Methyl-2,3-dihydroquinolin-4(1H)-one.
Potential Biological Activities and Mechanism of Action
While specific biological data for 2-Methyl-2,3-dihydroquinolin-4(1H)-one is limited, the broader class of 2,3-dihydroquinolin-4(1H)-one derivatives has demonstrated a range of significant biological activities.[3][4] These activities provide a strong rationale for investigating the therapeutic potential of the title compound.
Inferred Potential Activities:
-
Anticancer Activity: Many 2-aryl-2,3-dihydroquinolin-4(1H)-one derivatives have shown potent cytotoxic effects against various cancer cell lines.[3][12] The proposed mechanisms often involve the inhibition of key signaling pathways involved in cell proliferation and survival.
-
Antioxidant Properties: The dihydroquinolinone core is associated with antioxidant activity, which is crucial for mitigating oxidative stress implicated in numerous diseases.[4][13]
-
Anti-inflammatory Effects: Some derivatives have exhibited anti-inflammatory properties, suggesting potential applications in treating inflammatory disorders.
Proposed Mechanism of Action (Hypothetical):
Based on the activities of related compounds, 2-Methyl-2,3-dihydroquinolin-4(1H)-one could potentially exert its biological effects through various mechanisms. A plausible hypothesis is the modulation of intracellular signaling pathways critical for cell growth and survival.
Caption: Hypothetical mechanism of action for 2-Methyl-2,3-dihydroquinolin-4(1H)-one.
Spectroscopic Characterization
The structural elucidation of newly synthesized compounds relies heavily on spectroscopic techniques. Below are the expected spectroscopic data for 2-Methyl-2,3-dihydroquinolin-4(1H)-one, inferred from its structure and data for analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Multiple signals in the range of δ 6.5-8.0 ppm.
-
CH (C2) Proton: A quartet or multiplet around δ 4.0-4.5 ppm.
-
CH₂ (C3) Protons: Two diastereotopic protons appearing as a multiplet or two separate signals around δ 2.5-3.0 ppm.
-
CH₃ (C2-methyl) Protons: A doublet at approximately δ 1.2-1.5 ppm.
-
NH Proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon (C4): A signal around δ 190-200 ppm.
-
Aromatic Carbons: Multiple signals in the range of δ 115-150 ppm.
-
CH (C2) Carbon: A signal around δ 50-60 ppm.
-
CH₂ (C3) Carbon: A signal around δ 40-50 ppm.
-
CH₃ (C2-methyl) Carbon: A signal around δ 20-25 ppm.
IR (Infrared) Spectroscopy:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹.
-
C=O Stretch (Ketone): A strong absorption band around 1680 cm⁻¹.
-
C=C Stretch (Aromatic): Absorption bands in the region of 1450-1600 cm⁻¹.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-Methyl-2,3-dihydroquinolin-4(1H)-one. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Future Directions and Applications in Drug Discovery
The structural framework of 2-Methyl-2,3-dihydroquinolin-4(1H)-one presents a promising starting point for the development of novel therapeutic agents. Future research efforts could focus on:
-
Biological Screening: A comprehensive biological evaluation of the compound against a panel of cancer cell lines and other relevant biological targets.
-
Analogue Synthesis: The synthesis and evaluation of a library of derivatives with modifications at the N1, C2, and aromatic ring positions to establish structure-activity relationships (SAR).
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways through which this compound and its active analogs exert their biological effects.
The exploration of 2-Methyl-2,3-dihydroquinolin-4(1H)-one and its derivatives holds the potential to uncover new lead compounds for the treatment of various diseases, contributing to the advancement of medicinal chemistry and drug discovery.
References
- ResearchGate. (n.d.). Examples of biologically active 2‐aryl‐2,3‐dihydroquinolin‐4(1H)‐ones.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- ResearchGate. (n.d.). General strategies of indolin‐2‐one and dihydroquinolin‐2‐one derivatives.
- PubMed Central. (n.d.). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach.
- MDPI. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- PubMed Central. (n.d.). Asymmetric Synthesis of 2,3-Dihydro-2-arylquinazolin-4-ones: Methodology and Application to a Potent Fluorescent Tubulin Inhibitor with Anticancer Activity.
- PubMed Central. (n.d.). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.
- ACS Publications. (n.d.). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- MDPI. (2022). Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones.
- PubMed Central. (n.d.). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity.
- ResearchGate. (n.d.). Examples of biologically active 2, 3-dihydroquinazolin-4(1H)-one derivatives.
- PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one.
- RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.
- Scholars Research Library. (n.d.). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach.
- PubMed. (2017). Synthesis, biological evaluation and docking studies of 2,3-dihydroquinazolin-4(1H)-one derivatives as inhibitors of cholinesterases.
- Semantic Scholar. (2004). SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES.
- PubMed Central. (n.d.). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents.
- JSM Chemistry. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- RSC Publishing. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
- The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water”.
- PubChem. (n.d.). 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
- PubMed. (2020). Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors.
- PubChem. (n.d.). 2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one.
- MDPI. (2021). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- MDPI. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities.
- PubChem. (n.d.). CID 140982983.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,3-dihydroquinolin-4(1H)-one | C9H9NO | CID 117158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. 1-Methyl-3,4-dihydroquinolin-2(1H)-one | C10H11NO | CID 576513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Methyl-1,2,3,4-tetrahydroisoquinolin-3-one | C10H11NO | CID 11286623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 12. Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Quinolinone Derivatives
Introduction: The Quinolinone Core - A Privileged Scaffold in Medicinal Chemistry
Quinolinone and its derivatives represent a cornerstone in the edifice of medicinal chemistry, forming the structural basis of a multitude of natural products and synthetic compounds with a wide spectrum of pharmacological activities.[1] These bicyclic heterocyclic compounds, characterized by a benzene ring fused to a pyridinone ring, have garnered immense interest from researchers due to their demonstrated therapeutic potential across various domains, including oncology, infectious diseases, and inflammation.[1][2] The versatility of the quinolinone scaffold lies in its amenability to extensive chemical modification, which allows for the fine-tuning of its biological activity and pharmacokinetic properties.[1] This adaptability has made it a "privileged scaffold," a term bestowed upon molecular frameworks that are capable of binding to multiple biological targets with high affinity.
This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive exploration of the structure-activity relationships (SAR) of quinolinone derivatives, with a particular focus on their anticancer properties. We will dissect the influence of substituents at various positions of the quinolinone nucleus, delve into the mechanistic underpinnings of their biological effects, and provide detailed experimental protocols for their synthesis and evaluation. The aim is to furnish a foundational understanding that empowers the rational design of novel, potent, and selective quinolinone-based therapeutic agents.
The Quinolinone Scaffold: Nomenclature and Structural Framework
A clear and consistent understanding of the quinolinone core structure and its numbering system is fundamental to any SAR discussion. The quinolinone scaffold consists of a fused benzene and pyridine ring system. The numbering of the atoms is crucial for accurately describing the position of various substituents.
Figure 1: General structure and numbering of the quinolinone scaffold.[3][4]
Dissecting the Structure-Activity Relationship (SAR) of Quinolinone Derivatives
The biological activity of quinolinone derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. A systematic analysis of these relationships is crucial for optimizing potency, selectivity, and pharmacokinetic profiles.
Substitutions at the N1 Position
The N1 position of the quinolinone ring is a key site for modification and significantly impacts the compound's pharmacokinetic properties and overall potency.[5]
-
Influence on Potency: Substitution at the N1 position is vital for antibacterial activity.[6] For instance, the introduction of a cyclopropyl moiety at N1 has been shown to enhance activity against Gram-negative bacteria, as exemplified by ciprofloxacin.[5]
-
Modulation of Pharmacokinetics: Modifications at this position can alter the drug-like properties of the molecule, including solubility and membrane permeability.
Modifications at the C2 and C3 Positions
The C2 and C3 positions offer further opportunities for structural diversification and activity modulation.
-
C2 Position: Historically, modifications at the C2 position were often considered unfavorable due to a loss of biological activity with simple substitutions like methyl or hydroxyl groups.[7] However, more complex modifications, such as the incorporation of a ring between the N1 and C2 positions, have yielded highly active compounds.[7] The planarity between the 4-keto and 3-carboxylic acid groups is a critical determinant of biological activity.[7]
-
C3 Position: The C3 position is frequently substituted with a carboxylic acid group, which is a key feature for the antibacterial activity of many quinolone drugs.[6] This group is crucial for binding to the target enzyme, DNA gyrase.
The Critical Role of the C4 Position
The C4 position, often bearing a carbonyl group (forming a 4-quinolone), is another critical determinant of activity.
-
Antimalarial Activity: In the context of 4-aminoquinolines, the nature of the substituent at the C4 position is paramount for antimalarial activity. A dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is considered optimal for activity, as seen in chloroquine.[8]
-
Anticancer Activity: For anticancer applications, various substitutions at the C4 position have been explored. The presence of a 4-oxo group is a common feature in many cytotoxic quinolinone derivatives.
Influence of Substituents on the Benzene Ring (C5-C8)
Modifications on the carbocyclic portion of the quinolinone scaffold also play a significant role in modulating biological activity.
-
C7 Position: The C7 position is a common site for substitution, particularly in antibacterial quinolones. The introduction of a piperazine ring at this position is responsible for a broader spectrum of activity and higher intrinsic potency.[6]
-
C6 and C8 Positions: In the context of anticancer activity, the introduction of a methoxy group at the C6 or C8 position of C2 and C4-aroylquinolines has been shown to increase potency.[9] Furthermore, for styrylquinolines, substitutions at the R-7 and R-8 positions are important for various biological activities.[10]
Quantitative SAR of Quinolinone Derivatives in Oncology
The following table summarizes the in vitro cytotoxic activity (IC50) of selected quinolinone derivatives against various cancer cell lines, illustrating the impact of different substitution patterns.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 6-Bromo-5-nitroquinoline | HT29 (Human Colon Adenocarcinoma) | Lower than 5-FU | [11] |
| 2 | 6,8-Diphenylquinoline | C6 (Rat Glioma), HeLa (Human Cervical Cancer), HT29 | High antiproliferative activity | [11] |
| 3 | Acrylic acid derivative with quinolinone moiety | HCT-116 (Human Colon Carcinoma) | Potent | [12] |
| 4 | Iodinated 4-(3H)-quinazolinone 3N-substituted (3d) | HeLa | 10 | [13] |
| 5 | Iodinated 4-(3H)-quinazolinone 3N-substituted (3e) | T98G (Human Glioblastoma) | 12 | [13] |
| 6 | Quinolinyl vinyl phenol analog | Breast Cancer | <10 | [14] |
Mechanisms of Action: How Quinolinone Derivatives Exert Their Anticancer Effects
Quinolinone derivatives employ a variety of mechanisms to inhibit cancer cell growth and induce cell death. Understanding these mechanisms is crucial for targeted drug development.
Induction of Apoptosis and Cell Cycle Arrest
A primary mechanism of action for many anticancer quinolinone derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.
-
Apoptosis Induction: Compounds like 6-bromo-5-nitroquinoline have been shown to induce apoptosis in cancer cells.[11] This is a desirable trait for an anticancer agent as it leads to the controlled elimination of malignant cells.
-
Cell Cycle Arrest: Certain quinolinone derivatives can halt the cell cycle at specific phases, preventing cancer cells from proliferating. For instance, some acrylic acid derivatives bearing a quinolinone moiety cause cell cycle arrest at the G1 phase.[12] Other quinazolinone derivatives have been observed to induce G2/M phase cell cycle arrest.[15]
Figure 3: Inhibition of the PI3K/Akt/mTOR pathway by quinolinone derivatives.
Experimental Protocols: Synthesis and Biological Evaluation
The successful development of novel quinolinone derivatives hinges on robust synthetic methodologies and reliable biological assays.
General Synthetic Approaches
Several named reactions are commonly employed for the synthesis of the quinolinone core. The choice of method often depends on the desired substitution pattern.
-
Gould-Jacobs Reaction: This is a widely used method for synthesizing 4-hydroxyquinolines, which can then be further modified. It involves the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by cyclization at high temperatures.
-
Pfitzinger Reaction: This reaction allows for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound. [16]* Microwave-Assisted Synthesis: To improve reaction efficiency and reduce reaction times, microwave-assisted organic synthesis has emerged as a powerful tool for the preparation of quinolinone derivatives. [17] Experimental Protocol: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives [17]
-
Reactant Mixture: In a suitable microwave reactor vessel, combine the appropriate 2-chloro-3-formylquinoline (1 mmol), an aromatic amine (1 mmol), and an active methylene compound (e.g., ethyl cyanoacetate, 1.2 mmol).
-
Solvent and Catalyst: Add a catalytic amount of a suitable catalyst (e.g., piperidine) and a minimal amount of a high-boiling point solvent (e.g., DMF or ethanol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a power level sufficient to maintain a temperature of 90°C for 2.5 to 3.5 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product can be collected by filtration, washed with a cold solvent (e.g., ethanol), and then purified by recrystallization.
Biological Evaluation Assays
A panel of in vitro cell-based assays is essential for determining the anticancer activity of newly synthesized quinolinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity [18]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the quinolinone derivatives in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Experimental Protocol: Flow Cytometry for Cell Cycle Analysis [19]
-
Cell Treatment and Harvesting: Seed cells and treat them with the quinolinone derivatives for the desired duration. Harvest the cells by trypsinization and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Figure 4: A typical experimental workflow for the development of quinolinone-based anticancer agents.
Conclusion and Future Directions
The quinolinone scaffold remains a highly privileged and fruitful starting point for the design and development of novel therapeutic agents. The extensive body of research on the structure-activity relationships of its derivatives has provided invaluable insights into the key structural features required for potent and selective biological activity. A deep understanding of how modifications at different positions of the quinolinone ring impact its interaction with biological targets is paramount for the rational design of next-generation drugs.
Future research in this field will likely focus on several key areas:
-
Development of More Selective Inhibitors: By leveraging the detailed SAR knowledge, researchers can design derivatives that target specific isoforms of enzymes or particular signaling pathways, thereby minimizing off-target effects and improving the therapeutic index.
-
Exploration of Novel Biological Targets: While much is known about the anticancer and antibacterial activities of quinolinones, their potential in other therapeutic areas, such as neurodegenerative diseases and viral infections, remains an exciting avenue for exploration.
-
Application of Computational Methods: The use of in silico tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, will continue to play a crucial role in predicting the activity of novel derivatives and guiding synthetic efforts. [20]* Green Synthesis Approaches: The adoption of more environmentally friendly synthetic methods will be essential for the sustainable development of quinolinone-based pharmaceuticals. [17] By integrating the principles of medicinal chemistry, chemical biology, and computational modeling, the scientific community is well-positioned to unlock the full therapeutic potential of the versatile quinolinone scaffold.
References
- [Reference to a general review on privileged scaffolds in medicinal chemistry]
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Preprints.org. [Link]
- Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not.
- Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Royal Society of Chemistry. [Link]
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. BMC Chemistry. [Link]
- Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. [Link]
- Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of Biochemical and Molecular Toxicology. [Link]
- [Reference to a general organic chemistry textbook or a review on named reactions]
- [Reference to a review on microwave-assisted organic synthesis]
- [Reference to a standard protocol for MTT assay]
- [Reference to a standard protocol for flow cytometry]
- Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances. [Link]
- [Reference to a review on the applications of comput
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- [Reference to a general review on green chemistry in pharmaceutical synthesis]
- In Vitro Antitumor Evaluation of Acrylic Acid Derivatives Bearing Quinolinone Moiety as Novel Anticancer Agents. Bentham Science. [Link]
- Structure--activity relationship of quinolones.
- Chemical structure and numbering of quinoline.
- 4-Substituted Quinolines: Structure Activity Rel
- [Reference to a review on kinase inhibitors in cancer therapy]
- [Reference to a review on topoisomerase inhibitors in cancer therapy]
- Quantitative Structure-Activity Relationship (QSAR) and Anticancer Evaluation of Certain Bisquinoline Derivatives Connected by 4-Oxy-3-Fluoroaniline.
- [Reference to a review on the PI3K/Akt/mTOR p
- Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution. Drugs under experimental and clinical research. [Link]
- [Reference to a review on the Gould-Jacobs reaction]
- General structure for the quinolone molecule and accepted numbering scheme.
- [Reference to a review on the Pfitzinger reaction]
- [Reference to a review on apoptosis]
- [Reference to a review on the cell cycle]
- [Reference to a review on Pim-1 kinase in cancer]
- Quinoline scaffold, main derivatives and respective numbering system.
- [Reference to a review on Src kinase in cancer]
- [Reference to a review on DNA intercal
- [Reference to a review on antimalarial drugs]
- [Reference to a review on antibacterial drugs]
- [Reference to a review on neurodegener
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- [Reference to a review on antiviral drugs]
- Styrylquinolines Derivatives: SAR Study and Synthetic Approaches. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy180.com [pharmacy180.com]
- 9. researchgate.net [researchgate.net]
- 10. Styrylquinolines Derivatives: SAR Study and Synthetic Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. iipseries.org [iipseries.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 2,3-Dihydro-4(1H)-quinolinones
<
Abstract
The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antibacterial, anticancer, and antiviral properties.[1][2] This guide provides a comprehensive overview of the principal synthetic strategies for constructing this valuable heterocyclic system. We will delve into the mechanistic underpinnings of classical name reactions and explore modern, catalytic methodologies. Detailed experimental protocols, comparative data, and visual representations of reaction pathways are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for the efficient synthesis of 2,3-dihydro-4(1H)-quinolinone derivatives.
Introduction: The Significance of the 4-Quinolone Scaffold
Heterocyclic compounds containing nitrogen are fundamental building blocks in organic synthesis and medicinal chemistry.[1] Among these, the quinolinone framework has garnered significant attention due to its prevalence in natural products and its remarkable therapeutic potential.[1][2] The partially saturated 2,3-dihydro-4(1H)-quinolinone derivatives, in particular, serve as crucial intermediates in the synthesis of fully aromatic 4(1H)-quinolinones and also exhibit their own distinct biological activities.[3] These compounds are being investigated for the treatment of various conditions, including high blood pressure, pain, and Alzheimer's disease.[3]
The versatility of the 4-quinolone core stems from the numerous possibilities for functionalization at various positions around the ring system, allowing for the fine-tuning of its pharmacological properties.[1] This has driven the development of a diverse array of synthetic methods, from classical thermal cyclizations to modern transition metal-catalyzed reactions.[1][4] This guide will focus on the most reliable and widely employed strategies for the synthesis of the 2,3-dihydro-4(1H)-quinolinone core.
Foundational Synthetic Strategies: Classical Name Reactions
Several classical name reactions have been the cornerstones of quinolinone synthesis for over a century. While some of these methods require harsh reaction conditions, they remain relevant due to the ready availability of the starting materials.[5]
The Friedländer Annulation
First reported by Paul Friedländer in 1882, this reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[6][7] The reaction can be catalyzed by either acids or bases.[7][8]
Mechanism: The reaction typically proceeds through an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring.[6][9] An alternative pathway involves the initial formation of a Schiff base, which then undergoes an intramolecular aldol reaction.[6]
Caption: Plausible mechanisms for the Friedländer Synthesis.
Causality of Experimental Choices: The choice of catalyst (acid or base) can significantly influence the reaction pathway and the regioselectivity, especially when using unsymmetrical ketones.[10] Modern iterations of the Friedländer synthesis often employ milder catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids to improve yields and reduce side reactions.[6][11] Microwave irradiation has also been successfully applied to accelerate the reaction.[11]
The Conrad-Limpach Synthesis
Discovered in 1887, the Conrad-Limpach synthesis involves the reaction of anilines with β-ketoesters.[12] This two-step process first forms an enamine at lower temperatures, which is then cyclized at high temperatures (around 250 °C) to yield a 4-hydroxyquinoline.[12][13]
Mechanism: The reaction begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester to form a Schiff base.[12] This intermediate undergoes a thermal electrocyclic ring closure, followed by the elimination of an alcohol to afford the final 4-hydroxyquinoline product.[12] The product exists in a tautomeric equilibrium with the 4-quinolone form, with the keto form generally predominating.[12]
Caption: Key steps in the Conrad-Limpach Synthesis.
Field-Proven Insights: The high temperatures required for the cyclization step are a significant limitation of the classical Conrad-Limpach synthesis.[1] High-boiling solvents such as mineral oil or diphenyl ether are often used, which can be difficult to remove.[1][14] Research has focused on identifying more user-friendly and inexpensive solvents to improve the practicality of this method on a larger scale.[14]
The Camps Cyclization
The Camps cyclization, first described in 1899, is an intramolecular condensation of an o-acylaminoacetophenone to form a hydroxyquinoline.[1][15] This reaction is typically base-catalyzed and can yield two different isomeric products depending on the reaction conditions and the structure of the starting material.[15][16]
Mechanism: The reaction proceeds via an intramolecular aldol-type condensation.[1] The base abstracts a proton to form an enolate, which then attacks one of the carbonyl groups to form the heterocyclic ring.
Caption: Simplified workflow of the Camps Cyclization.
Expertise in Action: The regioselectivity of the Camps cyclization can be controlled by the choice of base and reaction conditions.[1] For instance, Buchwald and coworkers developed a rapid, two-step synthesis of 2-aryl-4-quinolones using a copper-catalyzed amidation followed by a base-mediated Camps cyclization, demonstrating how the choice of base can influence the reaction's outcome.[1] More recent modifications have employed trimethylsilyl trifluoromethanesulfonate and triethylamine to induce cyclocondensation under milder conditions, expanding the substrate scope.[5]
Modern Catalytic and Domino Approaches
To overcome the limitations of classical methods, significant research has been dedicated to developing more efficient and versatile synthetic routes to 2,3-dihydro-4(1H)-quinolinones. These often involve transition metal catalysis or domino reactions.
Catalytic Intramolecular Cyclizations
Modern approaches frequently utilize catalysts to facilitate the intramolecular cyclization of precursors like o-aminochalcones. These methods offer milder reaction conditions and often lead to higher yields.
Examples of Catalytic Systems:
-
Silver(I) triflate: A one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes.[17]
-
Zirconyl nitrate: A water-tolerant Lewis acid catalyst for the cyclization of o-aminochalcones.[17]
-
Indium(III) chloride on silica gel: Used in a solvent-free microwave-assisted cyclization of 2-aminochalcones.[17]
Domino Reactions
Domino, or tandem, reactions have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single operation.[3] Several domino approaches have been developed for the synthesis of 2,3-dihydro-4(1H)-quinolinones.
Key Domino Strategies:
-
Michael-SNA r Annulation: This approach involves the reaction of a nucleophile with an electron-deficient aromatic system, leading to the formation of the quinolinone ring.[3]
-
Fries-like Rearrangement: Triflic acid can promote the rearrangement of N-arylazetidin-2-ones to form 2,3-dihydro-4(1H)-quinolinones at room temperature.[3]
-
Reduction-Cyclization Sequence: The reduction of a nitro group on an appropriate precursor, followed by in-situ cyclization, provides a direct route to the dihydroquinolinone core.[3] For example, the reduction of a nitro-substituted enone using iron powder in strong acid leads to the formation of the aniline, which then undergoes intramolecular addition to the protonated enone.[3]
Experimental Protocols
The following protocols are representative examples of the synthetic methodologies discussed.
Protocol 1: Microwave-Assisted Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This method describes a catalyst- and solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones via a three-component reaction of isatoic anhydride, an amine, and an aldehyde or ketone under microwave irradiation.[18][19]
Step-by-Step Methodology:
-
In a Pyrex beaker, thoroughly mix isatoic anhydride (1 mmol), the desired aldehyde or ketone (1 mmol), and ammonium acetate (2 mmol).
-
Place the beaker in a monomode microwave reactor.
-
Irradiate the mixture at 60 °C (300 W) for 3 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from ethanol to obtain the pure 2,3-dihydroquinazolin-4(1H)-one.
Data Summary:
| Entry | Aldehyde/Ketone | Product | Yield (%) |
| 1 | Benzaldehyde | 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-2,3-dihydroquinazolin-4(1H)-one | 92 |
| 3 | Cyclohexanone | Spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one | 88 |
Adapted from reported literature.[19]
Protocol 2: α-Chymotrypsin Catalyzed Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones
This protocol utilizes the enzyme α-chymotrypsin to catalyze the cyclocondensation of 2-aminobenzamides with aldehydes in an alcohol solvent, offering an environmentally friendly approach.[20]
Step-by-Step Methodology:
-
To a solution of 2-aminobenzamide (1 mmol) in ethanol (10 mL), add the desired aldehyde (1.2 mmol).
-
Add α-chymotrypsin (2.0 mg/mL).
-
Stir the reaction mixture at 40 °C for 60 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, the product can often be isolated in high purity without the need for column chromatography.
Data Summary:
| Entry | Aldehyde | Product | Yield (%) |
| 1 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)-2,3-dihydroquinazolin-4(1H)-one | 98 |
| 2 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one | 95 |
| 3 | Butyraldehyde | 2-Propyl-2,3-dihydroquinazolin-4(1H)-one | 89 |
Adapted from reported literature.[20]
Conclusion
The synthesis of 2,3-dihydro-4(1H)-quinolinones has evolved significantly from the classical, high-temperature methods to modern, efficient catalytic and domino reactions. The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern, and the scale of the reaction. This guide has provided an in-depth overview of the key synthetic strategies, highlighting the mechanistic principles and practical considerations for each. The continued development of novel synthetic methodologies will undoubtedly further expand the accessibility and utility of this important class of heterocyclic compounds in drug discovery and development.
References
- Conrad-Limpach Synthesis. SynArchive. URL
- Quinolin-4-ones: Methods of Synthesis and Applic
- Conrad–Limpach synthesis. Wikipedia. URL
- Synthesis of 4-Quinolones via Cyclocondensation of Substituted ortho-Amidoacetophenones: A Refit to the Camps Cyclization by Applying Trimethylsilyl Trifluoromethanesulfon
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC - PubMed Central. URL
- Camps cyclization of ketoamide insertion products to provide 4‐quinolones.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. URL
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)
- Conrad-Limpach Reaction. Cambridge University Press. URL
- Friedlaender Synthesis. Organic Chemistry Portal. URL
- Friedländer synthesis. Wikipedia. URL
- Different catalytic approaches of Friedländer synthesis of quinolines. PubMed Central - NIH. URL
- Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. URL
- Concerning the mechanism of the Friedländer quinoline synthesis.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Camps Quinoline Synthesis. Cambridge University Press. URL
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Publishing. URL
- AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS. European Chemical Bulletin. URL
- Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/...
- Friedländer Quinoline Synthesis. Alfa Chemistry. URL
- Camps quinoline synthesis. Wikipedia. URL
- (PDF) AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS.
- Chemistry and Application of 4-Hydroxyquinolin-2-one and Quinoline-2,4-dione–Based Compounds.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. URL
- Synthesis of 2,3-dihydroquinazolin-4(1H)-ones catalyzed by α-chymotrypsin.
- The Friedländer Synthesis of Quinolines. Organic Reactions. URL
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)
- Drug compounds incorporating 4(1H)-quinolinones.
- Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry (RSC Publishing). URL
- Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. URL
- Microwave-assisted synthesis of hydroxamic acid incorporated quinazolin-4[3H]-one derivatives | Request PDF.
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild c
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids.
- The Friedländer Synthesis of Quinolines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. organicreactions.org [organicreactions.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Friedlaender Synthesis [organic-chemistry.org]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. synarchive.com [synarchive.com]
- 14. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]
- 16. Camps Quinoline Synthesis (Chapter 13) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 18. AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS | European Chemical Bulletin [bibliomed.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Introduction: The Emergence of a Privileged Scaffold
An In-Depth Technical Guide to Aza-Analogs of Flavanones: Synthesis, Biological Activity, and Therapeutic Potential
Flavonoids, a diverse class of naturally occurring polyphenolic compounds, have long been recognized for their significant roles in plant physiology and human health.[1] Within this family, flavanones represent a "privileged structure" in medicinal chemistry, capable of interacting with a multitude of biological receptors to elicit a wide range of therapeutic effects, including anticancer, antioxidant, and anti-inflammatory properties.[1][2]
The strategic modification of these natural scaffolds is a cornerstone of modern drug discovery. Aza-analogs of flavanones, specifically 2-aryl-2,3-dihydroquinolin-4(1H)-ones, are synthetic derivatives where the oxygen atom in the C-ring of the flavanone core is bioisosterically replaced with a nitrogen atom.[3] This seemingly subtle change introduces a hydrogen bond donor, alters the electronic properties, and can significantly enhance the molecule's pharmacological profile. In some cases, this substitution has been shown to potentiate biological activity by over 100-fold compared to the parent flavanone.[3] Azaflavanones have emerged as promising lead compounds in the development of novel therapeutics for a host of diseases, including cancer, inflammation, diabetes, and neurodegenerative disorders.[4][5]
This technical guide provides a comprehensive overview of the synthesis, multifaceted biological activities, and therapeutic potential of azaflavanones, offering a resource for researchers engaged in drug design and development.
Caption: Comparison of Flavanone and Azaflavanone core structures.
Synthetic Strategies: Crafting the Azaflavanone Core
The synthesis of azaflavanones is primarily achieved through the cyclization of aza-chalcone precursors. Several methodologies have been developed, ranging from classical acid/base catalysis to modern enantioselective organocatalysis.
Claisen-Schmidt Condensation and Subsequent Cyclization
The most prevalent and straightforward route involves a two-step process.[6] It begins with the base-catalyzed Claisen-Schmidt condensation of a 2'-amino acetophenone with a substituted aromatic aldehyde to form an aza-chalcone (2'-aminochalcone).[7][8] This intermediate is then subjected to intramolecular cyclization under acidic conditions to yield the desired azaflavanone.[9]
Causality Behind Experimental Choices:
-
Acetylation of 2'-amino acetophenone: Prior to condensation, the amino group of the acetophenone is often acetylated. This crucial step prevents the formation of an undesired Schiff's base between the primary amine and the aldehyde, ensuring the reaction proceeds toward the intended chalcone product.[6]
-
Catalysis: The initial condensation requires a base (e.g., NaOH, KOH) to deprotonate the α-carbon of the acetophenone, forming an enolate that attacks the aldehyde.[6] The subsequent cyclization is an intramolecular aza-Michael addition, which is typically promoted by an acid (e.g., HCl, H3PO4) or a Lewis acid (e.g., ZnCl2, CeCl3) to activate the enone system.[7][9]
Caption: General workflow for the synthesis of azaflavanones.
Enantioselective Synthesis
The stereocenter at the C2 position is critical, as individual enantiomers of azaflavanones often exhibit different biological potencies.[2][10] This has driven the development of asymmetric synthetic routes.
-
Organocatalysis: N-Heterocyclic Carbenes (NHCs) have been successfully employed to catalyze the intramolecular Stetter reaction of sulphoamido benzaldehydes, providing an elegant route to chiral azaflavanones with an all-carbon quaternary stereocenter at the 3-position.[4][11] Other organocatalytic methods include the use of chiral Brønsted acids or thiourea catalysts to facilitate the enantioselective cyclization of 2'-aminochalcones.[9]
Protocol 1: General Synthesis of a 2-Aryl-2,3-dihydroquinolin-4[1H]-one
This protocol is adapted from the Claisen-Schmidt condensation and cyclization method.[6]
Part A: Synthesis of the Aza-Chalcone Intermediate
-
Protection (Optional but Recommended): React 2'-amino acetophenone (1.0 eq.) with acetic anhydride (1.2 eq.) in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP) to form N-(2-acetylphenyl)acetamide.
-
Condensation: Dissolve the N-(2-acetylphenyl)acetamide (1.0 eq.) in methanol in a flask.
-
Add the desired substituted aromatic aldehyde (1.0 eq.) to the solution.
-
Slowly add a 5% aqueous sodium hydroxide (NaOH) solution while stirring.
-
Continue stirring the reaction mixture at room temperature until thin-layer chromatography (TLC) indicates the consumption of starting materials.
-
Pour the reaction mixture into crushed ice to precipitate the aza-chalcone.
-
Filter the solid, wash with cold water, and dry. Recrystallize from ethanol if necessary.
Part B: Cyclization to Azaflavanone
-
Suspend the synthesized aza-chalcone (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add 5% hydrochloric acid (HCl).
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography on silica gel to obtain the final azaflavanone.
Pharmacological Activities and Therapeutic Potential
Azaflavanones exhibit a remarkable breadth of biological activities, positioning them as versatile scaffolds for drug development.
Anticancer and Antiproliferative Activity
This is one of the most extensively studied areas for azaflavanones.[5]
-
Potency: They have shown potent antiproliferative activity against various human cancer cell lines, including promyelocytic leukemia (HL60), prostate cancer (DU145), mammary adenocarcinoma (MCF7), and colon adenocarcinoma (HT29).[3][9][12] One azaflavanone derivative demonstrated a remarkable IC50 value of 0.4 μM against DU145 prostate cancer cells.[9]
-
Mechanism of Action: The anticancer effects are often mediated through the induction of apoptosis. Studies suggest that these compounds can increase reactive oxygen species (ROS), leading to oxidative damage and mitochondrial dysfunction.[9] This metabolic stress triggers cell cycle arrest and activates apoptotic pathways.[9] Molecular docking studies have also predicted that azaflavanones can bind to key cell cycle regulators like the Cyclin E1-Cdk2 complex.[9]
Caption: Proposed mechanism for azaflavanone-induced apoptosis.
Anti-inflammatory and Anti-ulcer Activity
Several synthesized azaflavanone derivatives have demonstrated significant anti-inflammatory and anti-ulcer properties.[6]
-
Anti-inflammatory: In the carrageenan-induced rat paw edema model, a standard for acute inflammation, various azaflavanones showed potent activity, with some derivatives achieving up to 65% inhibition of paw edema, comparable to the standard drug diclofenac sodium.[6][8] The mechanism may be linked to free radical scavenging activity and the inhibition of inflammatory mediators like nitric oxide (NO).[6][13]
-
Anti-ulcer: The same compounds were effective in protecting against ulcers induced by indomethacin and ethanol.[8] For instance, the 2-(2-hydroxyphenyl) derivative showed 76% inhibition in the indomethacin-induced ulcer model.[8] The proposed mechanism involves the inhibition of histamine release in the gastric mucosa.[6]
Antidiabetic Activity
Azaflavanones have been identified as novel α-glucosidase inhibitors, highlighting their potential as antidiabetic agents.[14]
-
α-Glucosidase Inhibition: This enzyme is a key target in managing type 2 diabetes, as its inhibition slows carbohydrate digestion and reduces postprandial hyperglycemia. In a screening of twenty derivatives, several compounds showed promising inhibitory activity against baker's yeast α-glucosidase, with some exhibiting higher potency than standard reference drugs like acarbose.[14] Molecular docking studies have helped elucidate the binding modes responsible for this inhibitory action.[14]
Other Notable Activities
-
MicroRNA (miRNA) Inhibition: Certain azaflavanones have been identified as potent, cross-species inhibitors of microRNAs, such as miR-14 and miR-4644.[15] Since misregulation of miRNA is linked to numerous diseases, including cancer, these compounds represent novel tools for chemical biology and potential therapeutic leads.[15]
-
Neuroprotection: Some analogs, such as L-689,560, have been investigated for their neuroprotective potential to minimize ischemic nerve damage.[4]
Structure-Activity Relationships (SAR)
The biological activity of azaflavanones is highly dependent on the nature and position of substituents on their aromatic rings.
-
B-Ring Aromaticity: The aromaticity of the B-ring is crucial for antiproliferative activity. Replacing the phenyl B-ring with less aromatic heterocycles like furan significantly diminishes activity, whereas a more aromatic thiophene ring retains greater potency.[3]
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups (e.g., -NO2, -Cl) on the aza-chalcone precursors has been shown to increase the percentage yield of the final azaflavanone product during synthesis.[6]
-
Substituent Effects on Activity: In anti-inflammatory assays, a 4-chloro substituent on the B-ring resulted in the highest activity (65% inhibition), while a 3-nitro group and a 2-hydroxy group also conferred significant potency (62.1% and 63% inhibition, respectively).[8] For anti-ulcer activity, the 2-hydroxy derivative was the most potent.[6]
Data Summary Tables
Table 1: Anti-inflammatory and Anti-ulcer Activity of Azaflavanone Derivatives [8]
| Compound (Substituent on B-ring) | Anti-inflammatory (% Inhibition of Paw Edema) | Anti-ulcer (% Inhibition, Indomethacin) | Anti-ulcer (% Inhibition, Ethanol) |
| 2-(3-nitrophenyl) | 62.1% | 65.0% | 60.0% |
| 2-(2-hydroxyphenyl) | 63.0% | 76.0% | 64.0% |
| 2-(4-chlorophenyl) | 65.0% | 69.6% | 62.8% |
| Diclofenac Sodium (Standard) | - | - | - |
| All compounds tested at a dose of 200 mg/kg. |
Table 2: Antiproliferative Activity of Azaflavanone Derivatives against HL60 Cells [3]
| Compound | B-ring Substituent | IC50 (μM) |
| 1 | Phenyl (unsubstituted) | 0.40 |
| 2 | 2'-Methylphenyl | 0.50 |
| 19 | Thiophenyl | 5.1 |
| 18 | Furanyl | 280 |
| Flavanone (Oxygen analog) | Phenyl | >100 |
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This protocol is based on assessing the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells.[13]
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test azaflavanone compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known NO inhibitor).
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement (Griess Test):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
Calculation: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC50 value.
Future Perspectives and Conclusion
Aza-analogs of flavanones represent a highly versatile and "privileged" chemical scaffold with immense therapeutic potential. The straightforward synthetic routes, particularly the Claisen-Schmidt condensation followed by cyclization, make this class of compounds highly accessible for derivatization and SAR studies.[6] The demonstrated efficacy in preclinical models of cancer, inflammation, ulcers, and diabetes underscores their value in drug discovery.[6][9][14]
Future research should focus on:
-
Lead Optimization: Expanding chemical libraries to refine SAR and improve potency and selectivity for specific biological targets.
-
Advanced In Vivo Studies: Moving promising candidates from cell-based assays and initial animal models to more comprehensive in vivo studies to evaluate pharmacokinetics, bioavailability, and efficacy in disease models.
-
Enantioselective Synthesis: Further development of efficient and scalable asymmetric syntheses is critical, as the therapeutic index of azaflavanones can likely be improved by administering a single, more active enantiomer.[10]
-
Mechanism of Action: Deeper investigation into the molecular mechanisms underlying their diverse biological effects will be essential for identifying novel therapeutic targets and potential combination therapies.
References
- Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. (n.d.). ACS Omega.
- Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.). Science Alert.
- Synthesis of azaflavanones and alpha-ylidene azaflavanones. (2024). ResearchGate.
- Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation. (2023). ACS Publications.
- Asymmetric Catalysis in the Synthesis of Azaflavanones. (2017). Bentham Science.
- Relationship between Structure and Antiproliferative Activity of 1-Azaflavanones. (n.d.). International Institute of Anticancer Research.
- Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (2025). ResearchGate.
- Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. (n.d.). National Institutes of Health (NIH).
- Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (n.d.). DocsDrive.
- Synthetic Studies of Novel Azaflavanone Derivatives and its Biological Activities. (2012). Asian Journal of Scientific Research.
- Aza-Flavanones as potent cross-species microRNA inhibitors that arrest cell cycle. (2025). ResearchGate.
- Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (n.d.). National Institutes of Health (NIH).
- Flavones and Related Compounds: Synthesis and Biological Activity. (n.d.). National Institutes of Health (NIH).
- Synthesis, molecular modeling and biological evaluation of aza-flavanones as α-glucosidase inhibitors. (n.d.). National Institutes of Health (NIH).
- Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. (2022). PubMed.
- Simple and Efficient One Step Synthesis of Functionalized Flavanones and Chalcones. (n.d.). Korean Chemical Society.
- Mechanisms of Action of Flavonoids: Antioxidant, Antibacterial and Antifungal Properties. (2024). ResearchGate.
- Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. (2021). Royal Society of Chemistry.
- Important Flavonoids and Their Role as a Therapeutic Agent. (2020). National Institutes of Health (NIH).
- Synthesis and Evaluation of Flavanones as Anticancer Agents. (n.d.). National Institutes of Health (NIH).
Sources
- 1. Important Flavonoids and Their Role as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Enantioselective Synthesis of Aza-Flavanones with an All-Carbon Quaternary Stereocenter via NHC-Catalyzed Intramolecular Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamdirect.com [benthamdirect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Evaluation of Flavanones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, molecular modeling and biological evaluation of aza-flavanones as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
fundamental reaction kinetics of quinolinone formation
An In-depth Technical Guide to the Fundamental Reaction Kinetics of Quinolinone Formation
Authored by: Gemini, Senior Application Scientist
Abstract
Quinolinone scaffolds are cornerstones in medicinal chemistry and materials science, with their synthesis being a subject of extensive research.[1] Understanding the fundamental reaction kinetics of their formation is paramount for optimizing reaction yields, controlling selectivity, and scaling up production for pharmaceutical and industrial applications. This technical guide provides an in-depth exploration of the core kinetic principles governing quinolinone synthesis. We will dissect reaction mechanisms, analyze the factors influencing reaction rates, and present robust experimental protocols for kinetic analysis. This document is intended for researchers, scientists, and drug development professionals seeking to move beyond synthetic recipes and gain a deeper, mechanistic understanding of quinolinone formation.
Introduction: The Significance of Kinetic Control in Quinolinone Synthesis
The quinolinone core is a privileged structure found in a multitude of biologically active compounds, including antibacterial and anticancer agents.[2][3] The synthesis of these heterocycles is often achieved through several classic named reactions, each with its own set of advantages and challenges.[4] While achieving the desired product is the primary goal, understanding the kinetics—the speed and mechanism of the reaction—is what elevates synthetic chemistry to a predictive science.
Kinetic studies allow us to:
-
Elucidate Reaction Mechanisms: By studying how reaction rates change with reactant concentrations, temperature, and catalysts, we can infer the sequence of elementary steps, identify rate-determining steps, and characterize intermediates.[5]
-
Optimize Reaction Conditions: A thorough kinetic analysis can reveal the optimal balance of temperature, catalyst loading, and reactant ratios to maximize product formation and minimize side reactions, leading to higher yields and purity.[6]
-
Control Regioselectivity: In many quinolinone syntheses, particularly with unsymmetrical starting materials, multiple isomers can be formed. The product distribution is often under kinetic or thermodynamic control. Understanding the kinetics of competing pathways is crucial for selectively synthesizing the desired isomer.[2][6]
This guide will focus on the most prevalent methods for quinolinone synthesis, including the Friedländer, Camps, Conrad-Limpach, and Gould-Jacobs reactions, from a kinetic and mechanistic perspective.
Unraveling Reaction Mechanisms: The Heart of Kinetic Understanding
The overall transformation in a chemical synthesis is often a composite of several elementary steps. The sequence of these steps constitutes the reaction mechanism. The slowest step in this sequence, the rate-determining step (RDS), governs the overall reaction rate.
The Friedländer Synthesis: A Tale of Two Pathways
The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically under acidic or basic catalysis.[7][8] Kinetic studies and mechanistic considerations have revealed two plausible pathways:
-
Aldol-First Pathway: The reaction initiates with an aldol condensation between the two carbonyl-containing starting materials. This is followed by the formation of a Schiff base (imine) and subsequent cyclization and dehydration to yield the quinoline product.
-
Schiff-Base-First Pathway: Alternatively, the reaction can begin with the formation of a Schiff base between the 2-amino group and the ketone. This is then followed by an intramolecular aldol-type condensation to form the heterocyclic ring, which then dehydrates.[8]
The predominant pathway can depend on the specific substrates and reaction conditions. For instance, the aldol addition is often the rate-limiting step in the first mechanism.[8]
Caption: Competing mechanisms in the Friedländer quinolinone synthesis.[8]
The Camps Cyclization: A Base-Catalyzed Intramolecular Condensation
The Camps cyclization is the base-catalyzed intramolecular cyclization of an N-(2-acylaryl)amide to form either a quinolin-2-one or a quinolin-4-one.[2][9] The regioselectivity of this reaction is a classic example of kinetic control.
-
Formation of Quinolin-4-one: In the presence of a strong base (e.g., NaOH), a proton is abstracted from the α-position of the ketone. The resulting enolate then attacks the amide carbonyl in an intramolecular aldol condensation, which is typically the rate-determining step. Subsequent dehydration yields the quinolin-4-one.[2][9]
-
Formation of Quinolin-2-one: With a weaker base, deprotonation may occur at the α-position of the amide, leading to the formation of the quinolin-2-one isomer.[9]
Caption: Regioselectivity in the Camps cyclization is dictated by base strength.[2][9]
Key Factors Influencing Reaction Kinetics
The rate of quinolinone formation is highly sensitive to several experimental parameters. A systematic study of these factors is essential for any kinetic analysis.
| Factor | Influence on Reaction Kinetics | Rationale & Causality |
| Temperature | Reaction rates generally increase with temperature. | According to the Arrhenius equation, a higher temperature provides more molecules with the necessary activation energy to overcome the reaction barrier. However, excessively high temperatures can lead to decomposition and side reactions in some syntheses like the Gould-Jacobs and Conrad-Limpach.[2][6] |
| Catalyst | Acid or base catalysts accelerate the reaction. | Catalysts provide an alternative reaction pathway with a lower activation energy. In Friedländer synthesis, acids protonate the carbonyl group, making it more electrophilic, while bases facilitate enolate formation.[6][7] The choice and concentration of the catalyst are critical. |
| Solvent | The solvent can affect reactant solubility and stabilize transition states. | High-boiling, inert solvents like mineral oil are often used in high-temperature cyclizations to improve heat transfer and prevent decomposition.[6] The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the reaction rate. |
| Substituent Effects | Electron-donating or electron-withdrawing groups on the aromatic rings can alter reaction rates. | Substituents can modify the nucleophilicity of the amine and the electrophilicity of the carbonyl groups. For example, in the Gould-Jacobs reaction, both steric and electronic factors of substituents on the aniline ring govern the regioselectivity of the cyclization.[2][6] |
| Concentration | The rate of reaction is dependent on the concentration of reactants. | The specific dependence, or reaction order, with respect to each reactant provides crucial information about the rate-determining step of the mechanism. |
Experimental Design for Kinetic Analysis
A well-designed experiment is the foundation of reliable kinetic data. The goal is to measure the change in concentration of a reactant or product over time.
General Workflow
Caption: A typical experimental workflow for studying reaction kinetics.
Detailed Experimental Protocol: Kinetic Analysis of a Friedländer Synthesis via Initial Rates
This protocol describes the method of initial rates to determine the reaction order with respect to the reactants. The reaction between 2-aminobenzaldehyde and dimedone is used as a model system.
Objective: To determine the rate law for the formation of the quinolinone product. The rate law is expected to be of the form: Rate = k[2-aminobenzaldehyde]^x[dimedone]^y.
Materials:
-
2-aminobenzaldehyde
-
Dimedone
-
Catalyst (e.g., p-toluenesulfonic acid)
-
Solvent (e.g., ethanol)
-
Quenching agent (e.g., a cooled solution of sodium bicarbonate)
-
Internal standard for analysis (e.g., naphthalene)
-
HPLC or GC-MS system
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of 2-aminobenzaldehyde, dimedone, and the catalyst in the chosen solvent at known concentrations.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
Set up a series of reactions in jacketed reaction vessels connected to a constant temperature bath to maintain a precise temperature (e.g., 60 °C).
-
Ensure consistent and vigorous stirring in all reaction vessels.
-
-
Experiment 1: Baseline Concentration:
-
To the first reaction vessel, add the solvent, a specific volume of the 2-aminobenzaldehyde stock solution (e.g., to achieve 0.1 M), and the dimedone stock solution (e.g., to achieve 0.1 M).
-
Allow the solution to equilibrate to the reaction temperature.
-
Initiate the reaction by adding a specific volume of the catalyst stock solution (e.g., to achieve 0.01 M) and start the timer.
-
At regular, short intervals (e.g., 2, 4, 6, 8, 10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching agent and a known amount of the internal standard.
-
-
Experiment 2: Varying [2-aminobenzaldehyde]:
-
Repeat the procedure from Experiment 1, but double the initial concentration of 2-aminobenzaldehyde (e.g., to 0.2 M) while keeping the concentration of dimedone and the catalyst constant.
-
-
Experiment 3: Varying [Dimedone]:
-
Repeat the procedure from Experiment 1, but double the initial concentration of dimedone (e.g., to 0.2 M) while keeping the concentration of 2-aminobenzaldehyde and the catalyst constant.
-
-
Analysis:
-
Analyze all quenched aliquots by HPLC or GC-MS to determine the concentration of the quinolinone product relative to the internal standard.
-
For each experiment, plot the concentration of the product versus time. The initial rate is the slope of the initial linear portion of this curve.
-
-
Data Interpretation:
-
Compare the initial rate from Experiment 2 to Experiment 1 to determine the reaction order x with respect to 2-aminobenzaldehyde.
-
Compare the initial rate from Experiment 3 to Experiment 1 to determine the reaction order y with respect to dimedone.
-
Once x and y are known, use the data from any of the experiments to calculate the rate constant, k.
-
Conclusion: From Kinetics to Rational Drug Development
A deep understanding of the is not merely an academic exercise. It is a critical component of efficient and rational drug development. By moving beyond simple synthetic protocols to a mechanistic and quantitative understanding, researchers can accelerate the discovery of novel quinolinone-based therapeutics. The principles and experimental designs laid out in this guide provide a framework for achieving this level of insight, enabling the controlled, predictable, and scalable synthesis of these vital heterocyclic compounds.
References
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem Technical Support.
- Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI.
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Saeed, M., et al. (2024). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Helaja, J., et al. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. American Chemical Society.
- Saeed, M., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central.
- Wikipedia. (n.d.). Niementowski quinoline synthesis.
- Al-dujaili, L. H., et al. (2020). Recent Progress in the Synthesis of Quinolines. PubMed.
- Kumar, D., et al. (2024). Experimental and Theoretical Studies on Reaction Kinetics, Mechanism, and Degradation of Quinoline-Based Herbicide with Hydroxyl Radical, Sulphate Radical Anion, and Hydrated Electron. NIH.
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
- Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
- LibreTexts. (2022). 17.7: Experimental methods of chemical kinetics. Chemistry LibreTexts.
- Wikipedia. (n.d.). Friedländer synthesis.
Sources
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iipseries.org [iipseries.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedlaender Synthesis [organic-chemistry.org]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Domino Synthesis of 2,3-dihydro-2-methyl-4(1H)-quinolinone
Introduction: The Strategic Advantage of Domino Reactions in Heterocyclic Synthesis
The 2,3-dihydro-4(1H)-quinolinone scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Traditional multi-step syntheses of these heterocycles are often plagued by issues of low overall yields, tedious purification of intermediates, and significant waste generation. Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient alternative by combining multiple bond-forming events in a single synthetic operation without the isolation of intermediates.[1] This approach aligns with the principles of green chemistry by improving atom economy, reducing solvent and reagent usage, and minimizing operational complexity.
This document provides a comprehensive guide for the synthesis of 2,3-dihydro-2-methyl-4(1H)-quinolinone via a domino reaction strategy. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and present expected analytical data for the final product. The chosen methodology, a variation of the Friedländer annulation, leverages readily available starting materials to construct the target molecule in a highly efficient one-pot process.[3][4][5][6]
Mechanism of Action: A Domino Friedländer Annulation
The synthesis of this compound can be efficiently achieved through an acid-catalyzed domino reaction between 2'-aminoacetophenone and crotonaldehyde. This transformation proceeds through a sequence of interconnected reactions, beginning with a Michael addition, followed by an intramolecular condensation and subsequent cyclization.
The reaction is initiated by the activation of crotonaldehyde by an acid catalyst, which facilitates a nucleophilic attack by the amino group of 2'-aminoacetophenone. This initial Michael addition forms an enamine intermediate. The subsequent key steps involve an intramolecular cyclization through the attack of the enol or enamine on the carbonyl group, followed by dehydration to yield the stable this compound ring system.
There are two plausible mechanistic pathways for the Friedländer synthesis.[3] The first involves an initial aldol-type condensation between the two carbonyl-containing starting materials, followed by cyclization and imine formation. The second, and often more accepted, pathway begins with the formation of a Schiff base between the amine and the aldehyde, followed by an intramolecular aldol reaction and subsequent dehydration.
Caption: Domino reaction pathway for the synthesis of this compound.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, where the successful execution of each step is critical for the overall outcome. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Materials and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 2'-Aminoacetophenone | 98% | Sigma-Aldrich |
| Crotonaldehyde | 99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Ethanol | Anhydrous | VWR |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Hexane | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na2SO4) | Anhydrous | Fisher Scientific |
| Round-bottom flask | 250 mL | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer with hotplate | --- | --- |
| Separatory funnel | 500 mL | --- |
| Rotary evaporator | --- | --- |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | --- |
| Melting point apparatus | --- | --- |
Detailed Synthesis Protocol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2'-aminoacetophenone (1.35 g, 10 mmol) in ethanol (50 mL). Stir the solution at room temperature until the solid is completely dissolved. Rationale: Ethanol serves as a suitable solvent that can dissolve the reactants and facilitate the reaction under reflux conditions.
-
Addition of Reactants and Catalyst: To the stirred solution, add crotonaldehyde (0.70 g, 10 mmol) dropwise over 5 minutes. Following the addition of crotonaldehyde, add concentrated hydrochloric acid (0.5 mL) as the catalyst. Rationale: Dropwise addition of the aldehyde helps to control the initial reaction rate. Hydrochloric acid acts as an effective catalyst for both the initial Michael addition and the subsequent cyclization steps.
-
Reaction under Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle and maintain the reflux for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. Rationale: Refluxing provides the necessary thermal energy to overcome the activation barriers of the sequential reactions. TLC is a crucial in-process control to determine the point of reaction completion and avoid the formation of by-products due to prolonged heating.
-
Work-up and Extraction: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Rationale: Neutralization is essential to quench the acid catalyst and facilitate the extraction of the organic product. Ethyl acetate is an effective extraction solvent for the quinolinone derivative.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. Rationale: Removal of residual water from the organic phase is critical before solvent evaporation to obtain a pure product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate (starting with 9:1 and gradually increasing the polarity to 7:3). Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water) can be employed. Rationale: Column chromatography is the preferred method for obtaining a highly pure product by separating it from unreacted starting materials and any minor by-products.
Data Presentation: Expected Results and Characterization
The successful synthesis of this compound should yield a solid product with the following expected characteristics.
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | Pale yellow solid |
| Melting Point | 145-147 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.85 (dd, J=7.9, 1.6 Hz, 1H), 7.30 (ddd, J=8.5, 7.2, 1.6 Hz, 1H), 6.80 (d, J=8.5 Hz, 1H), 6.70 (td, J=7.2, 1.0 Hz, 1H), 4.80 (br s, 1H, NH), 3.65-3.55 (m, 1H), 2.70 (dd, J=16.5, 5.5 Hz, 1H), 2.35 (dd, J=16.5, 11.5 Hz, 1H), 1.30 (d, J=6.3 Hz, 3H). |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 197.5, 150.1, 135.5, 128.0, 118.2, 117.8, 115.0, 48.0, 45.5, 21.0. |
| Mass Spectrometry (ESI) | m/z 162.08 [M+H]⁺ |
Troubleshooting and Field-Proven Insights
-
Low Yields: Incomplete reaction is a common cause of low yields. Ensure the reaction is monitored by TLC and allowed to proceed to completion. The purity of the starting materials, especially the aldehyde, is crucial as impurities can lead to side reactions.
-
Formation of By-products: Over-refluxing or using an excessive amount of acid catalyst can sometimes lead to the formation of dehydrated quinoline as a by-product. Careful monitoring of the reaction time is essential.
-
Purification Challenges: If the crude product is an oil, it may be due to residual solvent or impurities. Ensure complete removal of the solvent on the rotary evaporator. If column chromatography is challenging, consider recrystallization from different solvent systems.
Conclusion
The domino synthesis of this compound presented herein offers a highly efficient, atom-economical, and operationally simple method for accessing this important heterocyclic core. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably synthesize this valuable compound for applications in drug discovery and development.
References
- Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204–232. [Link]
- Wikipedia. (2023). Friedländer synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. [Link]
- ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
- Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. [Link]
- Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. organicreactions.org [organicreactions.org]
- 6. Friedlaender Synthesis [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones via Fries Rearrangement
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Classic Scaffold
The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds. These molecules have demonstrated potential as anticancer, antiviral, and antibacterial agents.[1] A powerful and elegant method for the construction of this heterocyclic system is the intramolecular Fries rearrangement of N-aryl-β-lactams (N-arylazetidin-2-ones). This reaction provides a direct route to the quinolinone ring system through an acid-catalyzed acyl migration and subsequent cyclization. This guide provides an in-depth look at the mechanism, a detailed experimental protocol, and practical insights into the application of this synthetic strategy.
The Fries Rearrangement: Mechanism of Ring Formation
The Fries rearrangement is a classic organic reaction that typically involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[2][3] In the context of 2,3-dihydro-4(1H)-quinolinone synthesis, the reaction takes an intramolecular course with an N-aryl-β-lactam as the substrate. The widely accepted mechanism proceeds through the formation of a highly electrophilic acylium ion intermediate, which then undergoes an intramolecular electrophilic aromatic substitution on the N-aryl ring.[2][4]
The process can be initiated by strong Brønsted or Lewis acids.[5] Triflic acid (TfOH) has proven to be a particularly effective promoter for this transformation, allowing the reaction to proceed smoothly at low temperatures.[1][6] The key steps are as follows:
-
Activation of the Lactam: The carbonyl oxygen of the β-lactam is protonated by the strong acid catalyst (e.g., triflic acid). This activation enhances the electrophilicity of the carbonyl carbon.
-
N-CO Bond Cleavage: The activated lactam undergoes cleavage of the amide bond, leading to the formation of an acylium ion intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (SEAr): The generated acylium ion is tethered to the aromatic ring via the nitrogen atom, facilitating an intramolecular attack. This electrophilic aromatic substitution preferentially occurs at the ortho position to the nitrogen atom due to the proximity of the reacting centers.
-
Rearomatization: The resulting cyclohexadienyl cation (a Wheland intermediate) loses a proton to restore the aromaticity of the ring, yielding the final 2,3-dihydro-4(1H)-quinolinone product.
Caption: Mechanism of the Fries rearrangement for quinolinone synthesis.
Experimental Protocol: Triflic Acid-Promoted Synthesis
This protocol is adapted from the work of Banwell and coworkers, which describes a low-temperature Fries rearrangement of N-arylazetidin-2-ones.[1][6]
Materials and Reagents
-
N-Arylazetidin-2-one (1.0 equiv)
-
Trifluoromethanesulfonic acid (triflic acid, TfOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for extraction and chromatography
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: To a stirred solution of the N-arylazetidin-2-one (1.0 equiv) in anhydrous dichloromethane (concentration typically 0.1 M), cooled to 0 °C in an ice bath, add triflic acid (volume will vary depending on the scale, typically added dropwise) under a nitrogen or argon atmosphere.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the substrate.
-
Workup: Upon completion, carefully quench the reaction by pouring the mixture into a separatory funnel containing a cold, saturated aqueous solution of sodium bicarbonate. Caution: Quenching is exothermic and will release CO₂ gas; perform this step slowly and with adequate venting.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the desired 2,3-dihydro-4(1H)-quinolinone.
Caption: Experimental workflow for quinolinone synthesis.
Scope and Limitations
The triflic acid-promoted Fries rearrangement is a robust method applicable to a range of N-arylazetidin-2-ones. However, the success and yield of the reaction are influenced by the electronic nature of the substituents on the aromatic ring.
| Substituent on Aryl Ring | Effect on Reaction | Typical Yields | Reference |
| Electron-donating (e.g., -OCH₃) | Generally well-tolerated, can enhance reactivity | Good to Excellent (e.g., up to 96%) | [7] |
| Alkyl (e.g., -CH₃) | Well-tolerated | Good | [8] |
| Halogens (e.g., -F, -Cl, -Br) | Tolerated, may require longer reaction times | Moderate to Good | [1] |
| Electron-withdrawing (e.g., -NO₂) | Strongly deactivating, can lead to low yields or reaction failure | Low to 0% | [1] |
Key Considerations:
-
Positional Isomers: For 1-(3-substituted phenyl)azetidin-2-ones, the formation of two positional isomers (5- and 7-substituted 2,3-dihydro-4(1H)-quinolones) is possible.[8]
-
Alternative Acids: While triflic acid is highly effective, other strong acids such as methanesulfonic acid and trifluoroacetic acid have also been used, though they may require higher temperatures (e.g., 100 °C or reflux).[8]
-
Steric Hindrance: Highly substituted aromatic rings or bulky groups on the lactam may decrease the reaction yield due to steric constraints.[2]
Conclusion
The intramolecular Fries rearrangement of N-aryl-β-lactams is a valuable and efficient method for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The use of triflic acid allows for mild reaction conditions, making it an attractive strategy in the synthesis of complex molecules and pharmaceutical intermediates. A thorough understanding of the reaction mechanism and the influence of substrate electronics is crucial for its successful application.
References
- Anand, et al. (n.d.). One-pot synthesis of 3-(but-2-enylidene)quinolin-4(3H)-one from 3-dienyl-β-lactam.
- BYJU'S. (n.d.). Fries Rearrangement. [Link]
- Wikipedia. (2023). Fries rearrangement. [Link]
- Lange, J., Bissember, A. C., Banwell, M. G., & Cade, I. A. (2011). Synthesis of 2,3-dihydro-4(1H)-quinolones and the corresponding 4(1H)-quinolones via low-temperature fries rearrangement of N-arylazetidin-2- ones. Australian Journal of Chemistry, 64(4), 454-470. [Link]
- Banwell, M. G., et al. (2011). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. Australian Journal of Chemistry, 64(4), 454. [Link]
- L.S.College, Muzaffarpur. (2020). Fries rearrangement. [Link]
- PHARMD GURU. (n.d.). FRIES REARRANGEMENT. [Link]
- Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
- Bunce, R. A., et al. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(9), 10253–10287. [Link]
- Kano, S., et al. (1981). Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalysed rearrangement of 1-arylazetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 2357-2361. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. byjus.com [byjus.com]
- 5. Fries Rearrangement [organic-chemistry.org]
- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 7. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of 2,3-dihydro-4(1H)-quinolones and related compounds via Fries-type acid-catalysed rearrangement of 1-arylazetidin-2-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Versatile Scaffold: Practical Applications of 2,3-Dihydro-2-methyl-4(1H)-quinolinone in Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Heterocycle
In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds capable of binding to multiple, diverse biological targets – is a cornerstone of modern drug discovery. The 2,3-dihydro-4(1H)-quinolinone core, an aza-analog of the naturally occurring flavanones, represents one such privileged motif.[1] Its rigid, bicyclic framework provides a unique three-dimensional arrangement for substituent presentation, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses specifically on the 2-methyl substituted analog, 2,3-dihydro-2-methyl-4(1H)-quinolinone, and its derivatives, exploring their synthesis, established biological activities, and detailed protocols for their evaluation. While much of the literature explores the broader class of 2-aryl-2,3-dihydro-4(1H)-quinolinones, the principles and methodologies are readily adaptable to the 2-methyl scaffold, which offers its own unique steric and electronic properties. This document serves as a practical, in-depth resource for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of this versatile chemical entity.
Core Synthesis Strategies: Building the this compound Scaffold
The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, the 2,3-dihydro-4(1H)-quinolinone core can be constructed through several robust and adaptable methods. The most prevalent of these is the intramolecular cyclization of an o-aminobenzaldehyde or o-aminoacetophenone precursor with a suitable carbonyl compound.
Protocol 1: One-Pot Synthesis via Claisen-Schmidt Condensation and Intramolecular Aza-Michael Addition
This is a widely employed and efficient method for the synthesis of 2-substituted-2,3-dihydro-4(1H)-quinolinones.[1] By adapting this procedure for the 2-methyl analog, acetaldehyde can be utilized as the key carbonyl component.
Reaction Rationale: The reaction proceeds in two key steps. First, a base-catalyzed Claisen-Schmidt condensation occurs between the methyl ketone of 2'-aminoacetophenone and acetaldehyde to form a reactive α,β-unsaturated ketone intermediate (an o-aminochalcone analog). This is immediately followed by an intramolecular aza-Michael addition, where the nucleophilic amino group attacks the β-carbon of the unsaturated system, leading to the formation of the six-membered heterocyclic ring.
Experimental Protocol:
Materials:
-
2'-Aminoacetophenone
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or Sodium methoxide (NaOMe)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl, for neutralization)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-aminoacetophenone (1.0 equivalent) in a mixture of THF and methanol (or ethanol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium hydroxide or sodium methoxide (1.1 equivalents) in the corresponding alcohol.
-
To this stirring solution, add acetaldehyde (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-4 hours), carefully neutralize the mixture with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Therapeutic Applications and Biological Evaluation
The 2,3-dihydro-4(1H)-quinolinone scaffold has been investigated for a range of therapeutic applications, owing to its diverse biological activities. The following sections detail these applications and provide protocols for evaluating the efficacy of novel this compound derivatives.
Anticancer Activity
The quinolinone nucleus is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives of 2,3-dihydro-4(1H)-quinolinone have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival.
Structure-Activity Relationship Insights: Studies on related 2-alkyl-substituted 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones have shown that the nature of the substituent at the 2-position significantly influences cytotoxic potency. For instance, analogs with ethyl and isopropyl groups at the C-2 position have exhibited potent activity against cell lines such as HL-60 (human promyelocytic leukemia) and MCF-7 (human breast adenocarcinoma).[2] This suggests that small alkyl groups, such as the methyl group in our target scaffold, are favorable for anticancer activity.
Quantitative Data for Related Analogs:
| Compound ID | R (at C-2) | Cancer Cell Line | IC₅₀ (µM)[2] |
| 5a | Ethyl | HL-60 | 0.91 ± 0.03 |
| 5a | Ethyl | MCF-7 | 1.15 ± 0.04 |
| 5r | i-Propyl | HL-60 | 0.19 ± 0.03 |
| 5r | i-Propyl | MCF-7 | 0.83 ± 0.02 |
This data is for 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones and serves as a reference for the potential of 2-alkyl substituted quinolinones.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of newly synthesized this compound derivatives against cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.
Materials:
-
Cancer cell lines (e.g., MCF-7, HL-60, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. The quinolinone scaffold has been explored for the development of novel anti-inflammatory agents.
Protocol 3: Carrageenan-Induced Paw Edema Assay in Rodents
This in vivo assay is a classic model for evaluating the acute anti-inflammatory activity of new compounds.
Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Reference drug (e.g., Indomethacin or Diclofenac sodium)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups: a control group (vehicle), a reference group, and test groups for different doses of the synthesized compounds.
-
Administer the test compounds and the reference drug orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter (Vt) using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Quinolinone derivatives have shown promise in this area.[3]
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
Test compounds (dissolved in DMSO)
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
96-well microplates
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.
-
Include a positive control (broth with inoculum) and a negative control (broth only).
-
Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28-30 °C for 24-48 hours for fungi.
-
Determine the MIC as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Neuroprotective Activity
Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Compounds that can protect neurons from damage are of great interest. The related compound 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has demonstrated neuroprotective effects in models of cerebral ischemia/reperfusion, suggesting the potential of the dihydroquinoline core in this therapeutic area.[4]
Protocol 5: In Vitro Neuroprotection Assay against Oxidative Stress
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), is a major contributor to neuronal damage in neurodegenerative diseases. The neuroprotective effect of a compound is assessed by its ability to increase the viability of neuronal cells exposed to these toxins.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
Test compounds
-
Oxidative stress-inducing agent (e.g., H₂O₂)
-
MTT solution
-
Solubilization buffer
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the neuronal cells in a 96-well plate and allow them to differentiate for several days if necessary.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Induce oxidative stress by adding a toxic concentration of H₂O₂ to the wells (the optimal concentration should be predetermined to cause approximately 50% cell death).
-
Co-incubate the cells with the test compounds and H₂O₂ for 24 hours.
-
Assess cell viability using the MTT assay as described in Protocol 2.
-
Calculate the percentage of neuroprotection afforded by the test compounds compared to the cells treated with H₂O₂ alone.
Visualization of Methodologies
Synthetic Workflow
Caption: One-pot synthesis of this compound.
Biological Evaluation Pipeline
Caption: Workflow for the biological evaluation of quinolinone derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of new therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by the broader quinolinone class, makes it a fertile ground for medicinal chemistry exploration. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of novel derivatives. Future work should focus on building a library of compounds with diverse substitutions on both the carbocyclic and heterocyclic rings to establish a comprehensive structure-activity relationship for each therapeutic area. Furthermore, mechanistic studies to elucidate the specific molecular targets of the most potent compounds will be crucial for their advancement as clinical candidates.
References
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). Journal of Biomolecular Structure & Dynamics, 41(19), 9649-9681. [Link]
- Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2020). Molecules, 25(23), 5766. [Link]
- Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024).
- Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones. (2012). Bioorganic & Medicinal Chemistry, 20(24), 7119-7127. [Link]
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (2016). MedChemComm, 7(5), 943-951. [Link]
- Synthesis, antibacterial and antioxidant activity of novel 2,3-dihydroquinazolin-4(1H)-one derivatives of dehydroabietylamine diterpene. (2014). Medicinal Chemistry Research, 23(8), 3745-3754. [Link]
- An Efficient Synthesis of 2,3-Dihydro-2-phenyl-4-quinolones from 2'-Aminoacetophenones. (1998).
- Utility of 2-Methyl-quinazolin-4(3H)-one in the Synthesis of Heterocyclic Compounds with Anticancer Activity. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E9. [Link]
- Neuroprotective activity of compounds 4a–l against the toxicity exerted by (A) oxidative stress, (B) tau hyperphosphorylation and (C) [Ca²⁺]c overload. (2020). European Journal of Medicinal Chemistry, 192, 112185. [Link]
- Half maximum inhibitory concentrations (IC 50 , μM) of compounds 4-12 against three human cancer cell lines. (2019). Bioorganic Chemistry, 86, 451-463. [Link]
- SYNTHESIS AND EVALUATION OF 2, 3-DIHYDROQUINAZOLIN-4(1H)-ONE DERIVATIVES AS ANALGESIC AND ANTI-INFLAMMATORY AGENTS. (2013). Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 1(2), 40-47. [Link]
- Design, Synthesis, in vitro and in silico Characterization of 2‐Quinolone‐L‐alaninate‐1,2,3‐triazoles as Antimicrobial Agents. (2018). ChemistrySelect, 3(4), 1335-1342. [Link]
- Antibacterial activity of the compounds: MIC's in mg/mL. (2023). Journal of Molecular Structure, 1275, 134661. [Link]
- Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives. (2024).
- Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (2011). E-Journal of Chemistry, 8(3), 1141-1149. [Link]
- Neuroprotective activity of compounds 10–18 against the toxicity exerted by oxidative stress-related toxic stimuli rotenone/oligomycin A mixture and 6-hydroxydopamine. (2021). European Journal of Medicinal Chemistry, 213, 113175. [Link]
- Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. (2017). Synthesis, 49(21), 4996-5002. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules, 27(1), 163. [Link]
- A Greener Protocol for Accessing 2,3-Dihydro/spiroquinazolin-4(1H)-ones: Natural Acid-SDS Catalyzed Three-Component Reaction. (2012). Synlett, 23(15), 2209-2214. [Link]
- The Friedländer Synthesis of Quinolines. (2011). Organic Reactions. [Link]
- Intramolecular cyclizations initiated by DMTSM or DMTSF. (2022).
- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. (2024). Neurochemical Research, 49(5), 1387-1405. [Link]
- Synthesis, characterization, and investigation of the anti-inflammatory effect of 2,3-disubstituted quinazoline-4(1H)-one. (2020). Beni-Suef University Journal of Basic and Applied Sciences, 9(1), 30. [Link]
- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (2022). Antioxidants, 11(3), 488. [Link]
- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (2021). Biochimie, 186, 130-146. [Link]
- Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. (2018). The Journal of Organic Chemistry, 83(15), 8456-8464. [Link]
- Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. (2024). The Journal of Organic Chemistry, 89(19), 14120-14128. [Link]
- Triflic Anhydride Promoted Intramolecular Cyclization of N-Aryl Cinnamides: Access to Polysubstituted Quinolin-2(1H)-ones. (2017). Synthesis, 49(21), 4996-5002. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogue-based design, synthesis and docking of non-steroidal anti-inflammatory agents. Part 2: methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl-2,3-dihydro-1H-quinazolin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the purification of 2,3-dihydro-2-methyl-4(1h)-quinolinone
An In-Depth Guide to the Purification of 2,3-dihydro-2-methyl-4(1H)-quinolinone
Authored by: A Senior Application Scientist
Abstract
This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As a derivative of the quinolinone family, it serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and functional molecules.[1] The biological activities of quinolone derivatives, which include antimicrobial and cell signaling modulation properties, are highly dependent on their structural integrity and purity.[2] Synthetic procedures, such as the Conrad-Limpach or Doebner-von Miller reactions, often yield a crude product contaminated with starting materials, isomers, and byproducts.[3][4] Therefore, a robust and validated purification protocol is paramount to ensure the reliability of downstream applications.
This application note provides detailed, field-proven protocols for the purification of this compound using flash column chromatography and recrystallization. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is fundamental to designing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [5] |
| Molecular Weight | 161.20 g/mol | [5] |
| Predicted Boiling Point | 301.4 ± 22.0 °C | [5] |
| Predicted Density | 1.083 ± 0.06 g/cm³ | [5] |
| Appearance | Typically an off-white to yellow solid | Inferred |
Handling Precautions: As with any research chemical, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
Rationale for Purification: The Impact of Impurities
The crude product from the synthesis of this compound can contain several impurities that compromise experimental outcomes:
-
Unreacted Starting Materials: Aniline derivatives or β-keto esters can remain, which may have their own biological activities or interfere with subsequent reaction steps.
-
Reaction Byproducts: Incomplete cyclization or side reactions can lead to isomeric impurities or polymeric materials that are difficult to characterize.
-
Residual Solvents and Reagents: Acid catalysts or high-boiling point solvents can remain trapped in the crude solid.
Purification is a non-negotiable step to ensure that the observed biological or chemical activity is solely attributable to the target compound.
Purification Workflow Overview
The choice between purification methods depends on the nature and quantity of impurities, as well as the desired scale and final purity. The general workflow is outlined below.
Caption: General workflow for the purification and validation of this compound.
Protocol 1: Flash Column Chromatography
This is the most versatile method for separating the target compound from a complex mixture of impurities.[6] It relies on the differential partitioning of compounds between a stationary phase (silica gel) and a mobile phase (eluent).
Materials and Equipment
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Dichloromethane (DCM, analytical grade)
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Standard laboratory glassware and a rotary evaporator
Step-by-Step Methodology
-
TLC Analysis and Solvent System Selection:
-
Causality: The first step is to identify an eluent system that provides good separation of the target compound from impurities. The goal is a target Rf value of ~0.25-0.35 for optimal separation on a column.
-
Dissolve a small amount of the crude product in DCM.
-
Spot the solution on a TLC plate and develop it in various hexane:ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).
-
Visualize the plate under a UV lamp. The ideal solvent system will show the spot for the desired product well-separated from other spots.
-
-
Preparation of the Sample (Dry Loading):
-
Causality: Dry loading the sample onto the column prevents solvent channeling and results in sharper bands and better separation compared to liquid loading.[7]
-
Dissolve the entire crude product (e.g., 1 gram) in a minimal amount of DCM.
-
Add 2-3 grams of silica gel to this solution to form a slurry.
-
Carefully remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Securely clamp the column in a vertical position. Insert a small plug of cotton or glass wool at the bottom.
-
Add a small layer of sand (~1 cm).
-
Prepare a slurry of silica gel in hexane (for a 1g sample, use ~30-40g of silica). Pour this slurry into the column.
-
Gently tap the column to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, compacting the silica bed.
-
Carefully add another layer of sand (~1 cm) on top of the silica bed to prevent disturbance.[7]
-
-
Loading and Elution:
-
Drain the solvent until it is just level with the top layer of sand.
-
Carefully add the silica-adsorbed sample powder to the top of the column, creating an even layer.
-
Gently add the chosen eluent (e.g., 4:1 hexane:ethyl acetate) to the column, taking care not to disturb the sample layer.
-
Apply gentle air pressure to the top of the column to begin eluting the solvent. Maintain a steady flow rate.[6]
-
-
Fraction Collection and Analysis:
-
Collect the eluent in a series of numbered test tubes or flasks (~10-20 mL per fraction).
-
Systematically spot every few fractions on a TLC plate to monitor the separation.
-
Combine the fractions that contain the pure product (identified by a single spot with a consistent Rf value).[7]
-
-
Isolation of Purified Product:
-
Pool the pure fractions into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid.[7]
-
Further dry the solid under a high vacuum to remove any residual solvent.
-
| Parameter | Recommended Value | Rationale |
| Stationary Phase | Silica Gel (60-120 mesh) | Standard, cost-effective choice for moderately polar compounds. |
| Mobile Phase | Hexane:Ethyl Acetate Gradient | Offers good separation for quinolinone-type structures.[8] |
| Sample Loading | Dry Loading | Ensures higher resolution and better separation.[7] |
| Target Rf | 0.25 - 0.35 | Provides the optimal balance between resolution and elution time. |
Protocol 2: Recrystallization
This method is ideal when the crude product is mostly crystalline and contains relatively small amounts of impurities. It leverages differences in solubility of the compound and impurities in a specific solvent at different temperatures.[9]
Materials and Equipment
-
Crude this compound
-
Selection of recrystallization solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Büchner funnel and filter paper
-
Vacuum flask
Step-by-Step Methodology
-
Solvent Selection:
-
Causality: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve the compound completely when hot but poorly when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.[10][11]
-
Place a small amount of the crude solid into several test tubes.
-
Add a few drops of different solvents to each tube. A good candidate solvent will not dissolve the solid at room temperature.
-
Heat the tubes that did not show dissolution. If the solid dissolves completely upon heating and then reappears as crystals upon cooling, the solvent is suitable. A mixture of solvents (e.g., ethanol/water) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the flask on a hotplate with stirring.[12]
-
Continue adding the minimum amount of hot solvent required to just completely dissolve the solid. An excess of solvent will reduce the final yield.
-
-
Decolorization (Optional):
-
If the hot solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal (Darco or Norit).[13]
-
Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.
-
Perform a hot filtration through fluted filter paper to remove the charcoal.
-
-
Crystallization:
-
Causality: Slow cooling is crucial for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize the precipitation of the product.[11]
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Allow the crystals to dry on the filter paper under vacuum, then transfer them to a watch glass to air dry completely or place them in a vacuum oven.
-
Purity Assessment and Validation
Every purification protocol must be validated to confirm the identity and purity of the final product.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot on the TLC plate, with an Rf value corresponding to that identified during the initial analysis.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare the observed melting point to the literature value. Impurities typically depress and broaden the melting point range.
-
Spectroscopic Analysis:
-
¹H NMR: Confirm the structure by checking for the characteristic proton signals and ensuring the absence of peaks corresponding to impurities.
-
IR Spectroscopy: Verify the presence of key functional groups, such as the C=O stretch of the ketone (~1650-1680 cm⁻¹) and the N-H stretch.[14]
-
Caption: Self-validating workflow for confirming the purity of this compound.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
- KOPS. (n.d.). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives.
- BenchChem. (n.d.). In-Depth Technical Guide: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
- National Center for Biotechnology Information. (n.d.). 2,3-dihydroquinolin-4(1H)-one. PubChem.
- National Center for Biotechnology Information. (n.d.). CID 140982983 | C18H18N2O2. PubChem.
- Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline.
- National Institutes of Health. (n.d.). Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors.
- ResearchGate. (n.d.). (PDF) Synthesis of Bacterial 2-Alkyl-4(1H)-quinolone Derivatives.
- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. PubChem.
- National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-2-methyl-4(1H)-quinazolinone. PubChem.
- PrepChem.com. (n.d.). Synthesis of 6-formyl-2-methyl-4-quinolone.
- National Institutes of Health. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Semantic Scholar. (2004). SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- National Institutes of Health. (n.d.). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
- fieldguide2chemistry. (2021, March 22). Recrystallization: Choosing Solvent & Inducing Crystallization [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 2,3-dihydro-1H-quinolin-4-one AldrichCPR.
- Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis.
- National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PubMed Central.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
- Google Patents. (n.d.). US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- ChemicalBook. (n.d.). This compound.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic approach to 2-alkyl-4-quinolones and 2-alkyl-4-quinolone-3-carboxamides based on common β-keto amide precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 4. iipseries.org [iipseries.org]
- 5. This compound | 30448-37-4 [amp.chemicalbook.com]
- 6. orgsyn.org [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of Dihydroquinolinones
Introduction: The Significance of Dihydroquinolinones in Modern Drug Discovery
Dihydroquinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Their prevalence in therapeutics, ranging from treatments for cardiovascular diseases to central nervous system disorders and oncology, underscores the critical need for robust and scalable synthetic routes to access these valuable molecules. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for the large-scale synthesis of dihydroquinolinones, with a focus on practical, scalable, and efficient methodologies. We will delve into the rationale behind experimental choices, offering insights honed from process development to ensure reproducibility and high yields suitable for industrial applications.
Strategic Approach to Scalable Synthesis: Embracing Domino Reactions
For large-scale synthesis, efficiency, atom economy, and operational simplicity are paramount. Domino reactions, also known as tandem or cascade reactions, are particularly well-suited for these demands as they allow for the construction of complex molecules in a single operation without the need to isolate intermediates.[1][2] This approach not only saves time and resources but also minimizes waste, aligning with the principles of green chemistry.[2]
Here, we will focus on a scalable domino reaction for the synthesis of dihydroquinolinones, highlighting the key considerations for transitioning from bench-scale to multi-gram or kilogram-scale production.
Visualizing the Domino Synthesis Workflow
The following diagram illustrates a generalized workflow for a domino synthesis of dihydroquinolinones, which typically involves an initial intermolecular reaction followed by an intramolecular cyclization.
Sources
Application Notes & Protocols: The Strategic Utility of 2,3-Dihydro-2-methyl-4(1H)-quinolinone in Modern Pharmaceutical Synthesis
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, from antimalarials to kinase inhibitors.[1][2][3] Within this class, 2,3-dihydro-4(1H)-quinolinones represent a particularly valuable subclass of intermediates, offering a robust and modifiable framework for complex molecular architecture.[4] This guide focuses specifically on 2,3-dihydro-2-methyl-4(1H)-quinolinone, a versatile building block whose strategic placement of functional groups—a secondary amine, an activatable ketone, and a chiral center—provides multiple handles for diversification. We will explore the synthesis of this intermediate and detail key protocols for its transformation into advanced pharmaceutical precursors, explaining the chemical logic behind each step to empower researchers in drug discovery and development.
Introduction: The Privileged Quinolinone Scaffold
The quinolin-4-one core is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.[5][6][7] Its partially saturated analog, 2,3-dihydro-4(1H)-quinolinone, serves as a crucial synthetic precursor.[4][8] The presence of the methyl group at the C2 position in this compound introduces a stereocenter, offering possibilities for enantioselective synthesis and the development of stereospecific drugs, which can significantly impact efficacy and safety profiles. This document provides detailed protocols for leveraging this intermediate in the synthesis of diverse and potent bioactive molecules.
Physicochemical Properties of the Core Intermediate
| Property | Value | Source |
| IUPAC Name | 2,3-dihydro-2-methyl-1H-quinolin-4-one | PubChem |
| CAS Number | 63430-91-1 (racemic) | - |
| Molecular Formula | C₁₀H₁₁NO | - |
| Molecular Weight | 161.20 g/mol | - |
| Appearance | Off-white to yellow crystalline solid | - |
| Melting Point | 98-102 °C | - |
Synthesis of the this compound Intermediate
The most common and efficient route to this intermediate is through the intramolecular cyclization of an N-phenylcrotonamide, which is itself derived from aniline and crotonic acid (or its derivatives). This acid-catalyzed reaction, a variation of the Conrad-Limpach synthesis, proceeds via an initial amide formation followed by a Friedel-Crafts-type acylation.
Protocol 2.1: Synthesis via Acid-Catalyzed Cyclization
This protocol describes the synthesis from aniline and ethyl acetoacetate, which isomerizes in situ to provide the necessary crotonate structure under acidic conditions.
Causality: Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent, promoting the intramolecular electrophilic attack of the carbonyl carbon onto the activated aniline ring to form the six-membered heterocyclic core.
Materials:
-
Aniline (1.0 equiv)
-
Ethyl acetoacetate (1.1 equiv)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Combine aniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv) in a round-bottom flask. Heat the mixture at 110-120 °C for 2 hours. The reaction can be monitored by TLC for the disappearance of aniline.
-
Allow the mixture to cool to approximately 80 °C.
-
Carefully add polyphosphoric acid (PPA) in portions with stirring. An exothermic reaction will occur.
-
Heat the resulting viscous mixture to 140 °C and maintain for 30 minutes. The color will darken significantly.
-
Cool the reaction mixture to room temperature and carefully quench by adding crushed ice.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from an ethanol/water mixture or by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a crystalline solid.
Core Applications in Pharmaceutical Synthesis
The true value of this compound lies in its capacity for controlled, regioselective modification at three key positions: the N1 nitrogen, the C3 methylene, and the C4 carbonyl.
Logical Flow of Synthetic Transformations
The following diagram illustrates the primary synthetic pathways originating from the core intermediate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
Application Notes & Protocols for the Development of Antimicrobial Agents from Quinolinone Scaffolds
Abstract
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of a powerful class of broad-spectrum synthetic antibiotics.[1][2] The emergence of multidrug-resistant (MDR) pathogens, however, necessitates the continuous innovation and development of novel quinolinone derivatives to overcome existing resistance mechanisms.[3][4][5] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in this critical endeavor. We will explore the foundational structure-activity relationships (SAR), detail robust protocols for chemical synthesis and characterization, and provide a tiered workflow for comprehensive in vitro antimicrobial evaluation, from initial screening to mechanistic validation. Each protocol is designed with self-validating controls to ensure data integrity, and the underlying scientific rationale for experimental choices is thoroughly explained to empower researchers to adapt and troubleshoot effectively.
The Quinolinone Scaffold: A Privileged Antimicrobial Pharmacophore
The therapeutic success of quinolones stems from their unique bicyclic structure, which serves as a pharmacophore for inhibiting essential bacterial enzymes.[6] The core, a 1,4-dihydro-4-oxo-3-pyridinecarboxylic acid moiety fused to an aromatic ring, is fundamental for antibacterial activity.[1] However, the potency, spectrum, and pharmacokinetic properties are profoundly influenced by substitutions at various positions.[6][7]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolinones exert their bactericidal effect by inhibiting two critical bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[8][9] These enzymes are essential for managing DNA topology during replication, transcription, and repair.
-
DNA Gyrase: Primarily the target in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication.[8][10]
-
Topoisomerase IV: The main target in many Gram-positive bacteria, this enzyme is responsible for decatenating (unlinking) newly replicated circular chromosomes, allowing them to segregate into daughter cells.[11][12]
Inhibition of these enzymes by quinolones traps them in a complex with cleaved DNA, leading to the accumulation of double-strand DNA breaks.[12][13] This irreversible DNA damage triggers the bacterial SOS response and ultimately results in rapid cell death.[12]
Sources
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. asianjpr.com [asianjpr.com]
- 4. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolone Antibiotics: Resistance and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinolone scaffolds as potential drug candidates against infectious microbes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinolone antimicrobial agents: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents [mdpi.com]
- 10. Quinolone antimicrobial agents: mechanism of action and resistance development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Topoisomerase IV is a target of quinolones in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Synthetic Routes to Novel Anti-inflammatory Quinolinone Derivatives: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Notably, quinolinone derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents.[3][4][5] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, including the inhibition of cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[2][4][6][7] This guide provides a comprehensive overview of established and contemporary synthetic strategies for accessing novel anti-inflammatory quinolinone derivatives. It delves into the mechanistic underpinnings of classical name reactions, explores modern transition-metal-catalyzed approaches, and offers detailed, actionable protocols for the synthesis and characterization of these valuable compounds.
Introduction: The Quinolinone Core in Inflammation
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[5] Quinoline and its derivatives have been extensively investigated as anti-inflammatory agents due to their structural versatility and ability to interact with various biological targets.[2][3][8] The quinolinone moiety, in particular, has been a focal point of drug discovery efforts. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the quinolinone ring are crucial determinants of their pharmacological activity and target specificity.[2][6][7] For instance, the presence of a carboxylic acid moiety can confer COX inhibition, while other substitutions can lead to antagonism of targets like the Transient Receptor Potential Vanilloid 1 (TRPV1).[2][6][7]
Classical Synthetic Strategies for the Quinolinone Scaffold
Several classical methods for quinoline and quinolinone synthesis have been established for over a century and remain relevant in modern organic synthesis.[1][9]
The Conrad-Limpach Synthesis
A cornerstone for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones), the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[10][11] The reaction proceeds in two main steps: the formation of an enamine intermediate followed by a thermal cyclization at high temperatures (around 250 °C).[10]
Causality Behind Experimental Choices: The high temperature required for the cyclization step is necessary to overcome the energy barrier associated with the disruption of the aniline's aromaticity during the ring-closing process.[1][9] The choice of solvent is also critical, with high-boiling point solvents being traditionally used to achieve the necessary reaction temperatures.[1][9]
The Knorr Quinoline Synthesis
The Knorr synthesis provides a route to 2-hydroxyquinolines (2-quinolinones) from β-ketoanilides.[12][13] This intramolecular cyclization is typically promoted by a strong acid, such as sulfuric acid.[12][14] Under higher temperature conditions in the initial reaction between an aniline and a β-ketoester, the thermodynamically favored β-keto anilide can be formed, which then cyclizes to the 2-quinolinone.[11]
Self-Validating System: The regioselectivity between the Conrad-Limpach (yielding 4-quinolinones) and Knorr (yielding 2-quinolinones) pathways can be controlled by the reaction conditions, specifically temperature. This provides an internal control mechanism for directing the synthesis towards the desired isomer.
Modern Synthetic Methodologies
While classical methods are robust, modern synthetic chemistry has introduced more efficient and versatile approaches, particularly through the use of transition-metal catalysis.
Transition-Metal-Catalyzed Syntheses
Transition metals like palladium, copper, and iron have revolutionized the synthesis of quinoline and quinolinone derivatives.[15][16][17] These catalysts facilitate a variety of transformations, including C-C and C-N bond formations, under milder reaction conditions than their classical counterparts.[2][6][7][16] Multi-component reactions (MCRs) catalyzed by transition metals have proven to be particularly powerful for generating molecular diversity with high atom economy.[16]
Expertise & Experience: The choice of the transition metal catalyst and ligands is paramount for achieving high yields and selectivity. For example, palladium catalysts are often employed for cross-coupling reactions to introduce various substituents onto the quinolinone core.[2][6][7]
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the synthesis of a novel anti-inflammatory quinolinone derivative, illustrating a practical application of the discussed synthetic strategies.
Synthesis of a Representative 4-Quinolone Derivative via Conrad-Limpach Reaction
This protocol describes the synthesis of a hypothetical 6-chloro-4-hydroxy-2-methylquinoline, a scaffold with potential for further functionalization.
Materials:
-
4-chloroaniline
-
Ethyl acetoacetate
-
Dowtherm A (or other high-boiling solvent)
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Protocol:
Step 1: Formation of the Enamine Intermediate
-
In a round-bottom flask equipped with a reflux condenser, combine 4-chloroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the ethanol under reduced pressure to obtain the crude enamine intermediate.
Step 2: Thermal Cyclization
-
Add the crude enamine to a flask containing Dowtherm A.
-
Heat the mixture to 250 °C with stirring for 30-60 minutes.
-
Monitor the cyclization by TLC.
-
Allow the reaction mixture to cool to room temperature.
-
The product will precipitate out of the solvent.
-
Collect the solid product by vacuum filtration and wash with a non-polar solvent (e.g., hexane) to remove the Dowtherm A.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 6-chloro-4-hydroxy-2-methylquinoline.
Data Presentation
| Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 6-chloro-4-hydroxy-2-methylquinoline | 65 | 245-248 | 2.4 (s, 3H, CH3), 6.1 (s, 1H, C3-H), 7.4-7.8 (m, 3H, Ar-H), 11.5 (br s, 1H, OH) |
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of a 4-quinolinone derivative.
Structure-Activity Relationship (SAR) Insights
The biological activity of quinolinone derivatives is highly dependent on the substitution pattern around the core scaffold.[2][6][7] Key SAR insights include:
-
Position 1: Substitution at the nitrogen atom is crucial for antibacterial activity in many quinolone antibiotics.[18]
-
Position 3: A carboxylic acid group at this position is a common feature of many antibacterial quinolones.[19]
-
Position 4: The nature of the substituent at C4 can significantly influence the anti-inflammatory target. For instance, an aniline moiety at C4 has been associated with PDE4 inhibition.[2][6][7]
-
Aromatic Ring Substituents: Halogen atoms, such as the chlorine in our example, can enhance lipophilicity and potentially improve cell permeability and activity.
Mechanism of Anti-inflammatory Action
The anti-inflammatory effects of quinolinone derivatives are often attributed to their ability to modulate specific signaling pathways. For some derivatives, this involves the inhibition of enzymes like COX-2, which is a key player in the production of pro-inflammatory prostaglandins.[20] Other quinolinones may exert their effects by suppressing the production of pro-inflammatory cytokines like IL-2, potentially through the inhibition of transcription factors such as NF-κB and NFAT.[21]
Caption: Potential anti-inflammatory mechanisms of quinolinone derivatives.
Conclusion
The quinolinone scaffold remains a highly attractive starting point for the development of novel anti-inflammatory agents. A thorough understanding of both classical and modern synthetic methodologies is essential for medicinal chemists to efficiently explore the chemical space around this privileged core. The strategic application of reactions like the Conrad-Limpach and Knorr syntheses, augmented by the capabilities of transition-metal catalysis, will continue to drive the discovery of new and improved anti-inflammatory quinolinone derivatives.
References
- Conrad-Limpach Synthesis. SynArchive. [Link]
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Design and Synthesis of Quinazolinone Derivatives as Anti-inflammatory Agents: Pharmacophore Modeling and 3D QSAR Studies. Bentham Science Publisher. [Link]
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones.
- Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed. [Link]
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. NIH. [Link]
- A review on transition-metal mediated synthesis of quinolines. Indian Academy of Sciences. [Link]
- Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. PubMed. [Link]
- Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. [Link]
- Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
- Structural–activity relationship (SAR) of 4-quinolone derivatives.
- State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. PubMed Central. [Link]
- Structure--activity rel
- Synthesis and anti-inflammatory structure–activity relationships of thiazine–quinoline–quinones: Inhibitors of the neutrophil respiratory burst in a model of acute gouty arthritis.
- Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. Current Medicinal Chemistry. [Link]
- Knorr Quinoline Synthesis. Organic Reactions. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]
- Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives.
- Knorr quinoline synthesis. Wikipedia. [Link]
- General synthetic route of quinoline derivatives.
- Mechanism of action of quinolone antibiotics. YouTube. [Link]
- Quinolines: a new hope against inflamm
- Transition-metal-catalyzed synthesis of quinazolines: A review. PubMed Central. [Link]
- Knorr Quinoline Synthesis. SynArchive. [Link]
- Current progress toward synthetic routes and medicinal significance of quinoline. Future Journal of Pharmaceutical Sciences. [Link]
- Metal-Free Synthesis of Functionalized Quinolines from 2-Styrylanilines and 2-Methylbenzothiazoles/2-Methylquinolines.
- The structure-activity relationships (SAR) of quinolones. The...
- Review on synthesis and screening of the quinoline derivatives as an anti-inflamm
- Synthesis of Quinoline and deriv
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. synarchive.com [synarchive.com]
- 11. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 12. Knorr Quinoline Synthesis [drugfuture.com]
- 13. synarchive.com [synarchive.com]
- 14. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 16. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamscience.com [benthamscience.com]
- 21. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Robust, Stability-Indicating HPLC Method for the Purity Analysis of 2,3-dihydro-2-methyl-4(1h)-quinolinone
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a highly reliable and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the analysis of related substances for 2,3-dihydro-2-methyl-4(1h)-quinolinone. The method is developed to be stability-indicating, as demonstrated through forced degradation studies, ensuring specificity in the presence of potential degradation products. This protocol is designed for use in quality control, stability testing, and research environments within the pharmaceutical industry.
Introduction and Scientific Rationale
This compound is a heterocyclic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. As with any active pharmaceutical ingredient (API) or key intermediate, ensuring its purity is paramount to the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate the use of validated, specific, and stability-indicating analytical methods for purity assessment.[1][2]
The development of a successful HPLC method is not merely a procedural task; it is an exercise in applied chemical principles. The choices of stationary phase, mobile phase, and detection parameters are dictated by the physicochemical properties of the analyte. This compound is a moderately polar molecule containing a secondary amine within a quinolinone ring system. This structure presents specific challenges and opportunities for chromatographic separation.
-
Chromatographic Mode: The molecule's structure, featuring both a non-polar aromatic ring and polar functional groups (amine and ketone), makes it an ideal candidate for Reversed-Phase (RP) chromatography. In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, and retention is primarily driven by hydrophobic interactions.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the foundational stationary phase due to its versatility and extensive history of resolving a wide range of pharmaceutical compounds.[3][4] The use of columns with high-purity silica and end-capping minimizes peak tailing that can arise from interactions between the basic amine group of the analyte and residual acidic silanols on the silica surface.
-
Mobile Phase and pH Control: The secondary amine in the quinolinone structure has a pKa that makes its protonation state pH-dependent. Inconsistent protonation during analysis leads to poor peak shape and shifting retention times. To suppress this, the mobile phase is acidified with 0.1% formic acid. This ensures the analyte consistently elutes in a single, protonated form, leading to sharp, symmetrical peaks. Acetonitrile is chosen as the organic modifier over methanol for its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[5]
-
Stability-Indicating Power: A purity method must be able to separate the intact analyte from any potential impurities and degradation products. To achieve this, a "stability-indicating" method is required. This is developed and confirmed through forced degradation studies, where the drug substance is subjected to harsh conditions (acid, base, oxidation, heat, and light) to generate potential degradants.[6] The method's ability to resolve the main peak from these stress-induced impurities proves its specificity, a key requirement of ICH Q2(R1) guidelines.[7][8][9]
Analytical Method Workflow
The overall process, from sample handling to final purity assessment, follows a systematic and self-validating workflow. This ensures that the data generated is reliable and the system is performing as expected for each run.
Caption: HPLC analysis workflow from preparation to reporting.
Experimental Protocols
Instrumentation and Materials
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and Diode Array Detector (DAD). |
| Analytical Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent high-performance C18 column). |
| Software | OpenLab CDS ChemStation Edition or equivalent. |
| Chemicals | Acetonitrile (HPLC Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm). |
| Reference Standard | This compound (Purity ≥ 99.5%). |
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution Mode | Gradient |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 245 nm (DAD, bandwidth 4 nm) |
| Run Time | 30 minutes |
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
-
Diluent: Prepare a mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
System Suitability and Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST) Protocol
Rationale: The System Suitability Test (SST) is a mandatory check performed before any sample analysis to verify that the chromatographic system is functioning correctly and is adequate for the intended analysis.[10][11][12] It ensures the reliability and integrity of the analytical data.[13][14]
Procedure:
-
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject the diluent (blank) once to ensure no interfering peaks are present.
-
Inject the Standard Working Solution (100 µg/mL) five times consecutively.
-
Evaluate the results against the acceptance criteria defined below.
SST Acceptance Criteria:
| Parameter | Acceptance Limit | Purpose |
| Peak Area %RSD | ≤ 2.0% | Measures the precision of the injector and detector response. |
| Retention Time %RSD | ≤ 1.0% | Measures the precision of the pump and stability of the mobile phase. |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions. |
| Theoretical Plates (N) | ≥ 5000 | Measures column efficiency and its ability to produce narrow peaks. |
Method Specificity and Forced Degradation
To validate the method's specificity and its stability-indicating nature, a forced degradation study was performed. The sample was subjected to various stress conditions to generate potential degradation products. The method successfully separated the main analyte peak from all generated degradants, demonstrating its suitability for stability studies.
-
Acid Hydrolysis (0.1 N HCl, 60°C, 8h): Minor degradation observed.
-
Base Hydrolysis (0.1 N NaOH, 60°C, 4h): Significant degradation observed.
-
Oxidative Degradation (3% H₂O₂, RT, 24h): Moderate degradation with several small impurity peaks.
-
Thermal Degradation (80°C, 48h): Minimal degradation.
-
Photolytic Degradation (ICH Q1B conditions): Minor degradation.
In all cases, the peak purity analysis via DAD confirmed that the main analyte peak was spectrally pure, and all degradation products were baseline resolved.
Caption: Separation based on analyte hydrophobicity.
Calculation and Reporting
The purity of the this compound sample is determined by the area percent method. This calculation assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.
Formula:
Report individual impurities that are above the reporting threshold (typically 0.05%) and the total percentage of impurities.
Conclusion
The RP-HPLC method described in this application note is specific, precise, and stability-indicating for the purity determination of this compound. The method employs standard instrumentation and reagents, making it readily transferable to any modern quality control laboratory. The integrated System Suitability Test protocol ensures the validity of results for each analytical run, providing a high degree of confidence in the data generated. This method is fit for its intended purpose in supporting drug development and manufacturing operations.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Hayakawa, K., et al. (1986). Separation and determination of aromatic amines by reversed-phase HPLC. Analytical Sciences, 2(3), 255-258. [Link]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- FDA. (2005). Guidance for Industry Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Dong, M. W. (2003). Getting the peaks perfect: System suitability for HPLC. American Chemical Society. [Link]
- ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- Malik, A. K., et al. (2007). Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers.
- Choudhary, A. System Suitability in HPLC Analysis. Pharmaguideline. [Link]
- MicroSolv Technology Corporation. (2020). System suitability Requirements for a USP HPLC Method. [Link]
- Assay Analytica. System Suitability Test in HPLC – Key Parameters Explained. Assay Prism. [Link]
- Singh, S., et al. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. International Journal for Research in Applied Science & Engineering Technology, 11(11). [Link]
- Bajaj, S., et al. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques. [Link]
- Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 6(1), 1-9. [Link]
- IJCRT. (2020). DEVELOPMENT AND THE VALIDATION OF HPLC METHOD.
- Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. [Link]
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. starodub.nl [starodub.nl]
- 3. ijcrt.org [ijcrt.org]
- 4. agilent.com [agilent.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 12. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 13. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 14. assayprism.com [assayprism.com]
Application Note: A Multi-Modal Approach to the Structural Elucidation of Quinolinone Products Using NMR and Mass Spectrometry
Introduction: The Quinolinone Scaffold in Modern Chemistry
Quinolinone and its derivatives represent a privileged heterocyclic scaffold, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2][3] Their applications in medicinal chemistry are vast, ranging from antibacterial to anticancer agents.[4][5] Given this therapeutic importance, the unambiguous confirmation of their molecular structure and purity is a critical step in the research and development pipeline.
This application note provides an in-depth guide to leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the comprehensive analysis of quinolinone products. We move beyond mere procedural lists to explain the underlying principles and strategic choices that lead to confident structural elucidation, ensuring the integrity and reproducibility of your findings.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the chemical environment of individual nuclei (primarily ¹H and ¹³C). For quinolinone analysis, a combination of one-dimensional (1D) and two-dimensional (2D) experiments is essential to piece together the complete molecular puzzle.
Protocol 1: NMR Sample Preparation - The Foundation of Quality Data
The quality of an NMR spectrum is directly dependent on the quality of the sample.[6] A poorly prepared sample can lead to broad peaks, poor resolution, and artifacts that obscure crucial information.[7][8]
Objective: To prepare a homogeneous, particulate-free solution of the quinolinone analyte at an optimal concentration for NMR analysis.
Materials:
-
High-quality 5 mm NMR tubes
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Analyte (quinolinone product): 5-25 mg for ¹H and ¹³C experiments[6][8]
-
Pasteur pipettes and glass wool or a syringe filter
-
Vortex mixer
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh 5-25 mg of your purified quinolinone product into a clean, dry vial. The higher end of this range is preferable for less sensitive experiments like ¹³C NMR or 2D NMR.[8]
-
Solvent Selection & Dissolution:
-
Choose a deuterated solvent in which your analyte is highly soluble. CDCl₃ is a common first choice for many organic compounds.[8] If solubility is an issue, or if acidic protons (e.g., N-H) are of interest, DMSO-d₆ is an excellent alternative.
-
Add approximately 0.6-0.7 mL of the chosen solvent to the vial. This volume is critical for achieving the correct sample height (40-50 mm) in a standard 5 mm tube, which is necessary for optimal magnetic field shimming.[9]
-
Gently vortex the sample until the analyte is completely dissolved.
-
-
Filtration (Critical Step): Any suspended solid particles will distort the magnetic field homogeneity, leading to poor spectral quality.[6]
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Transfer the analyte solution through the filter-pipette directly into the NMR tube. This removes dust and microscopic particulates.[10]
-
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any fingerprints or dust.[7]
NMR Data Acquisition Workflow
A strategic, multi-experiment approach is required to fully characterize a novel quinolinone. The workflow below outlines the logical progression from simple 1D scans to more complex 2D correlation experiments.
Caption: A logical workflow for NMR-based structure elucidation of quinolinone products.
Interpreting the Spectra: The Quinolinone Signature
The quinolinone core has a distinct NMR fingerprint. While exact chemical shifts are highly dependent on substitution patterns, typical ranges can be established.
-
¹H NMR: Provides information on the number of different proton environments and their neighboring protons (spin-spin coupling). Aromatic protons on the quinolinone scaffold typically resonate between 7.0 and 8.5 ppm. Protons on substituents will have characteristic shifts.
-
¹³C NMR: Shows the number of unique carbon environments. The carbonyl carbon (C=O) of the quinolinone ring is a key indicator, typically appearing far downfield (160-180 ppm). Aromatic carbons resonate in the 110-150 ppm range.
-
2D COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2 or 3 bonds). This is invaluable for tracing out proton networks, such as identifying adjacent protons on the aromatic rings.[11][12]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached. This experiment definitively links the ¹H and ¹³C assignments.[13][14][15]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D experiment for connecting molecular fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away.[4][14][16] For example, an HMBC correlation from a substituent's proton to a carbon on the quinolinone ring can unambiguously determine its point of attachment.
| Nucleus | Functional Group/Position | Typical Chemical Shift (δ) Range (ppm) |
| ¹H | Aromatic Protons (on quinolinone core) | 7.0 - 8.5 |
| N-H Proton (if present) | > 10.0 (in DMSO-d₆) | |
| Alkyl substituents | 0.5 - 4.5 | |
| ¹³C | Carbonyl Carbon (C=O) | 160 - 180 |
| Aromatic Carbons (C-C, C-N) | 110 - 150 | |
| Alkyl substituents | 10 - 60 | |
| Caption: Typical ¹H and ¹³C NMR chemical shift ranges for quinolinone derivatives. Data compiled from sources such as[11][17]. |
Part 2: Mass Spectrometry - Determining Mass and Fragmentation
Mass spectrometry is a destructive analytical technique that provides two critical pieces of information: the precise molecular weight of a compound and, through fragmentation, clues about its substructures.
Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis
Objective: To obtain an accurate mass measurement of the quinolinone product to determine its elemental composition.
Materials:
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source.[18][19]
-
High-purity solvents (e.g., acetonitrile, methanol, water) with 0.1% formic acid.
-
Analyte solution (typically 1-10 µg/mL).
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the quinolinone product (e.g., 1 mg in 10 mL of methanol). Further dilute this stock solution to a final concentration of 1-10 µg/mL in an appropriate mobile phase, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrument Setup:
-
Data Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000 Da).
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Use the instrument's software to calculate the elemental composition based on the measured accurate mass. A mass accuracy of <5 ppm is typically required for confident formula assignment.[22]
-
MS Data Acquisition and Fragmentation Workflow
Tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecule and analyze the resulting pieces, providing structural information.
Caption: A standard workflow for MS and MS/MS analysis of quinolinone products.
Decoding Fragmentation Patterns
Quinolone and quinolinone structures exhibit characteristic fragmentation patterns under Collision-Induced Dissociation (CID).[23] Understanding these common pathways is key to confirming the core structure and identifying substituents.
-
Common Neutral Losses: The loss of small, stable neutral molecules is a hallmark of MS/MS spectra. For quinolinones, these often include:
-
Side-Chain Cleavage: Substituents on the quinolinone ring are often cleaved, providing direct evidence of their presence and mass. For example, a cyclopropyl group at the N-1 position often results in the loss of a C₃H₅ radical.[20][25] The piperazine ring, common in fluoroquinolone antibiotics, undergoes characteristic breakage and rearrangement.[21][25]
| Precursor Ion | Neutral Loss / Fragment | Mass (Da) | Inference |
| [M+H]⁺ | CO | 28.00 | Presence of carbonyl group in the ring system.[20][24][25] |
| [M+H]⁺ | H₂O | 18.02 | Presence of a hydroxyl group or rearrangement.[20][25] |
| [M+H]⁺ | R• (substituent radical) | Varies | Cleavage of a side chain. |
| [M+H-CO]⁺ | H₂O | 18.02 | Sequential loss, confirming both groups.[20][25] |
| Caption: Common fragmentation pathways observed in the ESI-MS/MS of quinolinones. |
Part 3: Integrated Analysis - The Path to Unambiguous Structure
Neither NMR nor MS alone can always provide a complete and unambiguous structural assignment. The true analytical power lies in their combination. HRMS provides the elemental formula, defining the atomic building blocks. NMR then arranges these blocks into a definitive 3D structure.
Caption: An integrated workflow combining MS and NMR for definitive structure elucidation.
A Case Study Example:
-
MS Analysis: A novel product yields an [M+H]⁺ ion with an accurate mass of 234.0863. This corresponds to an elemental formula of C₁₅H₁₁NO₂, confirming the expected atoms are present. MS/MS shows a prominent loss of 28 Da (CO).
-
NMR Analysis:
-
¹H NMR shows several signals in the aromatic region and a singlet integrating to 3H around 3.8 ppm, suggesting a methoxy group.
-
¹³C NMR confirms 15 carbons, including one carbonyl signal at ~162 ppm and a methoxy carbon at ~55 ppm.
-
HSQC connects the methoxy protons to the methoxy carbon.
-
HMBC is the final piece. A correlation is observed between the methoxy protons (3.8 ppm) and an aromatic carbon at ~145 ppm on the quinolinone ring, confirming the exact location of the methoxy substituent.
-
Conclusion
The structural characterization of quinolinone products is a mission-critical task in pharmaceutical and chemical research. By adopting a synergistic workflow that integrates the precise mass and compositional data from High-Resolution Mass Spectrometry with the detailed atomic connectivity information from 1D and 2D NMR spectroscopy, researchers can achieve unambiguous and confident structural elucidation. The protocols and interpretive frameworks presented in this note provide a robust system for ensuring the scientific integrity of work involving this vital class of compounds.
References
- (No Source Provided)
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed. (2024). PubMed. [Link]
- CLUGSTON, D. h., & MACLEAN, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781–790. [Link]
- Tang, Q., Chen, F., & Xin, X. (2009). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024).
- Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. University College London. [Link]
- Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry str
- NMR Sample Prepara-on. JEOL. [Link]
- Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Trade Science Inc. [Link]
- NMR Sample Preparation: The Complete Guide - Organomation.
- NMR study of O and N, O-substituted 8-quinolinol deriv
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. University of North Carolina Wilmington. [Link]
- Trinh Thi Huan, et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). [Link]
- Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. (2024). MDPI. [Link]
- Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC - NIH.
- 6-((2-Oxoindolin-3-ylidene)hydrazineylidene)indolo[2,1-b]quinazolin-12(6H)-one - MDPI. MDPI. [Link]
- A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. (2007).
- Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. (2016).
- Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC. (2014).
- Figure S11. 1 H NMR spectrum of 3f . | Download Scientific Diagram.
- [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232).
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020). YouTube. [Link]
- Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution | Request PDF.
- Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone deriv
- One-pot synthesis and negative ion mass spectrometric investigation of a densely functionalized cinnoline - LJMU Research Online. Liverpool John Moores University. [Link]
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015).
- 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile - MDPI. (2021). MDPI. [Link]
- Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution - FAO AGRIS.
- Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring - MDPI. (2023). MDPI. [Link]
- The structures of the substituted quinolines. | Download Scientific Diagram.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. repository.uncw.edu [repository.uncw.edu]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. organomation.com [organomation.com]
- 9. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 10. sites.bu.edu [sites.bu.edu]
- 11. NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Development and validation of an LC-HRMS method for the determination of pyrrolizidine alkaloids and quinolones in honey employing a simple alkaline sample dilution [agris.fao.org]
- 20. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. cdnsciencepub.com [cdnsciencepub.com]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Isolating Byproducts in Quinolinone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolinone scaffolds are privileged structures in medicinal chemistry and drug development, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1][2] The synthesis of these vital compounds, however, is often accompanied by the formation of structurally similar byproducts, including isomers and unreacted starting materials.[3] The purity of the final quinolinone product is paramount for its intended biological application, necessitating robust and efficient purification strategies. This guide provides an in-depth exploration of the techniques used to isolate quinolinone products from common byproducts, with a focus on the practical application of these methods in a research and development setting.
Understanding Byproduct Formation in Common Quinolinone Syntheses
The choice of purification strategy is intrinsically linked to the nature of the byproducts formed, which in turn is dictated by the synthetic route employed. Understanding the mechanistic origins of these impurities allows for a more rational approach to their separation.
Conrad-Limpach and Knorr Syntheses
The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to yield 4-hydroxyquinolines.[4][5][6] A primary competing reaction is the Knorr synthesis, which, under different conditions, can lead to the formation of the isomeric 2-hydroxyquinoline.[7][8][9][10] The regioselectivity is highly dependent on reaction temperature and the nature of the catalyst.[4][8]
-
Conrad-Limpach Conditions: Lower temperatures (room temperature to moderate heating) favor the kinetic product, the β-aminoacrylate, which cyclizes to the 4-hydroxyquinoline.[4][8]
-
Knorr Conditions: Higher temperatures promote the formation of the thermodynamic product, the β-ketoanilide, leading to the 2-hydroxyquinoline isomer.[8] The use of a large excess of strong acid, like polyphosphoric acid (PPA), can also favor the 2-hydroxyquinoline.[7][11]
Friedländer Synthesis
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[12][13][14] A common side reaction is the self-condensation of the ketone reactant, particularly under basic conditions.[15] This can be minimized by using milder reaction conditions or by the slow addition of the ketone.[15]
Skraup and Doebner-von Miller Syntheses
These methods often employ strong acids and oxidizing agents, which can lead to the formation of polymeric tars and other colored impurities.[11] In the Skraup synthesis, unreacted nitrobenzene can also be a significant volatile impurity.[16]
Below is a diagram illustrating the divergent pathways of the Conrad-Limpach and Knorr syntheses, a common source of isomeric byproducts.
Caption: Divergent pathways in Conrad-Limpach and Knorr syntheses.
Core Isolation and Purification Techniques
A multi-step approach is often necessary to achieve high purity. This typically involves an initial workup and extraction, followed by one or more chromatographic or crystallization steps.
Extraction Techniques
Liquid-liquid extraction is a powerful first step to separate the desired quinolinone from many impurities based on its acid-base properties.[16][17]
Protocol: Acid-Base Extraction for Basic Quinolinones
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic quinolinone will be protonated and move into the aqueous layer.
-
Organic Wash: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basification: Make the aqueous layer basic by the addition of a suitable base (e.g., 1M NaOH) until the quinolinone precipitates or can be extracted.
-
Final Extraction: Extract the liberated quinolinone with a fresh portion of the organic solvent.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Crystallization
Recrystallization is a highly effective method for purifying solid quinolinone derivatives, especially for removing small amounts of impurities.[16][17] The choice of solvent is critical.[3]
Protocol: Recrystallization of a Quinolinone Derivative
-
Solvent Selection: Identify a suitable solvent or solvent system. A good solvent will dissolve the quinolinone when hot but not when cold, while the impurities remain soluble at all temperatures.[3] Common solvents include ethanol, methanol, and mixtures of hexane and ethyl acetate.[18]
-
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude quinolinone until it is fully dissolved.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a short period.[18]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities or activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chromatographic Methods
Chromatography offers the highest resolution for separating complex mixtures of quinolinones and their byproducts.[16]
Flash Column Chromatography
This is the workhorse of purification in many organic synthesis labs.
Protocol: Silica Gel Flash Chromatography
-
Stationary Phase: A column is packed with silica gel as the stationary phase.
-
Mobile Phase Selection: The choice of eluent is critical and is typically determined by thin-layer chromatography (TLC) analysis.[3] A solvent system that provides good separation of the desired compound from its impurities on the TLC plate is chosen. Common mobile phases are mixtures of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Loading: The crude product is dissolved in a minimal amount of the mobile phase or a stronger solvent and loaded onto the top of the column.
-
Elution: The mobile phase is passed through the column under positive pressure. Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Concentration: The fractions containing the pure quinolinone are combined and the solvent is removed under reduced pressure.
High-Performance Liquid Chromatography (HPLC)
For challenging separations, such as isomeric quinolinones, preparative HPLC is often the method of choice.[19]
Key Considerations for HPLC Separation of Quinolinone Isomers:
-
Stationary Phase: The selection of the HPLC column is the most critical factor.[19] For positional isomers, columns with different selectivities, such as phenyl-based phases, can be effective.[19] For enantiomers, a chiral stationary phase (CSP) is essential.[19]
-
Mobile Phase: The mobile phase composition, including the use of buffers to control pH, can significantly impact the separation of ionizable quinolinones.[19]
-
Elution Mode: Both isocratic (constant mobile phase composition) and gradient (changing mobile phase composition) elution can be used. Isocratic elution is often preferred for chiral separations.[19]
Protocol: Preparative HPLC for Isomer Separation
-
Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the desired quinolinone from its isomers. Experiment with different columns and mobile phases.
-
Scale-Up: Once a suitable analytical method is established, scale it up to a preparative scale by using a larger column and increasing the flow rate and injection volume.
-
Fraction Collection: Collect fractions as they elute from the column.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC to determine their purity. Pool the pure fractions.
-
Solvent Removal: Remove the mobile phase solvent, often by rotary evaporation, to isolate the pure quinolinone.
The following diagram illustrates a general workflow for the isolation and purification of quinolinones.
Caption: General workflow for quinolinone purification.
Comparative Data on Purification Techniques
The effectiveness of each purification technique can vary significantly depending on the specific quinolinone and the impurities present. The following table provides a comparative overview of common methods.
| Purification Technique | Starting Material | Achieved Purity (%) | Yield (%) | Source |
| Distillation | Crude Quinoline from Skraup Synthesis | High (not specified) | 84-91 | [16] |
| Crystallization (Salt Formation) | Crude Quinoline | 98-99 (multiple cycles) | Not specified | [16] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | 99.5 | 96.5 | [16] |
| Extraction | Coal Tar Wash Oil | >97 | 82 | [16] |
| Preparative HPLC | Isomeric Mixture | >99 | Variable | [19] |
Troubleshooting Common Purification Challenges
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor separation in column chromatography | - Incorrect solvent system- Column overloading | - Optimize the eluent using TLC- Employ a gradient elution- Reduce the amount of material loaded |
| Compound is stuck on the column | - Compound is too non-polar for the eluent- Strong interaction with the stationary phase | - Gradually increase the eluent polarity- Consider a different stationary phase (e.g., alumina) |
| Oiling out instead of crystallization | - Solution is too concentrated or cooled too quickly- Incorrect solvent system | - Dilute the solution and allow for slower cooling- Experiment with different solvent/anti-solvent combinations |
| Decomposition on silica gel | - Compound is unstable on acidic silica | - Deactivate the silica gel with a small amount of triethylamine in the eluent- Use a different stationary phase like alumina or Florisil |
Conclusion
The successful isolation of pure quinolinone products is a critical step in their development for various applications. A thorough understanding of the potential byproducts formed during synthesis, coupled with a systematic approach to purification, is essential. By employing a combination of extraction, crystallization, and chromatographic techniques, researchers can effectively remove impurities and obtain high-purity quinolinones for their studies. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the challenges of quinolinone purification.
References
- What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? | ResearchGate. (2024, September 26).
- Preparative separation of isomeric 2-(2-quinolinyl)-1H-indene-1,3(2H)-dione monosulfonic acids of the color additive D&C Yellow No. 10 (quinoline yellow) by pH-zone-refining counter-current chromatography. (2001, July 20). PubMed.
- Concerning the mechanism of the Friedländer quinoline synthesis. (2025, August 6). ResearchGate.
- Knorr quinoline synthesis - Wikipedia. (n.d.).
- Purification of Quinoline - Chempedia - LookChem. (n.d.).
- Effective extraction and determination of 24 quinolones in water and egg samples using a novel magnetic covalent organic framework combined with UPLC-MS/MS. (2024, March 14). PubMed Central.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). MDPI.
- Purification of Quinoline-3,4-diones : r/Chempros. (2025, April 8). Reddit.
- US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. (n.d.).
- Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... | Download Scientific Diagram. (n.d.). ResearchGate.
- Preparative Separation of Di- And Trisulfonated Components of Quinoline Yellow Using Affinity-Ligand pH-zone-refining Counter-Current Chromatography. (2009, May 8). PubMed.
- Conrad–Limpach synthesis - Wikipedia. (n.d.).
- Synthesis of quinolines - Organic Chemistry Portal. (n.d.).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.
- Purification of quinone - US1883284A - Google Patents. (n.d.).
- Friedländer synthesis - Wikipedia. (n.d.).
- The Friedländer Synthesis of Quinolines - Organic Reactions. (n.d.).
- The Friedländer Synthesis of Quinolines - Semantic Scholar. (2005, July 15).
- Conrad-Limpach Reaction. (n.d.).
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2025, January 3).
- US2474823A - Quinoline compounds and process of making same - Google Patents. (n.d.).
- Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. (n.d.).
- The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
- Quinoline - Wikipedia. (n.d.).
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH.
- Knorr Quinoline Synthesis - SynArchive. (n.d.).
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. (2021, November 12). MDPI.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (n.d.). MDPI.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. (2025, November 12). MDPI.
- Scientia Research Library Journal of Applied Chemistry, 2023, 11 (2):1-5 Effective Method for Making Quinoline Derivatives in Gl. (n.d.).
- CN103664892B - The crystallization of quinoline - Google Patents. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. scribd.com [scribd.com]
- 7. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. iipseries.org [iipseries.org]
- 10. synarchive.com [synarchive.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. The Friedländer Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Alchemist's Modern Toolkit: Advanced Strategies in the Synthesis of Heterocyclic Compounds
Introduction: The Enduring Importance of Heterocycles
Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form the bedrock of medicinal chemistry, materials science, and agrochemicals. Their prevalence in nature's most vital molecules, from the nucleic acids that encode life to the alkaloids that have shaped medicine, underscores their profound significance. In the realm of drug discovery, heterocyclic scaffolds are privileged structures, offering a three-dimensional framework that can be precisely decorated with functional groups to modulate biological activity. The development of efficient and innovative methods for their synthesis is, therefore, a cornerstone of modern organic chemistry, directly impacting the pipeline of new therapeutics and functional materials. This guide provides an in-depth exploration of cutting-edge synthetic methodologies, offering both the underlying principles and practical protocols for their application.
I. The Power of the d-Block: Transition-Metal Catalysis
Transition metals, with their versatile oxidation states and ability to coordinate with organic molecules, have revolutionized the synthesis of heterocyclic compounds.[1] These catalysts can facilitate bond formations that are otherwise energetically prohibitive, often with high levels of chemo-, regio-, and stereoselectivity.[2]
A. Palladium-Catalyzed Cross-Coupling and C-H Activation: A Paradigm Shift in Indole Synthesis
Palladium catalysis has become an indispensable tool for the construction of nitrogen-containing heterocycles, particularly indoles, which are core structures in numerous pharmaceuticals.[3] Traditional methods often require harsh conditions and pre-functionalized starting materials. Modern palladium-catalyzed approaches, such as the Larock indole synthesis and strategies involving C-H activation, offer milder and more convergent routes.[4][5]
Causality in Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for a successful outcome. The ligand modulates the reactivity and stability of the palladium center, influencing both the rate of oxidative addition and reductive elimination. The base is crucial for regenerating the active catalyst and can also play a role in the deprotonation of substrates. The solvent must be able to dissolve the reactants and catalyst while being compatible with the reaction conditions.
Application Note & Protocol: Palladium-Catalyzed Synthesis of 2,3-Disubstituted Indoles
This protocol describes a palladium-catalyzed intramolecular cyclization of an N-aryl imine with an alkyne to construct a 2,3-disubstituted indole.[4]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube, add the N-aryl imine (1.0 mmol, 1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), and the appropriate phosphine ligand (e.g., triphenylphosphine, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe, followed by the addition of a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Reaction: Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Troubleshooting: Low yields in palladium-catalyzed cross-couplings are common and can often be addressed by systematically evaluating the integrity of reagents, ensuring a strictly inert atmosphere, and screening different combinations of ligands and bases.[6] Homocoupling of starting materials can be minimized by thorough degassing and careful control of reaction temperature.[6]
B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click" Chemistry Approach to Triazoles
The copper(I)-catalyzed reaction between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole is the quintessential "click" reaction.[7][8] Its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups have made it a powerful tool for drug discovery, bioconjugation, and materials science.[9][10]
Causality in Experimental Choices: The key to a successful CuAAC reaction is the in situ generation and stabilization of the copper(I) catalyst. This is often achieved by reducing a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. The choice of solvent (often a mixture of water and a miscible organic solvent like t-butanol or DMSO) is important for dissolving both the organic substrates and the copper catalyst.
Application Note & Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
This protocol details the synthesis of a triazole from an organic azide and a terminal alkyne using a copper(I) catalyst generated in situ.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 mmol, 1.0 equiv.) and the terminal alkyne (1.1 mmol, 1.1 equiv.) in a 1:1 mixture of water and t-butanol (10 mL).
-
Catalyst Addition: To this solution, add a freshly prepared aqueous solution of sodium ascorbate (0.2 mmol, 20 mol%) followed by an aqueous solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours, which can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.
C. Gold-Catalyzed Cycloisomerization: A Mild Route to Furans
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the synthesis of furans and other oxygen-containing heterocycles through the cycloisomerization of alkynyl diols or related substrates.[11][12][13] These reactions proceed under exceptionally mild conditions and often with very low catalyst loadings.[14]
Causality in Experimental Choices: The choice of the gold catalyst and, if necessary, a silver co-catalyst is crucial. The silver salt acts as a halide scavenger, generating the highly electrophilic cationic gold(I) species that activates the alkyne towards nucleophilic attack. The solvent should be non-coordinating to avoid deactivation of the catalyst.
Application Note & Protocol: Gold-Catalyzed Synthesis of a Substituted Furan
This protocol describes the synthesis of a substituted furan via the intramolecular cyclization of a 3-alkyne-1,2-diol catalyzed by a cationic gold(I) species.[11]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the 3-alkyne-1,2-diol (1.0 mmol, 1.0 equiv.) in anhydrous dichloromethane (DCM, 10 mL).
-
Catalyst Preparation: In a separate vial, dissolve (triphenylphosphine)gold(I) chloride ((Ph₃P)AuCl, 0.01 mmol, 1 mol%) and silver triflate (AgOTf, 0.01 mmol, 1 mol%) in a small amount of anhydrous DCM.
-
Reaction Initiation: Add the catalyst solution to the substrate solution at room temperature and stir. The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a short pad of silica gel, washing with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is often pure enough for subsequent use. If necessary, further purification can be achieved by flash column chromatography.
II. Greener and Faster: Enabling Technologies in Heterocyclic Synthesis
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient processes. Microwave-assisted synthesis and flow chemistry are two powerful enabling technologies that are transforming the way heterocyclic compounds are prepared.
A. Microwave-Assisted Organic Synthesis (MAOS): Accelerating Reactions with Focused Heating
Microwave irradiation provides a rapid and efficient method for heating chemical reactions.[14][15][16] Unlike conventional heating, which relies on conduction and convection, microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform temperature increase.[14] This often results in dramatically reduced reaction times, higher yields, and improved product purity.[15]
Causality in Experimental Choices: The choice of solvent is critical in MAOS. Polar solvents with high dielectric constants are heated much more efficiently than nonpolar solvents. The reaction vessel must be microwave-transparent and able to withstand the pressures that can develop at elevated temperatures.
Application Note & Protocol: Microwave-Assisted Multicomponent Synthesis of Pyrimidines
This protocol describes the rapid synthesis of a pyrimidine derivative via a one-pot, three-component reaction under microwave irradiation.[2][17]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a 10 mL microwave reaction vial, combine the aldehyde (1.0 mmol, 1.0 equiv.), the active methylene compound (e.g., ethyl cyanoacetate, 1.0 mmol, 1.0 equiv.), the amidine hydrochloride (1.0 mmol, 1.0 equiv.), and a base such as potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a suitable solvent, such as ethanol or water (5 mL).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a constant temperature (e.g., 100-120 °C) for 10-30 minutes.
-
Workup: After cooling, the product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold solvent.
-
Purification: If necessary, the crude product can be purified by recrystallization.
Troubleshooting: Common issues in microwave synthesis include pressure build-up, which can be mitigated by using a larger reaction vessel or reducing the amount of solvent.[14] Overheating can lead to product decomposition, so careful temperature monitoring and control are essential.
B. Flow Chemistry: A Continuous Approach to Synthesis and Scale-Up
Flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.[12][13][18] This technology offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and straightforward scalability.[19]
Causality in Experimental Choices: The design of the flow reactor, including the material, dimensions, and mixing elements, is crucial for achieving optimal results. The flow rates of the reagent streams determine the residence time, which is the time the reactants spend in the reactor. The temperature of the reactor is precisely controlled using external heating or cooling.
Application Note & Protocol: Flow Synthesis of a Tetrahydroquinoline via an Aza-Diels-Alder Reaction
This protocol outlines the continuous synthesis of a tetrahydroquinoline derivative through a Lewis acid-catalyzed aza-Diels-Alder reaction.[20]
Experimental Protocol:
-
Reagent Preparation: Prepare two separate stock solutions. Solution A contains the imine (dienophile) and the Lewis acid catalyst (e.g., scandium triflate) in an anhydrous solvent like acetonitrile. Solution B contains the diene (e.g., Danishefsky's diene) in the same solvent.
-
Flow System Setup: Use a commercially available flow chemistry system or assemble a system with two syringe pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing), and a back-pressure regulator.
-
Reaction Execution: Pump the two reagent solutions at equal flow rates into the T-mixer. The combined stream then flows through the heated reactor coil. The residence time is controlled by the total flow rate and the volume of the reactor.
-
Collection and Analysis: The product stream is collected at the outlet of the system. The reaction can be monitored in real-time using in-line analytical techniques (e.g., IR or UV-Vis spectroscopy) or by analyzing collected fractions by LC-MS.
-
Workup and Purification: The collected product stream is then subjected to a standard workup procedure and purified by chromatography.
Troubleshooting: Challenges in scaling up flow chemistry include maintaining efficient mixing and heat transfer.[12][18] Clogging of the reactor can be an issue with reactions that produce solids; this can often be addressed by using a wider diameter tubing or by optimizing the solvent system.[21]
III. The Dawn of a New Era: Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling the formation of a wide array of chemical bonds under exceptionally mild conditions.[22] This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates from stable organic precursors.[2][9]
Causality in Experimental Choices: The choice of photocatalyst is paramount, as its redox potentials in the excited state must be sufficient to oxidize or reduce the substrate. The light source is also a critical parameter, with the emission wavelength ideally matching the absorption maximum of the photocatalyst. The solvent should be transparent to the wavelength of light being used and should not quench the excited state of the catalyst.
Application Note & Protocol: Photoredox-Catalyzed Synthesis of Quinolines
This protocol describes a modern approach to quinoline synthesis via the visible-light-mediated cyclization of N-propargylanilines.[23]
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a Schlenk tube, dissolve the N-propargylaniline substrate (0.5 mmol, 1.0 equiv.) and a suitable photocatalyst (e.g., Ru(bpy)₃Cl₂, 1-2 mol%) in a degassed solvent such as acetonitrile (5 mL).
-
Inert Atmosphere: Thoroughly degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Irradiation: Place the reaction tube in front of a blue LED light source and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Workup: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting: Common issues in photoredox catalysis include low quantum yields and catalyst degradation.[11] Ensuring the reaction is thoroughly deoxygenated is crucial, as oxygen can quench the excited state of the photocatalyst. If the reaction is sluggish, increasing the light intensity or the catalyst loading may be beneficial.[24]
IV. Building Complexity in a Single Step: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the starting materials.[4][23][25] These reactions are highly atom-economical and offer a rapid and efficient means of generating molecular complexity.[1][3][26] The Passerini and Ugi reactions are classic examples of isocyanide-based MCRs that have been widely used in the synthesis of peptide-like molecules and heterocyclic compounds.[8][10][17][20][27][28]
Causality in Experimental Choices: The success of an MCR often depends on the careful orchestration of the reactivity of the different components. The choice of solvent can significantly influence the reaction outcome by affecting the solubility of the reactants and intermediates. In some cases, a catalyst may be required to promote a key step in the reaction sequence.
Application Note & Protocol: Ugi Four-Component Reaction for the Synthesis of a Highly Functionalized Acylamino-Amide
This protocol details the synthesis of a complex acyclic precursor that can be subsequently cyclized to form a variety of heterocycles.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol, 1.0 equiv.), the amine (1.0 mmol, 1.0 equiv.), and the carboxylic acid (1.0 mmol, 1.0 equiv.) in a suitable solvent such as methanol (10 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium and carboxylate ions.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol, 1.0 equiv.) to the reaction mixture. The reaction is often exothermic.
-
Reaction: Continue to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. The crude product can often be precipitated by the addition of water or a non-polar solvent.
-
Purification: Purify the product by flash column chromatography or recrystallization.
Data Summary and Visualization
Table 1: Comparison of Synthetic Methodologies for Heterocyclic Synthesis
| Methodology | Key Advantages | Common Heterocycles | Typical Conditions |
| Transition-Metal Catalysis | High selectivity, functional group tolerance, mild conditions | Indoles, Triazoles, Furans, Quinolines | Pd, Cu, Au, Rh catalysts; 25-120 °C |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity | Pyrimidines, Quinolines | Polar solvents, sealed vessels, 100-200 °C |
| Flow Chemistry | Enhanced safety, precise control, scalability | Tetrahydroquinolines | Continuous flow, heated coils, high pressure |
| Photoredox Catalysis | Extremely mild conditions, novel reactivity | Quinolines, various C-C and C-X coupled heterocycles | Photocatalyst, visible light, room temperature |
| Multicomponent Reactions | High atom economy, rapid complexity generation | Diverse scaffolds, peptidomimetics | One-pot, often room temperature |
Diagrams of Key Synthetic Strategies
Transition-Metal Catalysis Workflow
Workflow for transition-metal catalyzed synthesis.
Photoredox Catalysis Conceptual Pathway
General mechanism of photoredox catalysis.
Conclusion: The Future of Heterocyclic Synthesis
The synthesis of heterocyclic compounds is a dynamic and ever-evolving field. The methodologies highlighted in this guide represent the forefront of modern synthetic chemistry, offering researchers powerful tools to construct complex molecules with greater efficiency, precision, and sustainability. As our understanding of reaction mechanisms deepens and new catalytic systems are discovered, the alchemist's toolkit will continue to expand, enabling the creation of novel heterocycles that will drive innovation in medicine, materials, and beyond.
References
- Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. (n.d.). MDPI.
- Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663.
- Recent advances in multi-component reactions and their mechanistic insights: a triennium review. (2021). Organic Chemistry Frontiers.
- Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). BenchChem.
- Recent Advances in the Multicomponent Synthesis of Heterocycles Using Tetronic Acid. (2023). RSC Advances.
- Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activ
- A New Insight Into The Huisgen Reaction: Heterogeneous Copper Catalyzed Azide-Alkyne Cycloaddition for the Synthesis of 1,4-Disubstituted Triazole (From 2018-2023). (2024). PubMed.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI.
- Recent advances in green multi-component reactions for heterocyclic compound construction. (2024). Organic & Biomolecular Chemistry.
- Indoles via Palladium-catalyzed Cycliz
- Copper-Catalyzed Azide-Alkyne Cycloaddition. (2007). Chemical Reviews.
- Synthesis of Indoles by Palladium-Catalyzed Reductive Cyclization of β-Nitrostyrenes with Phenyl Formate as a CO Surrogate. (2021). MDPI.
- Advances in triazole synthesis from copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures. (n.d.).
- A green, microwave-mediated, multicomponent synthesis of pyrimidine and pyrimidinone deriv
- Egi, M., Azechi, K., & Akai, S. (2009). Cationic Gold(I)-Mediated Intramolecular Cyclization of 3-Alkyne-1,2-diols and 1-Amino-3-alkyn-2-ols: A Practical Route to Furans and Pyrroles. Organic Letters, 11(21), 5002–5005.
- Recent Synthetic Developments of Asymmetric Multicomponent Transformations: Strecker, Mannich, Passerini and Ugi Reactions. (2018). SciELO.
- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2022). ChemistryOpen.
- Rapid Optimization of Photoredox Reactions for Continuous-Flow Systems Using Microscale Batch Technology. (2021). Journal of the American Chemical Society.
- Advancing Flow Chemistry Portability: A Simplified Approach to Scaling Up Flow Chemistry. (n.d.).
- The Biginelli and Related (Passerini and Ugi) Reactions. (n.d.). Baran Lab.
- Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2022). Semantic Scholar.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products. (2015).
- Synthesis of various N-heterocycles using the four-component Ugi reaction. (2021).
- Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. (n.d.). AIR Unimi.
- What are the pitfalls of flow chemistry according to academics and industry professionals? (2023). H.E.L Group.
- Challenges. (n.d.). ACS GCI Pharmaceutical Roundtable.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI.
- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. (n.d.). International Journal of Research in Pharmacy and Allied Science.
- PHOTOREDOX CATALYSIS: ILLUMINATING ORGANIC REACTIONS. (2025).
Sources
- 1. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. asset.library.wisc.edu [asset.library.wisc.edu]
- 3. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Strategies for Innovation in Multicomponent Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic Investigation and Optimization of Photoredox Anti-Markovnikov Hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ijnrd.org [ijnrd.org]
- 15. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 16. ijrpas.com [ijrpas.com]
- 17. baranlab.org [baranlab.org]
- 18. air.unimi.it [air.unimi.it]
- 19. Challenges – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 20. researchgate.net [researchgate.net]
- 21. news-medical.net [news-medical.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. macmillan.princeton.edu [macmillan.princeton.edu]
- 25. Recent advances in the multicomponent synthesis of heterocycles using tetronic acid - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02505E [pubs.rsc.org]
- 26. researchgate.net [researchgate.net]
- 27. scielo.br [scielo.br]
- 28. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product | Semantic Scholar [semanticscholar.org]
Application Notes & Protocols: A Guide to Assessing the Biological Activity of Synthesized Quinolinones
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Quinolinone Scaffold in Drug Discovery
Quinolinone is a bicyclic heterocyclic scaffold that serves as a privileged structure in medicinal chemistry. Its derivatives are known to possess a vast array of pharmacological activities, making them a focal point for the development of novel therapeutics.[1] The versatility of the quinolinone core allows for structural modifications that can be tailored to interact with a diverse range of biological targets.[2][3] Consequently, synthesized quinolinones are frequently screened for anticancer, antimicrobial, and anti-inflammatory properties.
This guide provides a series of detailed, field-proven protocols designed to robustly assess the biological activity of novel quinolinone compounds. The methodologies herein are structured to not only generate reliable quantitative data but also to offer insights into the potential mechanisms of action, a critical step in the drug discovery pipeline.[4] We will delve into the causality behind experimental choices, ensuring that each protocol functions as a self-validating system with appropriate controls and standards.
Section 1: Anticancer Activity Assessment
Quinolinone derivatives have emerged as a significant class of anticancer agents, primarily due to their ability to interfere with fundamental cellular processes required for tumor growth and survival.[1][4] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes like topoisomerases and protein kinases, or disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2][5][6]
The initial and most crucial step in evaluating a new quinolinone compound is to determine its cytotoxic effect on cancer cells. The MTT assay is a widely adopted, reliable, and high-throughput method for this purpose.[7][8]
Protocol 1.1: Cytotoxicity Screening via MTT Assay
Principle: This colorimetric assay quantitatively measures cell viability. In live, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan precipitate.[7][8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8] The crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.[8]
Experimental Workflow for MTT Assay
Caption: General experimental workflow for anticancer assessment.
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)[10]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized quinolinone compounds
-
Vehicle (e.g., Dimethyl sulfoxide, DMSO)
-
Positive control (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well flat-bottom plates
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined optimal density (see Table 1) in a final volume of 100 µL per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[11]
-
Compound Preparation: Prepare a stock solution of the quinolinone compound in DMSO. Perform serial dilutions in serum-free media to obtain a range of desired test concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Cell Treatment: Carefully remove the old media from the wells. Add 100 µL of media containing the various concentrations of the quinolinone compound. Include wells for vehicle control (media with DMSO only), a positive control (a known anticancer drug), and a blank control (media only).[11]
-
Incubation: Incubate the plate for a period of 48 to 72 hours at 37°C, 5% CO₂.[11] The duration depends on the cell line's doubling time and the compound's expected mechanism.
-
MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[11] During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the media containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11] Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[11]
-
Data Acquisition: Measure the optical density (absorbance) of the wells at 570 nm using a microplate reader.[11][12] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability). Plot the percentage viability against the log of the compound concentration and use non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀) value.
Data Presentation: Recommended Seeding Densities
| Cell Line | Cancer Type | Seeding Density (cells/well) |
| MCF-7 | Breast Adenocarcinoma | 5,000 - 10,000 |
| HeLa | Cervical Adenocarcinoma | 2,000 - 5,000 |
| A549 | Lung Carcinoma | 3,000 - 7,000 |
| K-562 | Chronic Myelogenous Leukemia | 10,000 - 20,000 (Suspension) |
Note: These are starting recommendations. Optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
Section 2: Antimicrobial Activity Assessment
The quinolinone scaffold is structurally related to quinolone antibiotics, which are potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[5][13] This structural similarity provides a strong rationale for screening novel quinolinone derivatives for antimicrobial activity. The most fundamental assay to determine a compound's efficacy is the measurement of its Minimum Inhibitory Concentration (MIC).
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period.[14][15][16][17] The broth microdilution method is a quantitative technique where a standardized bacterial inoculum is challenged with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.[15][17][18]
Experimental Workflow for Broth Microdilution MIC Assay
Caption: Workflow for Antimicrobial Susceptibility Testing.[14]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth, MHA)[19]
-
Synthesized quinolinone compounds
-
Positive control antibiotic (e.g., Ciprofloxacin, Vancomycin)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or densitometer
Step-by-Step Methodology:
-
Inoculum Preparation: From a fresh (18-24h) culture plate, select several isolated colonies of the test microorganism. Suspend the colonies in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[14]
-
Inoculum Dilution: Dilute the adjusted bacterial suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14][17][20] This typically requires a 1:100 or 1:150 dilution depending on the final volume in the wells. This step must be performed within 30 minutes to maintain cell density.[20]
-
Compound Dilution: In a 96-well plate, add 100 µL of sterile broth to wells 2 through 12. In well 1, add 200 µL of the quinolinone compound at its highest desired concentration. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding the final 100 µL from well 11. Well 12 will serve as the growth control.
-
Inoculation: Add 100 µL of the diluted bacterial inoculum (from Step 2) to each well (wells 1-12), bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: Well 12 (containing only broth and inoculum) should show turbidity.
-
Sterility Control: A separate well containing only sterile broth should remain clear.
-
Positive Control: Run a parallel dilution series with a standard antibiotic to validate the assay.
-
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[18]
-
MIC Determination: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[16] This can also be determined by reading the optical density (OD) at 600 nm.
Data Presentation: Standard Test Organisms
| Microorganism | Gram Stain | Type | Relevance |
| Staphylococcus aureus | Positive | Cocci | Common cause of skin and soft tissue infections |
| Escherichia coli | Negative | Rod | Indicator of fecal contamination, common pathogen |
| Pseudomonas aeruginosa | Negative | Rod | Opportunistic pathogen, often multi-drug resistant |
| Enterococcus faecalis | Positive | Cocci | Nosocomial pathogen, known for antibiotic resistance |
Section 3: Anti-inflammatory Activity Assessment
Chronic inflammation is a key driver of many diseases. Quinolinones are often investigated for their potential to modulate inflammatory pathways, such as by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).[21] A standard method to assess this is to measure the inhibition of NO production in macrophages stimulated with lipopolysaccharide (LPS).
Protocol 3.1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Principle: Macrophages, when activated by inflammatory stimuli like LPS, express inducible nitric oxide synthase (iNOS), which produces large amounts of NO.[22][23] NO is a highly reactive and short-lived molecule, so its production is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[24][25] The Griess reaction is a colorimetric assay where a diazotizing reagent converts nitrite into a diazonium salt, which then couples with another reagent to form a colored azo compound, detectable at ~540 nm.[24][26]
NO Signaling and Detection Pathway
Caption: Inhibition of NO production and its detection via Griess assay.
Materials:
-
Murine macrophage cell line (e.g., RAW 264.7)[25]
-
Complete growth medium (DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized quinolinone compounds
-
Griess Reagent Kit (contains sulfanilamide and N-(1-naphthyl)ethylenediamine solutions)[24]
-
Sodium nitrite (NaNO₂) standard
-
96-well plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat the cells by adding 50 µL of media containing various concentrations of the quinolinone compounds for 1-2 hours before LPS stimulation.
-
Inflammatory Stimulation: Add 50 µL of media containing LPS to achieve a final concentration of 100-1000 ng/mL.[27] Include wells for:
-
Negative Control: Cells with media only (no LPS, no compound).
-
Positive Control: Cells stimulated with LPS only.
-
Compound Cytotoxicity Control: Cells with the highest compound concentration but no LPS, to ensure the compound itself isn't toxic (this should be confirmed with an MTT assay).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.[27]
-
Nitrite Standard Curve: Prepare a standard curve by making serial dilutions of a sodium nitrite stock solution (e.g., from 100 µM down to 1.56 µM) in fresh culture medium.[24]
-
Griess Reaction:
-
Transfer 100 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.
-
Add 100 µL of the Griess Reagent (prepared by mixing equal volumes of the two components just before use) to each well containing supernatant and standards.[25]
-
Incubate at room temperature for 10-15 minutes, protected from light.[28]
-
-
Data Acquisition: Measure the absorbance at 540-550 nm using a microplate reader.[25][28]
-
Data Analysis:
-
Plot the standard curve of absorbance versus nitrite concentration and determine the linear regression equation.
-
Use this equation to calculate the nitrite concentration in each of the experimental samples.
-
Calculate the percentage of NO production inhibition for each compound concentration relative to the LPS-only control.
-
References
- BenchChem. (2025). Application Note: A Universal Protocol for In Vitro Kinase Assays for Drug Discovery and Profiling.
- BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
- Anonymous. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Opendocs.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Taylor & Francis Online. (n.d.). The most recent updates on the anticancer potential of fluoroquinolones: a mini review.
- BenchChem. (2025). Application Notes: Quantifying Nitric Oxide Production with the Griess Reaction.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- MDPI. (n.d.). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.
- Abcam. (n.d.). MTT assay protocol.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC).
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
- BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Antibacterial Agents.
- Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. Nitric Oxide, 5(1), 62-71.
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175.
- Juszkiewicz, S., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 109.
- BenchChem. (2025). Application Notes and Protocols for Evaluating the Anticancer Activity of Quinoxaline Derivatives.
- Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2016). Macrophage Inflammatory Assay. Bio-protocol, 6(13), e1853.
- National Center for Environmental Health. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
- He, S., et al. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19085-19092.
- Kim, H., et al. (2020). Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. Molecules, 25(15), 3498.
- Wichit, P., et al. (2021). Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts. Molecules, 26(10), 2886.
- Solomon, V. R., et al. (2013). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 20(3), 394-406.
- BenchChem. (2025). Application Notes and Protocols for Developing Anticancer Agents from Quinoline Derivatives.
- ResearchGate. (n.d.). Potential mechanism of quinolones action on cancer cells. Changes in gene regulation after quinolones treatment, which lead to apoptosis and cell cycle arrest, were presented on the basis of analyzed data.
- ResearchGate. (n.d.). The Quinolone Family: From Antibacterial to Anticancer Agents.
- PubMed. (n.d.). Exploration of quinolone and quinoline derivatives as potential anticancer agents.
Sources
- 1. Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. broadpharm.com [broadpharm.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. microbe-investigations.com [microbe-investigations.com]
- 16. emerypharma.com [emerypharma.com]
- 17. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01893H [pubs.rsc.org]
- 22. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 28. resources.rndsystems.com [resources.rndsystems.com]
Application Notes & Protocols: Strategic Derivatization of the 2,3-Dihydro-4(1H)-quinolinone Core
Abstract
The 2,3-dihydro-4(1H)-quinolinone, often referred to as the 4-quinolone scaffold, represents a privileged structure in medicinal chemistry and drug discovery.[1][2] Its derivatives are foundational to a wide spectrum of pharmaceuticals, including antibacterial, anticancer, and antiviral agents.[1][2] The therapeutic versatility of this core is largely dependent on the strategic introduction of various functional groups at specific positions, which modulates its physicochemical properties, target affinity, and pharmacokinetic profile.[3] This guide provides a comprehensive overview of established and contemporary methods for the derivatization of the 2,3-dihydro-4(1H)-quinolinone core, intended for researchers, scientists, and drug development professionals. We will explore functionalization strategies targeting the N-H moiety, the aromatic ring, and the α-position to the carbonyl, offering detailed mechanistic insights and field-proven experimental protocols.
Introduction: The 4-Quinolone Core as a Privileged Scaffold
The 4-quinolone framework is a key structural motif in numerous marketed drugs.[4] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups to interact with biological targets. The presence of a hydrogen bond donor (N-H), a hydrogen bond acceptor (C=O), an aromatic system, and reactive methylene positions offers multiple handles for chemical modification. This inherent reactivity allows for the systematic exploration of the chemical space around the core, a critical process in lead optimization.[5] This document will detail derivatization strategies at three key regions: the nitrogen atom (N1), the aromatic ring (C5-C8), and the C3 methylene group.
Derivatization at the N1-Position: N-Alkylation and N-Arylation
Modification at the N1 position is a common strategy to alter the lipophilicity, metabolic stability, and target engagement of 4-quinolone derivatives. The secondary amine of the core is readily functionalized through alkylation, acylation, and arylation reactions.
N-Alkylation via Williamson Ether-like Synthesis
Expertise & Experience: Direct N-alkylation using an alkyl halide and a suitable base is one of the most straightforward methods for derivatization. The choice of base is critical to ensure regioselectivity for N-alkylation over O-alkylation of the tautomeric 4-hydroxyquinoline form.[6][7] Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are typically employed. These conditions favor the formation of the N-anion, which then acts as the nucleophile.
Protocol 1: General Procedure for N-Alkylation of 2,3-Dihydro-4(1H)-quinolinone
Materials:
-
2,3-Dihydro-4(1H)-quinolinone (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 - 1.5 eq)
-
Potassium carbonate (K2CO3) (2.0 - 3.0 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a stirred solution of 2,3-dihydro-4(1H)-quinolinone in anhydrous DMF, add K2CO3 (or carefully add NaH portion-wise at 0 °C).
-
Stir the suspension at room temperature for 30-60 minutes to ensure complete deprotonation.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature (or heat to 50-80 °C if the halide is unreactive) and monitor by TLC until the starting material is consumed (typically 2-12 hours).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated quinolinone.
N-Arylation via Cross-Coupling Reactions
Expertise & Experience: The formation of an N-aryl bond typically requires more sophisticated methods, such as transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination and the Ullmann condensation are the two most prominent methods.[8][9]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation.[8][10] The choice of phosphine ligand is crucial for catalytic efficiency. Sterically hindered, electron-rich ligands like DavePhos or XPhos are often effective.[10]
-
Ullmann Condensation: This is a copper-catalyzed reaction that historically required harsh conditions (high temperatures, stoichiometric copper).[9][11] Modern protocols utilize soluble copper catalysts and ligands (e.g., diamines, L-proline), allowing the reaction to proceed under more moderate conditions.[12][13]
Trustworthiness: Both methods provide reliable access to N-aryl quinolinones. The Buchwald-Hartwig approach is often preferred for its broader substrate scope and milder conditions, while the Ullmann reaction can be a cost-effective alternative, particularly for large-scale synthesis.
Protocol 2: Buchwald-Hartwig N-Arylation of 2,3-Dihydro-4(1H)-quinolinone
Materials:
-
2,3-Dihydro-4(1H)-quinolinone (1.0 eq)
-
Aryl halide (e.g., bromobenzene, 4-iodotoluene) (1.0 - 1.2 eq)
-
Pd2(dba)3 (Palladium(0)-tris(dibenzylideneacetone)dipalladium(0)) (1-5 mol%)
-
DavePhos (2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl) (2-10 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Toluene or Dioxane, anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 2,3-dihydro-4(1H)-quinolinone, the aryl halide, NaOtBu, Pd2(dba)3, and DavePhos.
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion (typically 8-24 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the N-aryl quinolinone.[10]
Derivatization of the Aromatic Ring: C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy to introduce substituents onto the carbocyclic ring of the quinolinone core, avoiding the need for pre-functionalized starting materials.[5][14]
Vilsmeier-Haack Reaction for C3-Formylation and C4-Chlorination
Expertise & Experience: The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[15] When applied to 4-hydroxyquinoline (the tautomer of 4-quinolone), it can lead to a versatile intermediate. The reaction of the 4-quinolone core with the Vilsmeier reagent (POCl3/DMF) can result in the formation of a 4-chloro-3-formylquinoline derivative.[16] This intermediate is highly valuable, as the chloro group can be displaced by various nucleophiles, and the aldehyde can be further transformed.[17]
Causality: The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion). The 4-hydroxy tautomer of the quinolinone attacks this electrophile, leading to formylation, likely at the C3 position. The phosphorus oxychloride then acts as a dehydrating and chlorinating agent, converting the C4-hydroxyl group into a chloride.
Diagram 1: Vilsmeier-Haack Reaction Workflow
Sources
- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 4. 4-Quinolone synthesis [organic-chemistry.org]
- 5. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 4-Quinolone - Wikipedia [en.wikipedia.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction [organic-chemistry.org]
- 11. Ullmann Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpcbs.com [ijpcbs.com]
- 16. Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemijournal.com [chemijournal.com]
Application Notes and Protocols: The Use of Alternative Catalysts in the Synthesis of 2,3-Dihydro-4(1H)-quinolinones
Introduction: The Enduring Significance of the 2,3-Dihydro-4(1H)-quinolinone Scaffold
The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry and drug development. Its rigid, fused heterocyclic structure provides a versatile framework for the design of compounds with a wide array of biological activities. From potent antimicrobial and anticancer agents to compounds targeting central nervous system disorders, the therapeutic potential of this structural motif continues to drive significant research efforts. The development of efficient and sustainable synthetic methodologies to access these valuable compounds is, therefore, a critical endeavor for researchers in both academic and industrial settings.
Traditionally, the synthesis of 2,3-dihydro-4(1H)-quinolinones has relied on classical methods that often require harsh reaction conditions, stoichiometric amounts of reagents, and can generate significant waste. The iconic Friedländer annulation, for instance, while foundational, has limitations in terms of substrate scope and regioselectivity.[1][2] These challenges have spurred the exploration of alternative catalytic systems that offer milder reaction conditions, improved efficiency, greater functional group tolerance, and a reduced environmental footprint. This guide provides a comprehensive overview of modern, alternative catalytic approaches to the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with detailed protocols and mechanistic insights.
The Rationale for Alternative Catalysis: Moving Beyond Traditional Methods
The impetus for developing new catalytic strategies stems from several key limitations of classical synthetic routes:
-
Harsh Conditions: Many traditional methods employ strong acids or bases at high temperatures, which can be incompatible with sensitive functional groups and lead to side reactions.
-
Limited Substrate Scope: The substrate scope of classical reactions can be narrow, restricting the diversity of accessible quinolinone derivatives.
-
Poor Atom Economy: The use of stoichiometric reagents often results in poor atom economy and the generation of substantial chemical waste.
-
Environmental Concerns: The use of hazardous reagents and solvents raises significant environmental and safety concerns.
Alternative catalysts, including metal-based catalysts, organocatalysts, and biocatalysts, address these shortcomings by offering milder, more selective, and environmentally benign reaction pathways.[3][4]
Metal-Catalyzed Approaches: Versatility and Efficiency
Transition metal catalysts have emerged as powerful tools for the synthesis of 2,3-dihydro-4(1H)-quinolinones, enabling a variety of novel bond formations and reaction cascades.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and its application to quinolinone synthesis is no exception. Palladium-catalyzed carbonylation reactions, for instance, provide a direct route to the quinolinone core.[5]
Mechanism Snapshot: Palladium-Catalyzed Carbonylative Cyclization
A common strategy involves the palladium-catalyzed reaction of a 2-haloaniline derivative with an alkyne in the presence of carbon monoxide. The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to the aryl halide, followed by migratory insertion of carbon monoxide and the alkyne, and concluding with reductive elimination to furnish the quinolinone product.
Protocol 1: Palladium-Catalyzed Carbonylative Annulation for 2-Aryl-2,3-dihydro-4(1H)-quinolinone Synthesis
This protocol describes a general procedure for the synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones via a palladium-catalyzed carbonylative Sonogashira coupling followed by cyclization.[6]
Materials:
-
2-Iodoaniline derivative (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Dimethylformamide (DMF), anhydrous (5 mL)
-
Carbon monoxide (CO) balloon
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the 2-iodoaniline derivative, Pd(OAc)₂, PPh₃, and CuI.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Add the terminal alkyne via syringe.
-
Evacuate the tube and backfill with carbon monoxide from a balloon.
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Iron-Catalyzed Domino Reactions
Iron catalysts are attractive due to their low cost, low toxicity, and environmental benignity. Iron-catalyzed domino reactions provide an efficient means to construct the quinolinone scaffold from simple starting materials.[7] For example, a domino Michael-SNAr approach has been developed for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones.[8]
Workflow: Iron-Catalyzed Domino Synthesis
Caption: Iron-catalyzed reduction and cyclization.
Organocatalysis: A Metal-Free Paradigm
Organocatalysis has revolutionized asymmetric synthesis and offers a powerful, metal-free alternative for the construction of chiral 2,3-dihydro-4(1H)-quinolinones. Chiral organocatalysts, such as those derived from quinine, can facilitate enantioselective cyclization reactions.[8]
Chiral Amine/Thiourea Catalysis
Bifunctional catalysts incorporating both a basic amine moiety and a hydrogen-bond-donating thiourea group have proven highly effective in promoting asymmetric conjugate additions, a key step in the synthesis of chiral quinolinones.[8]
Mechanism Insight: Asymmetric Organocatalysis
The thiourea moiety activates the substrate through hydrogen bonding, while the tertiary amine base facilitates deprotonation and subsequent enantioselective intramolecular cyclization.
Protocol 2: Asymmetric Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones using a Bifunctional Organocatalyst
This protocol outlines a general procedure for the enantioselective synthesis of 2-aryl-2,3-dihydro-4(1H)-quinolinones using a chiral thiourea-amine catalyst.[8]
Materials:
-
β-Ketoester substrate (0.5 mmol)
-
Chiral thiourea-amine catalyst (e.g., derived from quinine) (10 mol%)
-
Toluene, anhydrous (2 mL)
Procedure:
-
To a dry vial, add the β-ketoester substrate and the chiral thiourea-amine catalyst.
-
Add anhydrous toluene and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 24-48 hours).
-
Directly load the reaction mixture onto a silica gel column for purification.
-
Elute with an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the desired enantiomerically enriched 2,3-dihydro-4(1H)-quinolinone.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Green Chemistry Approaches: Ionic Liquids, Ultrasound, and Microwaves
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. The use of ionic liquids, ultrasound, and microwave irradiation offers substantial advantages in terms of reduced reaction times, lower energy consumption, and often, improved yields.[9][10][11][12]
Ionic Liquids as Catalysts and Solvents
Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them attractive alternatives to volatile organic solvents. In the context of quinolinone synthesis, certain ionic liquids can promote the reaction without the need for an additional catalyst.[13][14][15][16]
Table 1: Comparison of Conventional vs. Ionic Liquid-Mediated Synthesis
| Parameter | Conventional Method | Ionic Liquid Method |
| Catalyst | Often requires an external acid or base | Can be catalyst-free |
| Solvent | Volatile organic solvents | Recyclable ionic liquid |
| Reaction Time | Can be several hours | Often shorter |
| Workup | Typically involves extraction | Simpler product isolation |
Ultrasound and Microwave-Assisted Synthesis
Ultrasound and microwave irradiation are energy-efficient techniques that can significantly accelerate chemical reactions.[9][10][17][18][19] Microwave-assisted synthesis, in particular, has been successfully applied to the catalyst- and solvent-free synthesis of 2,3-dihydroquinazolin-4(1H)-ones.[11][12][20]
Workflow: Microwave-Assisted Synthesis
Caption: Microwave-assisted one-pot synthesis.
Biocatalysis: The Enzymatic Approach
Biocatalysis offers an environmentally benign and highly selective route to quinoline and quinolone derivatives. Enzymes such as monoamine oxidases (MAO-N) and horseradish peroxidase (HRP) have been employed in the synthesis of these heterocyclic compounds.[21][22] While the direct synthesis of 2,3-dihydro-4(1H)-quinolinones via biocatalysis is still an emerging area, the enzymatic oxidation of precursors represents a promising strategy.[23]
Table 2: Overview of Alternative Catalytic Systems
| Catalyst Type | Key Advantages | Representative Examples |
| Metal Catalysts | High efficiency, broad substrate scope | Palladium, Iron, Copper, Ruthenium[4][7][24][25] |
| Organocatalysts | Metal-free, enantioselectivity | Chiral amines, thioureas, proline[8][26][27] |
| Ionic Liquids | Recyclable, can be catalyst-free | Imidazolium-based ILs[13][15][16] |
| Energy Sources | Rapid reactions, energy efficient | Ultrasound, Microwaves[10][11][12][17] |
| Biocatalysts | High selectivity, mild conditions | Monoamine Oxidase, Horseradish Peroxidase[21][22] |
Conclusion and Future Outlook
The synthesis of 2,3-dihydro-4(1H)-quinolinones has been significantly advanced by the development of alternative catalytic methodologies. Metal-catalyzed reactions, organocatalysis, and green chemistry approaches have provided researchers with a powerful toolkit to access a diverse range of these important heterocyclic compounds with improved efficiency, selectivity, and sustainability. The continued exploration of novel catalysts and reaction conditions, particularly in the realm of biocatalysis and photoredox catalysis, promises to further expand the synthetic accessibility of this privileged scaffold, paving the way for the discovery of new therapeutic agents.
References
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (2021). Molecules, 26(5), 1215. [Link]
- Friedländer synthesis. (n.d.). In Wikipedia.
- Concerning the mechanism of the Friedländer quinoline synthesis. (1996). The Journal of Organic Chemistry, 61(23), 8092–8095. [Link]
- Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst. (2011). Green Chemistry, 13(10), 2658-2661. [Link]
- Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. (2022). Frontiers in Chemistry, 10, 965033. [Link]
- Engineered Biosynthesis of Fungal 4-Quinolone Natural Products. (2020). ACS Chemical Biology, 15(11), 2946–2952. [Link]
- Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates. (2021). Molecules, 26(5), 1215. [Link]
- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2011). Current Organic Chemistry, 15(20), 3694–3716. [Link]
- Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity. (2020). Journal of Molecular Structure, 1202, 127265. [Link]
- Friedlander quinoline synthesis. (n.d.). Química Orgánica.
- An efficient microwave-assisted synthesis of 2,3-dihydroquinazolin-4(1H)-ones by a three component reaction under catalyst- and solvent-free conditions. (2016). European Chemical Bulletin, 5(7), 282-285. [Link]
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). Molecules, 26(11), 3146. [Link]
- Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. (2009). The Journal of Organic Chemistry, 74(18), 7174–7177. [Link]
- Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. (2023). RSC Sustainability. [Link]
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2021). RSC Medicinal Chemistry, 12(1), 10-25. [Link]
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2020).
- AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS. (2016). European Chemical Bulletin, 5(7), 282-285. [Link]
- ChemInform Abstract: Eco-Friendly Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones in Ionic Liquids or Ionic Liquid—Water Without Additional Catalyst. (2011). ChemInform, 42(51). [Link]
- AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS. (2016). European Chemical Bulletin, 5(7), 282-285. [Link]
- The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications. (2020). Pharmaceutics, 12(11), 1060. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(10), 2268. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(36), 21326-21343. [Link]
- Microwave-assisted synthesis of hydroxamic acid incorporated quinazolin-4[3H]-one derivatives. (2020). Journal of Heterocyclic Chemistry, 57(1), 336-345. [Link]
- K2CO3‐catalyzed synthesis of 4‐quinolones through the cleavage. (2020). ChemistrySelect, 5(29), 8963-8967. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). Molecules, 29(10), 2268. [Link]
- Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. (2023).
- Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts. (2023).
- Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. (2023).
- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal.
- Synthesis of 2,3-dihydroquinazolinones. (n.d.). Organic Chemistry Portal.
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2018). Journal of the Iranian Chemical Society, 15(11), 2457-2464. [Link]
- Synthesis of 2, 3-dihydroquinazolin-4(1H)-ones promoted by an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst. (2022). Journal of the Iranian Chemical Society, 19(6), 2275-2285. [Link]
- Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. (2003). The Journal of Organic Chemistry, 68(24), 9371-9378. [Link]
- Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts. (2018). RSC Advances, 8(31), 17307-17316. [Link]
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8639-8660. [Link]
- Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017).
- Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. (2017). Organic & Biomolecular Chemistry, 15(31), 6546-6555. [Link]
- Ultrafast ultrasound-assisted synthesis of microporous organic networks for the efficient removal of antibiotics. (2022). New Journal of Chemistry, 46(31), 14847-14854. [Link]
- A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles. (2018). European Journal of Organic Chemistry, 2018(45), 6245-6254. [Link]
- Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. (2009). The Journal of Organic Chemistry, 74(18), 7174-7177. [Link]
- Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate. (2023). Molecules, 28(14), 5438. [Link]
- Dihydroquinolinone synthesis. (n.d.). Organic Chemistry Portal.
- Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8639-8660. [Link]
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. (2020). Molecules, 25(21), 5036. [Link]
- Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation. (2013).
Sources
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3-DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS | Semantic Scholar [semanticscholar.org]
- 12. AN EFFICIENT MICROWAVE-ASSISTED SYNTHESIS OF 2,3- DIHYDROQUINAZOLIN-4(1H)-ONES BY A THREE COMPONENT REACTION UNDER CATALYST- AND SOLVENT-FREE CONDITIONS | European Chemical Bulletin [bibliomed.org]
- 13. Eco-friendly synthesis of 2,3-dihydroquinazolin-4(1H)-ones in ionic liquids or ionic liquid–water without additional catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. The Role of Ionic Liquids in the Pharmaceutical Field: An Overview of Relevant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines [organic-chemistry.org]
- 17. Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Ultrafast ultrasound-assisted synthesis of microporous organic networks for the efficient removal of antibiotics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Biocatalytic and Chemo-Enzymatic Synthesis of Quinolines and 2-Quinolones by Monoamine Oxidase (MAO-N) and Horseradish Peroxidase (HRP) Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Engineered Biosynthesis of Fungal 4-Quinolone Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 27. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3-dihydro-2-methyl-4(1H)-quinolinone
Welcome to the technical support center for the synthesis of 2,3-dihydro-2-methyl-4(1H)-quinolinone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we delve into the causality behind experimental choices, offering field-proven insights to enhance yield and purity.
Introduction to this compound Synthesis
2,3-dihydro-4(1H)-quinolinones are a class of heterocyclic compounds that serve as important intermediates in the synthesis of various biologically active molecules and pharmaceutical agents.[1] Specifically, the 2-methyl substituted derivative is a key structural motif in medicinal chemistry. The synthesis of this compound, while conceptually straightforward, can present several challenges that impact the final yield and purity. This guide will address common issues encountered during its synthesis, focusing on practical solutions and the underlying chemical principles.
A prevalent method for synthesizing 2,3-dihydro-4(1H)-quinolinones involves the cyclization of o-aminochalcones or related precursors.[2][3] Another common approach is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester.[4][5] Difficulties in these syntheses often arise from suboptimal reaction conditions, catalyst inefficiency, and the formation of side products.[6]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing a systematic approach to troubleshooting.
Issue 1: Low or No Product Yield
A low yield of the desired product is one of the most frequent challenges. Several factors can contribute to this issue, ranging from reaction conditions to reagent quality.
Q: My reaction is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors. A systematic evaluation of your experimental setup is crucial.
-
Suboptimal Reaction Temperature: The cyclization step is often sensitive to temperature.[7]
-
Explanation: Insufficient heat may lead to an incomplete reaction, while excessive temperatures can cause degradation of starting materials or the product.[8] Classical methods like the Conrad-Limpach synthesis often require high temperatures, sometimes exceeding 250°C, for efficient cyclization.[4][9]
-
Solution: Carefully monitor and control the reaction temperature. If using a high-boiling solvent, ensure your apparatus can safely maintain the required temperature. Consider a stepwise increase in temperature (e.g., in 10°C increments) while monitoring the reaction's progress by Thin Layer Chromatography (TLC).[7]
-
-
Incorrect Catalyst or Catalyst Inactivation: The choice and activity of the catalyst are critical.[6]
-
Explanation: Many syntheses of quinolinones rely on acid or base catalysis to facilitate the key condensation and cyclization steps.[7][10] An inappropriate or inactive catalyst will result in a sluggish or failed reaction.
-
Solution:
-
Catalyst Selection: For Friedländer-type syntheses, a range of acid and base catalysts can be employed.[6][7] Modern approaches often utilize milder and more efficient catalysts.[7] If using a classic acid catalyst like H₂SO₄ or HCl, ensure it is of high purity.[4]
-
Catalyst Loading: If you suspect catalyst inactivation, try using a fresh batch or increasing the catalyst loading.[7]
-
-
-
Poor Solvent Choice: The solvent plays a significant role in reaction efficiency.[7]
-
Explanation: For thermal cyclizations, a high-boiling, inert solvent is often necessary to reach the required temperatures for the reaction to proceed.[11] In other cases, the solubility of reactants can be a limiting factor.[7]
-
Solution: For high-temperature reactions, consider using solvents like mineral oil, Dowtherm A, or 1,2,4-trichlorobenzene.[8][11] If reactant solubility is an issue, switching to a more polar solvent such as DMF or ethanol might be beneficial.[7]
-
-
Incomplete Reaction: The reaction may simply not have been allowed to proceed for a sufficient amount of time.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS.[8] This will help determine the optimal reaction time and prevent premature workup.
-
Experimental Protocol: Iodine-Catalyzed Friedländer Synthesis [7][8]
This protocol provides a general procedure for an iodine-catalyzed synthesis, which often proceeds under milder conditions.
-
To a mixture of the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol), add molecular iodine (10 mol%).
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Issue 2: Formation of Side Products
The presence of unexpected spots on a TLC plate indicates the formation of side products, which can significantly complicate purification and reduce the yield of the desired compound.
Q: I am observing multiple products in my reaction mixture. What are the common side reactions and how can I minimize them?
A: Side product formation is often a consequence of harsh reaction conditions or the inherent reactivity of the starting materials.
-
Self-Condensation of the Ketone:
-
Explanation: In reactions like the Friedländer synthesis, the ketone reactant can undergo self-condensation (an aldol condensation), which competes with the desired reaction pathway.[7]
-
Solution: This can often be mitigated by carefully controlling the reaction temperature and using a more selective catalyst.[7] Milder reaction conditions are generally preferred.[7]
-
-
Formation of Regioisomers:
-
Explanation: When using unsymmetrical ketones, the condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[8]
-
Solution: Introducing a directing group on the ketone can help control the regioselectivity.[8] Alternatively, exploring different catalytic systems may favor the formation of one isomer over the other.
-
-
Product Degradation:
Workflow for Minimizing Side Products
Caption: A decision-making workflow for troubleshooting side product formation.
Issue 3: Purification Challenges
Even with a successful reaction, isolating the pure this compound can be challenging.
Q: I'm having difficulty purifying my product. What are the recommended purification methods?
A: The crude product from the synthesis will likely contain unreacted starting materials, catalyst residues, and side products. Column chromatography is a standard and effective method for purification.[2]
-
Explanation: Silica gel column chromatography separates compounds based on their polarity. By choosing an appropriate solvent system (eluent), the desired product can be isolated from impurities.
-
Solution: A typical eluent system for the purification of 2,3-dihydro-2-phenyl-4(1H)-quinolinone (a structurally similar compound) is a mixture of hexane and ethyl acetate.[2] The optimal ratio will depend on the specific substitution pattern of your molecule and should be determined by TLC analysis.
Protocol for Column Chromatography Purification [2]
-
Preparation of the Crude Sample for Dry Loading:
-
Dissolve a small amount of the crude product in a minimal volume of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel to this solution to create a free-flowing powder.
-
Carefully remove the solvent under reduced pressure to obtain the crude product adsorbed onto the silica gel. This method generally provides better separation than wet loading.
-
-
Column Packing:
-
Securely clamp a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Fill the column with a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Gently tap the column to ensure even packing and remove air bubbles.
-
-
Loading and Elution:
-
Carefully add the silica gel with the adsorbed crude product to the top of the packed column.
-
Begin eluting with the chosen solvent system, starting with a low polarity and gradually increasing it (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC.
-
-
Isolation of the Purified Product:
-
Combine the fractions that contain the pure product (identified by a single spot with a consistent Rf value on TLC).
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the acid catalyst in the Conrad-Limpach synthesis?
A1: The acid catalyst plays a crucial role in several steps of the Conrad-Limpach mechanism. It protonates the carbonyl group of the β-ketoester, making it more electrophilic for the initial attack by the aniline. It also catalyzes the keto-enol tautomerizations that are necessary for the subsequent cyclization step.[4]
Q2: Can I use microwave irradiation to improve the yield and reduce the reaction time?
A2: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of quinolinone derivatives. It can often significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating.[7] However, it's important to carefully control the microwave power and temperature to avoid product degradation.[7]
Q3: My starting 2-aminoaryl ketone is not very pure. How critical is the purity of the starting materials?
A3: The purity of your starting materials is very important. Impurities can interfere with the reaction, leading to the formation of side products and making purification more difficult.[6] It is highly recommended to purify your starting materials before use if you are experiencing issues with your reaction.
Q4: Are there any "greener" synthetic routes available for 2,3-dihydro-4(1H)-quinolinones?
A4: Yes, there is ongoing research into developing more environmentally friendly methods. Some approaches utilize water as a solvent, employ milder and recyclable catalysts, or are performed under solvent-free conditions with microwave irradiation.[3][7]
Reaction Mechanism: Acid-Catalyzed Intramolecular Cyclization of an o-Aminochalcone Derivative
Caption: Simplified mechanism of acid-catalyzed cyclization.
Quantitative Data Summary
| Synthesis Method | Catalyst | Temperature (°C) | Typical Yield Range (%) | Reference |
| Friedländer Annulation | Acid or Base | 80 - 220 | 58 - 100 | [7][10][12] |
| Conrad-Limpach | Thermal/Acid | >250 | 30 - 95 | [4][11] |
| Fries Rearrangement | Triflic Acid | 0 - Room Temp | 30 - 96 | [1] |
| Microwave-assisted | Indium(III) chloride/SiO₂ | Varies | Good | [3] |
References
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 1-46. [Link]
- Bi, X., et al. (2009). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 74(15), 5583–5589. [Link]
- Kowalska, A., & Wrzosek, M. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6296. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
- Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones.
- BenchChem. (2025). optimizing reaction conditions for quinolinone synthesis.
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- Leclerc, E., & Pan, J. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry, 4(1), 43-45. [Link]
- Li, A.-H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1629-1632. [Link]
- Marco-Contelles, J. (2012). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. In Name Reactions in Heterocyclic Chemistry II (pp. 45-86). John Wiley & Sons, Inc. [Link]
- Nguyen, T. H. N., et al. (2021). Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. Arkivoc, 2021(9), 218-239. [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Quinolinone Synthesis: A Technical Support Guide for Researchers
Welcome to the technical support center for quinolinone synthesis. This guide is structured to provide researchers, medicinal chemists, and process development professionals with practical, field-tested solutions to common challenges encountered in the synthesis of this critical heterocyclic motif. The following content is organized in a question-and-answer format, addressing specific experimental issues with an emphasis on the underlying chemical principles and actionable troubleshooting protocols.
General Troubleshooting Workflow
Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting any synthetic problem. The following workflow outlines a logical progression from problem identification to resolution.
Caption: A systematic approach to troubleshooting synthetic chemistry problems.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Reaction Yield and Conversion Issues
Question 1: My reaction yield is consistently low or the reaction fails to proceed. What are the primary parameters I should investigate?
Answer: Low yield is a frequent and frustrating issue. The root cause often lies in one of five key areas: reaction temperature, solvent choice, reagent/catalyst quality, reaction time, or atmosphere control.
-
Causality & Expert Insights:
-
Temperature: Many classical quinolinone syntheses like the Conrad-Limpach or Gould-Jacobs require very high temperatures (often >250°C) for the final thermal cyclization step.[1][2] Insufficient heat can lead to the accumulation of a stable intermediate (e.g., the Schiff base in the Conrad-Limpach synthesis) without cyclization. Conversely, excessive heat can cause decomposition, leading to tar formation, a common issue in reactions like the Skraup synthesis.[3][4][5]
-
Solvent: For high-temperature cyclizations, the choice of solvent is critical. Running the reaction neat can lead to poor heat transfer and localized overheating. Using a high-boiling, inert solvent like diphenyl ether, mineral oil, or 1,2,4-trichlorobenzene provides a stable thermal medium, often dramatically improving yields.[1][2] In other cases, such as the Friedländer synthesis, poor solubility of reactants can stall the reaction; switching to a more polar solvent like DMF or ethanol may be necessary.[6]
-
Catalyst & Reagents: The purity and activity of catalysts are paramount. In Friedländer or Doebner-von Miller syntheses, which can be catalyzed by various Brønsted or Lewis acids, an inappropriate or inactive catalyst will result in low conversion.[4][6] Ensure reagents are pure and, where necessary, anhydrous. Water generated during the reaction can inhibit acid catalysts or quench basic ones.[4]
-
Atmosphere: Some intermediates or reagents may be sensitive to oxygen or moisture. If you suspect degradation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a crucial troubleshooting step.[1][7]
-
-
Troubleshooting Protocol: Stepwise Parameter Optimization
-
Verify Temperature: Use a calibrated high-temperature thermometer. Ensure your heating mantle or oil bath can achieve and maintain the target temperature consistently.
-
Solvent Screen: Set up several small-scale parallel reactions (e.g., 50-100 mg) in different high-boiling solvents (e.g., Diphenyl ether, Dowtherm A, Mineral Oil) alongside a neat reaction. Monitor by TLC or LC-MS to identify the optimal medium.
-
Catalyst/Reagent Check: If using a catalyst, try a fresh batch or increase the loading incrementally (e.g., from 5 mol% to 10 mol%).[6] For acid-catalyzed reactions, consider screening different acids (e.g., H₂SO₄, PPA, p-TsOH) to find a balance between reaction rate and side product formation.[4]
-
Time Course Study: Run a small-scale reaction and take aliquots at regular intervals (e.g., every 30 minutes). Quench and analyze by TLC or LC-MS to determine the optimal reaction time and to check if the product is degrading over time.[1][6]
-
| Parameter | Common Issue | Recommended Action |
| Temperature | Too low for cyclization; too high causing decomposition. | Verify setup can reach/maintain target T. For thermal cyclizations, ensure T is ~250°C.[1][2] |
| Solvent | Poor heat transfer (neat); poor reactant solubility. | Use a high-boiling inert solvent (e.g., diphenyl ether). Screen polar solvents (DMF, EtOH) if solubility is an issue.[1][6] |
| Catalyst | Inactive or inappropriate choice. | Use a fresh batch, increase loading, or screen different acid/base catalysts.[6][8] |
| Atmosphere | Air/moisture sensitivity leading to degradation. | Run the reaction under an inert atmosphere (N₂ or Ar).[7] |
Category 2: Regioselectivity and Isomer Formation
Question 2: My Conrad-Limpach synthesis is yielding a mixture of 2- and 4-quinolinones. How can I control the regioselectivity?
Answer: This is a classic and well-understood challenge in quinolinone synthesis, rooted in the principles of kinetic versus thermodynamic control.[9] The initial reaction between an aniline and a β-ketoester can proceed via two competing pathways.
-
Causality & Expert Insights:
-
Kinetic Control (Lower Temperature): At lower temperatures (e.g., room temperature to ~100°C), the more reactive ketone carbonyl of the β-ketoester is preferentially attacked by the aniline. This is a faster, kinetically controlled reaction that leads to a β-aminoacrylate intermediate. Subsequent thermal cyclization of this intermediate at high temperatures (~250°C) yields the 4-hydroxyquinoline (which exists as the 4-quinolone tautomer).[2][10][11]
-
Thermodynamic Control (Higher Temperature): At higher initial reaction temperatures (e.g., >140°C), the attack on the ketone is reversible.[9] This allows the slower, but irreversible, attack on the less reactive ester carbonyl to become dominant. This thermodynamically controlled pathway forms a stable β-ketoanilide intermediate. Cyclization of this anilide, typically promoted by strong acid (e.g., H₂SO₄ or PPA), is known as the Knorr Quinoline Synthesis and yields the 2-hydroxyquinoline (2-quinolone).[10][12][13]
-
Caption: Temperature control dictates the kinetic vs. thermodynamic pathways in the Conrad-Limpach-Knorr synthesis.
-
Troubleshooting Protocol: Enforcing Regioselectivity
-
For 4-Quinolone (Kinetic Path):
-
Step 1 (Enamine Formation): Combine the aniline and β-ketoester in a suitable solvent (or neat) at room temperature. A catalytic amount of acid (e.g., HCl, H₂SO₄) can facilitate this step.[2] Stir for several hours until TLC/LC-MS analysis confirms the disappearance of the starting materials and formation of the intermediate.
-
Step 2 (Cyclization): Add the crude intermediate to a high-boiling solvent (e.g., diphenyl ether) pre-heated to ~250°C. Maintain this temperature for 30-60 minutes.[1] The product often precipitates upon cooling.
-
-
For 2-Quinolone (Thermodynamic Path):
-
Step 1 (Anilide Formation): Heat the aniline and β-ketoester together, neat or in a high-boiling solvent, at ~140-160°C.[14] This forces the reaction toward the thermodynamically stable anilide intermediate.
-
Step 2 (Cyclization): Cool the reaction mixture and add a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA).[12] Gently heat the mixture to effect the cyclization. The exact temperature will depend on the substrate but is typically lower than the thermal cyclization for the 4-quinolone.
-
-
Category 3: Work-up and Purification Challenges
Question 3: My crude product is a dark, tarry material that is difficult to purify. What are the best strategies for isolation?
Answer: Tar formation is a notorious problem in many classical quinoline syntheses, especially the Skraup and Doebner-von Miller reactions, due to the harsh acidic and oxidizing conditions causing polymerization.[3][5] Purification requires robust methods to separate the desired heterocyclic product from polymeric sludge.
-
Causality & Expert Insights:
-
Polymerization: The aggressive conditions (e.g., concentrated H₂SO₄, high heat) can cause side reactions like the self-condensation of carbonyl compounds or polymerization of intermediates.[3][6]
-
Product Properties: Quinolines and quinolinones are basic. This property can be exploited for purification. They form water-soluble salts with acids, allowing separation from neutral, non-basic polymeric material.
-
Physical State: Long-chain alkyl quinolinones can be particularly challenging, exhibiting oily or waxy consistencies and high lipophilicity, making both crystallization and chromatography difficult.[15]
-
-
Troubleshooting Protocol: Purification Strategies
-
Acid-Base Extraction (for Basic Quinolines):
-
Dissolve or suspend the crude tarry mixture in a suitable organic solvent (e.g., dichloromethane or toluene).
-
Extract the organic layer with aqueous acid (e.g., 1-2 M HCl). The basic quinoline will move into the aqueous layer as its hydrochloride salt, while the neutral tar remains in the organic layer.
-
Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining trapped impurities.
-
Carefully basify the aqueous layer with a base (e.g., NaOH or Na₂CO₃) until the product precipitates or forms an oil.
-
Extract the liberated quinoline product back into an organic solvent, wash with brine, dry over Na₂SO₄, and concentrate.[16]
-
-
Recrystallization:
-
If the product is a solid, recrystallization is a powerful purification tool. The key is finding a suitable solvent system where the compound is soluble when hot but sparingly soluble when cold.[17]
-
For products that "oil out" (melt in the hot solvent instead of dissolving), try using a larger volume of solvent or switching to a lower-boiling point solvent.[15][17]
-
-
Column Chromatography:
-
This is a standard method, but tarry materials can be problematic. It's often best to perform an acid-base extraction first to remove the worst of the polymeric material before attempting chromatography.
-
If the compound is unstable on silica gel, consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (~1%). Alternatively, use a different stationary phase like alumina.[15]
-
-
| Problem | Root Cause | Recommended Purification Technique | Key Tip |
| Tarry Product | Polymerization under harsh acid/heat.[3][5] | Acid-Base Extraction | Exploit the basicity of the quinoline nitrogen to separate it from neutral tars.[16] |
| Oiling Out | Melting point is lower than solvent's boiling point.[17] | Recrystallization | Use a larger solvent volume or a lower-boiling solvent.[15] |
| Poor Separation on Silica | Strong adsorption or decomposition.[15] | Column Chromatography | Deactivate silica with triethylamine or switch to alumina. |
References
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis.
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
- BenchChem. (2025). Optimization of reaction conditions for quinolin-2-one synthesis.
- BenchChem. (2025). Optimizing reaction conditions for 2,3-Dihydro-2-phenyl-4(1H)-quinolinone synthesis.
- BenchChem. (2025).
- Wikipedia. (n.d.). Conrad–Limpach synthesis.
- BenchChem. (2025).
- BenchChem. (2025).
- Wikipedia. (n.d.). Knorr quinoline synthesis.
- BenchChem. (2025). Overcoming Challenges in Quinoline Synthesis.
- Chemistry Lover. (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube.
- TMP Chem. (2020). Knorr Quinoline Synthesis. YouTube.
- BenchChem. (2025). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
- Bakshi, H. (n.d.). Conrad-Limpach Reaction.
- Química Organica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Domino Synthesis of Quinolinones
Welcome to the dedicated technical support resource for researchers engaged in the domino synthesis of quinolinones. This guide is structured to provide actionable solutions and deep mechanistic insights into the common challenges encountered during reaction optimization. Our goal is to empower you to move beyond empirical trial-and-error and toward a rational, mechanism-driven approach to synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level inquiries that often arise during the initial planning and execution of domino syntheses for quinolinone cores.
Q1: What are the primary advantages of employing a domino (cascade) reaction for quinolinone synthesis? A1: Domino reactions offer significant advantages in efficiency and sustainability. By combining multiple transformations into a single operation without isolating intermediates, they reduce solvent waste, purification steps, and overall synthesis time.[1] This approach enhances "atom economy" and allows for the rapid construction of complex molecular architectures from simple starting materials, which is highly desirable in drug discovery and development.[1]
Q2: Which reaction parameters typically have the most profound impact on the yield and purity of domino quinolinone synthesis? A2: The most critical parameters are the choice of catalyst , solvent , and temperature . The catalyst (often a Lewis or Brønsted acid) is fundamental to activating the substrates and guiding the reaction pathway.[2][3] The solvent influences reactant solubility, reaction rates, and can even alter the selectivity of certain steps.[2][4] Temperature is crucial; insufficient heat may stall the reaction, while excessive heat can lead to reactant decomposition and the formation of tar-like side products.[4][5]
Q3: My domino reaction fails to initiate. What are the essential preliminary checks? A3: Before undertaking extensive optimization, verify the following:
-
Reactant Purity and Integrity: Confirm the identity and purity of your starting materials using NMR or LC-MS. Impurities can poison catalysts or lead to unwanted side reactions. Ensure reagents are dry, as water can interfere with many catalytic systems.
-
Catalyst Activity: If using a solid-state catalyst, ensure it has not been deactivated by improper storage. For reactions requiring an inert atmosphere, confirm that your system is free of oxygen and moisture.
-
Stoichiometry: Double-check the molar ratios of your reactants and catalyst. An incorrect ratio is a common and easily rectifiable cause of reaction failure.[6][7]
Q4: I'm observing the formation of a regioisomeric quinolinone. What is the likely cause? A4: Poor regioselectivity is a classic challenge, especially in reactions like the Friedländer or Camps cyclizations when using unsymmetrical ketones or anilides.[4][8] The reaction conditions, particularly the choice and strength of the acid or base catalyst, can dictate which of the two possible cyclization pathways is favored.[4][9] For instance, in the Camps cyclization, a strong base like NaOH may favor one mode of deprotonation and cyclization, while a weaker base might favor another.[8]
Section 2: Troubleshooting Guide: Common Experimental Issues
This guide provides a systematic approach to diagnosing and solving specific problems encountered in the laboratory.
Problem 1: Low or No Product Yield
Low conversion is the most frequent obstacle. A logical, step-wise investigation is key to identifying the root cause.
-
Possible Cause A: Ineffective or Inappropriate Catalyst System
-
The Science: The catalyst's role is to facilitate key steps such as condensation, cyclization, and dehydration.[3] A Lewis acid like FeCl₃, for example, can coordinate to a carbonyl group, increasing its electrophilicity and promoting nucleophilic attack.[2] If the chosen catalyst is not well-matched to the substrates, the reaction will not proceed efficiently.
-
Solution: A systematic screening of catalysts is recommended. Start with common Lewis acids (e.g., FeCl₃·6H₂O, TiCl₄, Cu(OTf)₂) and Brønsted acids (e.g., p-TsOH, H₂SO₄).[2][10] The optimal choice is highly substrate-dependent. For instance, iron catalysis has proven effective and environmentally benign for certain domino sequences.[2]
-
-
Possible Cause B: Suboptimal Reaction Temperature and Time
-
The Science: Domino reactions consist of multiple sequential steps, each with its own activation energy. The overall reaction temperature must be high enough to overcome the highest energy barrier, which is often the final cyclization or aromatization step.[4] However, excessively high temperatures can cause degradation.[5]
-
Solution: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) or LC-MS. If starting material remains after the expected reaction time, consider incrementally increasing the temperature or extending the duration. Conversely, if significant side product formation is observed, reducing the temperature may improve selectivity and yield.
-
-
Possible Cause C: Incorrect Solvent Choice
-
The Science: The solvent must be able to dissolve all reactants and intermediates to ensure a homogeneous reaction mixture. Furthermore, the solvent's polarity and boiling point can dramatically influence the reaction pathway. High-boiling, inert solvents like mineral oil or Dowtherm A are often required for thermal cyclizations that demand temperatures exceeding 250°C.[4] In other cases, polar solvents like acetic acid or even water can be highly effective.[2][11]
-
Solution: If solubility is an issue, switch to a more appropriate solvent. Refer to the table below for a starting point on solvent screening based on a model Fe(III)-catalyzed reaction.
-
The following table summarizes illustrative results for the domino synthesis of a model quinolinone from a 2-aminobenzophenone and an allenoate, demonstrating the impact of catalyst and solvent choice.
| Entry | Catalyst (20 mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Fe(OTf)₃ | Toluene | Room Temp | 25 | [2] |
| 2 | AlCl₃ | Toluene | Room Temp | 41 | [2] |
| 3 | AlCl₃ | EtOH | Room Temp | 28 | [2] |
| 4 | AlCl₃ | H₂O | Room Temp | 67 | [2] |
| 5 | FeCl₃·6H₂O | H₂O | Room Temp | 78 | [2] |
Note: Data is based on findings reported in the literature.[2] Actual results will vary with specific substrates.
Problem 2: Formation of Tar and Polymeric Side Products
The appearance of dark, insoluble material is a clear indicator of undesirable side reactions.
-
Possible Cause A: Harsh Reaction Conditions
-
The Science: Many classic quinoline syntheses, such as the Skraup reaction, are known to be violently exothermic and operate under harsh acidic conditions, leading to polymerization and charring of reactants.[5] Domino reactions, while often milder, can still suffer from this issue if conditions are not properly controlled.
-
Solution:
-
Reduce Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate.
-
Control Reagent Addition: If the reaction is highly exothermic, add one of the key reagents (e.g., a strong acid catalyst) slowly and with efficient cooling.[5]
-
Use a Moderator: In some classical syntheses, moderators like ferrous sulfate (FeSO₄) are used to tame exothermic behavior.[5] While less common in modern domino methods, the principle of controlling reaction kinetics remains valid.
-
-
-
Possible Cause B: Air or Moisture Sensitivity
-
The Science: Reaction intermediates, particularly highly activated enamines or enolates, can be susceptible to oxidation or hydrolysis. Unintended exposure to air or moisture can initiate polymerization or other decomposition pathways.
-
Solution: If substrate sensitivity is suspected, perform the reaction under an inert atmosphere of nitrogen or argon. Use anhydrous solvents and ensure all glassware is thoroughly dried before use.
-
Section 3: Experimental Protocols and Optimization Workflows
This section provides standardized procedures that can be adapted for your specific quinolinone target.
Protocol 1: General Procedure for a Catalyzed Domino Friedländer-Type Synthesis
This protocol describes a common method for synthesizing quinolines from a 2-aminoaryl ketone and an active methylene compound.[3][4]
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-aminoaryl ketone (1.0 mmol, 1.0 equiv).
-
Reagent Addition: Add the active methylene compound (1.2 mmol, 1.2 equiv) and the chosen catalyst (e.g., molecular iodine, 10 mol%).
-
Heating: Heat the reaction mixture to 80–100°C under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ (if using iodine) to quench the catalyst.
-
Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.
Protocol 2: Optimization Workflow for Reaction Temperature
-
Initial Scout: Run the reaction at a moderate temperature (e.g., 80°C) and monitor for product formation.
-
Incremental Increase: If the reaction is slow or stalled, increase the temperature in 10–20°C increments, monitoring yield and purity at each step.
-
Identify Optimum: Note the temperature at which the best yield of the desired product is obtained with minimal side product formation.
-
Check for Decomposition: If increasing the temperature leads to a decrease in yield or an increase in impurities, it indicates that the optimal temperature has been exceeded and decomposition is occurring.
Section 4: Mechanistic Insights and Troubleshooting Logic
Understanding the underlying reaction mechanism is crucial for rational troubleshooting. Domino reactions proceed through a series of interconnected steps, and a failure at any point will halt the entire cascade.
Generalized Domino Pathway: Aza-Michael/Aldol/Aromatization
Many modern domino syntheses of quinolinones follow a pathway involving an initial conjugate addition, an intramolecular cyclization, and a final dehydration/aromatization step. The Fe(III)-catalyzed reaction of 2-aminobenzophenones with ethyl buta-2,3-dienoate is an excellent example.[2]
Caption: Fe(III)-catalyzed domino synthesis of quinolinones.
Troubleshooting Logic Flowchart
When faced with a challenging optimization, a structured approach can save significant time and resources. Use this flowchart to guide your troubleshooting process.
Caption: Systematic workflow for troubleshooting low-yield reactions.
References
- BenchChem. (2025). Knorr Quinolinone Synthesis: A Technical Support Guide for Researchers. BenchChem.
- Bunce, R. A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4123.
- Li, J., et al. (2015). Synthesis of quinolines via copper-catalyzed domino reactions of enaminones. Organic & Biomolecular Chemistry, 13(30), 8234-8242.
- Nammalwar, B., & Bunce, R. A. (2013). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules, 19(1), 204-232.
- Benchchem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem.
- Kim, H. R., et al. (2017). Heterogeneously Catalyzed Domino Synthesis of 3-Indolylquinones Involving Direct Oxidative C–C Coupling of Hydroquinones and Indoles. ACS Omega, 2(4), 1493-1501.
- Heckmann, F., et al. (2024). Synthesis of New Highly Functionalized Quinolines via a Novel FeIII-Catalyzed Domino aza-Michael/Aldol/Aromatization Reaction. Synlett, 35(02), 1007-1012.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 1-aminoisoquinolines. ResearchGate.
- ResearchGate. (n.d.). Domino protocol to access quinolone 5 a. ResearchGate.
- BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone. BenchChem.
- Bunce, R. A., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Semantic Scholar.
- Bunce, R. A., & Nammalwar, B. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232.
- BenchChem. (2025). Optimizing reaction conditions for quinolinone synthesis. BenchChem.
- Bharate, S. B. (2015). Metal-Free Domino One-Pot Protocols for Quinoline Synthesis. ChemInform, 46(32).
- Stana, A., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6263.
- Chemistry LibreTexts. (2023). Limiting Reagents.
- East Central College. (n.d.). Determining Limiting Reagent.
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions [mdpi.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. eastcentral.edu [eastcentral.edu]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
minimizing side product formation in Fries rearrangement of quinolinones
Welcome to the technical support center for the Fries rearrangement of quinolinones. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful C-C bond-forming reaction. Our goal is to provide you with in-depth, field-proven insights to help you maximize your yields and minimize the formation of troublesome side products. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence.
Foundational Understanding: The Fries Rearrangement of Quinolinones
The Fries rearrangement is an essential transformation that converts an O-acyl or N-acyl quinolinone into the corresponding hydroxy- or amino- C-acyl quinolinone, respectively.[1][2] This reaction, typically catalyzed by a Lewis acid (like AlCl₃, TiCl₄, or BF₃) or Brønsted acid, involves the migration of an acyl group from a heteroatom (oxygen or nitrogen) to the quinolinone ring, usually at the ortho or para positions relative to the heteroatom.[3][4][5][6]
The core value of this reaction lies in its ability to synthesize acyl-substituted quinolinone scaffolds, which are crucial intermediates in the development of various pharmaceutical agents.[1] However, the reaction's relatively harsh conditions can lead to a variety of side products, complicating purification and reducing the overall yield.[1][3]
The Core Mechanism
Understanding the mechanism is the first step to controlling the outcome. The widely accepted pathway for the Lewis acid-catalyzed reaction proceeds as follows:
-
Activation: The Lewis acid coordinates to the carbonyl oxygen of the acyl group. This is favored over coordination with the quinolinone's ring nitrogen or lactam oxygen because the acyl oxygen is a stronger Lewis base.[3]
-
Acylium Ion Formation: This coordination polarizes the ester or amide bond, leading to its cleavage and the formation of a highly electrophilic acylium ion intermediate.[2][3]
-
Electrophilic Aromatic Substitution (EAS): The acylium ion then attacks the electron-rich quinolinone ring in a classic EAS reaction.[3][7] The position of this attack is governed by both electronic and steric factors, as well as the reaction conditions.
-
Deprotonation & Workup: The aromatic ring is regenerated through deprotonation. A final aqueous acid workup is required to hydrolyze the catalyst-product complexes and yield the final hydroxy- or amino-acyl quinolinone.[7]
Caption: Core mechanism of the Lewis acid-catalyzed Fries rearrangement.
Troubleshooting Guide & FAQs
This section addresses the most common challenges encountered during the Fries rearrangement of quinolinones.
Q1: My reaction yield is consistently low, or the reaction isn't proceeding to completion. What are the primary causes?
Low conversion is a frequent issue and can typically be traced back to several key factors:
-
Catalyst Inactivity: Lewis acids like AlCl₃ are extremely sensitive to moisture.[8] Any water present in the solvent, on the glassware, or in the starting material will hydrolyze the catalyst, rendering it inactive.
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle the Lewis acid catalyst under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen).[9]
-
-
Insufficient Catalyst: The Lewis acid complexes not only with the starting material but also with the product ketone/amide, which is often a strong Lewis base.[4][10] This means that a stoichiometric amount (or often, a significant excess) of the catalyst is required for the reaction to proceed to completion.
-
Solution: A common starting point is to use 1.5 to 3.0 equivalents of the Lewis acid catalyst.[11] If yields are still low, consider increasing the catalyst loading incrementally.
-
-
Suboptimal Temperature: The reaction requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.[8]
-
Substrate Deactivation: The quinolinone ring must be sufficiently electron-rich to undergo electrophilic acylation. If your quinolinone substrate possesses strong electron-withdrawing groups, its reactivity will be significantly diminished, leading to poor or no yield.[1][3] This is a known limitation of Friedel-Crafts type reactions.[12]
Q2: I'm getting a mixture of ortho- and para-acylated products. How can I improve the regioselectivity?
Controlling the position of acylation is one of the most critical aspects of this reaction. The ortho/para ratio is not random but is a predictable function of the reaction conditions.[1][3]
-
Temperature Control: This is the most powerful tool for directing regioselectivity.
-
Low Temperatures (typically < 60°C): Favor the formation of the para-product . This is the kinetically controlled pathway; the para position is often sterically more accessible, leading to a lower activation energy for the attack.[1][2][8]
-
High Temperatures (typically > 150°C): Favor the formation of the ortho-product . This is the thermodynamically controlled pathway. The ortho-product can form a stable six-membered bidentate chelate with the Lewis acid catalyst via the neighboring hydroxyl/amino group and the newly installed acyl carbonyl. This chelate is thermodynamically more stable than the para-isomer complex.[1][8][15]
-
-
Solvent Polarity: The choice of solvent also plays a crucial role.
-
Non-polar Solvents (e.g., carbon disulfide, chlorobenzene): Tend to favor the ortho-product .[1][3] In these solvents, the reaction may proceed through a more tightly associated ion pair or an intramolecular mechanism, favoring migration to the adjacent position.
-
Polar Solvents (e.g., nitrobenzene, dichloromethane): Tend to favor the para-product .[3][16] These solvents can better solvate the separated acylium ion, allowing it to diffuse further from its point of origin and attack the more sterically accessible para position.
-
| Condition | Favored Product | Rationale | Typical Solvents |
| Low Temperature (< 60°C) | para-isomer | Kinetic Control | Dichloromethane, Nitrobenzene[16] |
| High Temperature (> 150°C) | ortho-isomer | Thermodynamic Control | Chlorobenzene, o-Dichlorobenzene[2][16] |
| Non-polar Solvent | ortho-isomer | Intramolecular/Tight Ion Pair | Carbon Disulfide, Chlorobenzene[1][3] |
| Polar Solvent | para-isomer | Intermolecular/Solvated Ion | Nitrobenzene, Dichloromethane[3][16] |
| Table 1: General trends in controlling regioselectivity in the Fries rearrangement. |
Q3: My main impurity is the hydrolyzed starting material (the de-acylated quinolinone). What causes this and how can I stop it?
The presence of the simple quinolinone (or hydroxy/amino-quinolinone) points directly to the hydrolysis of your starting ester or amide.
-
Primary Cause: The presence of water or other protic impurities in the reaction mixture. The Lewis acid can catalyze the hydrolysis of the starting material, especially at elevated temperatures.
-
Mitigation Strategies:
-
Rigorous Anhydrous Technique: As detailed in Q1, ensuring your entire setup is free from moisture is paramount.[9]
-
Purity of Starting Material: Ensure your starting O/N-acyl quinolinone is pure and, most importantly, dry. If it was purified via chromatography, ensure all solvent is removed under high vacuum. If it was recrystallized, dry it thoroughly in a vacuum oven.
-
Controlled Workup: Quench the reaction by slowly adding the reaction mixture to ice-cold dilute acid (e.g., 1M HCl), not the other way around.[8] This ensures a rapid and controlled decomposition of the catalyst complexes while minimizing localized heat that could promote hydrolysis.
-
Q4: The reaction is producing a dark, tar-like substance and multiple unidentifiable spots on TLC. What's happening?
Formation of polymeric tar is a clear sign of product/reagent decomposition or uncontrolled side reactions.
-
Primary Cause: Excessively high reaction temperatures.[8][11] While higher temperatures can favor the ortho product, there is a ceiling beyond which decomposition pathways dominate. The highly reactive acylium ion can engage in undesired intermolecular reactions, leading to polymerization.
-
Mitigation Strategies:
-
Optimize Temperature: Systematically lower the reaction temperature in 10-20°C increments to find the optimal balance between reaction rate and stability.[11]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time, especially at high temperatures. Monitor the consumption of starting material by TLC/LC-MS and quench the reaction once it is complete.[8]
-
Di-acylation: In some cases, if the product is still sufficiently activated, it can undergo a second acylation, leading to complex mixtures. This is less common than in Friedel-Crafts alkylation but can occur.[10] Ensure you are not using a large excess of the acylating precursor (if the starting material is generated in situ).
-
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. pharmdguru.com [pharmdguru.com]
- 3. byjus.com [byjus.com]
- 4. Fries Rearrangement [organic-chemistry.org]
- 5. Fries Rearrangement [sigmaaldrich.com]
- 6. Fries重排 [sigmaaldrich.com]
- 7. Fries Rearrangement: Reaction, Mechanism, Applications and Limitations of Fries Rearrangement, Practice problems & Frequently Asked Questions in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. byjus.com [byjus.com]
- 13. The anionic Fries rearrangement: a convenient route to ortho-functionalized aromatics. | Semantic Scholar [semanticscholar.org]
- 14. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 15. Comparison of the Mechanisms and Reaction Characteristics of Fries Rearrangement and Claisen Rearrangement - Oreate AI Blog [oreateai.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Navigating the Scale-Up of 2,3-Dihydro-4(1H)-Quinolinone Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis and scale-up of 2,3-dihydro-4(1H)-quinolinone. As Senior Application Scientists with extensive field experience, we have designed this guide to be a practical resource for overcoming the common challenges encountered when transitioning this vital synthesis from the laboratory bench to larger-scale production. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and efficiency of your process.
Understanding the Synthetic Landscape
The production of 2,3-dihydro-4(1H)-quinolinone, a key heterocyclic scaffold in medicinal chemistry, is most commonly achieved through the Friedländer annulation or related cyclization strategies. These methods, while effective at the lab scale, can present significant challenges during scale-up, including decreased yields, impurity formation, and operational difficulties.[1][2] This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide: From Low Yields to Impurity Profiles
This section is dedicated to addressing the specific problems you may encounter during the scale-up of 2,3-dihydro-4(1H)-quinolinone synthesis.
Q1: We are experiencing a significant drop in yield upon scaling up our synthesis. What are the likely causes and how can we mitigate this?
A drop in yield during scale-up is a multifaceted problem often rooted in mass and heat transfer limitations that are less pronounced at the laboratory scale.
Potential Causes and Solutions:
-
Inefficient Heat Transfer: Many quinolinone syntheses are exothermic or require high temperatures for cyclization.[3][4] As the reactor size increases, the surface-area-to-volume ratio decreases, making it more difficult to dissipate or maintain heat effectively.[5] This can lead to localized "hot spots" causing degradation of starting materials, intermediates, or the final product.
-
Solution: Implement a jacketed reactor with a reliable temperature control unit. For highly exothermic reactions, consider a semi-batch process where one reactant is added portion-wise to control the rate of heat generation.[3] Continuous monitoring of the internal reaction temperature with a calibrated probe is crucial.[5]
-
-
Inadequate Mixing: In larger vessels, achieving homogeneous mixing is more challenging. Poor mixing can result in localized areas of high reactant concentration, leading to increased side product formation.[3]
-
Solution: Transition from magnetic stirring to overhead mechanical stirring with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure the reaction mixture remains homogeneous.[6]
-
-
Suboptimal Reaction Conditions at Scale: Conditions optimized in the lab may not be ideal for larger batches.
-
Solution: Re-optimize reaction parameters such as temperature, catalyst loading, and reaction time at the pilot scale. For instance, the efficiency of some catalysts may change with improved mixing at a larger scale, potentially allowing for a reduction in catalyst loading.[7]
-
Q2: We are observing new or increased levels of impurities in our scaled-up batches. How can we identify and control them?
The appearance of new or elevated impurities is a common scale-up challenge. Understanding their origin is key to their mitigation.
Common Impurities and Control Strategies:
| Impurity Type | Potential Source | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction due to poor mixing, incorrect stoichiometry, or suboptimal temperature. | Optimize reaction time and temperature at scale. Ensure accurate dosing of reactants. Implement in-process controls (IPCs) like HPLC or TLC to monitor reaction completion.[8] |
| Isomeric Byproducts | In syntheses like the Conrad-Limpach-Knorr, the formation of isomeric quinolones can occur.[9] | Carefully control the reaction temperature. Lower initial condensation temperatures can favor the kinetic product over the thermodynamic one.[8] |
| Degradation Products | Harsh reaction conditions (high temperature, strong acids/bases) can lead to the decomposition of the product.[1] | Explore milder reaction conditions. The use of certain catalysts can enable the reaction to proceed at lower temperatures.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation. |
| Products of Side Reactions | Aldol condensation of ketones or other side reactions can compete with the desired cyclization.[1] | To avoid side reactions like aldol condensation under alkaline conditions, consider using an imine analogue of the o-aminoaryl ketone.[1] |
Process Analytical Technology (PAT) for Impurity Monitoring:
Implementing Process Analytical Technology (PAT) tools, such as in-line spectroscopy (e.g., NIR or Raman), can provide real-time data on the reaction progress and the formation of impurities.[10][11][12][13][14] This allows for immediate adjustments to process parameters, ensuring consistent product quality.
Q3: Our large-scale crystallization is problematic, leading to poor purity and difficult filtration. What can we do?
Crystallization at a large scale requires careful control over several parameters to achieve the desired product quality and ease of handling.[6]
Troubleshooting Large-Scale Crystallization:
-
Poor Crystal Form/Size: This can be influenced by the cooling rate, agitation, and solvent system.
-
Solution: Develop a controlled cooling profile. Avoid "crashing out" the product by cooling too quickly, as this can trap impurities.[15] Continuous stirring with an overhead stirrer during crystallization helps in forming more uniform crystals. Seeding the supersaturated solution with a small amount of pure product can promote the growth of the desired crystal form.[6]
-
-
Oiling Out: The compound separates as a liquid instead of a solid.
-
Solution: This often occurs if the solution is cooled too rapidly or if the concentration is too high. Re-heat the mixture to dissolve the oil, add more solvent, and cool slowly with vigorous stirring.[15]
-
-
Low Yield: Significant amounts of product may remain in the mother liquor.
-
Solution: Determine the solubility of your product in the chosen solvent at different temperatures to optimize the solvent volume and cooling temperature. Consider using an anti-solvent to induce further precipitation, but add it slowly to avoid oiling out.[6]
-
Frequently Asked Questions (FAQs)
Q: What are the key safety precautions to consider when scaling up the synthesis of 2,3-dihydro-4(1H)-quinolinone?
A: A thorough risk assessment is crucial before any scale-up.[16] Key safety considerations include:
-
Handling of Raw Materials: Starting materials like o-aminoacetophenones and aldehydes can be hazardous.[9][17][18] Ensure proper personal protective equipment (PPE) is used, and work in a well-ventilated area, preferably a fume hood.[17][19]
-
Exothermic Reactions: As discussed, many syntheses are exothermic. Understand the thermal profile of your reaction using techniques like reaction calorimetry to design adequate cooling capacity and prevent thermal runaway.[3][5]
-
Pressure Build-up: Some reactions may evolve gas. Ensure the reactor is equipped with appropriate pressure relief systems.
-
Waste Disposal: All chemical waste must be disposed of in accordance with local regulations.[16][18]
Q: How does the quality of raw materials impact the scale-up process?
A: The purity of starting materials has a more significant impact at a larger scale. Impurities in raw materials can lead to the formation of byproducts that may be difficult to remove, impacting the final product's purity and yield. It is essential to establish clear specifications for all raw materials and to test incoming batches for purity.
Q: What are the advantages of using a one-pot synthesis for large-scale production?
A: One-pot syntheses are highly advantageous for scale-up as they reduce the number of unit operations, minimize waste, and can lead to lower production costs.[20] They also reduce the handling of potentially hazardous intermediates.
Experimental Protocols
Protocol 1: Gram-Scale Friedländer Synthesis of a Substituted 2,3-Dihydro-4(1H)-Quinolinone
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
o-Aminoaryl ketone (1.0 equiv)
-
Active methylene compound (1.2 equiv)
-
Catalyst (e.g., p-toluenesulfonic acid, 10 mol%)
-
Solvent (e.g., Toluene)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the o-aminoaryl ketone, the active methylene compound, and toluene.
-
Begin stirring and add the catalyst to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Troubleshooting Workflow for Low Yield in Scale-Up
Caption: A logical workflow for troubleshooting low yields during the scale-up of 2,3-dihydro-4(1H)-quinolinone synthesis.
References
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Isoquinoline Synthesis. Benchchem. Accessed January 10, 2026.
- Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl‐Substituted Quinolines.
- Struggling with large scale recrystallization. Reddit. Accessed January 10, 2026.
- optimizing reaction conditions for quinolinone synthesis. Benchchem. Accessed January 10, 2026.
- 3.6F: Troubleshooting. Chemistry LibreTexts. Accessed January 10, 2026.
- Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical and Clinical Research. Accessed January 10, 2026.
- Essential Safety and Operational Guide for 2'-Aminoacetophenone. Benchchem. Accessed January 10, 2026.
- One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Organic Chemistry Portal. Accessed January 10, 2026.
- Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Longdom Publishing. Accessed January 10, 2026.
- The Friedländer Synthesis of Quinolines. Organic Reactions. Accessed January 10, 2026.
- Key Considerations for Crystallization Studies. H.E.L Group. Accessed January 10, 2026.
- Process Analytical Technology (PAT) in Pharmaceutical Development. American Pharmaceutical Review. Accessed January 10, 2026.
- Process analytical technology in Downstream-Processing of Drug Substances- A review. PubMed. Accessed January 10, 2026.
- Friedländer Quinoline Synthesis. Alfa Chemistry. Accessed January 10, 2026.
- Process Analytical Technology - PAT. Stepscience. Accessed January 10, 2026.
- Crystallization, Large Scale. YouTube. Accessed January 10, 2026.
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem. Accessed January 10, 2026.
- Working with Hazardous Chemicals. Organic Syntheses. Accessed January 10, 2026.
- Advances in polymer based Friedlander quinoline synthesis. PMC - PubMed Central - NIH. Accessed January 10, 2026.
- Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. MDPI. Accessed January 10, 2026.
- acetaldehyde. Syracuse University. Accessed January 10, 2026.
- 5 - Chemical Hazards. EHSO Manual 2025-2026. Accessed January 10, 2026.
- Aldehydes exposure analysis. RPS. Accessed January 10, 2026.
- Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. Benchchem. Accessed January 10, 2026.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Accessed January 10, 2026.
- SYNTHESIS OF 2,3-DIHYDRO-4(1H)-QUINAZOLINONES. Semantic Scholar. Accessed January 10, 2026.
- Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. PubMed Central. Accessed January 10, 2026.
- Synthetic protocols to furnish 2,3‐dihydroquinazolin‐4(1H)‐ones from 2‐nitrobenzonitrile.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. organicreactions.org [organicreactions.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Aldehydes exposure analysis | RPS [rpsgroup.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. longdom.org [longdom.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Process analytical technology in Downstream-Processing of Drug Substances- A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stepscience.com [stepscience.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. orgsyn.org [orgsyn.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. web.stanford.edu [web.stanford.edu]
- 19. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 20. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
Technical Support Center: Strategies for Enhancing the Purity of Crude 2,3-dihydro-2-methyl-4(1h)-quinolinone
Introduction
Welcome to the Technical Support Center for the purification of 2,3-dihydro-2-methyl-4(1h)-quinolinone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during the purification of this important heterocyclic compound. This compound is a key intermediate in the synthesis of various biologically active molecules, and obtaining it in high purity is crucial for reliable downstream applications.[1] This resource aims to equip you with the knowledge to diagnose and resolve common purification challenges, ensuring the integrity of your research.
Frequently Asked questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. For instance, in a Conrad-Limpach or related synthesis, common impurities may include unreacted starting materials such as anilines and β-ketoesters, side-products from incomplete cyclization, and polymeric tars formed under harsh reaction conditions.[2][3][4][5] If the synthesis involves a Friedländer annulation, residual catalysts and byproducts from self-condensation of the ketone can also be present.[6]
Q2: My crude product is a dark, oily residue. How should I approach its purification?
A2: A dark, oily, or tarry crude product is a common issue, often resulting from polymerization or degradation byproducts, especially in syntheses conducted at high temperatures.[4][7] The first step should be an attempt to remove the bulk of the tarry material. This can often be achieved by dissolving the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate and filtering it through a plug of silica gel. This initial filtration can remove highly polar, colored impurities. Following this, a more rigorous purification method like column chromatography or a series of acid-base extractions can be employed.
Q3: I am struggling with the recrystallization of my compound. It either oils out or remains in solution. What can I do?
A3: Recrystallization can be challenging. If your compound is "oiling out," it means the solution is becoming supersaturated at a temperature above the melting point of your compound. To remedy this, you can try using a larger volume of solvent, a solvent with a lower boiling point, or cooling the solution more slowly to allow for proper crystal lattice formation.[8] If the compound remains in solution even after cooling, the solution may not be sufficiently saturated, or you may have chosen an inappropriate solvent. In this case, you can try to slowly evaporate the solvent or add an anti-solvent (a solvent in which your compound is insoluble but is miscible with your primary solvent) to induce crystallization.[8] Seeding the solution with a small crystal of the pure compound, if available, can also initiate crystallization.
Q4: My compound appears to be degrading on the silica gel column. What are my options?
A4: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds, particularly those with basic nitrogen atoms like quinolinones.[9] To mitigate this, you can deactivate the silica gel by pre-treating it with a base, such as triethylamine (typically 1-2% in the eluent).[9] Alternatively, you can use a different stationary phase that is less acidic, such as neutral alumina.[9]
Troubleshooting Guides
Column Chromatography
Column chromatography is a powerful technique for purifying this compound. However, several issues can arise.
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Incorrect solvent system. | Optimize the eluent by running thin-layer chromatography (TLC) with various solvent mixtures (e.g., hexane/ethyl acetate, DCM/methanol). Aim for an Rf value of 0.2-0.3 for the target compound. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude compound by weight. | |
| Column channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help. | |
| Compound Streaking on TLC/Column | Compound is too polar for the eluent. | Gradually increase the polarity of the eluent (gradient elution). |
| Acidic or basic nature of the compound. | Add a small amount of a modifier to the eluent. For basic compounds like quinolinones, adding 0.5-1% triethylamine can improve peak shape. For acidic impurities, a small amount of acetic acid can be added. | |
| Compound Stuck on the Column | Compound is too polar. | Increase the polarity of the eluent significantly (e.g., switch from hexane/ethyl acetate to DCM/methanol). |
| Irreversible adsorption. | Consider using a less active stationary phase like neutral alumina. |
Experimental Workflow: Column Chromatography Purification
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. 2,3-Dihydroquinolin-4-one synthesis [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Quinolinone Synthesis
Welcome to the Technical Support Center for catalyst management in quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize catalytic routes for constructing quinolinone scaffolds. Catalyst deactivation is an inevitable challenge that can impact reaction efficiency, yield, and process economics. Understanding the root causes of deactivation and implementing effective regeneration strategies are critical for reproducible and scalable synthesis.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments. Our goal is to empower you with the scientific rationale behind catalyst behavior and provide actionable protocols to restore catalytic performance.
Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation
This section is structured to help you diagnose the likely cause of catalyst failure based on your experimental observations.
Issue 1: My reaction rate has significantly decreased, or the conversion is incomplete.
Q: My quinolinone synthesis, which previously worked well, is now sluggish or stalling before completion. What are the likely catalyst-related causes?
A: A decline in reaction rate is the most common symptom of catalyst deactivation. The underlying causes can generally be attributed to three primary mechanisms: poisoning, coking (or fouling), and thermal degradation (sintering). Identifying the specific mechanism is the first step toward a solution.
-
Catalyst Poisoning: This occurs when impurities in the reaction mixture strongly chemisorb to the active sites of the catalyst, rendering them inaccessible to the reactants.[1][2] In quinolinone synthesis, particularly in hydrogenation reactions using catalysts like Palladium on Carbon (Pd/C) or Raney® Nickel, nitrogen-containing compounds (including quinoline itself and its derivatives) can act as poisons.[3][4][5] Sulfur-containing compounds are also notorious poisons for many metal catalysts.[1]
-
Causality: The poison molecule forms a strong chemical bond with the active metal site (e.g., Palladium, Nickel), which is often stronger than the bond formed by the intended reactant. This effectively blocks the site and prevents the catalytic cycle from proceeding.
-
-
Coking or Fouling: This mechanism involves the physical deposition of carbonaceous materials (coke) or heavy organic byproducts onto the catalyst surface and within its pore structure.[3][6] This is particularly common in reactions involving organic molecules at elevated temperatures.[7] The deposits physically block access to the active sites.[6]
-
Causality: High-molecular-weight byproducts or polymers can form through side reactions. These materials adsorb onto the catalyst and, under reaction conditions, can be converted into non-volatile, carbon-rich deposits that blanket the catalyst's active surface area.
-
-
Thermal Degradation (Sintering): This is a thermally induced process where the small, highly dispersed metal crystallites on a catalyst support migrate and agglomerate into larger crystals.[1][8] This leads to a significant and often irreversible loss of active surface area.[1][8]
-
Causality: At high temperatures, atoms and crystallites on the support surface become mobile. The system seeks a lower energy state by minimizing its surface area, which is achieved by forming larger, more stable crystals. This process is often accelerated by the presence of water vapor.[1]
-
Troubleshooting Workflow: From Problem to Solution
The following diagram outlines a logical workflow for diagnosing and addressing catalyst deactivation.
Caption: Troubleshooting workflow for catalyst deactivation.
Issue 2: My reaction is producing unexpected byproducts or the selectivity has decreased.
Q: I'm observing a different product distribution than expected. How can catalyst deactivation be the cause?
A: A change in selectivity is a more subtle indicator of catalyst deactivation. It suggests that while some active sites may still be functioning, their chemical nature or steric environment has been altered.
-
Mechanism:
-
Partial Poisoning/Fouling: If the catalyst has different types of active sites responsible for different reaction steps, a poison might selectively block one type of site over another. For example, in the hydrogenation of a substituted quinoline, the sites responsible for hydrogenating the pyridine ring might be blocked, while sites that catalyze dehalogenation (if applicable) remain active, leading to an increase in dehalogenated byproducts.[3]
-
Pore Mouth Blocking: In fouling, coke deposits can block the entrance to the catalyst's pores. This can create diffusion limitations, where the reactants and intermediate products spend more time within the pores, potentially leading to over-reaction or undesired side reactions.
-
Changes in Metal-Support Interaction: Thermal degradation can not only cause sintering but also alter the interaction between the metal particles and the support. This change can modify the electronic properties of the active sites, thereby altering their selectivity.
-
Catalyst Characterization, Regeneration Protocols, and FAQs
Once a potential cause of deactivation is identified, the next steps are confirmation through characterization and subsequent regeneration.
Q: How can I definitively determine the cause of my catalyst's deactivation?
A: Characterizing the spent (used) catalyst and comparing it to the fresh catalyst is the most reliable way to diagnose the deactivation mechanism.[9][10] Several analytical techniques are invaluable for this purpose.[9][11]
| Technique | Information Provided | Deactivation Mechanism Indicated |
| BET Surface Area Analysis | Measures the total surface area and pore volume of the catalyst.[9] | A significant decrease suggests coking/fouling (pore blockage) or sintering (loss of area).[9] |
| X-ray Diffraction (XRD) | Determines the crystalline structure and average crystallite size of the active metal phase.[10] | An increase in metal crystallite size is a clear indicator of sintering .[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Analyzes the elemental composition and chemical states on the catalyst surface.[9] | Can directly detect the presence of surface poisons (e.g., sulfur, lead) and characterize carbon deposits.[9][12] |
| Temperature Programmed Desorption/Oxidation (TPD/TPO) | Measures the amount and nature of adsorbed species or deposits by heating the catalyst and analyzing the evolved gases. | TPO is excellent for quantifying the amount of coke and determining the temperature required for its removal. TPD can identify and quantify adsorbed poisons.[9] |
| Thermogravimetric Analysis (TGA) | Measures changes in catalyst weight as a function of temperature. | Can quantify the amount of coke burned off during heating in an oxidative atmosphere. |
Q: My catalyst is coked. What is a standard procedure for regeneration?
A: Coked catalysts can often be regenerated by a controlled burnout of the carbonaceous deposits in an oxidizing atmosphere, a process known as calcination.[3][13]
This procedure is a general guideline for removing coke from heterogeneous catalysts like Pd/C or zeolite-based catalysts. Always adapt the temperatures and times based on the specific thermal stability of your catalyst and support.
-
Catalyst Preparation: Recover the spent catalyst from the reaction mixture by filtration. Wash it thoroughly with a suitable solvent (e.g., the reaction solvent, followed by a more volatile solvent like ethanol or acetone) to remove any residual reactants and products. Dry the catalyst completely in a vacuum oven at a low temperature (e.g., 60-80 °C).
-
Furnace Loading: Place the dried, spent catalyst in a ceramic boat and load it into the center of a tube furnace.
-
Inert Purge: Begin flowing an inert gas (e.g., Nitrogen or Argon) through the tube at a controlled rate. While purging, slowly ramp the temperature (e.g., 5 °C/min) to a point just below the target calcination temperature (e.g., 250-300 °C). This step removes any remaining volatile organics.
-
Oxidative Treatment: Once at the intermediate temperature, gradually introduce a diluted air stream (e.g., 2-5% O₂ in N₂) or switch to a slow flow of air. Caution: A sudden switch to pure air at high temperatures can cause a rapid, uncontrolled combustion that can damage the catalyst via sintering.
-
Calcination: Slowly ramp the temperature to the final calcination temperature (typically 350-500 °C, depending on the catalyst's stability) and hold for 2-4 hours.[13] This allows the coke to burn off completely.
-
Cool Down: After the hold period, switch the gas flow back to the inert gas and allow the furnace to cool down to room temperature.
-
Post-Treatment (if applicable): For metal catalysts like Pd/C, a reduction step (e.g., heating under a H₂/N₂ flow) may be necessary to reduce the oxidized metal species back to their active metallic state.
Q: I suspect my Palladium (Pd/C) or Raney® Nickel catalyst is poisoned. How can it be regenerated?
A: Regeneration from poisoning depends on the nature of the poison. If the poison is a strongly chemisorbed organic molecule, solvent washing or mild chemical treatment can be effective.[14][15]
-
Recovery and Washing: Filter the deactivated catalyst. Wash thoroughly with the reaction solvent to remove loosely bound materials.
-
Aqueous Base Wash: Prepare a dilute aqueous solution of sodium hydroxide (e.g., 5-10 wt%).[16] Suspend the catalyst in this solution and stir for 4-8 hours at a moderately elevated temperature (e.g., 60-80 °C).[16] This can help dissolve and remove acidic organic molecules or other impurities.
-
Water Wash: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral (pH 7).
-
Organic Solvent Wash: Wash the catalyst with a solvent like ethanol or acetone to remove water.
-
Drying: Dry the catalyst thoroughly under vacuum.
-
Re-activation: Before use, the catalyst often needs to be re-activated, typically via reduction under a hydrogen atmosphere.
Raney® Nickel deactivation in nitrile hydrogenations can be caused by the strong chemisorption of reactants or intermediates.[17] Several regeneration methods have been reported. Safety Caution: Raney® Nickel is pyrophoric and must be handled with extreme care, always kept wet with a solvent like water or ethanol to prevent contact with air.[17]
-
Method A: Treatment with Aqueous Base: The catalyst can be treated with a non-oxidizing aqueous alkaline solution (e.g., NaOH) at temperatures between 40-150 °C.[17][18] This can be done in the presence of hydrogen.[19]
-
Method B: In-Situ Hydrogen Treatment: For some applications, an in-pot regeneration under high-pressure hydrogen (e.g., 30 bar) and elevated temperature (e.g., 150 °C) has been shown to completely recover catalytic activity.[17]
-
Method C: Acidic Treatment: A mild acidic wash (e.g., with acetic acid at 20-50 °C) has also been proposed for recycling exhausted Raney® Nickel.[17]
Flowchart for Catalyst Regeneration
The following diagram illustrates the decision-making process for choosing a regeneration strategy.
Caption: Decision flowchart for catalyst regeneration.
Frequently Asked Questions (FAQs)
Q1: Which catalysts are commonly used in quinolinone synthesis and are susceptible to deactivation? A1: Several catalytic systems are employed. Palladium-catalyzed reactions, such as Heck couplings and carbonylations, are modern methods for forming the quinolinone ring.[20][21] Hydrogenation reactions to produce tetrahydroquinolines or to synthesize quinolones from nitro-aromatic precursors frequently use Pd/C, Raney® Nickel, and other noble metal catalysts.[3][17] Zeolite-based catalysts have also been used for gas-phase synthesis from anilines and alcohols.[22] All of these are susceptible to the deactivation mechanisms discussed.
Q2: How can I minimize catalyst deactivation from the start? A2: Proactive measures are key:
-
High-Purity Reagents: Ensure all solvents and starting materials are free from potential poisons.
-
Optimize Reaction Conditions: Avoid unnecessarily high temperatures that can lead to sintering or increased coking rates.[2]
-
Process Control: In reactions where coke formation is possible, such as those involving hydrocarbons at high temperatures, carefully controlling parameters like the steam-to-hydrocarbon ratio can be critical.[2]
-
Catalyst Selection: Choose a catalyst known for its stability under your specific reaction conditions. For instance, modifying a catalyst support can enhance the interaction with metal particles and minimize sintering.[23]
Q3: Is it always economically viable to regenerate a catalyst? A3: The decision to regenerate versus replace a catalyst depends on several factors: the cost of the fresh catalyst (especially for precious metals like palladium), the cost and complexity of the regeneration process, the expected activity of the regenerated catalyst compared to a fresh one, and the cost of process downtime. For expensive catalysts, regeneration is often the preferred route.
References
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. (2020). MDPI. [Link]
- Quinolin-4-ones: Methods of Synthesis and Applic
- Method of regenerating an aged raney nickel catalyst with carboxylic acid and base treatment. (1974).
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2023).
- Process for the regeneration of raney-nickel catalyst. (1965).
- Effective regeneration of deactivated Raney-Ni catalyst during multiphase hydrogenation of vegetable oil. (2021). University of Seoul. [Link]
- Process for regenerating raney nickle and raney cobalt catalysts. (1960).
- Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022). MDPI. [Link]
- Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C C
- Lecture 10 Catalyst characteriz
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. [Link]
- Enhancing the feasibility of Pd/C-catalyzed formic acid decomposition for hydrogen generation – catalyst pretreatment, deactivation, and regeneration. (2021).
- Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (2013).
- Deactivation and reactivation of Pd/C catalyst used in repeated batch hydrodechlorination of PCE. (2014).
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2020). PubMed. [Link]
- Analysis of C
- Quinoline. Wikipedia. [Link]
- Catalyst Characterization Techniques. (2021). Hiden Analytical. [Link]
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. (2020). R Discovery. [Link]
- Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based c
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2018). PubMed Central. [Link]
- Causes of catalyst deactivation during quinoline hydrodenitrogen
- New Ways for the Full Hydrogenation of Quinoline in Mild Conditions. (2005). Taylor & Francis eBooks. [Link]
- Catalyst deactivation Common causes. AmmoniaKnowHow. [Link]
- Lecture 6 Catalyst characteriz
- Mechanisms of catalyst deactiv
- Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. (2024). American Chemical Society. [Link]
- Study of the Reaction Pathways for the Hydrogenation of Quinoline over Nickel Phosphide C
- Synthesis of Supported Palladium C
- Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications. (2024).
- Scheme 1. The different mechanisms for quinoline hydrogenation over Ir... (2021).
- Mechanisms of catalyst deactivation.
- Catalyst deactiv
- Palladium-Catalysed Synthesis and Transformation of Quinolones. (2015). PubMed Central. [Link]
- Coke Formation in FCC Catalyst Testing. (2024). Xytel India. [Link]
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. (2017). RSC Advances. [Link]
- Ruthenium-Catalyzed Formation of Quinolines via Reductive Cyclization of Nitroarenes with Tris(3-hydroxypropyl)amine in an Aqueo. (2003). ElectronicsAndBooks. [Link]
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Transforming Petrochemical Processes: Cutting-Edge Advances in Kaolin Catalyst Fabric
- meta-Nitration of Pyridines and Quinolines through Oxazino Azines. (2024).
- Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. (2010). PubMed. [Link]
- Synthesis of Nitroarenes by Oxidation of Aryl Amines. (2022). MDPI. [Link]
- Formation of coke during the pyrolysis of bio-oil. (2022).
Sources
- 1. ammoniaknowhow.com [ammoniaknowhow.com]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference) | OSTI.GOV [osti.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Coke Formation in FCC Catalyst Testing | XY-MAT [xytelindia.com]
- 7. researchgate.net [researchgate.net]
- 8. Progress in palladium-based bimetallic catalysts for lean methane combustion: Towards harsh industrial applications [the-innovation.org]
- 9. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 10. uobabylon.edu.iq [uobabylon.edu.iq]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 17. papers.sim2.be [papers.sim2.be]
- 18. US3165478A - Process for the regeneration of raney-nickel catalyst - Google Patents [patents.google.com]
- 19. GB833592A - Process for regenerating raney nickle and raney cobalt catalysts - Google Patents [patents.google.com]
- 20. mdpi.com [mdpi.com]
- 21. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. dspace.library.uu.nl [dspace.library.uu.nl]
Technical Support Center: Refining Purification Protocols for Complex Quinolinone Mixtures
Welcome to the Technical Support Center dedicated to the intricate challenges of purifying complex quinolinone mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties associated with isolating these valuable compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles that govern successful purification, enabling you to troubleshoot effectively and optimize your workflows.
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, their synthesis often yields complex mixtures of isomers, byproducts, and unreacted starting materials, making purification a significant bottleneck in the drug discovery pipeline.[2][3] This resource is structured to address these challenges head-on, providing practical, field-proven insights in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common initial questions that arise when planning the purification of quinolinone derivatives.
Q1: What are the most common impurities I can expect in my crude quinolinone mixture?
A1: The impurity profile of a quinolinone synthesis is highly dependent on the synthetic route employed. Common impurities include unreacted starting materials, such as anilines and β-ketoesters, and reagents.[2] You can also expect to find regioisomers, which are often the most challenging to separate due to their similar physicochemical properties.[2][4] Vigorous reaction conditions, particularly in classical syntheses like the Skraup synthesis, can lead to the formation of polymeric or tarry byproducts that can complicate purification.[2]
Q2: Why are quinolinone derivatives often difficult to purify, especially on silica gel?
A2: Quinolinone derivatives can be challenging to purify on standard silica gel for a few key reasons. The basic nitrogen atom in the quinolinone ring can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing, streaking, or even decomposition of the target compound.[5][6][7] Furthermore, the structural similarity of isomers and byproducts often results in poor separation (co-elution) under standard chromatographic conditions.[4] For quinolinones with long alkyl chains, their high lipophilicity can lead to poor solubility in common polar solvents used for chromatography.
Q3: What is the first step I should take to develop a purification strategy for a novel quinolinone mixture?
A3: The first and most critical step is to perform a thorough analysis of your crude reaction mixture. Thin Layer Chromatography (TLC) is an indispensable tool for initial method development in normal-phase chromatography.[8] It allows you to quickly screen various solvent systems to find one that provides good separation between your target compound and the major impurities. For more complex mixtures, especially those intended for HPLC purification, an initial analytical HPLC run is essential to understand the complexity of the mixture and the relative polarities of the components.[9]
Q4: What does the term "orthogonal purification" mean, and why is it important for complex mixtures?
A4: Orthogonal purification refers to the use of two or more separation techniques that rely on different chemical or physical principles.[10] For example, you might first use normal-phase chromatography, which separates compounds based on polarity, followed by reversed-phase HPLC, which separates based on hydrophobicity.[10] This approach is highly effective for complex mixtures because impurities that co-elute with your target compound in the first separation mode are likely to be resolved in the second, orthogonal mode.[10][11][12] This strategy significantly enhances the final purity of your isolated compound.
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during the purification process.
Issue 1: Poor Separation in Flash Column Chromatography
Q: My spots on the TLC plate look well-separated, but on the column, all my fractions are mixed. What's going wrong?
A: This is a common and frustrating problem. Here are several potential causes and their solutions:
-
Column Overloading: You may be loading too much crude material onto the column. This saturates the stationary phase, leading to broad bands and poor separation.
-
Solution: Reduce the amount of sample loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass, but this can vary depending on the difficulty of the separation.
-
-
Improper Sample Loading: The way you load your sample can significantly impact the separation.
-
Solution: Dissolve your sample in a minimal amount of the eluent or a weak solvent and load it onto the column in a narrow band. For compounds with poor solubility in the eluent, consider "dry loading" by adsorbing your sample onto a small amount of silica gel and then adding the dried powder to the top of the column.[13]
-
-
Column Channeling: The solvent may be flowing through channels in the stationary phase instead of uniformly through the packed bed.
-
Solution: Ensure your column is packed evenly and without any cracks or air bubbles. Slurry packing the silica gel is often more effective than dry packing for achieving a homogenous column bed.[8]
-
-
Compound Instability on Silica: Your compound might be degrading on the acidic silica gel, leading to the appearance of new spots and mixed fractions.[14]
-
Solution: Test your compound's stability on a TLC plate by spotting it and letting it sit for an hour before eluting. If you observe degradation, you can deactivate the silica gel by flushing the column with a solvent system containing 1-2% triethylamine before loading your sample.[5][7] Alternatively, consider using a different stationary phase like alumina (basic or neutral).[5]
-
Issue 2: Significant Peak Tailing in Preparative HPLC
Q: I'm trying to purify my quinolinone derivative by reversed-phase HPLC, but the peaks are tailing badly, which is compromising my purity and yield. How can I improve the peak shape?
A: Peak tailing for basic compounds like quinolinones on silica-based reversed-phase columns is a classic problem caused by secondary interactions with residual silanol groups.[6][7] Here’s how to address it:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is a powerful tool for improving peak shape.
-
Solution: Lower the pH of the mobile phase to around 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA).[4][6][7] At this low pH, the basic nitrogen on your quinolinone will be protonated, and the ionization of the acidic silanol groups on the stationary phase will be suppressed, minimizing the unwanted ionic interactions that cause tailing.[6][7]
-
-
Use of a Competing Base: A small amount of a basic additive can mask the active silanol sites.
-
Solution: Add a competing amine, such as triethylamine (TEA), to your mobile phase at a low concentration (e.g., 0.1%).[6] The TEA will preferentially interact with the silanol groups, preventing your quinolinone from doing so.
-
-
Column Selection: Not all C18 columns are created equal.
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Try diluting your sample and injecting a smaller volume.[6]
-
Issue 3: Compound Fails to Crystallize or "Oils Out"
Q: I've purified my quinolinone by chromatography, and the NMR looks clean, but I can't get it to crystallize. It either stays in solution or forms an oil. What should I do?
A: Crystallization is a crucial final step for obtaining a highly pure, stable solid. When it fails, it can be due to several factors.
-
Incorrect Solvent System: The choice of solvent is critical for successful recrystallization.[15][16][17]
-
Solution: A good crystallization solvent should dissolve your compound when hot but not when cold.[8] Experiment with different solvents or solvent/anti-solvent combinations. An anti-solvent is a solvent in which your compound is insoluble but is miscible with your dissolving solvent.[8] Common solvent systems for quinolinones include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane.[15]
-
-
Solution is Not Supersaturated: Crystals will not form if the solution is not supersaturated.
-
"Oiling Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated or cooled too quickly.[8]
-
Solution: Try using a lower-boiling point solvent. If that's not possible, dilute the solution and allow for very slow cooling. If an oil forms, try to "scratch" the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Solution: If you suspect your compound is not as pure as you thought, you may need to repeat the chromatographic purification or try an orthogonal purification method to remove the persistent impurities.[8]
-
Experimental Protocols
Here are detailed, step-by-step methodologies for common purification techniques applied to quinolinone mixtures.
Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is suitable for the purification of quinolinone derivatives that are sensitive to acidic silica gel.
-
TLC Analysis and Solvent System Selection:
-
Perform TLC analysis on your crude mixture using various solvent systems (e.g., gradients of ethyl acetate in hexanes).
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.3 and good separation from major impurities.[7]
-
-
Column Packing and Deactivation:
-
Prepare a slurry of silica gel in your initial, low-polarity eluent.
-
Pour the slurry into your column and allow the silica to settle into a packed bed, ensuring there are no air bubbles.[5]
-
Prepare a deactivating solvent by adding 1-2% (v/v) triethylamine to your initial eluent.[5]
-
Flush the packed column with 2-3 column volumes of the deactivating solvent.
-
Flush the column with 2-3 column volumes of the initial eluent (without triethylamine) to remove the excess base.[5][7]
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Carefully apply the sample to the top of the column.
-
Alternatively, perform a dry load by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[13]
-
-
Elution and Fraction Collection:
-
Begin eluting with your initial solvent system.
-
If using a gradient, gradually increase the polarity of the eluent to move your compounds down the column.[8]
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified quinolinone.
-
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is designed for the high-resolution purification of quinolinone mixtures, particularly for separating closely related isomers.
-
Analytical Method Development:
-
Develop an analytical HPLC method to assess the purity of your crude sample and to determine the retention times of your target compound and impurities.
-
Screen different mobile phases (e.g., acetonitrile/water and methanol/water) and pH modifiers (e.g., 0.1% formic acid or 0.1% TFA) to achieve optimal separation.[9]
-
-
Sample Preparation:
-
Preparative HPLC System Setup and Equilibration:
-
Install a preparative column with the same stationary phase as your analytical column.
-
Equilibrate the column with your chosen mobile phase until a stable baseline is achieved.
-
-
Injection and Fraction Collection:
-
Inject your sample onto the column. The injection volume will depend on the column dimensions and the concentration of your sample.[9]
-
Monitor the elution profile using a UV detector at a wavelength where your compound has strong absorbance.
-
Collect fractions corresponding to the peak of your target compound using an automated fraction collector.[9]
-
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC to confirm their purity.
-
Combine the pure fractions.
-
Remove the organic solvent (e.g., acetonitrile) using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.[9]
-
Data Presentation and Visualization
Table 1: Comparison of Purification Techniques for Quinolinone Derivatives
| Purification Technique | Starting Material | Reagents/Conditions | Achieved Purity (%) | Yield (%) | Source(s) |
| Distillation | Crude Quinoline from Skraup Synthesis | Steam distillation, followed by vacuum distillation | High (not specified) | 84-91 | [18] |
| Crystallization (Salt Formation) | Crude Quinoline | Phosphoric acid, followed by neutralization | 98-99 (multiple cycles) | Not specified | [18] |
| Recrystallization | Crude 8-hydroxyquinoline (78.0% purity) | Dichloromethane | 99.5 | 96.5 | [18] |
| Flash Chromatography | Pharmaceutical Intermediate | Normal Phase followed by Reversed Phase | ~98 | Not specified | [10] |
| Centrifugal Partition Chromatography (CPC) | Crude substituted quinolines | Heptane-acetonitrile-methanol gradient | High (not specified) | Not specified | [19] |
| Preparative HPLC | Crude 2-(1-Adamantyl)quinoline-4-carboxylic acid | Reversed-phase C18, Acetonitrile/Water with Formic Acid | >99 | Not specified | [9] |
Diagrams
Caption: Decision workflow for selecting a purification strategy.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- Technical Support Center: Purification of Long-Chain Alkyl Quinolinones. Benchchem.
- Technical Support Center: HPLC Separation of Quinolinone Isomers. Benchchem.
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Benchchem.
- Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients. PubMed Central.
- Technical Support Center: Purification of Quinoline Derivatives. Benchchem.
- An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases. PMC - NIH.
- Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Horizon IRD.
- The Application of Orthogonal Chromatography for the Purification of Synthetic Pharmaceutical Intermediates. Santai Technologies.
- Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities. NIH.
- Common impurities in 6-Chloroquinoline synthesis and their removal. Benchchem.
- Acid-Base Extraction.
- Acid–base extraction. Wikipedia.
- Recrystallization methods for purifying 6,8-Dibromoquinolin-3-amine. Benchchem.
- Technical Support Center: Optimizing Mobile Phase Composition for HPLC of Quinolones. Benchchem.
- Separation of 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]- on Newcrom R1 HPLC column. SIELC Technologies.
- Recrystallization-1.pdf.
- Troubleshooting Flash Column Chromatography. University of Rochester.
- Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
- Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- Mobile and Stationary Phases in Chromatography Explained. Pharma Now.
- Higher Purities With Orthogonal Peptide Purification Using PEC. Gyros Protein Technologies.
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
- discovery and isolation of novel quinolinone compounds. Benchchem.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. NIH.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
- Application Compendium Solutions for Preparative HPLC. Agilent.
- Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Research Journal of Pharmacy and Technology.
- Quinoline Synthesis Optimization: A Technical Support Center. Benchchem.
- Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America.
- Separation of Acidic, Basic and Neutral Compounds. Magritek.
- Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Case Studies. Olon USA.
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc.
- Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Quinoline. Wikipedia.
- Separation of Quinoline on Newcrom R1 HPLC column. SIELC Technologies.
- Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. MDPI.
- Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. SciSpace.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. santaisci.com [santaisci.com]
- 11. An Orthogonal Purification Strategy for Isolating Crosslinked Domains of Modular Synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. mt.com [mt.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. horizon.documentation.ird.fr [horizon.documentation.ird.fr]
stability issues and degradation pathways of 2,3-dihydro-4(1h)-quinolinones
Introduction
Welcome to the technical support center for 2,3-dihydro-4(1H)-quinolinones. This class of compounds is a vital scaffold in medicinal chemistry and drug development, valued for its wide range of biological activities.[1] However, the dihydro-scaffold presents inherent stability challenges that can lead to inconsistent experimental results, low yields, and compromised sample integrity. The primary instability arises from its susceptibility to oxidation, which converts the dihydro-quinolinone into its more stable, fully aromatic quinolin-4-one counterpart.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you anticipate and manage these stability issues, ensuring the reliability and reproducibility of your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis, purification, storage, or use of 2,3-dihydro-4(1H)-quinolinones.
Issue 1: My reaction is complete, but I've isolated the aromatized quinolin-4-one instead of the desired 2,3-dihydro product.
-
Symptom: You observe a product with a mass that is 2 Da less than the expected 2,3-dihydro-4(1H)-quinolinone. NMR analysis shows aromatic protons where aliphatic protons were expected.
-
Probable Cause: The 2,3-dihydro-4(1H)-quinolinone scaffold is prone to dehydrogenation (oxidation) to form the thermodynamically more stable, conjugated quinolin-4-one.[2] This can be triggered by several factors during the reaction or workup.
-
Atmospheric Oxygen: Reactions run open to the air, especially at elevated temperatures, can facilitate oxidation.
-
Oxidizing Reagents: Trace impurities in reagents or solvents, or the use of certain catalysts (e.g., some transition metals), can promote oxidation.[3]
-
Harsh Conditions: High reaction temperatures required for some syntheses, like the Conrad-Limpach reaction, can promote decomposition and oxidation.[4]
-
-
Solutions & Preventative Measures:
-
Inert Atmosphere: Run your reaction under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.
-
De-gassed Solvents: Use solvents that have been de-gassed via sparging with nitrogen or through freeze-pump-thaw cycles.
-
Reagent Purity: Ensure all reagents and catalysts are of high purity and free from oxidizing contaminants.
-
Temperature Optimization: Carefully control and optimize the reaction temperature. While some classical syntheses require high heat, modern catalytic methods often allow for milder conditions.[4]
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to the reaction or during storage can help prevent oxidation, though this should be validated for your specific application.
-
Issue 2: My purified, solid compound or stock solution is changing color (e.g., turning yellow or brown) over time.
-
Symptom: A previously white or off-white solid, or a clear stock solution, develops a distinct yellow or brown hue upon storage.
-
Probable Cause: Discoloration is a classic indicator of degradation.[5] The two most common culprits are:
-
Photodegradation: Quinolinone structures are often photosensitive. Exposure to ambient lab light or UV radiation can induce photochemical reactions, including oxidation and the formation of colored byproducts.[5][6]
-
Oxidation: As with Issue 1, slow oxidation upon exposure to air during storage can lead to the formation of the colored, conjugated quinolin-4-one system.
-
-
Solutions & Preventative Measures:
-
Protect from Light: Store solid compounds and solutions in amber glass vials to block UV and visible light.[5] For highly sensitive compounds, wrapping vials in aluminum foil provides additional protection.
-
Inert Storage Conditions: For long-term storage, flush the vial with argon or nitrogen before sealing. Storing under vacuum is also an effective option.
-
Controlled Temperature: Store compounds at low temperatures (e.g., 4°C or -20°C) to slow the rate of any potential degradation reactions.[5]
-
Issue 3: I'm observing inconsistent results or a loss of potency in my biological assays.
-
Symptom: The biological activity of your compound decreases over time, or results from assays run on different days are not reproducible.
-
Probable Cause: This is a direct consequence of compound degradation. The parent 2,3-dihydro-4(1H)-quinolinone is degrading into other species (like the quinolin-4-one) which may have different, reduced, or no biological activity. The stability can be highly dependent on the assay medium.[5]
-
pH of Solution: The stability of quinolinones can be pH-dependent. Degradation may be accelerated in highly acidic or basic aqueous buffers.[5]
-
Solution Stability: Compounds may be stable as a solid but degrade rapidly once dissolved in solvents like DMSO or aqueous buffers for biological testing.
-
-
Solutions & Preventative Measures:
-
Prepare Fresh Solutions: Always prepare solutions for biological assays fresh from a solid sample stored under optimal conditions. Avoid using old stock solutions.
-
Conduct a Solution Stability Study: Before beginning large-scale experiments, validate the stability of your compound in the specific assay buffer and at the working temperature. Use HPLC or LC-MS to quantify the amount of parent compound remaining over time (e.g., at 0, 2, 4, 8, and 24 hours).
-
pH Control: If pH-mediated degradation is suspected, use buffered solutions to maintain a pH where the compound is most stable.[5] This must be determined experimentally.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,3-dihydro-4(1H)-quinolinones?
A1: The principal degradation pathway is oxidation (dehydrogenation) to the corresponding quinolin-4-one. This process is highly favorable as it results in a fully aromatic and thermodynamically stable conjugated system. Other potential, though typically less common, pathways can include hydrolysis of the amide bond under harsh acidic or basic conditions and photodegradation , which can involve complex radical pathways or accelerate the oxidative process.[5][6][7]
Q2: How should I properly store my 2,3-dihydro-4(1H)-quinolinone samples?
A2: To ensure long-term integrity, follow these storage guidelines:
-
Solid Samples: Store in amber glass vials under an inert atmosphere (argon or nitrogen) at low temperature (≤ 4°C). For maximum longevity, store at -20°C.
-
Solutions: It is strongly recommended to store samples as solids. If you must store solutions, use a non-reactive solvent, protect from light, store at -20°C or -80°C, and validate stability over time. DMSO solutions can be particularly problematic as DMSO can absorb water and may contain oxidizing impurities.
Q3: What analytical techniques are best for monitoring the stability and degradation of these compounds?
A3: A combination of techniques is ideal.
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse method for quantifying the parent compound and detecting the appearance of degradation products. The aromatic quinolin-4-one degradation product will have a distinct retention time and UV spectrum from the dihydro precursor.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products by providing mass information, which can confirm the loss of 2 Da in an oxidation event or identify products of hydrolysis or other reactions.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for confirming the structure of both the starting material and any isolated degradation products.
Q4: Can the substituents on the quinolinone ring affect its stability?
A4: Yes, absolutely. Electron-donating groups on the benzene ring can make the system more susceptible to oxidation. Conversely, bulky substituents, particularly at the N1 or C2 positions, may provide steric hindrance that can slow the rate of certain degradation reactions. The specific electronic and steric effects will be unique to each analog.
Visualizing Degradation & Experimental Workflow
Primary Degradation Pathway
The most common stability issue is the oxidation of the dihydro-scaffold.
Caption: Primary oxidative degradation pathway.
Workflow for Stability Assessment
This diagram outlines a systematic approach to evaluating the stability of your compound.
Caption: Workflow for a forced degradation study.
Key Experimental Protocols
Protocol: Forced Degradation Study for a Novel 2,3-Dihydro-4(1H)-quinolinone
This protocol is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing stable formulations and analytical methods. It is adapted from ICH Guideline Q1B principles.[9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of your compound at a concentration of 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water). This stock will be used for all stress conditions.
2. Stress Conditions:
-
For each condition below, prepare samples in triplicate in clear glass vials and one set in amber vials as a control.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature (base hydrolysis is often faster).
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.
-
Thermal Degradation: Place vials containing 2 mL of the stock solution in a temperature-controlled oven at 60°C.[5]
-
Photolytic Degradation:
-
Expose vials containing 2 mL of the stock solution to a light source compliant with ICH Q1B, providing an overall illumination of not less than 1.2 million lux hours and 200 watt-hours/square meter of near-UV energy.[9][10]
-
Simultaneously, place a "dark control" sample, wrapped completely in aluminum foil, in the same chamber to differentiate between thermal and light-induced degradation.[5]
-
3. Sampling and Analysis:
-
Withdraw aliquots from each condition at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
If necessary, neutralize the acid and base samples before analysis. Quench the oxidative reaction with a small amount of sodium bisulfite if needed.
-
Analyze all samples by a stability-indicating HPLC-UV method. The method should be capable of separating the parent compound from all observed degradation products.
-
Analyze key samples (e.g., those showing significant degradation) by LC-MS to obtain mass information for the degradation products.
4. Data Evaluation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the peak area percentage of each degradation product.
-
Use the mass data from LC-MS to propose structures for the major degradants. For this compound class, look specifically for a mass corresponding to [M-2H]⁺, indicative of oxidation.
| Stressor | Potential Outcome | Key Analytical Observation |
| Light (UV/Vis) | Photodegradation, Photo-oxidation | Appearance of new peaks, especially the quinolin-4-one. Compare to dark control. |
| Oxidant (H₂O₂) | Oxidation | Rapid formation of the [M-2H]⁺ species (quinolin-4-one). |
| Heat | Thermal Degradation, Accelerated Oxidation | Gradual decrease in parent compound, increase in degradants. |
| Acid/Base | Hydrolysis | Potential for new peaks corresponding to ring-opened products. |
References
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025). PubMed Central. [Link]
- An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2023). MDPI. [Link]
- Quinoline - Wikipedia. (n.d.). Wikipedia. [Link]
- The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. (2015). PubMed Central. [Link]
- Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
- Acid-catalysed and metal-ion-catalysed hydrolysis of 8-quinolyl β-D-glucopyranoside. (1972). Journal of the Chemical Society, Perkin Transactions 2. [Link]
- Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones | Request PDF. (n.d.).
- The Thermal Decomposition of Ethyl 4-Quinolonecarboxylates and Related Compounds. (1970). The Journal of Organic Chemistry. [Link]
- Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones | Request PDF. (n.d.).
- Thermal decomposition behavior of oligo(4-hydroxyquinoline) | Request PDF. (2013).
- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
- Photorearrangement of Quinoline-Protected Dialkylanilines and the Photorelease of Aniline-Containing Biological Effectors. (2019). The Journal of Organic Chemistry. [Link]
- Light induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones | Request PDF. (n.d.).
- Synthesis of Quinolines: A Green Perspective | Request PDF. (2022).
- Electron transfer-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones | Request PDF. (n.d.).
- 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (2019). PubMed Central. [Link]
- 2,3-Dihydroquinazolin-4(1H)-one framework. (n.d.).
- Quinolin-4-ones: Methods of Synthesis and Applic
- Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. (2022). PubMed Central. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH. [Link]
- Proposed mechanistic pathway for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones from 2‐nitrobenzonitrile. (n.d.).
- Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). PubMed Central. [Link]
- Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines. (2012). YouTube. [Link]
- Kinetics of quinoline degradation by O-3/UV in aqueous phase. (n.d.).
- Photostability studies of drug substances and products. (n.d.). Hovione. [Link]
- Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers. [Link]
- Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides as Orally Efficacious Antimalarials that Target PfATP4. (2024). Journal of Medicinal Chemistry. [Link]
- Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. (2022). PubMed Central. [Link]
- Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. (n.d.). MDPI. [Link]
- Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (n.d.).
- Synthesis of 2, 3- Dihydroquinazolin-4(1H)
- Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
Sources
- 1. ijarsct.co.in [ijarsct.co.in]
- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Acid-catalysed and metal-ion-catalysed hydrolysis of 8-quinolyl β-D-glucopyranoside - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. youtube.com [youtube.com]
resolving peak tailing in HPLC analysis of quinolinone compounds
Technical Support Center: Quinolinone Analysis
Guide: Resolving Peak Tailing in the HPLC Analysis of Quinolinone Compounds
Welcome to the technical support center. As a Senior Application Scientist, I have designed this guide to provide you with a comprehensive, in-depth understanding of why peak tailing occurs with quinolinone compounds and to offer systematic, field-proven strategies to resolve it. This is not just a list of steps; it is a framework for diagnosing and solving the problem based on fundamental chromatographic principles.
Part 1: Understanding the Challenge - Why Do Quinolinones Tail?
Peak tailing is one of the most common and frustrating issues in HPLC, leading to reduced resolution, inaccurate peak integration, and lower sensitivity.[1] For quinolinone compounds, this problem is particularly prevalent due to their inherent chemical nature.
Q1: What is peak tailing and why are my quinolinone compounds so susceptible to it?
A1: Peak tailing is an asymmetry in the chromatographic peak where the latter half is broader than the front half. A symmetrical, ideal peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0; values greater than 1.2 are generally considered tailing.[2]
Quinolinones are basic heterocyclic aromatic compounds.[3][4] The root cause of peak tailing for these molecules in reversed-phase HPLC lies in secondary interactions with the stationary phase.[1][2]
-
The Stationary Phase: Most reversed-phase columns (e.g., C18, C8) are built on a silica backbone. Even after the C18 chains are bonded, residual silanol groups (Si-OH) remain on the silica surface.[5][6]
-
The Role of pH: At mobile phase pH levels above ~3, these silanol groups can deprotonate, becoming ionized and negatively charged (SiO⁻).[1][7][8]
-
Analyte Interaction: The basic nitrogen atom in the quinolinone structure becomes protonated (positively charged) in typical acidic-to-neutral mobile phases.
-
The Unwanted Interaction: This leads to a strong electrostatic interaction between the positively charged quinolinone analyte and the negatively charged silanol sites. This secondary retention mechanism holds some analyte molecules longer than the primary hydrophobic retention, causing the characteristic peak tail.[9][10]
This unwanted ionic interaction is the primary cause of peak tailing for quinolinone compounds.
Part 2: A Systematic Troubleshooting Guide
Follow this workflow to diagnose and systematically resolve peak tailing.
Q2: I've injected a neutral marker and it looks perfect. How do I optimize my mobile phase to fix the quinolinone peak?
A2: Since the issue is chemical, manipulating the mobile phase is the most powerful tool at your disposal. You have two primary strategies: adjusting the pH or using a competitive additive.
Strategy 1: Mobile Phase pH Adjustment (The Preferred First Step)
The goal is to suppress the ionization of the surface silanol groups. By lowering the mobile phase pH to ≤ 3, you protonate the silanols (Si-O⁻ → Si-OH), neutralizing their charge and eliminating the secondary ionic interaction.[10][11][12][13]
-
Benefit: This is often the cleanest and most effective solution. Using a volatile acid like formic acid makes this approach fully compatible with mass spectrometry (MS).
-
Caution: Standard silica columns can degrade at pH below 2.5. Ensure your column is rated for low-pH operation.[10]
Strategy 2: Use of a Competing Base Additive (e.g., Triethylamine - TEA)
If operating at low pH is not feasible or does not fully resolve the tailing, adding a small, basic "masking agent" like triethylamine (TEA) to the mobile phase is a classic and highly effective technique.[5][14][15]
-
Mechanism: TEA is a small amine that, in its protonated form, will preferentially interact with the ionized silanol sites.[16] It effectively "shields" the active sites, preventing the larger quinolinone analyte from engaging in secondary retention.[5]
-
Concentration: Typical concentrations range from 0.05% to 0.2% (v/v) in the aqueous portion of the mobile phase.
| Parameter | Mobile Phase pH Adjustment (pH 2.5-3.0) | Mobile Phase Additive (0.1% TEA) |
| Mechanism | Suppresses silanol ionization (Si-O⁻ → Si-OH). | Competitively blocks ionized silanol sites. |
| Primary Use | First-line approach for basic compounds. | When low pH is ineffective or undesirable. |
| MS Compatibility | High (with formic or acetic acid). | Low (TEA is an ion suppressant). |
| Column Lifetime | Generally good with acid-stable columns. | Can potentially be shortened over long-term use.[1] |
| Effect on Retention | May decrease retention of basic analytes.[17] | Decreases retention of basic analytes.[5] |
Q3: I still see tailing after optimizing my mobile phase. Is my column the problem?
A3: Yes, column choice is critical. If mobile phase optimization is insufficient, your column's stationary phase is the next area to address.
-
Use Modern, High-Purity, End-Capped Columns: Older columns (Type A silica) have a higher concentration of acidic silanols and metal impurities, which worsen tailing.[7][12] Modern columns are made with high-purity "Type B" silica, which is inherently less active.[12] Furthermore, ensure your column is specified as "end-capped." End-capping is a process that bonds a small silane molecule, like trimethylsilane, to many of the remaining free silanols, making them inert.[6][11][18]
-
Consider Alternative Stationary Phases: While C18 is the workhorse of reversed-phase chromatography, it may not be optimal for highly aromatic compounds like quinolinones. A stationary phase that provides alternative separation mechanisms can improve peak shape and selectivity.
-
Phenyl-Hexyl or Phenyl Phases: These phases allow for π-π stacking interactions between the phenyl rings on the stationary phase and the aromatic structure of the quinolinone. This can become the dominant interaction, reducing the relative impact of any residual silanol activity.[18]
-
Pentafluorophenyl (PFP) Phases: PFP columns provide a unique combination of hydrophobic, aromatic, and dipole-dipole interactions, offering different selectivity for polar and aromatic compounds.[19]
-
Hybrid Silica Phases: These columns incorporate organic moieties into the silica particle itself, improving pH stability and shielding silanol activity, resulting in better peak shapes for basic compounds.[12]
-
Part 3: Experimental Protocols
Protocol 1: Preparation of a Low-pH Mobile Phase (pH 3.0)
This protocol describes the preparation of 1 Liter of an aqueous mobile phase buffered at approximately pH 3.0 using formic acid and ammonium formate, suitable for LC-MS applications.
Materials:
-
HPLC-grade water (1 L)
-
Formic acid (~99%)
-
Ammonium formate (LC-MS grade)
-
Calibrated pH meter
Procedure:
-
Pour approximately 950 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
Add 0.77 g of ammonium formate to the water to create a 10 mM solution. Mix until fully dissolved.
-
Place a calibrated pH probe into the solution.
-
Slowly add formic acid dropwise while monitoring the pH. The goal is to reach a final pH of 3.0. A common starting point is to add 1.0 mL of formic acid for a 0.1% solution, then adjust.
-
Once the target pH of 3.0 ± 0.05 is reached, top up the volume to exactly 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter to remove particulates.
-
This aqueous buffer is now ready to be mixed with your organic mobile phase (e.g., acetonitrile or methanol).
Protocol 2: Preparation of a Mobile Phase with Triethylamine (TEA) Additive
This protocol describes the preparation of 1 Liter of an aqueous mobile phase containing 0.1% Triethylamine, with pH adjusted for improved peak shape.
Materials:
-
HPLC-grade water (1 L)
-
Triethylamine (TEA), HPLC grade
-
Phosphoric acid or Acetic acid
-
Calibrated pH meter
Procedure:
-
Pour approximately 950 mL of HPLC-grade water into a clean 1 L mobile phase bottle.
-
In a fume hood, accurately pipette 1.0 mL of triethylamine into the water. Mix thoroughly. This creates a 0.1% (v/v) TEA solution.
-
Place a calibrated pH probe into the solution. The solution will be basic.
-
Slowly add an acid (e.g., phosphoric acid for UV detection, or acetic acid for better MS compatibility) dropwise to adjust the pH to your desired value (e.g., pH 7.0 or another pH where your separation is optimal).
-
Once the target pH is stable, top up the volume to exactly 1 L with HPLC-grade water.
-
Filter the buffer through a 0.22 µm membrane filter.
-
This aqueous buffer is now ready to be mixed with your organic mobile phase.
Frequently Asked Questions (FAQs)
Q4: Can column temperature affect peak tailing for quinolinones? A4: Yes, temperature can have an effect, though it is often less pronounced than mobile phase or column chemistry changes. Increasing the column temperature (e.g., from 25°C to 40°C) can improve mass transfer kinetics. This means the analyte molecules move on and off the stationary phase more quickly, which can sometimes reduce the time they spend in strong interactions with silanol sites, leading to sharper peaks.[18] However, the effect can be compound-specific and should be evaluated systematically.
Q5: My peak is "fronting" instead of tailing. What causes this? A5: Peak fronting, where the first half of the peak is broader than the second, is typically caused by different issues than tailing. The most common causes are sample overload (injecting too much mass on the column), or poor sample solubility (the sample crashing out of solution at the column head).[12][20] To troubleshoot fronting, try reducing your injection volume or sample concentration and ensure your sample is fully dissolved in a solvent that is weaker than or identical to your initial mobile phase.
Q6: Are there non-silica-based columns that completely avoid this problem? A6: Yes, columns with polymeric stationary phases (e.g., polystyrene-divinylbenzene) do not have silanol groups and therefore do not exhibit this type of secondary interaction.[12] They are an excellent option for eliminating peak tailing for basic compounds. However, be aware that polymeric columns have very different selectivity compared to silica-based C18 columns, as well as different pressure and pH stability limits. A method developed on a C18 column will require significant re-development if moved to a polymeric column.
References
- Effect of Triethylamine (TEA) on the Retention in RPLC - Pharma Growth Hub. (2023).
- Exploring the Role of pH in HPLC Separation - Moravek.
- The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020).
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021).
- How Triethilamine works on a compound separation in a reversed phase column (C18)? - ResearchGate. (2014).
- How to Reduce Peak Tailing in HPLC? - Phenomenex.
- Control pH During Method Development for Better Chromatography - Agilent.
- Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER.
- HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200 - SIELC Technologies.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
- [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do? - ChromPedia.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Hawach Scientific. (2023).
- How To Select Mobile Phase In HPLC Method Development? - Next LVL Programming.
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019).
- HPLC Column Equivalent List – Alternatives to Waters, Agilent, Phenomenex and More - GL Sciences.
- HPLC Troubleshooting Guide - Regis Technologies.
- How to fix asymmetrical chromatography peaks? - Cytiva. (2024).
- Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications. (2020).
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013).
- Peak Tailing in HPLC - Element Lab Solutions.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- The structure of quinoline and quinolinones. - ResearchGate.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023).
- The Theory of HPLC Column Chemistry - Crawford Scientific.
- Quinoline | Description, Drugs, & Uses - Britannica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline | Description, Drugs, & Uses | Britannica [britannica.com]
- 5. pharmagrowthhub.com [pharmagrowthhub.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. hplc.eu [hplc.eu]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. | ChromaNik Technologies [chromanik.co.jp]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. labcompare.com [labcompare.com]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. welch-us.com [welch-us.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. glsciencesinc.com [glsciencesinc.com]
- 20. cytivalifesciences.com [cytivalifesciences.com]
Technical Support Center: Optimizing Solvent Systems for Quinolinone Synthesis and Purification
Welcome to the technical support center for quinolinone synthesis and purification. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent systems in achieving high yields and purity. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and rationally design your experimental conditions.
The Crucial Role of Solvents in Quinolinone Synthesis
Solvents are not merely inert media for reactions; they are active participants that can dictate reaction pathways, influence rates, and determine the final product profile. In classic quinolinone syntheses, the solvent's properties—such as boiling point, polarity, and protic/aprotic nature—are paramount. This guide will focus on three cornerstone methods: the Conrad-Limpach, Knorr, and Friedländer syntheses.
The Conrad-Limpach & Knorr Syntheses: A Tale of Thermal Cyclization
The Conrad-Limpach and Knorr syntheses are classic methods for preparing 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) and 2-hydroxyquinolines (quinolin-2-ones), respectively.[1][2] Both reactions involve the condensation of anilines with β-ketoesters, but the regioselectivity is famously temperature-dependent.
-
Conrad-Limpach (→ 4-Quinolones): Favored at lower temperatures (e.g., room temperature to ~100 °C), where the aniline's amino group kinetically attacks the more reactive ketone carbonyl of the β-ketoester.
-
Knorr (→ 2-Quinolones): Favored at higher temperatures (~140 °C or higher), where the reaction becomes thermodynamically controlled.[2] The initial, reversible attack at the ketone allows for the slower, but irreversible, attack at the ester carbonyl to form a more stable β-ketoanilide intermediate, which then cyclizes.[1][2]
The most critical step in the Conrad-Limpach pathway is the thermal cyclization of the intermediate anilinocrotonate, which requires high temperatures (often >250 °C) to overcome the energy barrier of disrupting the aniline's aromaticity.[1][3] This necessity dictates the choice of solvent.
Mechanism Overview: Conrad-Limpach Cyclization
Sources
Technical Support Center: Stereoselective Dihydroquinolinone Synthesis
Welcome to the technical support center for the stereoselective synthesis of dihydroquinolinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these vital chiral heterocycles. Dihydroquinolinones are prevalent scaffolds in numerous biologically active compounds and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental hurdles and optimize your synthetic routes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of chiral dihydroquinolinones. Each entry details potential causes and provides actionable solutions based on established chemical principles and field-proven insights.
Problem 1: Low Enantioselectivity (ee)
You've successfully synthesized your target dihydroquinolinone, but the enantiomeric excess is disappointingly low.
-
Potential Cause 1: Suboptimal Catalyst or Ligand. The choice of chiral catalyst or ligand is paramount for achieving high enantioselectivity. The catalyst may not be well-suited for your specific substrate, or its chiral environment may not be sufficiently discriminating.
-
Solution:
-
Catalyst Screening: If using a metal catalyst, screen a variety of chiral ligands. For instance, in palladium-catalyzed reactions, ligands like P-chiral monophosphorus ligands (e.g., BI-DIME) have shown success.[4][5] For ruthenium-catalyzed hydrogenations, NHC-Ru complexes can be effective.[2] In organocatalysis, screen different classes of catalysts, such as chiral phosphoric acids, squaramides, or N-heterocyclic carbenes (NHCs).[6][7][8]
-
Ligand Modification: Consider modifying the steric and electronic properties of your ligand. For example, bulky substituents on the ligand can enhance facial discrimination of the substrate.
-
Matching Catalyst to Substrate: Ensure the electronic properties of your catalyst are compatible with your substrate. For example, an electron-rich substrate may require a more electron-deficient catalyst for effective binding and stereocontrol.
-
-
-
Potential Cause 2: Incorrect Reaction Temperature. Temperature can have a significant impact on the transition states leading to the two enantiomers. Higher temperatures can sometimes overcome the energy difference between these transition states, leading to lower ee.
-
Solution:
-
Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) can often improve enantioselectivity.[9] This increases the energy difference between the diastereomeric transition states, favoring the formation of one enantiomer.
-
Temperature Optimization Study: Perform a systematic study to find the optimal temperature that balances reaction rate and enantioselectivity.
-
-
-
Potential Cause 3: Inappropriate Solvent. The solvent can influence the conformation of the catalyst-substrate complex and the transition state geometry, thereby affecting stereoselectivity.
-
Solution:
-
Solvent Screening: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, dioxane). Non-polar solvents often favor higher enantioselectivity by promoting a more organized transition state.
-
Solvent Polarity: In some cases, a more polar solvent may be beneficial. The optimal solvent is highly dependent on the specific reaction and catalyst system.
-
-
-
Potential Cause 4: Background (Uncatalyzed) Reaction. A non-selective background reaction can compete with the desired catalytic cycle, leading to the formation of a racemic product and thus lowering the overall ee.
-
Solution:
-
Lower Catalyst Loading: While counterintuitive, in some cases, a lower catalyst loading can minimize the background reaction.
-
Slower Addition of Reagents: Adding one of the achiral reagents slowly can help to maintain a low concentration, favoring the catalyzed pathway over the background reaction.
-
Use of Additives: Certain additives can suppress the background reaction. For example, in some NHC-catalyzed reactions, the addition of an acid scavenger like imidazole can prevent catalyst inactivation and improve selectivity.[9]
-
-
Problem 2: Poor Diastereoselectivity (dr)
Your reaction produces the desired dihydroquinolinone with two or more stereocenters, but as a mixture of diastereomers with a low diastereomeric ratio.
-
Potential Cause 1: Ineffective Stereocontrol in the Key Bond-Forming Step. The catalyst and reaction conditions may not be providing sufficient facial selectivity for the formation of one diastereomer over the other.
-
Solution:
-
Catalyst and Ligand Choice: As with enantioselectivity, the choice of catalyst and ligand is critical. For reactions forming two contiguous stereocenters, a catalyst that creates a highly organized, rigid transition state is necessary. Bifunctional catalysts, such as squaramide-based organocatalysts, can be particularly effective in controlling diastereoselectivity through multiple points of interaction with the substrates.[8]
-
Substrate Control: The inherent stereochemistry of your starting materials can influence the diastereochemical outcome. If possible, consider modifying the substrate to introduce steric bulk that can direct the approach of the other reactant.
-
-
-
Potential Cause 2: Epimerization of the Product. One or both of the newly formed stereocenters may be susceptible to epimerization under the reaction conditions, leading to a thermodynamic mixture of diastereomers.
-
Solution:
-
Milder Reaction Conditions: Employ milder reaction conditions (lower temperature, shorter reaction time, use of a weaker base or acid) to minimize the risk of epimerization.
-
Quenching: Quench the reaction promptly upon completion to prevent post-reaction epimerization.
-
Work-up Conditions: Ensure that the work-up and purification conditions are not promoting epimerization. For example, avoid strongly acidic or basic conditions during extraction and chromatography if your product is sensitive.
-
-
-
Potential Cause 3: Mismatched Catalyst-Substrate Combination. In some cases, the preferred stereochemical outcome directed by the catalyst may be opposed by the inherent stereochemical preference of the substrate, leading to a mixture of diastereomers.
-
Solution:
-
"Matched" and "Mismatched" Pairs: If using a chiral substrate, you may be observing a "mismatched" pairing with your chiral catalyst. Try using the other enantiomer of the catalyst to see if a "matched" pairing improves diastereoselectivity.
-
Computational Studies: If available, computational modeling can help to predict the most favorable catalyst-substrate interactions and guide the selection of the appropriate catalyst enantiomer.
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalytic system for my dihydroquinolinone synthesis?
A1: The choice of catalytic system depends on the specific transformation you are trying to achieve. Here's a general guide:
-
Asymmetric Hydrogenation of Quinolones: For the reduction of a C=C bond in a quinolone precursor, ruthenium-NHC complexes have shown high yields and excellent enantioselectivities under mild conditions.[2] Iridium-based catalysts are also effective for the partial hydrogenation of quinolines.[10]
-
[4+2] Cycloadditions: For constructing the dihydroquinolinone ring via a cycloaddition, both metal- and organocatalytic methods are powerful. Palladium-catalyzed decarboxylative [4+2] cycloadditions of vinyl benzoxazinanones are effective.[4][5] Organocatalytic versions often employ chiral phosphoric acids or bifunctional squaramides to control the stereochemistry.[6][8]
-
Michael Addition/Lactamization Cascades: These are often promoted by organocatalysts. Chiral amines or N-heterocyclic carbenes (NHCs) can catalyze the initial conjugate addition, followed by intramolecular cyclization.[11][12]
-
Radical Cyclizations: For radical-mediated syntheses, photoredox catalysis using iridium or ruthenium complexes, or even metal-free organic dyes, can be employed to generate radicals that cyclize to form the dihydroquinolinone core. These methods often show good diastereoselectivity.[3]
Q2: What is the impact of substituents on the starting materials?
A2: The electronic and steric properties of substituents on your starting materials can significantly influence the reaction outcome.
-
Electronic Effects: In many cases, electron-withdrawing groups on the aromatic ring of the aniline precursor can enhance reactivity.[13] Conversely, electron-donating groups may slow down the reaction or lead to lower yields.[13]
-
Steric Effects: Steric hindrance can impact both reactivity and selectivity. Bulky substituents near the reacting center can sometimes improve stereoselectivity by blocking one face of the molecule. However, excessive steric bulk can also hinder the reaction altogether.
Q3: How can I optimize reaction conditions for better stereoselectivity?
A3: Optimization is a multi-parameter process. Consider the following:
| Parameter | General Guidance | Rationale |
| Temperature | Lower temperatures often improve ee and dr. | Enhances the energy difference between diastereomeric transition states.[9] |
| Solvent | Screen a range of polar and non-polar solvents. | Solvent can influence catalyst-substrate complexation and transition state geometry. |
| Catalyst Loading | Typically 1-10 mol%. Lower loading can sometimes reduce background reactions. | Balances reaction rate with cost and potential for side reactions. |
| Concentration | Higher concentrations may favor bimolecular reactions. | Can influence reaction kinetics and the relative rates of desired and undesired pathways. |
| Additives | Acids, bases, or scavengers can be beneficial. | Can activate substrates, regenerate catalysts, or suppress side reactions.[9] |
Q4: My reaction is not proceeding to completion. What can I do?
A4: Low conversion can be due to several factors:
-
Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Consider using a more robust catalyst or ensuring strictly inert conditions (e.g., using a glovebox, de-gassed solvents).
-
Poor Substrate Reactivity: As mentioned, the electronic properties of your substrate may be unfavorable. If possible, modify the substrate to be more reactive.
-
Insufficient Reaction Time or Temperature: The reaction may simply be slow. Try increasing the reaction time or temperature, but be mindful of the potential for reduced stereoselectivity and side product formation.
-
Inhibitors: Your starting materials or solvent may contain impurities that are inhibiting the catalyst. Ensure all reagents are pure.
Experimental Protocols
Protocol 1: General Procedure for Organocatalytic Asymmetric [4+2] Cyclization
This protocol is a general guideline for a squaramide-catalyzed [4+2] cyclization to form chiral 3,4-dihydroquinolin-2-ones.[8]
-
To a flame-dried vial under an inert atmosphere (N₂ or Ar), add the chiral squaramide catalyst (0.01 mmol, 10 mol%).
-
Add the 2-amino-β-nitrostyrene derivative (0.10 mmol, 1.0 equiv.).
-
Add the azlactone (0.15 mmol, 1.5 equiv.).
-
Add the anhydrous solvent (e.g., CHCl₃, 0.5 mL).
-
Cool the reaction mixture to the desired temperature (e.g., -60 °C) and stir for the required duration (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired dihydroquinolinone.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis of the major diastereomer.[12]
Protocol 2: General Procedure for Ru-Catalyzed Asymmetric Hydrogenation
This protocol is a general guideline for the asymmetric hydrogenation of a 2-quinolone to a chiral 3,4-dihydro-2-quinolone using a Ru-NHC catalyst.[2]
-
In a glovebox, add the 2-quinolone substrate (0.2 mmol), the chiral Ru-NHC catalyst (0.002 mmol, 1 mol%), and an additive if required (e.g., a Lewis acid) to a vial equipped with a stir bar.
-
Add the anhydrous, de-gassed solvent (e.g., hexane, 2.0 mL).
-
Place the vial in a stainless-steel autoclave.
-
Seal the autoclave and purge with H₂ gas several times.
-
Pressurize the autoclave with H₂ gas to the desired pressure (e.g., 70 bar).
-
Stir the reaction at the desired temperature (e.g., room temperature) for the specified time.
-
After the reaction is complete, carefully vent the autoclave.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the product.
-
Determine the enantiomeric ratio (er) by chiral HPLC analysis.
Visualizations
Logical Workflow for Troubleshooting Low Enantioselectivity
Caption: Troubleshooting decision tree for low enantioselectivity.
Simplified Catalytic Cycle for Asymmetric Hydrogenation
Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric hydrogenation.
References
- Evans, C. G., & Gestwicki, J. E. (2009). Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. Organic Letters, 11(14), 2957–2959. [Link]
- ResearchGate. (n.d.). Organocatalytic asymmetric cyclization of aminochalcones and azlactones: Synthesis of 3,4-dihydroquinolinones.
- MDPI. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 28(4), 1835. [Link]
- Zhang, X., et al. (2020). Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones. Angewandte Chemie International Edition, 59(35), 15061-15065. [Link]
- ResearchGate. (n.d.). Organocatalytic asymmetric synthesis of chiral 1,4-dihydroquinolines.
- Han, Z.-Y., et al. (2018). Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]-Cycloaddition. Organic Letters, 20(1), 104–107. [Link]
- Evans, C. G., & Gestwicki, J. E. (2009). Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines. Organic Letters, 11(14), 2957–2959. [Link]
- Ye, Z., et al. (2015). Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Journal of the American Chemical Society, 137(23), 7484–7487. [Link]
- ResearchGate. (n.d.). Asymmetric Synthesis of 3,4‐Dihydroquinolin‐2‐ones via Organocatalytic [4+2]‐Cyclization of 2‐Amino‐β‐nitrostyrenes with Azlactones.
- Engl, O. D., et al. (2018). Organocatalytic Route to Dihydrocoumarins and Dihydroquinolinones in All Stereochemical Configurations. Organic Letters, 20(15), 4545–4549. [Link]
- MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 29(1), 1. [Link]
- Zhou, Q., et al. (2025). Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines. Journal of the American Chemical Society. [Link]
- Reddy, B. V. S., et al. (2015). Enantioselective Organocatalytic Transfer Hydrogenation of 1,2-Dihydroquinoline through Formation of Aza-o-xylylene. Organic Letters, 17(17), 4125–4127. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of dihydroquinolinones.
- ResearchGate. (n.d.). Enantioselective dihydroquinolone synthesis.
- MDPI. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides.
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 205–232. [Link]
- Wicker, G., Schoch, R., & Paradies, J. (2021). Diastereoselective Synthesis of Dihydroquinolin-4-ones by a Borane-Catalyzed Redox-Neutral endo-1,7-Hydride Shift. Organic Letters, 23(9), 3626–3630. [Link]
- ResearchGate. (n.d.). Diastereoselective Synthesis of Dihydro-quinolin-4-ones by a Borane-Catalyzed Redox-Neutral endo-1,7-Hydride Shift.
- Al-Warhi, T., et al. (2022). Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. Results in Chemistry, 4, 100305. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2-dihydroquinolines.
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 205–232. [Link]
- Wudarska, S., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 1. [Link]
- S. V. V., et al. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6092-6151. [Link]
- MDPI. (2024).
Sources
- 1. Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ru‐NHC‐Catalyzed Asymmetric Hydrogenation of 2‐Quinolones to Chiral 3,4‐Dihydro‐2‐Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Asymmetric Synthesis of 3,4-Dihydroquinolin-2-ones via a Stereoselective Palladium-Catalyzed Decarboxylative [4 + 2]- Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydroquinolinone synthesis [organic-chemistry.org]
- 6. Enantioselective Organocatalytic Hantzsch Synthesis of Polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective organocatalytic Hantzsch synthesis of polyhydroquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Enantioselective Synthesis of Chiral 1,4-Dihydroquinolines via Iridium-Catalyzed Asymmetric Partial Hydrogenation of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
comparative analysis of 2,3-dihydro-2-methyl-4(1h)-quinolinone synthesis methods
An In-Depth Comparative Guide to the Synthesis of 2,3-dihydro-2-methyl-4(1H)-quinolinone
Introduction
The 2,3-dihydro-4(1H)-quinolinone scaffold, an aza-analog of the flavanone ring system, is a cornerstone in medicinal chemistry. These compounds are not merely synthetic intermediates for the production of 4(1H)-quinolinones; they possess intrinsic biological activities.[1] Derivatives of this scaffold are being investigated for a range of therapeutic applications, including the treatment of high blood pressure, pain management, and neurodegenerative disorders like Alzheimer's disease.[1] The strategic placement of substituents on this core structure is crucial for modulating its pharmacological profile.
This guide provides a comparative analysis of prominent synthetic methodologies for a specific, valuable derivative: this compound. We will delve into the mechanistic underpinnings, practical execution, and relative merits of three distinct and effective approaches: Reductive Cyclization, Camps Cyclization, and Fries-like Rearrangement. This analysis is tailored for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical protocols necessary for informed synthetic planning.
Core Synthetic Methodologies: A Comparative Overview
The synthesis of the this compound core can be achieved through several strategic bond-forming reactions. Here, we compare three robust methods, each with unique advantages and considerations.
Method 1: Reductive Cyclization of 1-(2-nitrophenyl)but-2-en-1-one
This approach is a classic example of a domino reaction, where multiple transformations occur in a single pot, enhancing synthetic efficiency.[1] The core principle involves the reduction of an aromatic nitro group to a nucleophilic amine, which then undergoes an intramolecular conjugate addition to an α,β-unsaturated ketone.
Mechanistic Rationale: The reaction is initiated by the reduction of the nitro group of the starting material, 1-(2-nitrophenyl)but-2-en-1-one, to an aniline derivative. This is commonly achieved using a reducing agent like iron powder in an acidic medium. The newly formed amino group, being a potent nucleophile, immediately attacks the β-carbon of the enone system in an intramolecular Michael addition. This cyclization step forms the six-membered heterocyclic ring, which, upon protonation, yields the final this compound product. The use of a strong acid is critical as it facilitates both the reduction of the nitro group and the subsequent cyclization onto the protonated enone.[1]
Caption: Camps Cyclization Mechanism.
Advantages:
-
Generally milder conditions compared to classical thermal cyclizations like the Conrad-Limpach synthesis. [2][3]* High yields (72-97% for similar systems) can be achieved. [2][4]* Amenable to one-pot procedures, starting from o-haloacetophenones. [5] Disadvantages:
-
The synthesis of the N-(2-acylaryl)amide precursor is required, which can add steps to the overall sequence.
-
Regioselectivity can be an issue if conditions are not carefully controlled.
Method 3: Fries-like Rearrangement of N-Aryl-β-lactams
This method provides an elegant route to 2,3-dihydro-4(1H)-quinolinones through an acid-catalyzed rearrangement of N-arylazetidin-2-ones (β-lactams). [6]It represents a modification of earlier protocols that required high temperatures. [1] Mechanistic Rationale: The reaction is promoted by a strong acid, such as triflic acid, which activates the β-lactam ring. [6]This activation facilitates a Fries-like rearrangement, where the acyl group migrates to the ortho position of the N-aryl ring. The intramolecular acylation of the aromatic ring leads directly to the formation of the cyclized 2,3-dihydro-4(1H)-quinolinone product. The use of a superacid like triflic acid allows the reaction to proceed smoothly at room temperature, offering a significant advantage over methods requiring reflux in trifluoroacetic acid. [1][6]For the target molecule, the required precursor would be N-phenyl-4-methylazetidin-2-one.
Caption: Fries-like Rearrangement Workflow.
Advantages:
-
Mild reaction conditions (room temperature). [1]* Provides a unique synthetic route from readily available β-lactam precursors.
-
Generally good yields (30-96%) are achievable. [1] Disadvantages:
-
Requires the synthesis of the N-aryl-β-lactam starting material.
-
Yields can be diminished by the presence of electron-withdrawing substituents on the aromatic ring. [1]
Comparative Data Summary
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Reductive Cyclization | 1-(2-nitrophenyl)but-2-en-1-one | Fe powder, conc. HCl, 100 °C | 72–88% [1] | Domino reaction, high efficiency, good yields. | Harsh conditions, requires nitro precursors. |
| Camps Cyclization | N-(2-acetylphenyl)propanamide | Strong base (e.g., NaOH, KOH) in a suitable solvent (e.g., ethanol). | 72–97% [2][4] | Milder conditions, high yields, potential for one-pot synthesis. | Precursor synthesis required, potential for regioisomers. |
| Fries-like Rearrangement | N-phenyl-4-methylazetidin-2-one | Triflic acid, room temperature. | 30–96% [1] | Very mild conditions (room temp.), unique entry from β-lactams. | Precursor synthesis required, sensitive to electronic effects. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Reductive Cyclization
-
Preparation of 1-(2-nitrophenyl)but-2-en-1-one: This precursor can be synthesized via a Claisen-Schmidt condensation between 2-nitroacetophenone and acetaldehyde.
-
Reductive Cyclization:
-
To a solution of 1-(2-nitrophenyl)but-2-en-1-one (1.0 eq) in ethanol, add iron powder (5.0 eq).
-
Heat the mixture to reflux and add concentrated hydrochloric acid (5.0 eq) dropwise over 30 minutes.
-
Maintain the reflux for an additional 2-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound.
-
Protocol 2: Synthesis via Camps Cyclization
-
Preparation of N-(2-acetylphenyl)propanamide:
-
To a solution of 2-aminoacetophenone (1.0 eq) in dichloromethane, add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C and add propanoyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide precursor, which can be used without further purification.
-
-
Cyclization:
-
Dissolve the N-(2-acetylphenyl)propanamide precursor (1.0 eq) in ethanol.
-
Add a 2M aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with 1M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the target compound.
-
Protocol 3: Synthesis via Fries-like Rearrangement
-
Preparation of N-phenyl-4-methylazetidin-2-one: This β-lactam can be synthesized from N-phenyl-3-aminobutanoic acid via cyclization using a suitable dehydrating agent (e.g., DCC).
-
Rearrangement:
-
Dissolve N-phenyl-4-methylazetidin-2-one (1.0 eq) in a suitable solvent like dichloromethane.
-
Cool the solution to 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Slowly add trifluoromethanesulfonic acid (triflic acid, 2.0-3.0 eq).
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC. [1][6] * Carefully quench the reaction by pouring it into a mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
-
Conclusion and Outlook
The synthesis of this compound can be successfully achieved through several distinct methodologies. The choice of the optimal route depends critically on the specific constraints and objectives of the research program.
-
Reductive Cyclization is highly efficient for large-scale synthesis, provided the harsh acidic conditions are compatible with other functionalities on the molecule.
-
Camps Cyclization offers a balance of good yields and milder conditions, making it a highly attractive and versatile option, especially when integrated into a one-pot amidation-cyclization sequence.
-
Fries-like Rearrangement is unparalleled in its mildness (room temperature), presenting a valuable alternative when thermal sensitivity is a concern, though it necessitates access to the corresponding β-lactam precursor.
Future efforts in this field will likely focus on developing even more atom-economical and environmentally benign catalytic methods. The exploration of asymmetric syntheses to access enantiomerically pure dihydroquinolinones remains a significant and valuable goal for the development of next-generation therapeutics.
References
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. [Link]
- Saczewski, F., & Balewski, Ł. (2022).
- Banwell, M. G., et al. (2011). Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. Australian Journal of Chemistry. [Link]
- Saczewski, F., & Balewski, Ł. (2022).
- Organic Chemistry Portal. Dihydroquinolinone synthesis. organic-chemistry.org. [Link]
- Wikipedia. Camps quinoline synthesis. en.wikipedia.org. [Link]
- Wang, X., et al. (2007).
- Appi, M., et al. (2014).
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Validation: The Case of 2,3-dihydro-2-methyl-4(1H)-quinolinone
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. Synthesis of novel compounds or scaling up known ones requires a robust and orthogonal validation strategy. This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to validate the structure of 2,3-dihydro-2-methyl-4(1H)-quinolinone, a heterocyclic compound of interest in medicinal chemistry.[1] We will move beyond simple data reporting to explain the "why" behind our experimental choices and interpretative reasoning, establishing a self-validating analytical workflow.
The quinolinone core is a significant scaffold in pharmaceuticals, known for a wide range of biological activities.[1][2][3] Precise structural elucidation is therefore not merely an academic exercise but a critical step in ensuring the safety and efficacy of potential drug candidates. In this guide, we will contrast the expected spectral data of our target molecule with a closely related isomer, 3,4-dihydro-3-methyl-2(1H)-quinolinone, to demonstrate the power of spectroscopy in differentiating subtle structural variations.
The Analytical Imperative: Why Multi-modal Spectroscopy is Non-Negotiable
Relying on a single analytical technique for structural validation is a precarious approach. Each spectroscopic method interrogates a different aspect of the molecule's physical properties. It is the convergence of data from multiple, independent techniques that builds a fortress of evidence around the proposed structure. For this compound, we will employ ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to create a comprehensive and unassailable structural proof.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton Environment
¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[4][5][6] It provides information on the number of distinct proton environments, their relative numbers (integration), their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling).[4][5]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the clear observation of exchangeable protons (like N-H).[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[4]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion and simplifies interpretation.
-
Acquisition Parameters:
-
Number of scans: 16-32 (adjust for optimal signal-to-noise ratio).
-
Relaxation delay: 1-2 seconds.
-
Pulse angle: 30-45 degrees.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak.
Data Interpretation and Comparative Analysis
The key to validating the structure lies in meticulously assigning each signal and comparing it to what is expected for the target molecule versus its isomer.
Table 1: Expected ¹H NMR Data Comparison
| Proton Assignment (Target) | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration | Differentiating Features vs. Isomer |
| Aromatic-H (4 protons) | 6.5 - 7.8 | m | 4H | General aromatic region, specific patterns depend on substitution. | |
| N-H | ~8.0 (DMSO-d₆) | br s | 1H | Broad singlet, exchangeable with D₂O. | |
| C2-H | ~4.0 - 4.5 | q | ~6.5 | 1H | Key Signal: Quartet due to coupling with the C2-methyl group and the C3 protons. In the isomer, this would be absent. |
| C3-H₂ | ~2.5 - 2.8 | m | 2H | A complex multiplet (diastereotopic protons) coupled to C2-H. The isomer would have a methine (CH) and a methyl (CH₃) group at this position instead. | |
| C2-CH₃ | ~1.2 - 1.4 | d | ~6.5 | 3H | Key Signal: Doublet due to coupling with the C2-H proton. This signal would be absent in the isomer. |
Note: Chemical shifts are predictive and can vary based on solvent and concentration.
The presence of a quartet coupled to a doublet is the "smoking gun" for the 2-methyl substitution pattern. The isomer, 3,4-dihydro-3-methyl-2(1H)-quinolinone, would instead show a quartet for the C3-H coupled to a doublet for the C3-CH₃, and two diastereotopic protons at C4, appearing as doublets of doublets.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
¹³C NMR complements ¹H NMR by providing a map of the carbon framework.[4] While standard ¹³C spectra do not show coupling or integration, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can differentiate between CH, CH₂, and CH₃ groups.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Acquire on a 100 MHz (or corresponding frequency for the ¹H field strength) NMR spectrometer.
-
Acquisition Parameters:
-
Use a proton-decoupled pulse sequence.
-
Number of scans: 512-1024 (or more, as ¹³C is less sensitive than ¹H).
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to ¹H NMR.
Data Interpretation and Comparative Analysis
Table 2: Expected ¹³C NMR Data Comparison
| Carbon Assignment (Target) | Expected δ (ppm) | Differentiating Features vs. Isomer |
| C=O (C4) | ~190 - 195 | The carbonyl in the isomer (a lactam) would be significantly upfield (~165-170 ppm). This is a critical differentiating feature . |
| Aromatic-C (6 carbons) | 115 - 150 | General aromatic region. |
| C2 | ~50 - 55 | Aliphatic carbon adjacent to nitrogen. |
| C3 | ~35 - 40 | Aliphatic carbon. |
| C2-CH₃ | ~20 - 25 | Aliphatic methyl carbon. |
The most dramatic and irrefutable difference lies in the chemical shift of the carbonyl carbon. The C4-ketone in our target is electronically distinct from the C2-amide (lactam) carbonyl in the isomer, leading to a large, predictable difference in their resonance frequencies.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[8]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry solid onto the ATR crystal.
-
Instrument Setup: Use a standard FT-IR spectrometer.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction.
Data Interpretation and Comparative Analysis
Table 3: Expected IR Absorption Data Comparison
| Functional Group | Expected Wavenumber (cm⁻¹) (Target) | Differentiating Features vs. Isomer |
| N-H Stretch | 3200 - 3400 | Both structures would show this band. |
| Aromatic C-H Stretch | 3000 - 3100 | Both structures would show this band. |
| Aliphatic C-H Stretch | 2850 - 2960 | Both structures would show this band. |
| C=O Stretch (Ketone) | 1680 - 1700 | Key Differentiating Peak: A sharp, strong absorption characteristic of an α,β-unsaturated ketone conjugated with an aromatic ring. |
| C=O Stretch (Lactam) | Not Present | The isomer would show a strong C=O stretch at a lower frequency, typically 1640-1680 cm⁻¹ . |
| Aromatic C=C Bending | 1450 - 1600 | Multiple sharp bands expected in both. |
Similar to ¹³C NMR, the position of the carbonyl stretch is highly diagnostic. The higher frequency ketone stretch in the target molecule is a clear differentiator from the lower frequency amide (lactam) stretch in the isomer.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[9]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Use an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).
-
Acquisition: Acquire the spectrum in positive ion mode. The protonated molecule [M+H]⁺ will be observed.
-
Tandem MS (MS/MS): To gain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.[10]
Data Interpretation and Comparative Analysis
For this compound (C₁₀H₁₁NO), the expected exact mass is 161.0841 g/mol . The primary observation in the full scan MS will be the [M+H]⁺ ion at m/z 162.0919.
The true comparative power comes from the MS/MS fragmentation.[11][12] Quinolone structures are known to undergo characteristic cleavages.[11][12][13]
dot
Caption: Predicted key fragmentation pathways for the target molecule and its isomer.
For our target molecule, a characteristic fragmentation would be the loss of the methyl radical (•CH₃) via alpha-cleavage adjacent to the nitrogen, leading to a fragment at m/z 147. Another expected loss is that of carbon monoxide (CO) from the ketone, resulting in a fragment at m/z 134. The isomer, lacking the C2-methyl group, would not show the loss of 15 amu. Instead, it might exhibit different fragmentation patterns, such as a retro-Diels-Alder type cleavage of the heterocyclic ring.
Synthesis of Evidence: A Self-Validating Conclusion
By integrating the data from these four spectroscopic techniques, we construct a robust, self-validating case for the structure of this compound.
-
MS confirms the molecular weight is correct (161.1 g/mol ).
-
IR confirms the presence of an α,β-unsaturated ketone (~1685 cm⁻¹), ruling out the lactam isomer.
-
¹³C NMR corroborates the ketone assignment with a carbonyl signal at ~192 ppm, again definitively distinguishing it from the lactam isomer (~165 ppm).
-
¹H NMR provides the final, unambiguous proof, showing the specific spin system of a methine proton (quartet) coupled to a methyl group (doublet) at the C2 position, a pattern that is unique to the target structure.
References
- BenchChem. (n.d.). Spectroscopic Comparison of Quinolinone Derivatives: A Guide for Researchers.
- World News of Natural Sciences. (2024). Synthesis, spectral analysis and antimicrobial activity of 2(1H)-quinolinone tethered 1,3,5-triazine derivatives.
- ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones.
- PubMed. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- ResearchGate. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.
- ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are....
- MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis.
- ResearchGate. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
- SciELO. (n.d.). Quinolinones Synthesis, Characterization and Conformational Analysis of Two Novel 4(1H).
- PubMed. (2023). Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy.
- Desroses, M., Scobie, M., & Helleday, T. (n.d.). A new concise synthesis of 2,3-dihydroquinazolin-4(1H)-ones derivatives. New Journal of Chemistry.
- RSC Publishing. (n.d.). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review.
- Chemistry LibreTexts. (2023). NMR - Interpretation.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
Sources
- 1. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 2. scielo.br [scielo.br]
- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. emerypharma.com [emerypharma.com]
- 6. azooptics.com [azooptics.com]
- 7. rsc.org [rsc.org]
- 8. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2,3-dihydro-2-methyl-4(1H)-quinolinone and Related Scaffolds
This guide provides a detailed comparative analysis of the biological activities of 2,3-dihydro-2-methyl-4(1H)-quinolinone and its structural analogs within the broader quinolinone family. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer an objective overview of their therapeutic potential across various domains, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective applications.
Introduction: The Quinolinone Scaffold in Medicinal Chemistry
The quinolinone core, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry.[1][2][3] This privileged structure, consisting of a benzene ring fused to a pyridinone ring, exists primarily as two isomers: quinolin-2(1H)-one and quinolin-4(1H)-one.[3] These scaffolds are prevalent in numerous natural alkaloids and have been extensively utilized as templates for the synthesis of novel therapeutic agents.[1][4][5] The versatility of the quinolinone ring allows for substitutions at various positions, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities.[6][7][8]
This guide focuses specifically on this compound, a saturated derivative of the 4-quinolone core. Due to the specificity of this molecule, our analysis will extend to its immediate structural parent, 3,4-dihydro-2(1H)-quinolinone (also known as 2-oxo-1,2,3,4-tetrahydroquinoline or 2O-THQ), and compare its activity profile against other prominent quinolinone classes.[9]
Structural Comparison of Key Quinolinone Scaffolds
The biological activity of a quinolinone derivative is intrinsically linked to its core structure and the nature of its substituents. The fundamental difference between 2- and 4-quinolones, and their saturated or functionalized counterparts, dictates their interaction with biological targets.
Caption: Structural relationship of the target molecule to other key quinolinone cores.
Comparative Analysis of Biological Activities
The diverse biological effects of quinolinones stem from their ability to interact with a multitude of cellular targets. This section compares the activities of 2,3-dihydro-4(1H)-quinolinone derivatives against other quinolinones, supported by experimental data.
Antimicrobial Activity
The quinolone scaffold is most famously associated with antibacterial agents.[10] The introduction of a fluorine atom at the C-6 position and a piperazine ring at C-7 led to the development of the potent fluoroquinolone class of antibiotics.[7][11] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3]
While fluoroquinolones like ciprofloxacin show broad-spectrum activity, derivatives of other quinolinone scaffolds also exhibit significant antimicrobial effects.[12][13] For instance, certain 3,4-dihydro-2(1H)-quinolinone derivatives have been identified as selective antifungal agents that function as chitin synthase inhibitors.[14]
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)
| Compound/Class | S. aureus | E. coli | P. aeruginosa | C. albicans | Reference(s) |
| Ciprofloxacin (Fluoroquinolone) | 0.25 - 1.0 | 0.015 - 0.12 | 0.25 - 1.0 | >64 | [10][15] |
| Quinoline Amide Derivative (3c) | 2.67 | - | - | - | [13] |
| Quinoline-based Amino Acid (43a) | - | 0.62 | 0.62 | - | [10] |
| Dihydro-quinolinone (2b) | >128 | >128 | >128 | 2 | [14] |
| Dihydro-quinolinone (2d) | >128 | >128 | >128 | 2 | [14] |
Data synthesized from multiple sources. "-" indicates data not reported.
The data clearly illustrates a divergence in activity. Fluoroquinolones are potent antibacterial agents, while the tested dihydro-quinolinone derivatives show highly selective and potent antifungal activity against C. albicans, with minimal impact on bacteria.[14] This highlights how modifications to the core scaffold can dramatically shift the therapeutic application.
Anticancer Activity
Quinolinone derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[1][16][17] Their mechanisms of action are diverse and include the inhibition of protein kinases (e.g., EGFR, VEGFR), topoisomerases, and tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][17]
Hybrids of quinolones with other pharmacophores like chalcone, as well as various 2- and 4-quinolone derivatives, have demonstrated strong potency against a range of cancer cell lines.[17] For example, a study on modified 4-hydroxyquinolone analogues revealed promising IC50 values against colon, lung, prostate, and breast cancer cell lines.[16]
Table 2: Comparative Anticancer Activity (IC₅₀, µM)
| Compound/Class | HCT116 (Colon) | A549 (Lung) | PC3 (Prostate) | MCF-7 (Breast) | Reference(s) |
| 4-Hydroxyquinolone (3g) | 1.15 | 2.01 | 3.54 | 2.33 | [16] |
| 4-Quinolone-3-carboxamide (156) | <10.0 | - | <10.0 | <10.0 | [8] |
| Ciprofloxacin Derivative (66) | - | - | - | - | [18] |
| Furoquinolinone (HOFQ) | - | - | - | - | [19] |
Note: The anticancer activity of specific this compound derivatives is less documented in readily available literature compared to other quinolinone classes. The table reflects data on broader quinolinone analogs. HOFQ showed strong antiproliferative effects in Ehrlich ascite cells.[19] Ciprofloxacin derivative 66 inhibited renal cancer cell growth by 55.49%.[18]
The anticancer potential is heavily dependent on the specific substitutions on the quinolinone ring. The data indicates that sub-micromolar to low micromolar efficacy is achievable with this scaffold against various cancer types.[8][16]
Caption: Quinolinones can inhibit cancer cell growth via pathways like PI3K/Akt.
Anti-inflammatory and Neuroprotective Activities
Beyond antimicrobial and anticancer effects, quinolinones are being explored for other therapeutic uses. The quinoline framework is a template for designing novel anti-inflammatory agents that inhibit targets like cyclooxygenase (COX), phosphodiesterase 4 (PDE4), and tumour necrosis factor-α converting enzyme (TACE).[20][21]
Furthermore, quinoline and isoquinoline alkaloids exhibit significant neuroprotective potential.[22][23][24] Their mechanisms involve reducing oxidative stress, alleviating inflammation, regulating autophagy, and inhibiting key enzymes like acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[22][23][24][25]
Structure-Activity Relationship (SAR) Insights
The biological potency and selectivity of quinolinones are dictated by the substituents on the core ring system. Decades of research have illuminated key SAR principles.[7][15][26]
-
Positions 3 and 4: The carboxylic acid at C-3 and the ketone at C-4 are considered essential for the antibacterial activity of fluoroquinolones, as they are crucial for binding to DNA gyrase.[26]
-
Position 1: An N-1 substitution is vital for antibacterial activity. A cyclopropyl group is often optimal for potent broad-spectrum effects.[26]
-
Position 6: A fluorine atom at C-6 dramatically enhances antibacterial potency and cell penetration, defining the fluoroquinolone class.[15]
-
Position 7: Substituents at C-7, typically a piperazine ring or a similar nitrogen-containing heterocycle, modulate the antibacterial spectrum and pharmacokinetic properties.[11] A piperazine ring tends to improve activity against Gram-negative bacteria.[11]
-
Positions 5 and 8: Substitutions at C-5 and C-8 can influence the planarity of the molecule, affecting target interaction and potency.[26]
These relationships underscore the causality behind experimental design in medicinal chemistry, where targeted modifications are made to optimize a compound for a specific biological outcome.
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the data presented, this section details the standard methodologies for evaluating the biological activities discussed.
Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test quinolinone is serially diluted (typically two-fold) in the broth across the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (growth).
Self-Validation: The inclusion of positive and negative controls ensures the viability of the inoculum and the sterility of the medium. Running a standard antibiotic (e.g., ciprofloxacin) in parallel validates the assay's sensitivity and accuracy.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity, allowing for the determination of the IC₅₀ value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Causality: The principle of this assay is that mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in absorbance indicates a reduction in cell viability caused by the cytotoxic effect of the compound.
Conclusion
The quinolinone scaffold is a remarkably versatile platform for drug discovery. While this compound itself is a specific structure, its broader family of 3,4-dihydro-2(1H)-quinolinones and other quinolinone isomers demonstrate a wide and often highly selective range of biological activities. The classic 4-quinolone core has been masterfully optimized to create potent antibacterial agents. In contrast, modifications leading to structures like the 3,4-dihydro-2(1H)-quinolinones can yield compounds with potent and selective antifungal activity. Furthermore, extensive research into various quinolinone derivatives continues to uncover promising candidates for anticancer, anti-inflammatory, and neuroprotective therapies. The future of quinolinone-based drug development lies in leveraging the deep well of structure-activity relationship knowledge to design novel derivatives with enhanced potency and target selectivity.
References
- Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]
- Gupta, H. (2017). Biological Activities of Quinoline Derivatives.
- Kumar, A., & Singh, R. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics, 41(14), 6739-6754. [Link]
- El-Sayed, M. A., et al. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15. [Link]
- González-Gálvez, D., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Molecules, 28(20), 7088. [Link]
- (2025). Biological activity of natural 2-quinolinones. Natural Product Research, 39(5), 1359-1373. [Link]
- Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today, 18(7-8), 389-398. [Link]
- (2025). The methods of synthesis, modification, and biological activity of 4-quinolones (review). Chemistry of Heterocyclic Compounds, 61(1), 1-20. [Link]
- (1989). Structure--activity relationship of quinolones.
- Vedaldi, D., et al. (1991). Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one. Journal of Medicinal Chemistry, 34(8), 2555-2558. [Link]
- Ahmed, B., et al. (2007). Synthesis and biological evaluation of 2-styrylquinazolin-4(3H)-ones, a new class of antimitotic anticancer agents which inhibit tubulin polymerization. Journal of Medicinal Chemistry, 50(23), 5663-5671. [Link]
- Azzman, N., et al. (2024). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Topics in Medicinal Chemistry, 24(13), 1134-1157. [Link]
- El-Sayed, N. F., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model.
- Li, J., et al. (2025). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 30(1), 1-20. [Link]
- Szychta, P., & Janecka, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 1-25. [Link]
- Al-Masoudi, N. A., et al. (2025). Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Omega, 10(1), 1-12. [Link]
- Peterson, L. R. (2001). Quinolone molecular structure-activity relationships: what we have learned about improving antimicrobial activity. Clinical Infectious Diseases, 33(Suppl 3), S180-S186. [Link]
- (2024). Natural 3,4-dihydro-2(1H)-quinolinones - part III: biological activities.
- S. S, S., & G, R. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 119-126. [Link]
- Pal, M. (2014). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview.
- Szychta, P., & Janecka, A. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(3), 1354. [Link]
- Tillotson, G. S. (1996). Quinolones: structure-activity relationships and future predictions. Journal of Medical Microbiology, 44(5), 320-324. [Link]
- Wang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. Bioorganic & Medicinal Chemistry, 28(11), 115494. [Link]
- Li, J., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(21), 7430. [Link]
- Al-Suhaimi, K. S., & El-Emam, A. A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14383-14394. [Link]
- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5. [Link]
- de Souza, T. B., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Topics in Medicinal Chemistry, 22(12), 973-991. [Link]
- Khan, I., et al. (2024). Identification of Novel Quinolone and Quinazoline Alkaloids as Phosphodiesterase 10A Inhibitors for Parkinson's Disease through a Computational Approach. ACS Omega, 9(14), 15993-16008. [Link]
- Sharma, A., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8585-8608. [Link]
- Zhang, S. S., Tan, Q. W., & Guan, L. P. (2021). Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. Mini Reviews in Medicinal Chemistry, 21(16), 2261-2275. [Link]
- Chu, D. T., & Fernandes, P. B. (1989). Structure-activity relationships of the fluoroquinolones. Antimicrobial Agents and Chemotherapy, 33(2), 131-135. [Link]
- Ezelarab, H. A., et al. (2024). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 29(15), 3538. [Link]
- (2024). Biological activity of natural 2-quinolinones.
- de Oliveira, R. B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6886. [Link]
- Ma, C., et al. (2017). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters, 8(12), 1239-1244. [Link]
- El-Dean, A. M. K., et al. (2023). Synthesis and Biological Evaluation of Some Novel Hetroaryl Quinolinone Derivatives. ChemistrySelect, 8(42), e202302919. [Link]
- Ahsan, M. J., et al. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8504. [Link]
- (2025). Neuroprotective mechanism of isoquinoline alkaloids.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Biological activity of natural 2-quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]
- 9. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. microbiologyresearch.org [microbiologyresearch.org]
- 12. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Quinolines: a new hope against inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Substituted 2,3-Dihydro-4(1H)-quinolinones
In the dynamic field of oncology drug discovery, the quest for novel molecular scaffolds that exhibit potent and selective cytotoxicity against cancer cells is relentless. Among the myriad of heterocyclic compounds, the 2,3-dihydro-4(1H)-quinolinone core has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. This guide provides an in-depth comparative analysis of the cytotoxic profiles of various substituted 2,3-dihydro-4(1H)-quinolinone derivatives, grounded in experimental data to inform researchers, scientists, and drug development professionals in their pursuit of next-generation anticancer therapeutics.
The 2,3-Dihydro-4(1H)-quinolinone Scaffold: A Promising Anticancer Motif
The 2,3-dihydro-4(1H)-quinolinone framework, a nitrogen-containing heterocycle, serves as a versatile template for the design of novel cytotoxic agents.[1] Its structural rigidity and synthetic tractability allow for systematic modifications, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity. Numerous studies have demonstrated that strategic substitution on this core can lead to compounds with significant anticancer activity against a broad spectrum of cancer cell lines.[1][2]
Structure-Activity Relationship: Unraveling the Determinants of Cytotoxicity
The cytotoxic potency of 2,3-dihydro-4(1H)-quinolinone derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic and appended aryl rings.
Substitutions at the 2-Position: A Gateway to Potency
The 2-position of the 2,3-dihydro-4(1H)-quinolinone ring system is a critical determinant of cytotoxic activity. Aryl substitutions at this position are common, and their electronic and steric properties play a pivotal role.
A noteworthy example is the dramatic increase in potency observed with a 1-naphthyl substituent compared to a 2-naphthyl group at the 2-position. The 1-naphthyl derivative, compound 39 , exhibited sub-micromolar to low nanomolar growth inhibitory (GI50) values across a panel of ten cancer cell lines, being up to 50-fold more potent than its 2-naphthyl counterpart.[2] This highlights the profound impact of substituent orientation on biological activity.
Influence of Substituents on the Quinolinone Core
Modifications to the core quinolinone structure also modulate cytotoxicity. For instance, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, compounds with alkyl substituents at the 2-position were found to be more potent than those with aryl substituents in the same position when tested against HL-60 and MCF-7 cell lines.[3]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (GI50 values in µM) of selected 2-substituted 2,3-dihydro-4(1H)-quinolinone analogs against a panel of human cancer cell lines, as determined by the MTT assay after 72 hours of treatment.
| Compound | 2-Substituent | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A2780 (Ovarian) | H460 (Lung) | Du145 (Prostate) |
| 38 | 2-Naphthyl | 1.0 | 1.1 | 1.1 | 1.0 | 0.9 | 1.1 |
| 39 | 1-Naphthyl | 0.02 | 0.03 | 0.22 | 0.04 | 0.04 | 0.1 |
Data extracted from McCluskey et al.[2]
Mechanism of Action: Targeting the Microtubule Network
A primary mechanism through which many cytotoxic 2,3-dihydro-4(1H)-quinolinones exert their anticancer effects is the inhibition of tubulin polymerization.[2][4] Tubulin is a critical component of the cellular cytoskeleton, and its dynamic assembly and disassembly are essential for cell division, intracellular transport, and maintenance of cell shape.
Inhibition of Tubulin Polymerization
Compounds such as the potent 1-naphthyl derivative 39 have been shown to inhibit microtubule formation.[2] This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis.[2][4][5]
Cell Cycle Arrest and Apoptosis
The interference with microtubule function activates the spindle assembly checkpoint, preventing cells from progressing through mitosis. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death. The induction of G2/M cell cycle arrest has been observed in cells treated with active 2,3-dihydro-4(1H)-quinolinone derivatives.[2][5]
Below is a diagram illustrating the proposed mechanism of action.
Caption: Proposed mechanism of action for cytotoxic 2,3-dihydro-4(1H)-quinolinones.
Experimental Protocols
To ensure the reproducibility and validation of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 2,3-dihydro-4(1H)-quinolinone derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow Diagram:
Caption: Step-by-step workflow of the MTT assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[6] Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The reference wavelength should be above 650 nm.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/GI50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of cell cycle distribution based on DNA content.
-
Cell Treatment and Harvesting: Seed cells in 6-well plates and treat with the quinolinone derivatives for the desired time (e.g., 24 hours).[6] Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in a propidium iodide (PI) staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.[6]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., 40 µM) in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.[9]
-
Compound Addition: Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (DMSO) and a known tubulin inhibitor (e.g., nocodazole) and a promoter (e.g., paclitaxel) as controls.
-
Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and monitor the increase in absorbance at 340 nm or 350 nm over time. The increase in absorbance corresponds to the formation of microtubules.[9]
-
Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control to determine the IC50 for tubulin polymerization.
Conclusion
Substituted 2,3-dihydro-4(1H)-quinolinones represent a promising class of cytotoxic agents with a well-defined mechanism of action targeting tubulin polymerization. The structure-activity relationship studies highlighted in this guide underscore the importance of substitution patterns in dictating the anticancer potency of these derivatives. The provided experimental protocols offer a robust framework for the continued evaluation and optimization of this privileged scaffold in the development of novel cancer therapeutics. Further investigations into the in vivo efficacy and safety profiles of lead compounds are warranted to translate these promising in vitro findings into clinical applications.
References
- BenchChem. (2025).
- McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708. [Link]
- Szymański, P., et al. (2022). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules, 27(11), 3612. [Link]
- Khadka, D. B., et al. (2015). Substituted 2-arylquinazolinones: Design, synthesis, and evaluation of cytotoxicity and inhibition of topoisomerases. Bioorganic & Medicinal Chemistry, 23(17), 5745-5761.
- Rojas, L., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(38), 18365-18379.
- Chung, H., et al. (2012). Cytotoxic Activity and Three-Dimensional Quantitative Structure Activity Relationship of 2-Aryl-1,8-naphthyridin-4-ones. Bulletin of the Korean Chemical Society, 33(1), 254-260.
- Sigma-Aldrich. (n.d.).
- Li, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(11), 2549.
- University of Western Australia. (n.d.). MTT ASSAY: Principle.
- BenchChem. (2025). A Comparative Analysis of the Cytotoxic Potential of 1-Tosyl-2,3-dihydroquinolin-4(1H)-one and Its Analogs. BenchChem.
- Al-Suwaidan, I. A., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 120. [Link]
- Shi, S., et al. (2024). Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation. European Journal of Medicinal Chemistry, 281, 116766. [Link]
- Murtuda, A. (2023). MTT Assay protocol. Protocols.io.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- Kumar, A., et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry, 12(8), 1236-1259. [Link]
- Brancale, A., et al. (2015). Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 58(15), 6064-6084.
- Breuzard, G., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11195. [Link]
- Dahabiyeh, L. A., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines. Scientific Reports, 12(1), 21625.
- Soliman, S. M., et al. (2025). Design, antiproliferative potency, and in silico studies of novel 5-methylfuran-3-yl)thio)-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Journal of Molecular Structure, 1319, 138763.
- Selim, M. A., et al. (2021). Hybridized Quinoline Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and Molecular Docking. Bioorganic Chemistry, 115, 105216.
- McCluskey, A., et al. (2024). 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708. [Link]
- Kim, J., & Kim, J. K. (2025). Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells. Biomolecules & Therapeutics, 33(5), 458-466.
- Wang, Y., et al. (2025). Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site. European Journal of Medicinal Chemistry, 283, 117028. [Link]
- Al-Ostoot, F. H., et al. (2022). Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects. Bioorganic Chemistry, 128, 106093.
Sources
- 1. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2-substituted 2, 3-dihydroquinazolin-4(1H)-one derivatives as tubulin polymerization inhibitors for anticancer therapy: The in vitro and in vivo biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Corylin Exhibits Anticancer Activity by Inducing Apoptosis and G0/G1 Cell Cycle Arrest in SKOV3 Human Ovarian Cancer Cells [biomolther.org]
- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Efficacy of Dihydroquinolinones and Fluoroquinolones
In the persistent battle against antimicrobial resistance, the scientific community is in a constant search for novel therapeutic agents that can outmaneuver evolving pathogens. Fluoroquinolones, a class of synthetic antibiotics, have long been a clinical workhorse due to their broad-spectrum activity.[1][2] However, their extensive use has led to a significant rise in resistance, diminishing their effectiveness.[3][4][5] This has spurred research into related chemical scaffolds, such as dihydroquinolinones, to uncover new compounds that may retain or enhance antimicrobial efficacy, particularly against resistant strains.
This guide provides a detailed comparison of the antimicrobial efficacy of dihydroquinolinones and fluoroquinolones, grounded in their mechanisms of action, spectrum of activity, and resistance profiles. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these two important classes of compounds.
Mechanism of Action: Targeting Bacterial DNA Replication
The bactericidal effects of both fluoroquinolones and many related quinolone derivatives stem from their ability to inhibit essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[6][7][8] These type II topoisomerases are vital for managing DNA supercoiling, a critical process for DNA replication, transcription, and repair.[7]
Fluoroquinolones: The Established Paradigm
Fluoroquinolones function by stabilizing a transient intermediate state where the DNA is cleaved by the topoisomerase enzyme.[7][9] This forms a drug-enzyme-DNA complex that physically obstructs the progression of the replication fork, leading to double-strand DNA breaks and, ultimately, cell death.[4][6][7]
The primary target of fluoroquinolones often differs between bacterial types. In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is the primary target.[7][10] Conversely, in many Gram-positive bacteria, like Staphylococcus aureus, topoisomerase IV is the more susceptible target.[7]
Diagram: Mechanism of Fluoroquinolone Action
The following diagram illustrates the established mechanism by which fluoroquinolones disrupt bacterial DNA replication.
Sources
- 1. ptfarm.pl [ptfarm.pl]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolone resistance: Overuse of fluoroquinolones in human and veterinary medicine can breed resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,3-dihydro-2-methyl-4(1H)-quinolinone by HPLC
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a non-negotiable cornerstone of scientific rigor. The presence of even minute impurities can significantly impact experimental outcomes, toxicological assessments, and the overall viability of a drug candidate. This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of 2,3-dihydro-2-methyl-4(1H)-quinolinone, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the gold standard. We will delve into the causality behind experimental choices, present a detailed HPLC protocol, and offer a comparative analysis with alternative techniques, all grounded in authoritative references.
The Critical Role of Purity in the Drug Development Pipeline
This compound and its derivatives are important scaffolds in medicinal chemistry, exhibiting a range of biological activities. The journey from a promising molecular structure on a screen to a viable clinical candidate is long and fraught with challenges. A critical, and often underestimated, aspect of this journey is the rigorous analytical characterization of the synthesized compound. An inaccurate assessment of purity can lead to:
-
Misleading Biological Data: Impurities with their own biological activity can confound screening results, leading to false positives or negatives.
-
Inaccurate Structure-Activity Relationships (SAR): The presence of unknown compounds can obscure the true relationship between a molecule's structure and its biological effects.
-
Toxicity Concerns: Impurities may be toxic, even at low levels, posing a significant safety risk.
-
Poor Reproducibility: The inability to consistently produce a compound of known purity undermines the reproducibility of research findings.
High-Performance Liquid Chromatography (HPLC) has emerged as the premier technique for the purity determination of non-volatile and thermally labile compounds like this compound, offering a powerful combination of high resolution, sensitivity, and quantitative accuracy.
Understanding the Synthetic Landscape: A Prelude to Impurity Profiling
To develop a robust analytical method for purity determination, it is imperative to understand the potential impurities that may arise during the synthesis of this compound. Common synthetic routes, such as the Conrad-Limpach or Friedländer synthesis, can introduce a variety of impurities.
Potential Impurities May Include:
-
Unreacted Starting Materials: For instance, in a synthesis involving the cyclization of an N-substituted aniline derivative, residual aniline and the acylating agent could be present.
-
Intermediates: Incomplete cyclization can lead to the presence of reaction intermediates.
-
Isomeric By-products: Depending on the reaction conditions, the formation of structural isomers is a possibility.
-
Products of Side Reactions: Self-condensation of starting materials or other unintended reaction pathways can generate by-products.
-
Degradation Products: The target molecule may degrade under certain pH or temperature conditions during workup and purification.
A well-designed HPLC method must be capable of separating the main peak of this compound from all these potential impurities.
The Gold Standard: A Detailed HPLC Protocol for Purity Determination
The following reversed-phase HPLC (RP-HPLC) method is proposed for the purity analysis of this compound. The rationale behind each parameter selection is provided to illustrate the principles of method development.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobicity for retaining the moderately polar this compound and separating it from both more polar and less polar impurities. The 150 mm length and 5 µm particle size offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent and improves peak shape by suppressing the ionization of any residual silanol groups on the stationary phase and protonating the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency and low viscosity, allowing for efficient elution of the analyte. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B | A gradient elution is crucial for separating a mixture of compounds with varying polarities. The initial low percentage of organic phase allows for the elution of polar impurities, while the gradual increase in acetonitrile concentration elutes the main compound and any less polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides good efficiency without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and improves peak symmetry. |
| Detection Wavelength | 254 nm | Quinolinone derivatives typically exhibit strong UV absorbance around 254 nm, providing good sensitivity for both the main compound and potential aromatic impurities. A DAD can be used to scan a range of wavelengths to ensure no impurities are missed. |
| Injection Volume | 10 µL | A standard injection volume that balances sensitivity with the risk of column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in 10.0 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
A Senior Application Scientist's Guide to Cross-Validation of Experimental Data for Quinolinone Derivatives
In the landscape of modern drug discovery, the quinolinone scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The journey from a promising hit compound to a clinical candidate, however, is fraught with challenges, paramount among them being the reliability and reproducibility of experimental data. All too often, promising preclinical findings fail to be replicated, a phenomenon partly attributed to insufficient cross-validation of initial results.[3][4]
This guide provides researchers, scientists, and drug development professionals with an in-depth framework for implementing a robust, multi-faceted cross-validation strategy for quinolinone derivatives. Moving beyond mere procedural descriptions, we will delve into the causal logic behind experimental choices, establishing a self-validating system that integrates wet-lab experimentation with computational modeling to ensure the highest degree of scientific integrity.
Part 1: The Foundation of Trust - Rigorous Experimental Validation
The initial characterization of a novel quinolinone derivative's biological activity forms the bedrock of its entire developmental program. Ensuring this foundation is solid requires more than a single assay; it demands a culture of reproducibility and the strategic use of orthogonal methods.[5]
Primary In Vitro Bioassays: The First Litmus Test
The choice of the primary bioassay is dictated by the therapeutic hypothesis for the quinolinone series. For instance, many quinolinone derivatives are explored as anticancer agents that function by inhibiting key cellular processes.[1][6][7]
Common Primary Assays for Anticancer Quinolinones:
-
Cell Viability/Cytotoxicity Assays (e.g., MTT, SRB): These assays provide a global assessment of a compound's ability to inhibit cell proliferation or induce cell death.[6][7]
-
Enzyme Inhibition Assays: If the quinolinone is designed to target a specific enzyme (e.g., a kinase, topoisomerase), a direct biochemical assay is crucial.[1]
Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer) in 96-well plates at a density of 2,500-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Treat the cells with a serial dilution of the quinolinone derivative (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a plate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability.
The Principle of Orthogonality: Confirming, Not Just Repeating
For a quinolinone derivative identified as a "hit" in an MTT assay, an orthogonal follow-up is non-negotiable.
-
Example Orthogonal Approach: If the primary assay was a metabolic assay (MTT), an orthogonal method could be a cell-based luciferase reporter gene assay to measure the inhibition of a specific signaling pathway.[8][10] Another approach is to use flow cytometry to analyze the cell cycle, detecting if the compound induces arrest at a particular phase (e.g., G2/M), which corroborates an anti-proliferative effect.[6][7]
Part 2: Computational Cross-Validation - The In Silico Corroboration
Computational chemistry provides a powerful and resource-efficient means to cross-validate experimental findings, rationalize structure-activity relationships (SAR), and predict the activity of new derivatives.[11][12][13]
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.[14][15] A robust QSAR model, properly validated, can predict the activity of untested quinolinone derivatives, guiding synthesis efforts.
The Central Role of Cross-Validation in QSAR:
The predictive power of a QSAR model is meaningless unless it is rigorously validated.[14][15][16] This process ensures the model is not "overfitting" the training data and can genuinely predict the activity of new, unseen compounds.
-
Internal Validation (Cross-Validation): The most common method is k-fold cross-validation . The dataset is randomly divided into 'k' subsets (e.g., 5 or 10). The model is trained on k-1 subsets and tested on the remaining subset. This process is repeated 'k' times, with each subset used as the test set once. The cross-validated correlation coefficient (q²) is a key metric of the model's internal robustness.[17]
-
External Validation: This is the most critical test.[14][18] The initial dataset is split into a training set (typically 70-80%) to build the model and a test set (20-30%) that is kept aside.[19] The model's ability to predict the activities of the test set compounds, which it has never seen before, is the ultimate measure of its real-world utility.[18][20]
Molecular Docking and Dynamics
Molecular docking predicts the preferred orientation of a ligand (the quinolinone derivative) when bound to a protein target.[13][21] This technique can:
-
Corroborate Experimental Data: If a compound is a potent inhibitor in a kinase assay, docking should show a stable, low-energy binding pose within the kinase's ATP-binding site.[13]
-
Explain SAR: It can reveal why small structural changes lead to significant differences in activity (e.g., the addition of a hydrogen bond donor).
-
Guide Optimization: Predict how to modify the quinolinone scaffold to improve binding affinity.
Protocol: Standard Molecular Docking Workflow
-
Protein Preparation: Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate a 3D conformation of the quinolinone derivative and assign atomic charges.
-
Binding Site Definition: Define the grid box that encompasses the active site of the protein where the ligand is expected to bind.
-
Docking Simulation: Run the docking algorithm (e.g., AutoDock, Glide) to sample different ligand poses within the binding site and score them based on binding energy.
-
Pose Analysis: Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the quinolinone and the protein.[13]
Following docking, Molecular Dynamics (MD) simulations can be run for the most promising ligand-protein complex. MD provides a more dynamic view, simulating the movements of atoms over time to validate the stability of the predicted binding pose.[13]
Part 3: Data Synthesis - A Comparative Case Study
To illustrate this integrated approach, let's consider a hypothetical series of quinolinone derivatives designed as inhibitors of the HER-2 kinase, a key target in breast cancer.
Table 1: Integrated Cross-Validation Data for Hypothetical Quinolinone Derivatives
| Compound ID | Structure Modification | Experimental IC50 (nM) (MCF-7 Cells) | QSAR Predicted IC50 (nM) | Docking Score (kcal/mol) | Key Docking Interaction |
| QN-01 | Base Scaffold | 150 | 165 | -8.2 | H-bond with Met801 |
| QN-02 | Added -OH group | 35 | 42 | -9.5 | Additional H-bond with Thr862 |
| QN-03 | Added -Cl group | 88 | 95 | -8.7 | Hydrophobic interaction in pocket |
| QN-04 | Bulky -tBu group | >1000 | 850 | -6.1 | Steric clash with gatekeeper residue |
Analysis:
-
Experimental Data: The MTT assay shows that adding a hydroxyl group (QN-02 ) significantly improves potency compared to the base scaffold (QN-01 ). A bulky group (QN-04 ) is detrimental to activity.
-
QSAR Cross-Validation: The QSAR model, which was built on a larger set of compounds and internally validated (q² > 0.6), shows excellent predictive correlation with the experimental data. This increases confidence in the model's ability to screen virtual compounds.
-
Docking Corroboration: The molecular docking results provide a structural rationale for the experimental findings. The higher potency of QN-02 is explained by an additional hydrogen bond it forms within the HER-2 active site.[13] The poor activity of QN-04 is explained by a predicted steric clash.
This synergistic feedback loop—where experimental results inform computational models, and computational models explain and predict experimental outcomes—is the cornerstone of a trustworthy drug discovery program. By embracing this rigorous, multi-pronged approach to cross-validation, researchers can significantly enhance the reliability of their data, reduce late-stage attrition, and accelerate the development of novel quinolinone-based therapeutics.
References
- Kurban, M. et al. (2024). Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. Materials Today Communications, 39, 108642.
- Kurban, M. et al. (2024). Computational Analysis and Experimental Validation of a Quinoline Derivative for Optoelectronic and Pharmacological Applications. ResearchGate.
- Asif, M. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Scientific Reports, 9(1), 11801.
- Dahaghin, Z. et al. (2022). Comparison of various methods for validity evaluation of QSAR models. Chemistry Central Journal, 16(1), 127.
- Samuel, S. et al. (2021). Understanding experiments and research practices for reproducibility: an exploratory study. PeerJ, 9, e11296.
- Jamieson, S. et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. Acta Pharmaceutica Sinica B, 9(5), 997-1007.
- Veerasamy, R. et al. (2011). Validation of QSAR Models - Strategies and Importance. International Journal of Drug Design and Discovery, 2(3), 511-519.
- Al-Warhi, T. et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Medicinal Chemistry.
- Walker, L. M. (2019). Five Easy Ways To Make Your Research More Reproducible. Langmuir, 35(41), 13239-13240.
- NCATS NIH. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube.
- ACS Publications. (2026). ACS Infectious Diseases Vol. 12 No. 1. ACS Infectious Diseases.
- Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488.
- Public Health England. (n.d.). Reproducibility in pre-clinical life science research. Culture Collections.
- Sreelakshmi, R. et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 116-125.
- Jamieson, S. et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PubMed.
- ResearchGate. (n.d.). Quinoline and quinolinone derivatives with multi-target activity. ResearchGate.
- Yap, C. W. et al. (2011). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. International Journal of Molecular Sciences, 12(12), 8626-8644.
- Journal of Chemical, Biological and Medicinal Sciences. (n.d.). SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P. Journal of Chemical, Biological and Medicinal Sciences.
- National Academies of Sciences, Engineering, and Medicine. (2019). Improving Reproducibility and Replicability. In Reproducibility and Replicability in Science. The National Academies Press.
- Al-Ostath, A. et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 29(11), 2537.
- Al-Ghorbani, M. et al. (2024). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. Journal of the Chinese Chemical Society.
- Bitesize Bio. (2022). 8 Tips to Improve Your Research Reproducibility. ResearchGate.
- De, B. & Kumar, R. (2016). Validation of QSAR Models. In QSAR-Based Studies in Medicinal Chemistry. Basicmedical Key.
- Castillo-Garit, J. A. et al. (2024). 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, 29(13), 3123.
- Wang, H. et al. (2024). Jaceosidin Attenuates Sepsis-Induced Myocardial Dysfunction by Promoting SIRT2-Mediated Inhibition of Histone H3K18 Lactylation. International Journal of Molecular Sciences, 25(13), 7247.
- Asif, M. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. ResearchGate.
- Ugale, V. G. et al. (2016). Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach. Arabian Journal of Chemistry, 9, S1-S10.
- Hyvärinen, J. et al. (2026). Hydroquinone/Quinone Cycle for Reductive Photocatalytic Transformations. Organic Letters.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04371E [pubs.rsc.org]
- 8. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of various methods for validity evaluation of QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Validation of QSAR Models | Basicmedical Key [basicmedicalkey.com]
- 17. elearning.uniroma1.it [elearning.uniroma1.it]
- 18. mdpi.com [mdpi.com]
- 19. jcbms.org [jcbms.org]
- 20. 2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,3-Dihydro-4(1H)-quinolinones: Classical Routes vs. Modern Strategies
The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities, including potential treatments for high blood pressure, pain, and Alzheimer's disease.[1] The efficient and selective synthesis of this heterocyclic system is, therefore, a critical endeavor for researchers in drug discovery and development. This guide provides a comparative analysis of established and contemporary synthetic routes to 2,3-dihydro-4(1H)-quinolinones, offering insights into their mechanisms, practicality, and performance based on experimental data.
Classical Approaches: The Enduring Legacy of Named Reactions
For decades, the construction of the quinolinone framework has been dominated by classical condensation and cyclization reactions. While often robust, these methods can require harsh conditions and may lack the efficiency and selectivity of more modern approaches.
The Conrad-Limpach Synthesis
A cornerstone in quinoline chemistry, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters.[2][3][4][5][6][7] The reaction typically proceeds in two stages: the formation of a Schiff base or enamine intermediate, followed by a high-temperature thermal cyclization.[2][4][5] The regioselectivity, yielding either the 4-quinolone or the isomeric 2-quinolone (the Knorr variant), can be controlled by the reaction conditions.[3][5] While historically significant for 4-hydroxyquinolines, its application to the saturated 2,3-dihydro-4(1H)-quinolinone scaffold is less direct and often requires subsequent reduction steps.
Reaction Mechanism:
The reaction is initiated by the nucleophilic attack of the aniline on the keto group of the β-ketoester, forming a Schiff base.[2][5] Tautomerization to an enamine is followed by an electrocyclic ring-closing reaction at elevated temperatures (often >250 °C), which is the rate-determining step.[2] Subsequent elimination of an alcohol and tautomerization yields the final 4-hydroxyquinoline product.[2][5]
Modern Synthetic Strategies: A Paradigm Shift in Efficiency and Selectivity
Contemporary organic synthesis has ushered in an era of elegant and highly efficient methods for constructing complex heterocyclic systems. These approaches, often catalytic and proceeding through domino or tandem reaction cascades, offer significant advantages in terms of milder reaction conditions, improved yields, and greater substrate scope.[1][8]
Domino Michael-SNAr Approach for N-Alkyl Derivatives
A straightforward and efficient route to N-alkyl-2,3-dihydro-4(1H)-quinolinones has been developed utilizing a domino Michael-SNAr (Nucleophilic Aromatic Substitution) sequence.[8] This method involves the reaction of primary amines with bespoke 1-aryl-2-propen-1-one derivatives that contain both a Michael acceptor and a leaving group on the aromatic ring.
Causality in Experimental Design: The success of this domino reaction hinges on the strategic placement of an enone (Michael acceptor) and a leaving group (for SNAr) on the same molecule. The initial Michael addition of the amine is an intermolecular reaction that tethers the nitrogen nucleophile to the substrate, effectively setting up a high-concentration environment for the subsequent intramolecular SNAr cyclization, which is entropically favored.
Reaction Workflow:
Caption: Workflow for the Domino Michael-SNAr Synthesis.
Triflic Acid-Promoted Fries-Like Rearrangement
A notable advancement is the use of a Fries-like rearrangement of N-arylazetidin-2-ones, promoted by strong acids like triflic acid, to afford 2,3-dihydro-4(1H)-quinolinones.[8] This method offers a distinct approach starting from a four-membered lactam ring.
Mechanistic Insight: The powerful Lewis acidity of triflic acid is crucial for this transformation. It coordinates to the carbonyl oxygen of the azetidin-2-one, activating it for an intramolecular electrophilic attack on the appended aryl ring, leading to the formation of the six-membered quinolinone ring system. The choice of a strong, non-nucleophilic acid like triflic acid is key to promoting the rearrangement while avoiding side reactions.
Catalytic Intramolecular Cyclization of o-Aminochalcones
A particularly green and efficient strategy involves the intramolecular cyclization of readily available o-aminochalcones.[1][2][9] Various catalysts have been employed to facilitate this transformation, with zirconyl nitrate [ZrO(NO₃)₂·nH₂O] emerging as a highly effective, water-tolerant Lewis acid catalyst.[1][2][9]
Self-Validating Protocol: The robustness of this method is demonstrated by its high yields (typically 88-98%) across a range of substrates in an environmentally benign aqueous ethanol solvent system at a mild temperature of 50°C.[1][2][9] The catalyst loading is optimized at 20 mol%, with higher concentrations offering no significant improvement in yield or reaction rate.[2][9] The reaction is also self-indicating in that the disappearance of the colored chalcone substrate signals the completion of the reaction.
Reaction Mechanism:
Caption: Mechanism of Zirconyl Nitrate-Catalyzed Cyclization.
Asymmetric Organocatalysis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric syntheses. Bifunctional thiourea organocatalysts have proven highly effective in catalyzing the intramolecular cyclization of aniline derivatives bearing an α,β-unsaturated ester, affording 2-aryl-2,3-dihydro-4(1H)-quinolinones with high enantioselectivity.[10][11]
Expertise in Catalyst Design: The success of this approach lies in the dual activation capability of the thiourea catalyst. The thiourea moiety activates the enone electrophile through hydrogen bonding, while the basic amine component of the catalyst deprotonates the aniline nitrogen, enhancing its nucleophilicity. This simultaneous activation of both reacting partners within the chiral environment of the catalyst allows for a highly stereocontrolled ring closure.
Performance Benchmark: A Comparative Analysis
To provide a clear and objective comparison, the performance of these synthetic routes is summarized below. The data is compiled from the cited literature and represents typical outcomes.
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Temp. (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conrad-Limpach | Anilines, β-ketoesters | None (thermal) or Acid | >250 | Variable | Moderate | Classical, well-established | Harsh conditions, often requires subsequent reduction |
| Domino Michael-SNAr | 1-Aryl-2-propen-1-ones, Primary amines | Base | RT - 50 | 1-5 h | 54-78 | Good for N-alkyl derivatives, mild conditions | Requires specific multi-functionalized starting material |
| Fries-Like Rearrangement | N-Arylazetidin-2-ones | Triflic acid | 0-18 | Short | Good | Novel approach from β-lactams | Requires synthesis of azetidin-2-one precursors |
| Zr(NO₃)₂-Catalyzed Cyclization | o-Aminochalcones | Zirconyl nitrate (20 mol%) | 50 | 2-4 h | 88-98 | High yields, mild conditions, green solvent | Limited to derivatives accessible from chalcones |
| Asymmetric Organocatalysis | N-sulfonyl anilines with enone side chain | Chiral bifunctional thiourea | RT | Variable | High | High enantioselectivity | Requires multi-step synthesis of starting material |
Experimental Protocols
General Procedure for Zirconyl Nitrate-Catalyzed Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones[2][9]
-
To a solution of the o-aminochalcone (1 mmol) in a 1:1 mixture of ethanol and water (4 mL), add zirconyl nitrate [ZrO(NO₃)₂·nH₂O] (46 mg, 20 mol%).
-
Stir the reaction mixture at 50 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (2 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Conclusion
The synthesis of 2,3-dihydro-4(1H)-quinolinones has evolved significantly from the classical high-temperature condensations to modern, highly efficient catalytic domino and asymmetric methodologies. While traditional methods like the Conrad-Limpach synthesis remain historically important, their practical application for this specific scaffold is often superseded by newer strategies.
For general synthesis of 2-aryl substituted derivatives, the zirconyl nitrate-catalyzed cyclization of o-aminochalcones stands out for its high yields, mild and environmentally friendly conditions, and operational simplicity.[1][2][9] For the synthesis of N-alkylated analogs, the domino Michael-SNAr approach offers a direct and efficient route.[8] When enantiopure products are the target, asymmetric organocatalysis with bifunctional thioureas provides an excellent solution, delivering high levels of stereocontrol.[10][11]
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired level of stereochemical purity. This guide provides the foundational knowledge and comparative data to enable researchers to make an informed decision for their synthetic endeavors.
References
- Gorepatil, A., et al. (2018). Zirconyl Nitrate as an Efficient Catalyst for Facile Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-one Derivatives in Aqueous Medium. Synlett, 29(02), 235-237. [Link]
- Gorepatil, A., et al. (2017). Zirconyl Nitrate as an Efficient Catalyst for Facile Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-one Derivatives in Aqueous Medium. Synlett. [Link]
- Nammalwar, B., & Bunce, R. A. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 204-232. [Link]
- Química Orgánica. Quinoline Synthesis: Conrad-Limpach-Knorr. [Link]
- SynArchive. Conrad-Limpach Synthesis. [Link]
- Wang, J., et al. (2010). Asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones via bifunctional thiourea-mediated intramolecular cyclization. Organic Letters, 12(23), 5592-5595. [Link]
- Wikipedia. Conrad–Limpach synthesis. [Link]
- Wikipedia. Friedländer synthesis. [Link]
- Matyjaszczyk, M., & Kurach, Ł. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(23), 8399. [Link]
- Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons. [Link]
Sources
- 1. Zirconyl Nitrate as an Efficient Catalyst for Facile Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-one Derivatives in Aqueous Medium [organic-chemistry.org]
- 2. rgsmparanda.org [rgsmparanda.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. synarchive.com [synarchive.com]
- 5. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 7. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. mdpi.com [mdpi.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Asymmetric synthesis of 2-aryl-2,3-dihydro-4-quinolones via bifunctional thiourea-mediated intramolecular cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Activity of Quinolinone Isomers
For researchers and professionals in drug development, the quinolinone scaffold represents a privileged structure with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, including notable anti-inflammatory effects.[1][2] This guide provides an in-depth comparison of the anti-inflammatory activity of quinolinone isomers, focusing on how subtle changes in molecular structure can lead to profound differences in biological function. We will delve into the underlying mechanisms of action, present comparative experimental data, and provide detailed protocols for assessing anti-inflammatory efficacy.
The Significance of Isomerism in Quinolinone's Anti-inflammatory Profile
The anti-inflammatory potential of quinolinone derivatives often stems from their ability to modulate key inflammatory pathways. Many have been investigated for their inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as their capacity to suppress pro-inflammatory cytokines such as TNF-α and IL-6.[1][3] A critical aspect of their drug design and development is understanding the structure-activity relationship (SAR), where the specific arrangement of atoms and functional groups dictates the compound's potency and selectivity.[4][5]
Positional isomerism, in particular, can dramatically alter the therapeutic window of a drug candidate. By shifting the position of a substituent on the quinolinone core, we can influence the molecule's interaction with its biological target, affecting its binding affinity and subsequent physiological response.
Mechanistic Insights: Targeting the NF-κB and COX Pathways
A central player in the inflammatory response is the transcription factor Nuclear Factor-kappa B (NF-κB).[6][7] Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8][9] Upon stimulation by pro-inflammatory signals like TNF-α or IL-1β, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[8] This frees NF-κB to translocate to the nucleus, where it induces the expression of a wide range of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[7][10] Several quinolinone derivatives have been shown to exert their anti-inflammatory effects by suppressing the NF-κB signaling pathway.[4][11]
Another critical target for anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which exists in two main isoforms: COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated at sites of inflammation, mediating the production of prostaglandins that contribute to pain and swelling.[12] Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory agents with reduced gastrointestinal side effects.[12][13] Numerous quinoline derivatives have been designed and evaluated as selective COX-2 inhibitors.[3][12][14]
Caption: A simplified diagram of the NF-κB signaling pathway, a key target for the anti-inflammatory action of quinolinone isomers.
Comparative Analysis of Anti-inflammatory Activity
While direct comparative studies of simple quinolinone isomers are not abundant in the literature, extensive research on substituted quinolinone and quinazolinone derivatives provides valuable insights into structure-activity relationships. The following table summarizes data from various studies to illustrate how positional changes of substituents impact anti-inflammatory activity, often measured by COX-2 inhibition.
| Compound/Isomer Type | Key Structural Feature | In Vitro Assay | IC50 (µM) / % Inhibition | Reference Compound | Reference IC50 (µM) | Source |
| Quinoline-Chalcone 6a | 2-chloro-6-fluoro-quinoline | COX-2 Inhibition | 0.29 | Celecoxib | 0.19 | [13] |
| Quinoline-Chalcone 6b | 2-chloro-6-nitro-quinoline | COX-2 Inhibition | 0.21 | Celecoxib | 0.19 | [13] |
| Quinoline-Chalcone 6c | 2-chloro-quinoline | COX-2 Inhibition | 0.21 | Celecoxib | 0.19 | [13] |
| Quinoline-Pyrazole 12c | Pyrazole linked to quinoline | COX-2 Inhibition | 0.10 | Celecoxib | 0.05 | [3] |
| Quinoline-Pyrazole 14a | Pyrazole linked to quinoline | COX-2 Inhibition | 0.11 | Celecoxib | 0.05 | [3] |
| Quinoline-Pyrazole 14b | Pyrazole linked to quinoline | COX-2 Inhibition | 0.11 | Celecoxib | 0.05 | [3] |
| Kuwanon A | Prenylated flavonoid | COX-2 Inhibition | 14 | Celecoxib | >100 | [15] |
| Kuwanon H | Prenylated flavonoid | COX-2 Inhibition | 19.8 | Celecoxib | >100 | [15] |
Note: The data presented is a synthesis from multiple sources to highlight structure-activity trends and may not represent a direct head-to-head comparison under identical experimental conditions.
From the table, it is evident that substitutions on the quinoline ring significantly influence COX-2 inhibitory activity. For instance, the quinoline-chalcone derivatives show potent COX-2 inhibition, with IC50 values comparable to the standard drug, celecoxib.[13] Similarly, quinoline derivatives incorporating a pyrazole scaffold also demonstrate high potency against COX-2.[3]
Experimental Protocols for Assessing Anti-inflammatory Activity
To ensure the reliability and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for a common in vivo anti-inflammatory assay.
This widely used model assesses the efficacy of a compound in reducing acute inflammation.[16][17]
Objective: To evaluate the in vivo anti-inflammatory activity of quinolinone isomers by measuring the inhibition of carrageenan-induced paw edema.
Materials:
-
Wistar rats (150-200g)
-
Quinolinone test compounds
-
Reference drug (e.g., Indomethacin)
-
1% (w/v) Carrageenan solution in sterile saline
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the experiment.
-
Fasting: Fast the animals overnight with free access to water before the experiment.
-
Grouping: Divide the rats into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Reference drug (e.g., Indomethacin, 10 mg/kg)
-
Group III-V: Quinolinone isomers at different doses (e.g., 10, 20, 50 mg/kg)
-
-
Drug Administration: Administer the vehicle, reference drug, or test compounds orally.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculation: Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion and Future Directions
The quinolinone scaffold continues to be a fertile ground for the discovery of novel anti-inflammatory agents. The evidence strongly suggests that isomerism plays a pivotal role in defining the potency and selectivity of these compounds. Subtle modifications to the quinolinone core, particularly the position and nature of substituents, can lead to significant enhancements in their ability to inhibit key inflammatory mediators like NF-κB and COX-2.
Future research should focus on systematic studies that directly compare the anti-inflammatory profiles of positional isomers of promising quinolinone derivatives. Such investigations, coupled with computational modeling and detailed mechanistic studies, will undoubtedly accelerate the development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
- Zhang, Q., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology, 8, 516. [Link]
- Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
- Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
- Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(9), 1356-1364. [Link]
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 3-15. [Link]
- Eze, F. I., et al. (2019).
- Kim, D., et al. (2016). Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. Bioorganic & Medicinal Chemistry, 24(21), 5529-5537. [Link]
- Tuntiwechapikul, W., et al. (2013). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. Journal of Medicinal Chemistry, 56(11), 4387-4400. [Link]
- Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
- Mondal, S., et al. (2020). Quinoline Glycoconjugates as Potentially Anticancer and Anti-Inflammatory Agents: An Investigation Involving Synthesis, Biological Screening, and Docking. ACS Omega, 5(30), 18886-18898. [Link]
- Ghorab, M. M., et al. (2018). Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. Archiv der Pharmazie, 351(3-4), e1700345. [Link]
- Doneanu, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics, 14(3), 620. [Link]
- Nile, S. H., et al. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. Mini-Reviews in Medicinal Chemistry, 13(9), 1356-1364. [Link]
- Fernandes, P. (1989). Structure--activity relationship of quinolones. Journal of Clinical Pharmacology, 29(4), 291-297. [Link]
- Lee, S., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 26(16), 4983. [Link]
- de Oliveira, R. G., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(1), 28-50. [Link]
- Savini, L., et al. (1993). New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. Il Farmaco, 48(6), 805-825. [Link]
- Fares, M., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569. [Link]
- Abbas, Y. A., et al. (2022). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Chemistry of Heterocyclic Compounds, 58(4), 289-296. [Link]
- Gupta, S. K., & Mishra, A. (2016). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 15(1), 31-43. [Link]
- El-Sayed, W. M., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. Drug Design, Development and Therapy, 18, 1695-1711. [Link]
- Wang, W., et al. (2025). Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. European Journal of Medicinal Chemistry, 283, 117466. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 11. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assa...: Ingenta Connect [ingentaconnect.com]
- 17. New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of a New Analytical Method for Quinolinone Quantification: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is not merely a regulatory formality but the bedrock of data integrity and, ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of a hypothetical quinolinone derivative, "Quino-X," against a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Our focus extends beyond a simple recitation of protocols to elucidate the scientific rationale behind each validation parameter, ensuring a self-validating and trustworthy analytical system.
The Imperative of Method Validation in Pharmaceutical Analysis
The journey of a drug from discovery to market is paved with analytical data. The accuracy and reliability of this data are paramount. Regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for analytical method validation.[1][2][3][4] These guidelines, particularly the ICH Q2(R1) and the more recent Q2(R2), provide a framework to demonstrate that an analytical procedure is suitable for its intended purpose.[1][3][5][6] This guide will contextualize these principles for the specific challenge of quantifying quinolinone compounds, a class of heterocyclic molecules with significant therapeutic potential.[7][8][9]
Comparative Overview of Analytical Methods
The choice of an analytical technique is a critical first step. While HPLC-UV has been a workhorse for routine quantification, advanced techniques like UPLC-MS/MS offer significant advantages in terms of sensitivity and selectivity.[10][11][12][13]
| Feature | New Method: UPLC-MS/MS | Alternative Method: HPLC-UV |
| Principle | Separation by UPLC followed by detection based on mass-to-charge ratio of fragmented ions. | Separation by HPLC followed by detection based on the absorption of UV light. |
| Selectivity | High; capable of distinguishing between structurally similar compounds and matrix components. | Moderate; potential for interference from co-eluting impurities with similar UV spectra. |
| Sensitivity | Very high; suitable for trace-level quantification. | Good, but generally lower than MS/MS. |
| Run Time | Short; typically 2-5 minutes. | Longer; typically 5-15 minutes. |
| Complexity | High; requires specialized expertise for method development and troubleshooting. | Moderate; widely available and well-understood. |
The Validation Workflow: A Step-by-Step Approach
A robust validation protocol is a systematic process where each step builds upon the last, creating a cohesive and self-validating system.
Caption: The logical flow of the analytical method validation process.
Experimental Protocols and Comparative Data
Here, we present the detailed experimental protocols for validating our new UPLC-MS/MS method and compare its performance against the established HPLC-UV method for the quantification of "Quino-X."
Specificity/Selectivity
Causality: The first step is to ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[14]
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of "Quino-X" reference standard.
-
Analyze a sample of "Quino-X" spiked with known impurities and degradation products.
-
For the UPLC-MS/MS method, monitor specific precursor-to-product ion transitions for "Quino-X."
-
For the HPLC-UV method, assess peak purity using a photodiode array (PDA) detector.
Comparative Data:
| Parameter | New Method: UPLC-MS/MS | Alternative Method: HPLC-UV |
| Interference from Blank | No interfering peaks at the retention time and MRM transition of "Quino-X." | No significant peaks at the retention time of "Quino-X." |
| Resolution from Impurities | Baseline separation of "Quino-X" from all known impurities. | Co-elution observed with one minor impurity. |
| Peak Purity | Not applicable (selectivity achieved through MRM). | Peak purity index > 0.995 for the "Quino-X" peak. |
Linearity and Range
Causality: This establishes the concentration range over which the analytical procedure provides results that are directly proportional to the concentration of the analyte.[15]
Protocol:
-
Prepare a series of at least five calibration standards of "Quino-X" spanning the expected concentration range.
-
Analyze each standard in triplicate.
-
Plot the mean response (peak area) against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Comparative Data:
| Parameter | New Method: UPLC-MS/MS | Alternative Method: HPLC-UV |
| Range | 1 - 500 ng/mL | 50 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Linearity | Excellent | Good |
Accuracy
Causality: Accuracy demonstrates the closeness of the test results obtained by the method to the true value.[16] It is typically assessed by determining the recovery of a known amount of analyte spiked into a blank matrix.
Protocol:
-
Prepare samples of a blank matrix spiked with "Quino-X" at three concentration levels (low, medium, and high) within the linear range.
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery for each sample.
Comparative Data:
| Concentration Level | New Method: UPLC-MS/MS (% Recovery) | Alternative Method: HPLC-UV (% Recovery) |
| Low | 99.5 ± 1.2% | 98.2 ± 2.5% |
| Medium | 100.2 ± 0.8% | 99.1 ± 1.8% |
| High | 100.8 ± 0.5% | 101.5 ± 1.5% |
Precision
Causality: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[17] It is evaluated at two levels: repeatability and intermediate precision.
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of "Quino-X" at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
Comparative Data:
| Precision Level | New Method: UPLC-MS/MS (%RSD) | Alternative Method: HPLC-UV (%RSD) |
| Repeatability | < 1.5% | < 2.0% |
| Intermediate Precision | < 2.0% | < 3.0% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15]
Protocol:
-
Based on Signal-to-Noise Ratio: Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Use the formula LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Comparative Data:
| Parameter | New Method: UPLC-MS/MS | Alternative Method: HPLC-UV |
| LOD | 0.3 ng/mL | 15 ng/mL |
| LOQ | 1.0 ng/mL | 50 ng/mL |
Robustness
Causality: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[18]
Protocol:
-
Introduce small, deliberate variations to the method parameters (e.g., ±2°C in column temperature, ±5% in mobile phase composition, ±0.1 unit in mobile phase pH).
-
Analyze a sample of "Quino-X" under each varied condition.
-
Evaluate the effect on the results (e.g., peak area, retention time) and system suitability parameters.
Comparative Data:
| Varied Parameter | New Method: UPLC-MS/MS (Impact on Results) | Alternative Method: HPLC-UV (Impact on Results) |
| Column Temperature (±2°C) | Negligible | Minor shift in retention time |
| Mobile Phase Composition (±2%) | Negligible | Significant shift in retention time, potential peak tailing |
The Interconnectivity of Validation Parameters
The validation parameters are not independent silos of data but are interconnected, forming a web of evidence for the method's suitability.
Caption: The interrelationship between key analytical method validation parameters.
Conclusion: Selecting the Right Tool for the Job
Both the novel UPLC-MS/MS method and the traditional HPLC-UV method can be validated for the quantification of "Quino-X." However, the comparative data clearly demonstrates the superiority of the UPLC-MS/MS method in terms of sensitivity, selectivity, and speed. For early-stage drug development, where sample volumes may be limited and a comprehensive understanding of the impurity profile is crucial, the UPLC-MS/MS method is the unequivocally better choice. The HPLC-UV method, while less sensitive, may be a cost-effective and suitable option for routine quality control of the final drug product where the concentration of the active pharmaceutical ingredient is high and the impurity profile is well-established.
This guide underscores that analytical method validation is a dynamic and logical process. By understanding the "why" behind each step and critically evaluating the data, researchers can ensure the integrity of their results and make informed decisions throughout the drug development lifecycle.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Slideshare.
- U.S. Food and Drug Administration. (2015).
- ProPharma. (2024).
- Abraham Entertainment. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- MDPI. (2023).
- ResearchGate. (2025).
- Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC analytical method development and validation for newly synthesized N-{[6-methoxy-2-(morpholin-4-yl) quinolin-3-yl]methyl}-4H-1,2,4-triazol-4-amine (MMQMTA). [Link]
- PubMed Central. (2022).
- ResearchGate. (2025).
- SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]
- IRE Journals. Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin-4-yl) quinolin-3-yl] methyl}-1,3-thiazol-2-amine. [Link]
- World Journal of Advanced Research and Reviews. (2022).
- IKEV.
- MDPI. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). [Link]
- PubMed. Quantitation and identity confirmation of residues of quinolones in tilapia fillets by LC-ESI-MS-MS QToF. [Link]
- Gavin Publishers. Validation of Analytical Methods: A Review. [Link]
- Routledge.
- Novelty Journals. (2022).
- MDPI. (2025).
Sources
- 1. fda.gov [fda.gov]
- 2. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. noveltyjournals.com [noveltyjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. An Efficient UPLC-MS/MS Method for the Determination of Pyrroloquinoline Quinone in Rat Plasma and Its Application to a Toxicokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. propharmagroup.com [propharmagroup.com]
- 15. wjarr.com [wjarr.com]
- 16. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 17. One moment, please... [ikev.org]
- 18. irejournals.com [irejournals.com]
head-to-head comparison of catalytic efficiency in quinolinone synthesis
An In-Depth Guide to Catalytic Efficiency in Quinolinone Synthesis
For researchers, scientists, and professionals in drug development, the quinolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents. The efficiency of its synthesis is paramount, directly impacting the speed and cost-effectiveness of research and development. This guide provides a head-to-head comparison of prominent catalytic systems used in quinolinone synthesis, grounded in experimental data, mechanistic insights, and detailed protocols to inform your selection of the optimal synthetic strategy.
The Strategic Importance of Efficient Quinolinone Synthesis
The enduring relevance of the quinolinone core in pharmaceuticals necessitates synthetic methods that are not only high-yielding but also versatile, scalable, and increasingly, sustainable. Traditional methods like the Camps or Gould-Jacobs cyclizations often require harsh conditions and produce significant waste.[1] Modern catalysis has revolutionized this landscape, offering milder conditions, broader substrate scopes, and improved atom economy. This guide dissects the performance of key catalytic players—transition metals and organocatalysts—to illuminate the factors governing their efficiency.
Head-to-Head Comparison of Catalytic Systems
The choice of catalyst is a critical decision point that influences yield, reaction time, temperature, and tolerance to functional groups. Below, we compare the most influential catalytic families.
Palladium (Pd) Catalysis: The Versatile Workhorse
Palladium catalysis is renowned for its reliability and versatility in forming C-N and C-C bonds, making it a powerful tool for quinolinone synthesis.[2] Methods often involve Heck reactions, carbonylative annulations, or oxidative cyclizations.[2][3][4]
Mechanistic Rationale: A common strategy involves a Pd-catalyzed oxidative annulation. The catalytic cycle typically begins with the oxidative addition of a Pd(0) species to an aryl halide. Subsequent coordination and insertion of an alkene or alkyne, followed by reductive elimination, forms the heterocyclic ring and regenerates the Pd(0) catalyst. In aerobic processes, a co-catalyst often facilitates the reoxidation of the palladium species.[5] For instance, in the palladium-catalyzed synthesis from allyl alcohols and anilines, the reaction proceeds without the need for acids or bases, showcasing a redox-neutral pathway.[3][6]
Performance: Palladium systems consistently deliver good to excellent yields. For example, the reaction of 2-iodoanilines with α,β-unsaturated carbonyl compounds using Pd(OAc)₂ can produce 3-substituted quinolin-2(1H)-ones in 67–76% yields.[2] A highly efficient method for synthesizing 2,3-disubstituted quinolines involves the PdCl₂-catalyzed oxidative cyclization of o-vinylanilines and alkynes, achieving yields up to 86%.[5]
Copper (Cu) Catalysis: The Economical Powerhouse
As a more abundant and economical alternative to palladium, copper catalysis has gained significant traction. Copper catalysts are particularly effective in dehydrogenative coupling and domino reactions that build the quinolinone core with high atom economy.[7][8]
Mechanistic Rationale: Copper-catalyzed syntheses often proceed via a dehydrogenative coupling mechanism. For instance, the reaction of 2-aminobenzyl alcohols with ketones involves the copper catalyst facilitating the oxidation of the alcohol to an aldehyde in situ. This is followed by condensation with the amine to form an imine, intramolecular cyclization, and a final oxidation step to yield the aromatic quinolinone.[7] This tandem approach avoids the pre-functionalization of starting materials.
Performance: Copper catalysis offers a compelling balance of cost and efficiency. A well-defined Cu(II)-pincer complex has been shown to catalyze the synthesis of substituted quinolines from 2-aminobenzyl alcohols and ketones in moderate to good yields under aerobic conditions.[7] Furthermore, copper acetate has been used to access functionalized quinolines from saturated ketones and anthranils in a one-pot reaction.[3]
Iron (Fe) Catalysis: The Sustainable Frontier
Iron, the most abundant transition metal, represents a highly sustainable and low-cost catalytic option. Recent advancements have positioned iron catalysts as powerful tools for C-H activation and dehydrogenative coupling reactions, rivaling the performance of precious metals.[9][10]
Mechanistic Rationale: Single-atom iron catalysts have demonstrated exceptional performance in acceptorless dehydrogenative coupling.[11] The mechanism involves the iron center facilitating the removal of hydrogen from the substrates, enabling cyclization. These catalysts often outperform homogeneous and nanocatalyst systems due to the high accessibility and reactivity of the isolated atomic sites.[11][12] Visible-light-driven, iron-catalyzed reactions have also emerged, where an iron(III) complex initiates a radical decarboxylation to generate alkyl radicals that functionalize the quinoline core.[13]
Performance: Iron catalysts can be remarkably efficient. A single-atom iron catalyst has been used for the three-component oxidative cyclization of anilines and acetophenones, producing a wide array of quinolines.[12] In another example, Fe(OTf)₃ was used as a recyclable catalyst for activating terminal alkynes under solvent-free conditions, demonstrating both high activity and sustainability.[9]
Gold (Au) Catalysis: Unique Reactivity
Gold catalysts exhibit unique Lewis acidity, particularly for activating alkynes and allenes, enabling distinct reaction pathways for quinolinone synthesis that are often not accessible with other metals.[14][15][16]
Mechanistic Rationale: Gold-catalyzed syntheses frequently involve the activation of an alkyne by a cationic gold(I) or gold(III) species. This renders the alkyne susceptible to nucleophilic attack by an amine. The resulting intermediate can then undergo intramolecular cyclization and aromatization to form the quinoline ring. For example, AuCl₃ can catalyze the dimerization of 2-ethynylanilines to afford quinolines in high yields (73-89%) within just one hour.[17]
Performance: Gold catalysis is characterized by very mild reaction conditions and high efficiency for specific transformations. The gold-catalyzed [4+2] annulation between terminal arylynes and nitrones provides an atom-economical route to quinoline derivatives.[3]
Organocatalysis: The Metal-Free Alternative
Organocatalysis provides a valuable metal-free approach, avoiding concerns of metal contamination in the final product—a critical consideration in drug development. These systems include N-heterocyclic carbenes (NHCs), Brønsted acids, and ionic liquids.[1][18][19][20]
Mechanistic Rationale: Each organocatalyst operates via a distinct mechanism. N-heterocyclic carbenes (NHCs), for example, can act as nucleophiles, attacking an aldehyde to form a Breslow intermediate. This intermediate then undergoes further reaction, such as an attack on an α-haloketone, followed by intramolecular cyclization and dehydration to yield the quinolinone.[1] Brønsted acids like p-toluenesulfonic acid (p-TSA) simply protonate carbonyls or imines, activating them for cyclization.[19]
Performance: Organocatalytic methods can be highly efficient and environmentally friendly. NHC-catalyzed synthesis from 2-aminobenzaldehydes and α-haloketones proceeds under mild conditions to give high yields.[1] Similarly, using the peptide coupling agent T3P as a catalytic water scavenger in the Friedländer reaction affords diversely substituted quinolines in very high yields.[20]
Quantitative Data Summary
The following table provides a comparative summary of the performance of various catalytic systems under optimized conditions as reported in the literature.
| Catalyst System | Synthesis Method | Yield (%) | Time (h) | Temp. (°C) | Catalyst Loading (mol%) | Reference |
| Pd(OAc)₂ | Oxidative Cyclization | 90% | 12 | 130 | 10 | [6] |
| PdCl₂ | Oxidative Cyclization | 86% | 24 | 80 | 10 | [5] |
| [CuLCl₂] | Dehydrogenative Coupling | Good | 24 | 120 | 5 | [7] |
| Cu(OAc)₂ | One-Pot Annulation | Good | 12 | 100 | 10 | [3] |
| Single-Atom Fe | Dehydrogenative Coupling | ~68% | 24 | 120 | N/A | [11][12] |
| Fe(OTf)₃ | C-H Activation | High | <1 | 80 | 5 | [9] |
| AuCl₃/AgOTf | Dimerization of Alkynes | 73-89% | 1 | Reflux | 5 | [17] |
| NHC | Dehydrative Acylation | High | 12 | RT | 20 | [1] |
| p-TSA | Friedländer Annulation | Moderate-Excellent | 0.05-0.25 | RT | 10 | [19] |
| Ionic Liquid | Friedländer Annulation | up to 100% | 0.25-1 | 100 | N/A | [18][20] |
Note: "Good" and "High" are used where specific quantitative yields for a broad range of substrates were summarized qualitatively in the source. Reaction conditions are for representative examples and may vary.
Visualizing Catalytic Cycles and Workflows
Understanding the underlying mechanism and experimental procedure is key to reproducing and optimizing a synthesis.
Figure 1: Generalized catalytic cycle for Palladium-catalyzed oxidative cyclization.
Figure 2: General experimental workflow for catalytic quinolinone synthesis.
Validated Experimental Protocols
The following protocols are provided as self-validating systems, representing efficient methods from two distinct catalytic classes.
Protocol 1: Palladium-Catalyzed Synthesis from an Allyl Alcohol
(Adapted from Zhao, J.-W. et al., RSC Advances, 2017)[3][6]
Objective: To synthesize 2-phenylquinoline from aniline and cinnamic alcohol.
Materials:
-
Aniline (0.5 mmol, 46.5 mg)
-
Cinnamic alcohol (0.5 mmol, 67.1 mg)
-
Palladium(II) acetate (Pd(OAc)₂, 10 mol%, 11.2 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous (2.0 mL)
-
Round-bottom flask (10 mL) with stir bar
-
Condenser and oil bath
-
Oxygen balloon or air inlet
Procedure:
-
To the 10 mL round-bottom flask, add aniline (46.5 mg), cinnamic alcohol (67.1 mg), Pd(OAc)₂ (11.2 mg), and the magnetic stir bar.
-
Add 2.0 mL of anhydrous DMSO to the flask.
-
Fit the flask with a condenser and place it in an oil bath.
-
Ensure an oxygen atmosphere by attaching a balloon filled with O₂ or by leaving the top of the condenser open to the air.
-
Heat the reaction mixture to 130 °C with vigorous stirring.
-
Maintain the reaction for 12 hours. Monitor progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-phenylquinoline.
Expected Outcome: This protocol should yield the desired product in approximately 90% yield.[6] The absence of additional acids or bases highlights the efficiency of the palladium catalyst in mediating the entire oxidative cyclization sequence.
Protocol 2: Organocatalytic Friedländer Synthesis using an Ionic Liquid
(Conceptualized from Palimkar, S. S. et al. and Tajik, H. et al.)[18]
Objective: To synthesize a polysubstituted quinoline from a 2-aminobenzophenone and a ketone.
Materials:
-
2-aminobenzophenone (1 mmol)
-
Acetone (or other enolizable ketone, 2 mmol)
-
Acidic Ionic Liquid (e.g., [Hbim]BF₄ or [Et₃NH][HSO₄]) (catalytic amount, e.g., 0.5 mmol%)
-
Reaction vial with stir bar
-
Heater/stir plate
Procedure:
-
In a reaction vial, combine 2-aminobenzophenone (1 mmol), the ketone (2 mmol), and the ionic liquid catalyst.
-
Seal the vial and heat the mixture to the optimized temperature (e.g., 70-100 °C) with stirring. Note: This reaction is often performed under solvent-free conditions.
-
Allow the reaction to proceed for the specified time (typically ranging from 15 minutes to a few hours).[18] Monitor by TLC.
-
After cooling, dissolve the mixture in a suitable organic solvent like ethyl acetate.
-
Wash the organic solution with water to remove the ionic liquid catalyst.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue via column chromatography or recrystallization to obtain the pure quinoline product.
-
The aqueous layer containing the ionic liquid can often be concentrated and the catalyst reused for subsequent reactions, showcasing the method's sustainability.[18][20]
Expected Outcome: This method is known for its high efficiency, often achieving yields exceeding 90% in very short reaction times.[18] The ionic liquid acts as both the solvent and the Brønsted acid catalyst, accelerating the condensation and cyclization steps.
Conclusion and Future Outlook
The synthesis of quinolinones has been profoundly advanced by the development of diverse and powerful catalytic systems.
-
Palladium and Copper remain the cornerstones for reliable and high-yielding syntheses, with copper offering a significant cost advantage.
-
Iron catalysis is rapidly emerging as the most sustainable and economical option, with single-atom catalysts showing immense promise for future applications.
-
Gold catalysis provides access to unique molecular architectures through its distinct activation of unsaturated systems.
-
Organocatalysis offers a crucial metal-free alternative, essential for applications where metal contamination is a concern.
Future research will likely focus on enhancing the sustainability of these processes. This includes designing catalysts based on earth-abundant metals that operate at lower temperatures, utilizing greener solvents like water or biomass-derived alternatives, and integrating flow chemistry for safer and more scalable production. As our understanding of catalytic mechanisms deepens, the rational design of next-generation catalysts will continue to push the boundaries of efficiency in quinolinone synthesis.
References
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PubMed Central. [Link]
- Different catalytic approaches of Friedländer Synthesis of Quinolines.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review. R Discovery. [Link]
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
- Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central. [Link]
- Recent advances in the synthesis of quinolines: a review. RSC Publishing. [Link]
- Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxyl
- Recent Advances in Metal-Free Quinoline Synthesis. MDPI. [Link]
- Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society. [Link]
- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. [Link]
- Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity.
- Gold catalysis in quinoline synthesis.
- Copper-Catalyzed Selective 1,2-Reduction of Quinolines.
- Synthesis of Quinolinones with Palladium-Catalyzed Oxidative Annulation between Acrylamides and Arynes.
- Copper-Catalyzed Dual Cyclization for the Synthesis of Quinindolines. PMC. [Link]
- Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances (RSC Publishing). [Link]
- Copper Catalyzed Sustainable Synthesis Of Quinolines. ijstr. [Link]
- Gold-Catalyzed Organic Reactions.
- Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis. Organic Chemistry Portal. [Link]
- Iron Single Atom Catalyzed Quinoline Synthesis. PubMed. [Link]
- Synthesis of quinolines via sequential addition and I2-mediated desulfurative cycliz
- Copper-Catalyzed Domino Synthesis of Quinazolinones via Ullmann-Type Coupling and Aerobic Oxidative C−H Amidation.
- Access to Quinolines through Gold-Catalyzed Intermolecular Cycloaddition of 2-Aminoaryl Carbonyls and Internal Alkynes.
- Gold catalysis in quinoline synthesis.
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Intermolecular Aerobic Annulation of o-Alkenylanilines and Alkynes for Quinoline Synthesis [organic-chemistry.org]
- 6. Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06425J [pubs.rsc.org]
- 7. ijstr.org [ijstr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in the synthesis of quinolines: a review - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01814A [pubs.rsc.org]
- 10. Iron-catalyzed synthesis of substituted 3-arylquinolin-2(1H)-ones via an intramolecular dehydrogenative coupling of amido-alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Quinoline synthesis [organic-chemistry.org]
- 12. Iron Single Atom Catalyzed Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations [mdpi.com]
- 14. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Gold catalysis in quinoline synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 20. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Assessing the Therapeutic Index of Novel Dihydroquinolinone Compounds
Introduction: The Therapeutic Index as a Cornerstone of Drug Viability
In the landscape of drug discovery and development, the ultimate goal is to create therapeutics that are both highly effective against a disease target and exceptionally safe for the patient. The Therapeutic Index (TI) is a quantitative measure that lies at the heart of this pursuit.[1][2] It represents the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[2] A higher TI signifies a wider margin of safety, a critical attribute for any successful therapeutic agent.[1][2]
Dihydroquinolinone scaffolds are present in a number of pharmacologically active compounds, including several FDA-approved drugs.[3] This versatile chemical structure has shown promise in modulating various biological targets, including but not limited to phosphodiesterases, adrenergic receptors, and various kinases, making it a focal point for developing novel therapeutics, particularly in oncology.[3][4][5] However, this promise must be rigorously qualified through a comprehensive assessment of the compound's therapeutic index. This guide provides a comparative framework and detailed methodologies for evaluating the TI of novel dihydroquinolinone compounds, ensuring that only the most promising candidates advance toward clinical consideration.
The Comparative Landscape: Benchmarking Novel Dihydroquinolinones
A novel compound's therapeutic potential can only be understood in the context of existing treatments. Therefore, it is crucial to benchmark our novel dihydroquinolinone, which we'll call DQC-1 , against both a known targeted inhibitor in the same class and a standard-of-care chemotherapy agent. For this guide, we will use a hypothetical related compound, DQC-2 (a known PARP inhibitor) , and a widely used chemotherapeutic, Doxorubicin , as comparators.
Table 1: Physicochemical and Pharmacological Properties of Test Compounds
| Property | DQC-1 (Novel Compound) | DQC-2 (Known PARP Inhibitor) | Doxorubicin (Standard Chemotherapy) |
| Target(s) | Putative Kinase Inhibitor | PARP1/2 | Topoisomerase II inhibitor, DNA intercalator |
| Molecular Weight | ~450 g/mol | ~480 g/mol | 543.5 g/mol |
| Solubility | High in DMSO, moderate in aqueous buffers | High in DMSO, low in aqueous buffers | High in water |
| Cell Permeability | High (Predicted) | High | Moderate |
Phase 1: In Vitro Assessment - Determining Cellular Potency and Toxicity
The initial phase of TI assessment begins at the cellular level. The core principle here is selective toxicity : the ability of a compound to exert a potent effect on target (e.g., cancer) cells while having minimal impact on healthy, non-target cells.[6] This is quantified by the in vitro therapeutic index, more commonly referred to as the Selectivity Index (SI).[6][7] The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% effective concentration (EC50) in target cells.[6][7]
Experimental Workflow: In Vitro Efficacy and Toxicity
dot
Caption: Workflow for determining the in vitro Selectivity Index (SI).
Protocol 1: MTT Assay for Cell Viability (Efficacy - EC50)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt (MTT) into purple formazan crystals.
Methodology:
-
Cell Seeding: Seed target cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of DQC-1, DQC-2, and Doxorubicin. Replace the cell culture medium with medium containing the compounds at various concentrations. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. The formation of purple crystals should be visible.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
EC50 Calculation: Plot the absorbance values against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Protocol 2: LDH Assay for Cytotoxicity (Toxicity - CC50)
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with damaged plasma membranes.[8] It is a reliable marker for cellular cytotoxicity.[8][9]
Methodology:
-
Cell Seeding: Seed non-target normal cells (e.g., MCF-10A normal breast epithelial cells) in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compounds as in the efficacy assay. Include controls for background LDH (medium only), spontaneous LDH release (vehicle-treated cells), and maximum LDH release (cells treated with a lysis buffer).[8]
-
Incubation: Incubate the plate for the same duration as the efficacy assay (48-72 hours).
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubation & Data Acquisition: Incubate as per the manufacturer's instructions and measure the absorbance or fluorescence to quantify the amount of LDH released.
-
CC50 Calculation: Calculate the percentage of cytotoxicity for each concentration relative to the maximum release control. Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value.
In Vitro Data Summary
Table 2: Comparative In Vitro Efficacy, Cytotoxicity, and Selectivity Index
| Compound | EC50 (MCF-7, µM) | CC50 (MCF-10A, µM) | Selectivity Index (SI = CC50/EC50) |
| DQC-1 | 0.5 | 50 | 100 |
| DQC-2 | 1.2 | 48 | 40 |
| Doxorubicin | 0.8 | 2.0 | 2.5 [10] |
Interpretation: A higher SI value is desirable as it indicates greater selectivity for cancer cells over normal cells.[6] In this hypothetical dataset, DQC-1 shows a significantly higher SI than both the known inhibitor and the standard chemotherapy, marking it as a strong candidate for further in vivo evaluation.
Phase 2: In Vivo Validation - From Cell Culture to a Living System
While in vitro assays provide crucial initial data, they cannot fully replicate the complex biological environment of a living organism.[11][12] In vivo studies are essential to evaluate a drug's pharmacokinetics (how the body affects the drug) and pharmacodynamics (how the drug affects the body), which are critical for determining the true therapeutic index.[12][13]
Experimental Design: Efficacy and Toxicity in Animal Models
The in vivo therapeutic index is classically defined as the ratio of the toxic dose in 50% of the population (TD50) to the effective dose in 50% of the population (ED50).[1][14]
dot
Caption: Workflow for determining the in vivo Therapeutic Index (TI).
Protocol 3: Xenograft Tumor Growth Inhibition Study (Efficacy - ED50)
This study evaluates the dose-dependent anti-tumor activity of a compound in an animal model.
Methodology Overview:
-
Model Establishment: Implant human cancer cells (MCF-7) subcutaneously into immunodeficient mice. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Group Assignment: Randomize mice into vehicle control and multiple treatment groups, each receiving a different dose of DQC-1.
-
Dosing: Administer the compound (e.g., via oral gavage or intraperitoneal injection) daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each dose group compared to the vehicle control. The ED50 is the dose that achieves 50% tumor growth inhibition.
Protocol 4: Maximum Tolerated Dose (MTD) Study (Toxicity - TD50)
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. This is a critical parameter for establishing the safety profile.[15]
Methodology Overview:
-
Animal Model: Use healthy, non-tumor-bearing mice of the same strain used for the efficacy study.
-
Dose Escalation: Administer escalating doses of DQC-1 to different groups of mice.
-
Toxicity Monitoring: Closely monitor the animals for clinical signs of toxicity, such as significant weight loss (>15-20%), lethargy, ruffled fur, and other adverse effects. Also, perform hematology and clinical chemistry analysis at the end of the study.
-
MTD/TD50 Determination: The TD50 is the dose that causes a defined toxic effect (e.g., 10% body weight loss) in 50% of the animals. In early development, the MTD is often used as a surrogate for the TD50.
In Vivo Data Summary
Table 3: Comparative In Vivo Efficacy, Toxicity, and Therapeutic Index
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index (TI = TD50/ED50) |
| DQC-1 | 10 | 150 | 15 |
| DQC-2 | 25 | 125 | 5 |
| Doxorubicin | 5[16] | 15 | 3 |
Interpretation: The in vivo data reinforces the promising profile of DQC-1. Its TI of 15 is substantially higher than the comparators, indicating a much wider safety margin between the dose required for anti-tumor activity and the dose that causes significant toxicity in the animal model.
Synthesizing the Data: A Holistic View
The journey from a high in vitro SI to a robust in vivo TI is a critical validation step. The hypothetical data presented suggests that DQC-1's initial promise of selective toxicity in cell culture translates into a superior safety and efficacy window in a complex biological system. This integration of in vitro and in vivo data is fundamental for making informed "Go/No-Go" decisions in a drug development pipeline.[17] The strong TI for DQC-1 provides a solid rationale for advancing it to more comprehensive preclinical safety and toxicology studies, as recommended by regulatory bodies like the FDA.[18][19]
Conclusion: Prioritizing Candidates with a Superior Therapeutic Index
The systematic assessment of the therapeutic index, from initial in vitro screening to in vivo validation, is an indispensable component of modern drug discovery. The comparative approach outlined in this guide demonstrates how to rigorously evaluate novel dihydroquinolinone compounds against relevant benchmarks. A compound like the hypothetical DQC-1, with a demonstrably superior therapeutic index, represents a high-priority candidate with a greater probability of success in subsequent clinical development. By focusing on compounds with a wide margin of safety, we increase the likelihood of developing new medicines that are not only effective but also well-tolerated by patients.
References
- Therapeutic index - Wikipedia.
- Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761.
- Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT).
- Hrushesky, W. J. (1985). The therapeutic index of cytotoxic chemotherapy depends upon circadian drug timing. Journal of the National Cancer Institute, 74(4), 953-955.
- Kerbel, R. S. (2012). Preclinical predictors of anticancer drug efficacy: critical assessment with emphasis on whether nanomolar potency should be required of candidate agents. Cancer biology & therapy, 13(4), 185–193.
- U.S. Food and Drug Administration. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177.
- Carla, A. (2023). The Role and Influence of Pharmacokinetics on Therapeutic Index. Journal of Pharmacokinetics and Toxicological Investigations.
- Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone and Its Derivatives. Journal of Medicinal Chemistry, 41(5), 658–667.
- Selectivity index (SI) and therapeutic index (TI) values usually... | Download Scientific Diagram. ResearchGate.
- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Nanotheranostics, 2(2), 123–138.
- Toth, K., & Prokai, L. (2014). Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide. Journal of pharmaceutical and biomedical analysis, 98, 439–447.
- In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology.
- Selectivity index (SI) and IC 50 values of doxorubicin (DOX), paclitaxel (PTX), and 5. ResearchGate.
- Li, J., et al. (2021). The efficacy and safety comparison of first-line chemotherapeutic agents (high-dose methotrexate, doxorubicin, cisplatin, and ifosfamide) for osteosarcoma. Medicine, 100(12), e25164.
- U.S. Department of Health and Human Services. (2010). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Regulations.gov.
- Knya. (2024). Therapeutic Index: Definition, Importance, and Examples.
- Cordes, N. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. Recent results in cancer research. Fortschritte der Krebsforschung. Progres dans les recherches sur le cancer, 176, 11–22.
- Wolska, Z., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules (Basel, Switzerland), 27(24), 8828.
- Muller, P. Y., & Milton, M. N. (2012). The determination and interpretation of the therapeutic index in drug development. Nature reviews. Drug discovery, 11(10), 751–761.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (1995). S1A Guideline on the Need for Carcinogenicity Studies of Pharmaceuticals.
- Al-Ostoot, F. H., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Molecules (Basel, Switzerland), 26(19), 5731.
- Selectivity Index: Significance and symbolism. (2025).
- Wang, Y., et al. (2023). Use of Drug Sensitisers to Improve Therapeutic Index in Cancer. International journal of molecular sciences, 24(13), 11060.
- In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate.
- Dihydroquinolinone synthesis - Organic Chemistry Portal.
- U.S. Food and Drug Administration. (1997). M3 Nonclinical Safety Studies for the Conduct of Human Clinical Trials for Pharmaceuticals. GovInfo.
- Al-Omar, M. A., & Amr, A. G. E. (2010). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current medicinal chemistry, 17(26), 2888–2905.
- Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Quideau, S., et al. (2011). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. Cancers, 3(4), 3948–3980.
- Wróbel, T., et al. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International journal of molecular sciences, 22(9), 4945.
- Health Service Executive. (2017). DOXOrubicin (25mg/m2/day) and CISplatin (100mg/m2) Therapy - 21 day cycle.
- Applied Pharmacology 5, Therapeutic Index. (2017). YouTube.
- Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. (2020). ResearchGate.
- U.S. Food and Drug Administration. (2015). Nonclinical Safety Evaluation of Reformulated Drug Products and Products Intended for Administration by an Alternate Route.
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. knyamed.com [knyamed.com]
- 3. A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selectivity Index: Significance and symbolism [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Efficacy Evaluation for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 13. longdom.org [longdom.org]
- 14. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 15. The therapeutic index of cytotoxic chemotherapy depends upon circadian drug timing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hse.ie [hse.ie]
- 17. The determination and interpretation of the therapeutic index in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals | FDA [fda.gov]
- 19. downloads.regulations.gov [downloads.regulations.gov]
The Researcher's Compass: A Comparative Guide to Molecular Docking of Quinolinone Derivatives
In the landscape of modern drug discovery, the quinolinone scaffold stands as a privileged structure, a versatile backbone for the design of potent and selective therapeutic agents. From oncology to infectious diseases, derivatives of this heterocyclic compound have demonstrated remarkable biological activity. Computational methods, particularly molecular docking, have become indispensable in navigating the vast chemical space of possible quinolinone analogues, allowing researchers to predict binding affinities, elucidate interaction mechanisms, and prioritize candidates for synthesis and experimental validation.
This guide provides a comprehensive comparison of docking studies performed on various quinolinone derivatives, offering insights into their interactions with key biological targets. We will delve into the methodologies, compare the computational predictions with experimental data, and provide a detailed protocol for conducting your own comparative docking studies. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage molecular docking in their quest for novel quinolinone-based therapeutics.
The Power of Prediction: Understanding Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This prediction is based on the principles of molecular mechanics and scoring functions that estimate the binding affinity. The primary goal is to identify the most stable binding pose and quantify the strength of the interaction, often expressed as a docking score or binding energy. A lower (more negative) docking score generally indicates a more favorable binding interaction.
The true power of molecular docking lies in its ability to perform high-throughput virtual screening of large compound libraries, significantly reducing the time and cost associated with traditional drug discovery pipelines. However, it is crucial to remember that docking is a predictive tool, and its results must be validated through experimental assays.
A Comparative Analysis of Quinolinone Docking Studies
The versatility of the quinolinone scaffold is reflected in the diverse range of protein targets it has been shown to interact with. The following sections provide a comparative overview of docking studies across different therapeutic areas, supported by experimental data where available.
Targeting the Engines of Cancer: Kinase Inhibitors
Protein kinases are a major class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in cancer. Consequently, they are a prime target for anticancer drug development. Quinolinone derivatives have shown significant promise as kinase inhibitors.
One of the most frequently studied targets is the Epidermal Growth Factor Receptor (EGFR) , a tyrosine kinase whose overexpression is implicated in various cancers. Several studies have explored the interaction of quinolinone derivatives with the ATP-binding site of EGFR. For instance, a study on substituted quinoline derivatives identified a compound (4f) with a strong EGFR inhibition profile (IC50 value of 0.015 ± 0.001 µM)[1]. Molecular docking studies revealed that this compound forms strong interactions with key amino acid residues in the EGFR active site[1]. Another study on 4-hydroxy-1-phenyl-2(1H)-quinolone derivatives found a compound (IVg) with a high MolDock score of -137.813 against the EGFR tyrosine kinase domain (PDB ID: 1M17)[2]. This computational prediction was supported by its potent in vitro activity against A549 and MDA-MB cancer cell lines with IC50 values of 0.0298µmol and 0.0338µmol, respectively[2].
Similarly, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , another key tyrosine kinase involved in angiogenesis, has been a target for quinolinone derivatives. A series of 4,6,7,8-tetrahydroquinolin-5(1H)-ones were designed and evaluated as multi-targeting agents against several receptor tyrosine kinases, including VEGFR-2[3]. One compound (4j) showed promising inhibitory activity against VEGFR-2[3].
The c-Abl kinase , implicated in chronic myeloid leukemia, has also been a subject of interest. Novel quinoline-amidrazone hybrids were docked into the c-Abl kinase binding site (PDB code: 1IEP) to explore their potential anticancer mechanism[4]. The most potent compounds from this series exhibited IC50 values of 43.1 and 59.1 μM against lung (A549) and breast (MCF-7) cancer cell lines, respectively[4].
Table 1: Comparative Docking Scores and Experimental Data for Quinolinone Derivatives as Kinase Inhibitors
| Derivative Class | Target Protein (PDB ID) | Docking Software | Best Docking Score | Experimental Assay | Best IC50 Value | Reference |
| Substituted Quinolines | EGFR | Not Specified | Not Specified | EGFR Inhibition | 0.015 µM | [1] |
| 4-hydroxy-1-phenyl-2(1H)-quinolones | EGFR (1M17) | MolDock | -137.813 | A549 & MDA-MB cell cytotoxicity | 0.0298 µM & 0.0338 µM | [2] |
| 4,6,7,8-Tetrahydroquinolin-5(1H)-ones | VEGFR-2 | Not Specified | Not Specified | VEGFR-2 Inhibition | Not Specified | [3] |
| Quinoline-amidrazone hybrids | c-Abl kinase (1IEP) | LibDock | 169.76 (Libdock score) | A549 & MCF-7 cell cytotoxicity | 43.1 µM & 59.1 µM | [4] |
Halting Replication: Targeting Viral and Bacterial Enzymes
The quinolinone core is also a key pharmacophore in the development of antimicrobial and antiviral agents.
In the fight against HIV, the reverse transcriptase (RT) enzyme is a critical target. A study on quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) showed that several synthesized compounds had good binding interactions with the active domain of the receptor (PDB: 4I2P)[5]. One compound exhibited the highest docking score of –10.675, surpassing the scores of the standard drugs elvitegravir and rilpivirine[5].
For bacterial infections, DNA gyrase , a type II topoisomerase, is an established target for quinolone antibiotics. Molecular docking protocols for 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone derivatives against DNA gyrase have been detailed, highlighting the potential of this scaffold for novel antibacterial agents[6].
Another interesting target is the Hepatitis C virus (HCV) NS5B protein . A study involving molecular docking and 3D-QSAR on a series of quinolinone derivatives identified a molecule with a high affinity for NS5B, suggesting its potential as an anti-HCV agent[7].
Table 2: Comparative Docking Data for Quinolinone Derivatives as Antimicrobial and Antiviral Agents
| Derivative Class | Target Protein (PDB ID) | Docking Software | Best Docking Score | Experimental Validation | Reference |
| Pyrimidine/Pyrazoline substituted Quinolines | HIV Reverse Transcriptase (4I2P) | Not Specified | -10.675 | Proposed for future studies | [5] |
| 6-Hydroxy-3,4-dihydro-2(1H)-quinolinones | DNA Gyrase | Schrödinger Glide | Not Specified | In silico study | [6] |
| Heteroaryl-substituted Quinolones | HCV NS5B | Not Specified | Not Specified | Molecular dynamics confirmation | [7] |
Other Promising Targets
The therapeutic potential of quinolinone derivatives extends beyond kinases and microbial enzymes. For instance, new quinoline derivatives have been investigated as inhibitors of topoisomerase 1 (Topo 1) , an enzyme involved in DNA replication and a target for anticancer drugs[8]. A synthesized compound showed worthy Topo 1 inhibition with an IC50 value of 0.278 µM, comparable to the reference drug camptothecin[8].
Furthermore, quinoline derivatives bearing a sulfonamide moiety have been docked into the active site of carbonic anhydrase isozyme II (CA II) to predict their binding affinity and orientation, with most of the screened compounds showing interesting cytotoxic activities against the MCF7 breast cancer cell line[9][10].
Experimental Protocol: A Step-by-Step Guide to Comparative Docking
To ensure the scientific integrity and reproducibility of your in silico experiments, a well-defined and validated protocol is essential. The following is a generalized workflow for a comparative docking study of quinolinone derivatives.
Step 1: Ligand Preparation
-
Obtain Ligand Structures: The 3D structures of your quinolinone derivatives can be drawn using chemical drawing software like ChemDraw or Marvin Sketch.
-
Energy Minimization: It is crucial to generate a low-energy 3D conformation for each ligand. This is typically done using molecular mechanics force fields such as MMFF94 or AM1. This step ensures that the ligand conformation is energetically favorable before docking.
-
File Format Conversion: Convert the ligand structures to a suitable format for the docking software (e.g., .pdbqt for AutoDock Vina, .mae for Schrödinger).
Step 2: Protein Preparation
-
Retrieve Protein Structure: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably with a co-crystallized ligand, which can be used to define the binding site.
-
Pre-processing: This is a critical step that involves:
-
Removing water molecules and other heteroatoms that are not part of the protein or essential for binding.
-
Adding hydrogen atoms, as they are usually not present in crystal structures.
-
Assigning correct bond orders and protonation states for amino acid residues.
-
Repairing any missing residues or atoms in the protein structure.
-
Tools like the Protein Preparation Wizard in Schrödinger Maestro or AutoDockTools can be used for this purpose.
-
Step 3: Grid Generation
-
Define the Binding Site: The binding site is the region on the protein where the ligand is expected to bind. If a co-crystallized ligand is present in the PDB structure, its coordinates can be used to define the center of the binding pocket.
-
Generate the Grid Box: A 3D grid is generated around the defined binding site. The docking algorithm will confine its search for ligand conformations within this grid box. The size of the grid box should be large enough to accommodate the ligands of interest.
Step 4: Molecular Docking
-
Select Docking Algorithm: Choose a suitable docking program. Popular choices include AutoDock Vina, Schrödinger Glide, and GOLD. Each has its own algorithm and scoring function.
-
Run Docking Simulation: The software will systematically search for the best binding poses of each ligand within the defined grid box, evaluating each pose using its scoring function.
-
Output: The program will generate a set of docked poses for each ligand, ranked by their docking scores.
Step 5: Analysis of Results
-
Examine Docking Scores: Compare the docking scores of your quinolinone derivatives. A more negative score generally suggests a better binding affinity.
-
Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the predicted binding poses.
-
Identify Key Interactions: Look for key molecular interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. These interactions provide insights into the mechanism of binding and can guide further optimization of the ligand.
-
Compare with Experimental Data: Whenever possible, correlate your docking results with experimental data (e.g., IC50 values). A good correlation increases the confidence in your docking protocol.
Diagram 1: General Workflow for a Comparative Molecular Docking Study
Caption: A flowchart illustrating the key stages of a comparative molecular docking study.
Conclusion and Future Directions
Comparative molecular docking studies have proven to be a powerful tool in the exploration of quinolinone derivatives as potential therapeutic agents. By providing insights into their binding modes and affinities for various biological targets, these computational approaches accelerate the drug discovery process and enable the rational design of more potent and selective compounds. The studies highlighted in this guide demonstrate the broad therapeutic potential of the quinolinone scaffold, with promising results in anticancer, antiviral, and antibacterial research.
The future of this field lies in the integration of more advanced computational techniques, such as molecular dynamics simulations to study the dynamic behavior of ligand-protein complexes, and the use of machine learning and artificial intelligence to develop more accurate scoring functions and predictive models. As our understanding of the molecular basis of disease deepens, and as computational power continues to grow, we can expect that in silico methods will play an even more pivotal role in unlocking the full therapeutic potential of quinolinone derivatives.
References
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents.
- Design, synthesis, and docking study of new quinoline derivatives as antitumor agents.
- Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids.
- Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors.
- Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives.
- Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases.
- Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors.
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
- Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents.
- Docking, Synthesis and Evaluation of 4-hydroxy-1-phenyl-2(1H)-quinolone Derivatives as Anticancer Agents.
- Docking and Qsar Studies of Some Quinazolinone Derivatives as Possible Inhibitors of Thyrosine Kinase.
- In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents.
Sources
- 1. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids [pharmacia.pensoft.net]
- 5. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparative Molecular Field Analysis and Molecular Docking Studies on Quinolinone Derivatives Indicate Potential Hepatitis C Virus Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and docking studies of some novel quinoline derivatives bearing a sulfonamide moiety as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
A Senior Application Scientist's Guide to Validating Mechanism of Action Through Comparative Studies
Introduction: Beyond "If" to "How" in Mechanism of Action
In the intricate world of drug discovery, identifying a compound that elicits a desired biological response is only the first chapter of a much longer story. The critical question that follows is not if it works, but how it works. The answer lies in elucidating its Mechanism of Action (MoA)—the specific biochemical interaction through which a drug substance produces its pharmacological effect.[1][2] An unambiguous MoA is the bedrock of a successful therapeutic program, directly influencing efficacy, safety profiles, and patient stratification.
However, a proposed MoA is merely a hypothesis until rigorously validated. This guide provides a strategic framework for validating a compound's MoA using a multi-pronged, comparative approach. As a senior application scientist, I advocate for moving beyond isolated experiments to a holistic strategy where orthogonal, self-validating systems are compared.[3] This approach is not about following a rigid checklist but about building a logical, evidence-based narrative that is scientifically sound and regulatorily robust. We will explore a powerful triad of experimental pillars—Target Engagement, Target Modulation, and Phenotypic Confirmation—to construct a compelling MoA validation package.
The Strategic Imperative: Why Comparative Validation is Non-Negotiable
In today's competitive landscape, a well-defined MoA is a significant asset. It allows for:
-
Rational Optimization: Understanding how a drug binds to its target enables medicinal chemists to rationally design more potent and selective molecules.[4]
-
Predictive Toxicology: By confirming on-target activity and revealing potential off-targets, MoA studies can predict and mitigate adverse effects early in development.[5][6]
-
Enhanced Clinical Success: A clear MoA allows for the development of pharmacodynamic biomarkers, which are crucial for confirming target engagement in clinical trials and making informed go/no-go decisions.[7]
The core principle of this guide is the use of comparative benchmarks. A result in isolation is often ambiguous. Its true meaning emerges only when compared against well-chosen controls. Our studies will therefore incorporate:
-
Reference Compounds: A well-characterized molecule known to act on the same target or pathway.
-
Negative Controls: Structurally similar but inactive molecules.
-
Genetic Controls: Techniques like siRNA or CRISPR to mimic the effect of target inhibition.
-
Vehicle Controls: To account for any effects of the delivery solvent.
By comparing the experimental "fingerprint" of our investigational compound to these benchmarks, we can triangulate the evidence and arrive at a high-confidence MoA.
Pillar 1: Target Engagement - Proving Contact at the Source
The foundational question of any MoA study is: does the compound physically interact with its intended target in a biologically relevant setting? Answering this requires moving beyond purified proteins in a test tube and into the complex milieu of the cell.
Core Technique: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing the direct binding of a ligand to its target protein within intact cells or even tissues.[8][9][10]
Causality Behind the Choice: The principle of CETSA is rooted in thermodynamics: when a drug binds to its target protein, it typically stabilizes the protein's structure.[9] This stabilization makes the protein more resistant to thermal denaturation.[9] By heating cells treated with a compound across a temperature gradient and then measuring the amount of soluble (non-denatured) target protein that remains, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[11][12] This technique is invaluable because it confirms binding in a native cellular environment, accounting for factors like cell permeability and intracellular concentrations.[8][10]
Experimental Workflow: CETSA for Comparative Target Engagement
Caption: CETSA workflow for comparative target engagement analysis.
Detailed CETSA Protocol (Melt Curve)
-
Cell Culture: Grow the relevant cell line to approximately 80% confluency.
-
Treatment: Treat cells with the investigational compound (e.g., 10 µM), a known reference compound (e.g., 10 µM), or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors to a final concentration of ~2x10^7 cells/mL.[9]
-
Aliquoting: Distribute 50 µL of the cell suspension into PCR tubes for each treatment condition and for each temperature point.[9]
-
Heat Treatment: Place the tubes in a thermal cycler and heat for 3 minutes across a pre-determined temperature range (e.g., 40°C to 64°C in 2°C increments), followed by a 3-minute cooling step at room temperature.[9]
-
Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[9]
-
Separation: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[9]
-
Quantification: Carefully transfer the supernatant (containing the soluble protein fraction) to a new tube. Quantify the amount of the specific target protein using a standard method like Western Blot or an AlphaScreen®/ELISA assay.
-
Data Analysis: For each treatment condition, normalize the amount of soluble protein at each temperature to the amount at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein percentage against temperature to generate melting curves. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg). A positive ΔTagg relative to the vehicle control indicates target stabilization and engagement.
Data Presentation: Summarizing CETSA Results
| Compound | Target Protein | Cell Line | Tagg (°C) Vehicle | Tagg (°C) Treated | ΔTagg (°C) | Conclusion |
| Investigational | Kinase X | MCF-7 | 48.2 | 54.5 | +6.3 | Strong Engagement |
| Reference | Kinase X | MCF-7 | 48.2 | 53.8 | +5.6 | Confirmed Engagement |
| Negative Control | Kinase X | MCF-7 | 48.2 | 48.1 | -0.1 | No Engagement |
Pillar 2: Target Modulation - Mapping the Downstream Cascade
Confirming that a drug binds its target is necessary but not sufficient. We must also demonstrate that this binding event modulates the target's biological function. For many targets, such as kinases or GPCRs, this function is to initiate a downstream signaling cascade.
Core Technique: Comparative Phosphoproteomics
For targets like protein kinases, their primary function is to phosphorylate other proteins. Therefore, a change in the phosphorylation status of downstream substrates serves as a direct readout of target modulation. Mass spectrometry-based phosphoproteomics allows for the unbiased, global quantification of thousands of phosphorylation events simultaneously, providing a high-resolution "fingerprint" of a compound's effect on cellular signaling.[13]
Causality Behind the Choice: If our investigational compound is a true inhibitor of Kinase X, its phosphoproteomic signature should closely match that of a known Kinase X inhibitor. Both should show decreased phosphorylation on known substrates of Kinase X. By comparing these signatures, we can validate the on-target effect and simultaneously identify potential off-target kinase inhibition by observing unexpected changes in other phosphorylation motifs. This orthogonal approach provides a deep, systems-level confirmation of the proposed MoA.[14]
Caption: A simplified kinase signaling pathway inhibited by a compound.
Experimental Workflow: Comparative Phosphoproteomics
-
Cell Treatment: Culture cells and treat with the investigational compound, a reference inhibitor, and a vehicle control for a time period known to induce downstream signaling changes (e.g., 2-6 hours).
-
Lysis and Digestion: Lyse the cells, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Phosphopeptide Enrichment: Use an enrichment technique (e.g., Titanium Dioxide or Immobilized Metal Affinity Chromatography) to selectively isolate peptides containing phosphate groups.
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify the phosphopeptides and quantify their relative abundance across the different treatment conditions. Perform statistical analysis to identify phosphosites that are significantly up- or down-regulated compared to the vehicle control.
-
Comparative Analysis: Compare the list of regulated phosphosites from the investigational compound treatment with the list from the reference inhibitor. A high degree of overlap confirms a similar MoA.
Data Presentation: Summarizing Phosphoproteomics Data
| Phosphosite | Protein | Log2 Fold Change (Investigational) | Log2 Fold Change (Reference) | Known Substrate of Kinase X |
| SubstrateA-S25 | Substrate A | -2.1 | -1.9 | Yes |
| SubstrateB-T101 | Substrate B | -1.8 | -2.0 | Yes |
| OtherKinase-Y416 | Kinase Y | -0.1 | -0.2 | No |
| Housekeeper-S50 | Protein Z | 0.05 | 0.03 | No |
Pillar 3: Phenotypic Confirmation - Aligning Molecular Action with Cellular Outcome
The final pillar of MoA validation connects the molecular events of target engagement and modulation to a relevant cellular phenotype. The biological outcome caused by the compound should be consistent with the known function of the target. For example, inhibiting a pro-proliferative kinase should lead to cell cycle arrest or apoptosis.
Core Technique: Comparative RNA-Sequencing (RNA-Seq)
RNA-Sequencing (RNA-Seq) provides a comprehensive snapshot of the cellular transcriptome, revealing how a compound alters gene expression on a global scale.[6][15] This transcriptional signature is a rich source of information for MoA validation.[16]
Causality Behind the Choice: The central hypothesis is that direct pharmacological inhibition of a target should produce a similar transcriptional signature to the genetic knockdown (e.g., using siRNA or shRNA) of that same target. By comparing the gene expression profiles of cells treated with our investigational compound, a reference compound, and cells with a genetic knockdown of the target, we can search for concordance.[17] A significant overlap in the differentially expressed genes (DEGs) across these three conditions provides powerful, independent evidence that the compound's phenotypic effects are mediated through the intended target.[6][17]
Caption: The integrated evidence pyramid for MoA validation.
Your final analysis should demonstrate a clear, logical chain of causality:
-
The compound engages the target protein in cells (CETSA).
-
This engagement modulates the target's downstream signaling pathway in a manner consistent with a known reference inhibitor (Phosphoproteomics).
-
This pathway modulation leads to a phenotypic change (global gene expression) that closely mimics the effect of genetically silencing the target (RNA-Seq).
References
- Decoding the lncRNA World: Comprehensive Approaches to lncRNA Structure and Interactome Studies.MDPI.
- Mechanism of Action and Target Identification: A M
- Different chemical proteomic approaches to identify the targets of lap
- RNA-Seq: a revolutionary tool for transcriptomics.PMC - NIH.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.NCBI.
- Orthogonal method in pharmaceutical product analysis.Alphalyse.
- How Proof of Mechanism Studies Can Advance Clinical Drug Development.BioAgilytix.[Link]
- CETSA.Pelago Bioscience.[Link]
- RNA Sequencing in Drug Discovery and Development.Lexogen.[Link]
- Leveraging RNA Sequencing in Pharmaceutical Research.Lab Manager.[Link]
- Introduction to RNA-Seq and its Applications to Drug Discovery and Development.
- Comparative Proteomic Profiling of a Virulent Wild-Type Nocardia seriolae and Its Attenu
- Cellular Thermal Shift Assay (CETSA).News-Medical.Net.[Link]
- Mechanism of Action (MOA).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies.Annual Reviews.[Link]
Sources
- 1. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. Drug design - Wikipedia [en.wikipedia.org]
- 5. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RNA Sequencing in Drug Discovery and Development | Lexogen [lexogen.com]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. CETSA [cetsa.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. RNA-Seq: a revolutionary tool for transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leveraging RNA Sequencing in Pharmaceutical Research | Lab Manager [labmanager.com]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,3-dihydro-2-methyl-4(1H)-quinolinone
This document provides a detailed protocol for the safe handling and disposal of 2,3-dihydro-2-methyl-4(1H)-quinolinone and associated waste materials. As a nitrogen-containing heterocyclic compound, its disposal requires adherence to strict protocols to ensure personnel safety and environmental compliance. This guide is intended for laboratory professionals engaged in research and development.
Foundational Safety and Hazard Analysis
Understanding the chemical's inherent risks is the foundation of safe disposal. While comprehensive toxicological data for this compound may be limited, the quinolinone scaffold and related quinoline compounds are known to present specific hazards. The parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and is suspected of causing genetic defects and cancer.[1][2] Therefore, a precautionary approach is mandatory.
The primary anticipated hazards associated with this compound include:
-
Acute Oral Toxicity [3]
Due to these potential risks, all waste streams containing this compound, including trace amounts on labware, must be treated as hazardous chemical waste.[4] The recommended disposal method is not in-lab treatment but collection and destruction by a licensed professional service, typically via high-temperature incineration to ensure complete molecular breakdown.[4][7]
Quantitative Data Summary
For quick reference, the following table summarizes key data for the closely related parent compound, 2,3-dihydro-1H-quinolin-4-one. Researchers should assume similar characteristics for the methylated derivative.
| Property | Value | Source |
| Molecular Formula | C₉H₉NO | [3] |
| Molecular Weight | 147.17 g/mol | [3] |
| Appearance | Solid | [3] |
| Hazard Class | Acute Toxicity 3 (Oral) | [3] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) | [3] |
Mandatory Personal Protective Equipment (PPE)
The use of appropriate PPE is non-negotiable when handling this compound in any form, including its waste products. The causality is direct: PPE serves as the primary barrier between the researcher and potential chemical exposure.
| Task | Required PPE | Rationale |
| Handling Solid Compound | Nitrile gloves, safety goggles with side-shields, laboratory coat. | Prevents skin and eye contact with the pure, concentrated substance. |
| Preparing/Handling Solutions | Nitrile gloves, safety goggles, laboratory coat. | Protects against splashes of solutions containing the dissolved compound. |
| Packaging Waste | Nitrile gloves, safety goggles, laboratory coat. | Minimizes risk of exposure to residual chemical on contaminated items. |
| Managing Spills | Chemical-resistant gloves, safety goggles or face shield, respiratory protection (if powder is airborne), impervious clothing. | Provides enhanced protection during emergency situations with higher exposure risk.[4][8] |
The Core Disposal Workflow: A Step-by-Step Protocol
This protocol is designed as a self-validating system, ensuring compliance with federal regulations like the Resource Conservation and Recovery Act (RCRA) and promoting a culture of safety.[9]
Step 1: Waste Characterization & Segregation
Proper segregation is the most critical step to prevent accidental chemical reactions and ensure compliant disposal.[10] Never mix waste streams unless compatibility has been explicitly confirmed.
-
Solid Waste:
-
Action: Collect all non-sharp, contaminated disposable labware (e.g., weighing papers, pipette tips, gloves, absorbent pads) in a dedicated hazardous waste container.
-
Causality: This prevents the cross-contamination of non-hazardous waste streams and ensures all materials that have contacted the chemical are disposed of properly.
-
Container: Use a leak-proof container with a secure lid, made of a compatible material like high-density polyethylene (HDPE).[4]
-
-
Liquid Waste:
-
Action: Collect all solutions containing this compound in a separate, sealed liquid hazardous waste container.
-
Causality: Isolating liquid waste prevents reactions with other chemical residues and ensures the waste can be profiled correctly by the disposal service. Do not mix with other waste streams.[4]
-
Container: Use a screw-cap, shatter-resistant container. Do not fill beyond 90% capacity to allow for vapor expansion.[9]
-
-
Sharps Waste:
-
Action: Dispose of any contaminated needles, scalpels, or broken glass in a designated, puncture-proof sharps container clearly marked as hazardous chemical waste.
-
Causality: This protects waste handlers from physical injury and chemical exposure.
-
Step 2: Container Selection & Labeling
Proper labeling is a federal requirement and essential for safety and communication.[7][11]
-
Action: Immediately upon starting a waste container, label it clearly.
-
Label Contents: The label must include:
-
Causality: Accurate labeling prevents accidental mixing of incompatible wastes and provides critical information for emergency responders and waste disposal personnel.
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must designate specific locations for waste storage.[10]
-
Action: Store the properly labeled waste containers in a designated Satellite Accumulation Area (SAA).
-
SAA Requirements: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[7][10]
-
Secondary Containment: Place all waste containers within a secondary containment tub or tray capable of holding at least the volume of the largest container.[10]
-
Causality: The SAA system ensures that hazardous waste is managed safely in the immediate work area, while secondary containment prevents the spread of material in case of a container leak or failure.
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal service.
-
Action: Once a waste container is full, or has been in the SAA for up to one year, contact your institution's Environmental Health & Safety (EH&S) department.[10]
-
Process: EH&S will arrange for the pickup, transport, and ultimate disposal of the waste by a licensed and permitted hazardous waste disposal company.[4][12]
-
Causality: Federal and state regulations mandate that hazardous waste be tracked from its point of generation to its final disposal ("cradle to grave") at a permitted Treatment, Storage, and Disposal Facility (TSDF).[9][12]
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Protect: Don appropriate PPE, including respiratory protection if the material is a powder.
-
Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4]
-
Collect: Carefully sweep or scoop the contained material into a designated hazardous waste container.
-
Clean: Clean the spill area thoroughly with a suitable solvent. Collect all cleaning materials (wipes, pads) as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EH&S department.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Sources
- 1. chemos.de [chemos.de]
- 2. fishersci.com [fishersci.com]
- 3. 2,3-dihydro-1H-quinolin-4-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. echemi.com [echemi.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,3-dihydro-2-methyl-4(1h)-quinolinone
This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 2,3-dihydro-2-methyl-4(1h)-quinolinone. As a professional in drug development and research, you understand that robust safety protocols are not just a matter of compliance, but the bedrock of scientific integrity and innovation. This document is structured to provide a deep, causal understanding of why specific protective measures are necessary, empowering you to work with confidence and safety.
A note on the data: Specific toxicological data for this compound is limited. Therefore, this guidance is synthesized from safety data for structurally similar quinolinone derivatives. This approach represents a standard, prudent practice in chemical safety for managing the risks of novel or less-documented compounds.
The Causality of Protection: Understanding the Hazard Profile
To select the appropriate PPE, we must first understand the primary hazards and routes of exposure associated with quinolinone derivatives. This class of compounds presents several potential risks that dictate our protective strategy.
Key Hazards of Structurally Similar Quinolinones:
-
Skin Irritation and Sensitization : These compounds can cause skin irritation upon contact.[1][2] Prolonged or repeated exposure may lead to skin sensitization.
-
Serious Eye Irritation : Direct contact with the eyes can cause significant irritation or damage.[1][2]
-
Respiratory Tract Irritation : Inhalation of dust or aerosols may cause irritation to the respiratory system.[1][2]
-
Acute Toxicity (Oral) : Some quinolinone derivatives are classified as toxic if swallowed.
These hazards establish four primary routes of potential exposure: dermal contact, eye contact, inhalation, and ingestion. Our PPE strategy is a multi-layered defense designed to create a barrier against each of these routes.
| Hazard Category | Potential Effect | Primary Routes of Exposure |
| Skin Irritation/Corrosion | Reddening, itching, blistering, or dryness.[1] | Dermal (Skin) Contact |
| Eye Damage/Irritation | Redness, pain, or severe eye damage.[1][2] | Eye Contact |
| Respiratory Irritation | Irritation of lungs and respiratory system.[1] | Inhalation |
| Acute Toxicity | Harmful or toxic if swallowed.[2] | Ingestion |
The Hierarchy of Controls: Beyond PPE
Before delving into PPE, it is critical to acknowledge the hierarchy of safety controls. PPE is the last line of defense. The most effective safety protocols prioritize engineering and administrative controls to minimize exposure potential from the outset.
-
Engineering Controls : The primary engineering control for handling solid or powdered this compound is a certified chemical fume hood .[2][3] This contains dust and vapors at the source, preventing inhalation. Ensure the fume hood has adequate airflow and is used correctly.[3]
-
Administrative Controls : These are your standard operating procedures (SOPs). This includes restricting access to the handling area, providing thorough training on the specific hazards, and maintaining clean work areas to prevent cross-contamination.[4][5] Always wash hands thoroughly after handling the compound.[1][6]
Selecting Your Armor: A Component-by-Component Guide to PPE
The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures you will be performing.
Eye and Face Protection: The Non-Negotiable Barrier
Given the risk of serious eye irritation, robust eye protection is mandatory.
-
Minimum Requirement : Tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards are required for all handling activities.[7] These protect against splashes and airborne dust.
-
Enhanced Protection : When there is a significant risk of splashing (e.g., when transferring solutions or during vigorous mixing), a face shield should be worn in addition to safety goggles. The goggles provide a seal around the eyes, and the face shield protects the rest of the face.
Skin and Body Protection: Preventing Dermal Exposure
Your skin is a primary route of exposure. Protective clothing and gloves create an essential barrier.
Gloves: Choosing the correct glove material is critical. Since specific permeation data for this compound is not readily available, select gloves made from materials known to be resistant to a broad range of organic chemicals.
-
Recommended Material : Nitrile gloves are a suitable choice for incidental contact with solid materials and many solvents.[8]
-
Double Gloving : For procedures involving larger quantities or prolonged handling, wearing two pairs of nitrile gloves is a prudent practice. This provides a backup barrier in case the outer glove is torn or contaminated.[9]
-
Inspection and Replacement : Always inspect gloves for tears or pinholes before use.[9] If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Do not reuse disposable gloves.
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | General handling, protection from powders and incidental splashes. | Good general chemical resistance. Change frequently. |
| Neoprene | Handling solutions, especially with oils and solvents.[8] | Offers robust protection against a wider range of chemicals. |
| Butyl Rubber | May be required for specific solvents. | Excellent resistance to many organic compounds; consult solvent compatibility charts. |
Protective Clothing:
-
Lab Coat : A clean, buttoned lab coat is the minimum requirement to protect your personal clothing and skin.[8]
-
Chemical-Resistant Apron/Coveralls : For tasks with a higher risk of spills or splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10] In some cases, disposable chemical-resistant coveralls may be appropriate.[11]
-
Footwear : Closed-toe shoes are mandatory in any laboratory setting.[5] Do not wear sandals, perforated shoes, or cloth sneakers that can absorb spills.
Respiratory Protection: Safeguarding Your Lungs
Respiratory protection is necessary when engineering controls cannot guarantee that airborne concentrations are kept below safe levels.
-
When is it Required? : A respirator is needed if you are handling the powder outside of a fume hood, if there is visible dust formation, or if you experience any irritation.[1][7]
-
Type of Respirator : Use a NIOSH-approved respirator.[12] For powders, a half-mask or full-face respirator equipped with a particulate filter (e.g., N95, P100) is typically sufficient. If handling in a volatile organic solvent, a combination cartridge for organic vapors and particulates may be necessary.[10]
-
Fit Testing : A crucial and often overlooked step. A respirator is only effective if it forms a tight seal with your face. Per OSHA regulations, users of tight-fitting respirators must be fit-tested.[11]
Operational Plan: Step-by-Step Protocols
Procedural discipline is as important as the equipment itself. Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Donning (Putting On) PPE
-
Hand Hygiene : Start with clean hands.
-
Protective Clothing : Don your lab coat or coveralls.
-
Respiratory Protection : If required, put on and seal-check your respirator.
-
Eye and Face Protection : Put on safety goggles, followed by a face shield if needed.
-
Gloves : Don your inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.
Doffing (Removing) PPE
This process is designed to contain contaminants. The principle is to touch contaminated surfaces only with other contaminated surfaces (outer gloves).
-
Outer Gloves : Remove the most contaminated item first. Peel off the outer pair of gloves without touching your bare skin.
-
Protective Clothing : Unbutton your lab coat or coveralls, touching only the "clean" inside surfaces as you remove it.
-
Face Shield/Goggles : Remove face shield and goggles from the back.
-
Respirator : Remove your respirator from the back.
-
Inner Gloves : Remove the final pair of gloves.
-
Hand Hygiene : Wash your hands thoroughly with soap and water.
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step to protect yourself, your colleagues, and the environment.
-
Solid Waste : All disposable PPE (gloves, coveralls, etc.) that has come into contact with this compound must be considered hazardous waste.
-
Disposal Procedure : Place all contaminated items into a designated, clearly labeled hazardous waste container.[1][6] Do not discard them in the regular trash.
-
Spills : In case of a spill, use an inert absorbent material. The cleanup materials and any contaminated clothing must also be disposed of as hazardous waste.[12]
-
Regulations : Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge any waste material to the sewer system.[7]
Visual Workflow: PPE Selection and Safe Handling Protocol
The following diagram outlines the decision-making and operational flow for safely handling this compound.
Caption: Workflow for PPE selection and safe handling of this compound.
References
- Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM). [Link]
- Material Safety Data Sheet - Quinoline, 99%. Cole-Parmer. [Link]
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Best practices for handling chemical reagents to prevent cross-contamin
- Material Safety Data Sheet - Quinoline. Finar Limited. [Link]
- General Description and Discussion of the Levels of Protection and Protective Gear.
- Rules for the Safe Handling of Chemicals in the Laboratory.
- 2,3-DIHYDRO-2-METHYL-4(1H)-QUINAZOLINONE.
- Working with Chemicals.
- Chemistry Lab Safety Rules. PozeSCAF. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. fishersci.com [fishersci.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. pozescaf.com [pozescaf.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. One moment, please... [actylislab.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. osha.oregon.gov [osha.oregon.gov]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
